2-(Bromomethyl)-7-chloroquinoline
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(bromomethyl)-7-chloroquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrClN/c11-6-9-4-2-7-1-3-8(12)5-10(7)13-9/h1-5H,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJOPLBNTJYROCF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=C1C=CC(=N2)CBr)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60437272 | |
| Record name | 2-(BROMOMETHYL)-7-CHLOROQUINOLINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60437272 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.52 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
115104-25-1 | |
| Record name | 2-(Bromomethyl)-7-chloroquinoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=115104-25-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(BROMOMETHYL)-7-CHLOROQUINOLINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60437272 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
2-(Bromomethyl)-7-chloroquinoline chemical properties
An In-Depth Technical Guide to the Chemical Properties and Applications of 2-(Bromomethyl)-7-chloroquinoline
Introduction
This compound stands as a pivotal heterocyclic building block in the landscape of modern medicinal chemistry and organic synthesis. Its structure is a deliberate combination of two key chemical motifs: the 7-chloroquinoline core, a pharmacophore renowned for its presence in antimalarial drugs like Chloroquine, and a highly reactive bromomethyl group at the 2-position.[1][2] This unique arrangement makes the compound an exceptionally versatile intermediate for introducing the quinoline scaffold into more complex molecular architectures. The bromomethyl group acts as a potent electrophilic handle, enabling chemists to forge new carbon-heteroatom bonds with a wide array of nucleophiles, thereby facilitating the synthesis of novel bioactive molecules.[2]
This guide, prepared from the perspective of a senior application scientist, offers a comprehensive exploration of this compound. We will delve into its fundamental physicochemical properties, dissect its synthesis and reactivity with mechanistic insight, and survey its applications in drug discovery. The protocols and explanations provided herein are designed to be self-validating, offering not just procedural steps but also the causal reasoning behind them, empowering researchers and drug development professionals to leverage this compound to its fullest potential.
Section 1: Physicochemical and Structural Characteristics
The utility of a chemical reagent is fundamentally governed by its physical and structural properties. Understanding these characteristics is paramount for designing experiments, predicting reactivity, and ensuring safe handling.
Structural Analysis
This compound is an aromatic heterocyclic compound. Its core is a quinoline ring system, which is essentially a benzene ring fused to a pyridine ring. The key functional groups that dictate its chemical personality are:
-
The 7-Chloro Group: This electron-withdrawing group modulates the electronic properties of the entire quinoline ring system, influencing its reactivity in electrophilic aromatic substitution and its interaction with biological targets.
-
The 2-(Bromomethyl) Group: This is the primary site of reactivity. The bromine atom is an excellent leaving group, and its position on a carbon adjacent to the aromatic quinoline system (a benzylic-like position) significantly stabilizes the transition state of nucleophilic substitution reactions.
Detailed Experimental Protocol
This protocol is adapted from established literature procedures. [3] Objective: To synthesize this compound via radical bromination.
Materials:
-
7-Chloro-2-methylquinoline (7-chloroquinaldine) (1.0 eq)
-
N-Bromosuccinimide (NBS) (1.0 eq)
-
Benzoyl Peroxide (0.04 eq)
-
Carbon Tetrachloride (CCl₄), anhydrous
-
Silica Gel for chromatography
-
Hexane and Ethyl Acetate (for chromatography)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 7-chloroquinaldine (0.10 mol, 18.0 g) in anhydrous carbon tetrachloride (400 mL).
-
Addition of Reagents: Add N-bromosuccinimide (0.10 mol, 18.0 g) and benzoyl peroxide (0.004 mol, 1.0 g) to the suspension.
-
Initiation and Reflux: While stirring vigorously, illuminate the flask with a 300 W reflector bulb. Heat the mixture to reflux and maintain for 6 hours. The light source is crucial for promoting the homolytic cleavage of the benzoyl peroxide initiator and sustaining the radical chain reaction.
-
Reaction Monitoring: Progress can be monitored by TLC, observing the consumption of the starting material and the appearance of new spots corresponding to the mono- and di-brominated products.
-
Workup: After 6 hours, cool the reaction mixture to room temperature. The byproduct, succinimide, will precipitate. Filter the mixture through a plug of silica gel, washing with a 7:3 mixture of hexane:ethyl acetate to ensure all products are collected.
-
Purification: Concentrate the yellow filtrate under reduced pressure. The resulting crude material is then purified by flash column chromatography on silica gel. The product is typically eluted with a non-polar solvent system, such as 95:5 hexane:ethyl acetate.
-
Isolation: Combine the fractions containing the pure product and evaporate the solvent to yield this compound as an off-white solid. The reported yield is approximately 49% with a melting point of 111-112 °C. [3]
Causality and Experimental Choices
-
N-Bromosuccinimide (NBS): NBS is the reagent of choice for benzylic bromination because it provides a low, constant concentration of bromine (Br₂) in the reaction mixture, which favors the radical pathway over competitive ionic reactions like electrophilic addition to the aromatic ring.
-
Benzoyl Peroxide: This is a classic radical initiator. The weak O-O bond readily undergoes homolysis upon heating or UV irradiation to generate radicals, which then initiate the chain reaction by abstracting a hydrogen atom from the methyl group of the starting material.
-
Carbon Tetrachloride (CCl₄): This solvent is traditionally used because it is inert to the radical conditions. However, due to its toxicity and environmental concerns, alternative solvents like cyclohexane or acetonitrile may also be considered.
Section 3: Chemical Reactivity and Mechanistic Insights
The synthetic value of this compound is derived almost entirely from the reactivity of its bromomethyl group. It serves as a potent electrophile, readily undergoing nucleophilic substitution reactions.
Core Reactivity: Nucleophilic Substitution
The compound is an excellent substrate for S_N2 reactions. The carbon of the bromomethyl group is electron-deficient due to the electronegativity of the adjacent bromine atom, making it susceptible to attack by nucleophiles. The stability of the quinoline ring system and the good leaving group ability of the bromide ion (Br⁻) drive the reaction forward.
This reactivity allows for the straightforward installation of various functional groups, making it a cornerstone for library synthesis in drug discovery. For example:
-
Reaction with alcohols/phenols (ROH): Forms ethers (7-Cl-Quinoline-CH₂-OR).
-
Reaction with amines (R₂NH): Forms secondary or tertiary amines (7-Cl-Quinoline-CH₂-NR₂).
-
Reaction with carboxylates (RCOO⁻): Forms esters (7-Cl-Quinoline-CH₂-OOCR).
-
Reaction with azides (N₃⁻): Forms azidomethylquinolines, which are precursors for "click chemistry" reactions to form triazoles. [1][4]
Section 4: Spectroscopic Characterization (Predicted)
Full characterization is essential to confirm the identity and purity of the synthesized compound. While individual spectra depend on the specific instrument and conditions, the expected features can be reliably predicted.
-
¹H NMR: The most diagnostic signal is a singlet for the two protons of the bromomethyl group (-CH₂Br), expected to appear in the range of 4.5-5.0 ppm. The downfield shift is due to the deshielding effect of the adjacent bromine atom and the aromatic ring. The aromatic region (7.0-8.5 ppm) will show a complex pattern of doublets and doublets of doublets corresponding to the five protons on the quinoline ring system.
-
¹³C NMR: The carbon of the -CH₂Br group would appear at a characteristic chemical shift around 30-35 ppm. The remaining signals will correspond to the ten carbons of the 7-chloroquinoline ring, appearing in the aromatic region (>110 ppm).
-
Mass Spectrometry: The mass spectrum will show a characteristic isotopic pattern for a compound containing one bromine atom (¹⁹Br and ⁸¹Br in ~1:1 ratio) and one chlorine atom (³⁵Cl and ³⁷Cl in ~3:1 ratio), providing definitive confirmation of the elemental composition. The monoisotopic mass is 254.94504 Da. [5][6]* Infrared (IR) Spectroscopy: Key absorption bands would include C-H stretching (aromatic and aliphatic), C=C and C=N stretching from the quinoline ring (approx. 1500-1650 cm⁻¹), and a C-Br stretching frequency (approx. 500-600 cm⁻¹).
Section 5: Applications in Research and Drug Development
The primary application of this compound is as a strategic intermediate in the synthesis of potential therapeutic agents. The 7-chloroquinoline scaffold is a "privileged structure" in medicinal chemistry, most famously associated with the antimalarial drug chloroquine. [1]By using this building block, researchers can efficiently synthesize novel derivatives and probe their biological activities.
Sources
An In-depth Technical Guide to the Synthesis of 2-(Bromomethyl)-7-chloroquinoline
Foreword: The Strategic Importance of 2-(Bromomethyl)-7-chloroquinoline in Drug Discovery
The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents. The specific functionalization of this heterocyclic system allows for the fine-tuning of pharmacological activity. This compound, in particular, is a highly valuable synthetic intermediate. The presence of a reactive bromomethyl group at the 2-position, combined with the electronic influence of the chloro-substituent at the 7-position, makes it a versatile building block for the synthesis of novel drug candidates, particularly in the realms of anticancer and antimalarial research.[1][2][3][4] This guide provides a comprehensive overview of the synthesis of this key intermediate, with a focus on the underlying chemical principles, practical experimental protocols, and critical safety considerations.
I. The Primary Synthetic Route: Free-Radical Bromination of 7-Chloroquinaldine
The most direct and widely employed method for the synthesis of this compound is the free-radical bromination of 7-chloroquinaldine. This reaction, a variation of the Wohl-Ziegler bromination, leverages the reactivity of the benzylic protons on the methyl group at the 2-position of the quinoline ring.[5][6]
Reaction Principle: A Mechanistic Deep Dive
The reaction proceeds via a free-radical chain mechanism, which can be dissected into three key stages: initiation, propagation, and termination.
-
Initiation: The process is initiated by the homolytic cleavage of a radical initiator, typically benzoyl peroxide, upon exposure to heat or light. This generates highly reactive radicals.
-
Propagation: A cascade of reactions ensues. The initiator radical abstracts a hydrogen atom from the methyl group of 7-chloroquinaldine, forming a stabilized benzylic radical. This radical then reacts with N-bromosuccinimide (NBS), a convenient and effective source of bromine radicals, to yield the desired product and a succinimidyl radical.[5][7] The succinimidyl radical can then perpetuate the chain by reacting with another molecule of the starting material.
-
Termination: The reaction concludes when two radicals combine to form a stable, non-radical species.[8][9][10]
Visualizing the Synthetic Pathway
Caption: Synthetic workflow for this compound.
Key Reagents and Their Functions
| Reagent | Function |
| 7-Chloroquinaldine | Starting material containing the target methyl group. |
| N-Bromosuccinimide (NBS) | Provides a low, constant concentration of bromine radicals.[5][7] |
| Benzoyl Peroxide | Radical initiator that kick-starts the chain reaction. |
| Carbon Tetrachloride | Anhydrous solvent for the reaction. |
II. Detailed Experimental Protocol
The following protocol is a robust method for the synthesis of this compound.
Materials:
-
7-Chloroquinaldine
-
N-Bromosuccinimide (NBS)
-
Benzoyl Peroxide
-
Carbon Tetrachloride (CCl₄), anhydrous
-
Hexane
-
Ethyl Acetate
-
Silica Gel for flash chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 7-chloroquinaldine (1.0 eq) in anhydrous carbon tetrachloride.
-
Addition of Reagents: To this suspension, add N-bromosuccinimide (1.0 eq) and a catalytic amount of benzoyl peroxide (e.g., 0.04 eq).
-
Reaction Initiation: Illuminate the stirred mixture with a 300 W reflector bulb for approximately 6 hours to initiate and sustain the radical reaction.[11] The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Filter the mixture through a plug of silica gel, eluting with a mixture of hexane and ethyl acetate (e.g., 7:3).[11]
-
Purification: Concentrate the filtrate under reduced pressure to obtain the crude product. This crude material will likely contain unreacted starting material and some dibrominated byproduct. Purify the crude product by flash chromatography on silica gel, using a gradient of hexane and ethyl acetate (e.g., starting with 95:5) as the eluent.[11]
-
Isolation and Characterization: Combine the fractions containing the pure product and evaporate the solvent to yield this compound as an off-white solid.[11] The expected melting point is in the range of 111-112°C.[11]
III. Process Optimization and Troubleshooting
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Conversion | Insufficient initiation; decomposition of the initiator. | Ensure the light source is adequate and positioned correctly. Add fresh initiator if necessary. |
| Formation of Dibrominated Byproduct | Excess NBS or prolonged reaction time. | Use a 1:1 molar ratio of 7-chloroquinaldine to NBS. Monitor the reaction closely by TLC and stop it once the starting material is consumed. |
| Difficult Purification | Close-running spots on TLC for the product and starting material. | Use a long chromatography column and a shallow elution gradient for better separation. |
| Hydrolysis of the Product | Presence of water in the solvent or on glassware. | Use anhydrous solvent and oven-dried glassware.[6] |
IV. Characterization of this compound
-
Melting Point: 111-112 °C[11]
-
¹H NMR: The proton NMR spectrum is expected to show a characteristic singlet for the bromomethyl protons (-CH₂Br) around δ 4.5-5.0 ppm. The aromatic protons will appear as a series of multiplets in the δ 7.0-8.5 ppm region.
-
¹³C NMR: The carbon NMR spectrum will show a signal for the bromomethyl carbon around δ 30-35 ppm. The aromatic carbons will resonate in the δ 120-150 ppm range.
-
Mass Spectrometry: The mass spectrum will exhibit a molecular ion peak corresponding to the molecular weight of the compound (256.53 g/mol ), with a characteristic isotopic pattern for the presence of one bromine and one chlorine atom.[12]
V. Safety and Handling
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear tightly fitting safety goggles with side-shields.
-
Skin Protection: Wear a lab coat, and chemical-resistant gloves (e.g., nitrile).
-
Respiratory Protection: Use a fume hood for all manipulations.[13][14]
Chemical-Specific Hazards:
-
This compound: Harmful if swallowed, causes skin irritation, and serious eye damage. May cause respiratory irritation.[15]
-
N-Bromosuccinimide (NBS): Corrosive and an oxidizer. Handle with care to avoid contact with skin and eyes.
-
Benzoyl Peroxide: Strong oxidizer and can be explosive if heated.
-
Carbon Tetrachloride: Toxic and a suspected carcinogen. Use only in a well-ventilated fume hood.
Waste Disposal:
Dispose of all chemical waste in appropriately labeled containers according to institutional and local regulations. Halogenated organic waste should be segregated.
VI. Conclusion
The synthesis of this compound via free-radical bromination of 7-chloroquinaldine is a reliable and efficient method for producing this valuable synthetic intermediate. A thorough understanding of the reaction mechanism, careful attention to experimental detail, and strict adherence to safety protocols are paramount for a successful and safe synthesis. The versatility of this compound ensures its continued importance in the development of novel therapeutic agents.
VII. References
-
PrepChem. Synthesis of B. 2-Bromomethyl-7-chloroquinoline. [Link]
-
Fisher Scientific. SAFETY DATA SHEET. [Link]
-
MDPI. 2-Bromo-3-((1-(7-chloroquinolin-4-yl)-1H-1,2,3-triazol-4-yl)-methoxy)-benzaldehyde. [Link]
-
Molbank. 2-Bromo-3-((1-(7-chloroquinolin-4-yl)-1H-1,2,3-triazol-4-yl)-methoxy)-benzaldehyde. [Link]
-
Journal of the Indian Chemical Society. Synthesis and Biological Activities of Substituted 7-Chloroquinoline Derivatives, Part I. [Link]
-
Google Patents. Method for preparing 7-chloroquinaldine by utilizing phase-transfer reaction.
-
Wikipedia. N-Bromosuccinimide. [Link]
-
Wikipedia. N-Bromosuccinimide. [Link]
-
Google Patents. Process for producing 7-chloro-quinaldine.
-
Google Patents. 7-chloroquinaldine synthesis.
-
Common Organic Chemistry. Bromination - Common Conditions. [Link]
-
PubChemLite. This compound (C10H7BrClN). [Link]
-
PubChem. This compound. [Link]
-
ResearchGate. Synthesis of 7-chloroquinoline-chalcones hybrids. [Link]
-
Master Organic Chemistry. N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry. [Link]
-
Organic Chemistry Portal. N-Bromosuccinimide (NBS). [Link]
-
CAS Common Chemistry. 7-Chloroquinaldine. [Link]
-
Google Patents. Process for the purification of optically impure 2-(2-(3(s)-(3-(7-chloro-2-quinolinyl)ethenyl)phenyl).
-
Reddit. Free Radicals Halogenation and Bromination. [Link]
-
YouTube. 10.2 The Free Radical Halogenation Mechanism | Organic Chemistry. [Link]
-
Baxendale Group - Durham University. Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. [Link]
-
Master Organic Chemistry. Free Radical Reactions. [Link]
-
Carl ROTH. Safety Data Sheet: Bromothymol blue. [Link]
-
YouTube. 10.1 Free Radical Halogenation | Organic Chemistry. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. asianpubs.org [asianpubs.org]
- 4. researchgate.net [researchgate.net]
- 5. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]
- 6. glaserr.missouri.edu [glaserr.missouri.edu]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. reddit.com [reddit.com]
- 9. m.youtube.com [m.youtube.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. prepchem.com [prepchem.com]
- 12. This compound | 115104-25-1 [chemicalbook.com]
- 13. fishersci.com [fishersci.com]
- 14. fishersci.es [fishersci.es]
- 15. This compound | C10H7BrClN | CID 10244160 - PubChem [pubchem.ncbi.nlm.nih.gov]
2-(Bromomethyl)-7-chloroquinoline IUPAC name and structure
An In-Depth Technical Guide to 2-(Bromomethyl)-7-chloroquinoline: Synthesis, Characterization, and Applications in Medicinal Chemistry
Introduction: A Versatile Heterocyclic Building Block
This compound is a highly functionalized heterocyclic compound that has emerged as a critical intermediate in the field of medicinal chemistry and drug development. Its structure incorporates the 7-chloroquinoline core, a pharmacophore renowned for its presence in numerous successful antimalarial drugs, most notably chloroquine.[1] The strategic placement of a reactive bromomethyl group at the 2-position transforms this scaffold into a versatile electrophilic building block, enabling chemists to readily introduce the quinoline moiety into a wide array of complex molecular architectures.[2] This guide provides a comprehensive overview of its chemical identity, a detailed, field-tested synthesis protocol with mechanistic insights, characterization data, and its pivotal applications for researchers and scientists in drug discovery.
Chemical Identity and Physicochemical Properties
A precise understanding of a compound's identity and properties is the foundation of its effective application in research and development.
Nomenclature and Structure
-
IUPAC Name : this compound[3]
-
Synonyms : 7-chloro-2-(bromomethyl)quinoline, Quinoline, 2-(bromomethyl)-7-chloro-[3][6]
The molecule consists of a quinoline ring system chlorinated at the 7-position and substituted with a bromomethyl group at the 2-position.
Physicochemical Data
The key properties of this compound are summarized below, providing essential data for experimental design, including reaction setup and safety considerations.
| Property | Value | Source |
| Molecular Weight | 256.53 g/mol | [2][3][5] |
| Appearance | Off-white solid | [6] |
| Melting Point | 111-112 °C | [6] |
| Boiling Point (Predicted) | 334.7 ± 27.0 °C | [2][4] |
| Density (Predicted) | 1.621 ± 0.06 g/cm³ | [2][4] |
| XLogP3 (Predicted) | 3.4 | [3] |
| Storage Conditions | 2-8°C, under inert gas | [2] |
Synthesis Protocol and Mechanistic Rationale
The synthesis of this compound is typically achieved via a free-radical bromination of the corresponding methyl-substituted precursor, 7-chloroquinaldine. This method is reliable and provides a good yield of the desired product.
Experimental Workflow: Radical Bromination
The following protocol is a self-validating system, incorporating a robust reaction and a definitive purification step to ensure high purity of the final product.
Caption: Synthesis workflow for this compound.
Detailed Step-by-Step Methodology
This protocol is adapted from established literature procedures.[6]
-
Reaction Assembly : In a suitable reaction vessel, create a suspension of 7-chloroquinaldine (18.0 g, 0.10 mol), N-bromosuccinimide (NBS) (18.0 g, 0.10 mol), and benzoyl peroxide (1.0 g, 0.004 mol) in carbon tetrachloride (CCl₄, 400 mL).[6]
-
Initiation and Reaction : Stir the suspension and illuminate it with a 300 W reflector bulb for 6 hours to facilitate the reaction.[6]
-
Quenching and Filtration : After the reaction period, cool the mixture to room temperature. Filter the suspension through a plug of silica gel, eluting with a hexane:ethyl acetate (7:3) mixture to remove succinimide byproduct.[6]
-
Concentration : Concentrate the resulting yellow filtrate under reduced pressure. This will yield a crude mixture containing the desired product, unreacted starting material, and a minor amount of the dibrominated side product.[6]
-
Purification : Purify the crude material using flash column chromatography on silica gel. Pre-absorb the crude mixture onto silica with methylene chloride and elute using a hexane:ethyl acetate (95:5) gradient.[6] This step is critical for separating the monobrominated product from other components.
-
Isolation : Combine the pure fractions and evaporate the solvent to yield this compound as an off-white solid (Typical Yield: ~49% based on recovered starting material).[6]
Mechanistic Insights: The "Why" Behind the Choices
-
7-Chloroquinaldine : This is the starting material, providing the core heterocyclic structure. The methyl group at the 2-position is benzylic-like, making its protons susceptible to radical abstraction.
-
N-Bromosuccinimide (NBS) : NBS serves as the bromine source. It maintains a low, constant concentration of Br₂ in the reaction mixture, which is crucial for selective allylic/benzylic bromination and minimizing competing reactions like aromatic bromination.
-
Benzoyl Peroxide (BPO) : BPO is a radical initiator. Upon heating or exposure to light, it decomposes to form phenyl radicals, which then abstract a hydrogen atom from HBr (formed in trace amounts) to generate the bromine radical (Br•) that propagates the chain reaction.
-
Illumination : The use of a high-wattage bulb provides the energy required to initiate the homolytic cleavage of BPO, starting the radical chain process.
Structural Characterization
Validation of the final product's identity and purity is non-negotiable. While detailed spectra are proprietary, the following characterization methods are standard.
| Technique | Purpose | Expected Observations |
| ¹H NMR | Confirms proton environment | A characteristic singlet for the -CH₂Br protons, along with aromatic signals corresponding to the quinoline ring system. |
| ¹³C NMR | Confirms carbon backbone | Signals for the bromomethyl carbon, and distinct signals for the nine carbons of the 7-chloroquinoline ring. |
| Mass Spectrometry | Determines molecular weight | Predicted [M+H]⁺ m/z of 255.95232 and a characteristic isotopic pattern due to the presence of chlorine and bromine.[7] |
| FT-IR | Identifies functional groups | C-H, C=N, C=C aromatic, and C-Br stretching vibrations. |
Utility in Drug Discovery and Development
The value of this compound lies in its role as a reactive intermediate for synthesizing novel bioactive molecules.[2]
Role as an Electrophilic Synthon
The bromomethyl group is an excellent leaving group, making the benzylic carbon highly susceptible to nucleophilic attack. This allows for the facile covalent attachment of the 7-chloroquinoline moiety to various nucleophiles (e.g., amines, thiols, alcohols, carbanions).
Caption: Role as an intermediate in synthesizing bioactive molecules.
Applications in Antimalarial and Anticancer Research
The 7-chloroquinoline scaffold is a validated pharmacophore for antimalarial activity. Resistance to existing drugs like chloroquine necessitates the development of new analogues.[8] By using this compound, researchers can synthesize novel derivatives where different side chains or molecular hybrids are attached at the 2-position.[2] This strategy aims to:
-
Overcome Resistance: Introduce new functionalities that may circumvent existing resistance mechanisms in the Plasmodium falciparum parasite.[8]
-
Create Hybrid Molecules: Combine the 7-chloroquinoline core with other pharmacophores (e.g., triazoles) to develop agents with dual mechanisms of action.[1][9]
-
Explore Anticancer Activity: The quinoline ring system has also shown promise in the development of anticancer agents, and this intermediate serves as a key starting point for creating libraries of compounds for screening.[2][10]
Safety and Handling
As a reactive alkylating agent, this compound must be handled with appropriate precautions.
-
GHS Hazard Statements : H302 (Harmful if swallowed), H315 (Causes skin irritation), H318 (Causes serious eye damage), H335 (May cause respiratory irritation).[3]
-
Personal Protective Equipment (PPE) : Always handle inside a chemical fume hood. Wear safety goggles, a lab coat, and chemically resistant gloves.
-
Handling : Avoid inhalation of dust and contact with skin and eyes. It is an alkylating agent and should be treated as potentially toxic.
Conclusion
This compound is more than just a chemical compound; it is an enabling tool for innovation in medicinal chemistry. Its well-defined synthesis, reactive nature, and direct linkage to the historically significant 7-chloroquinoline pharmacophore make it an invaluable asset for developing next-generation therapeutics. The robust protocols for its synthesis and the clear strategic pathways for its use empower researchers to design and create novel molecular entities with high potential for treating diseases ranging from malaria to cancer.
References
- This compound | C10H7BrClN | CID 10244160 - PubChem.
- Synthesis of B. 2-Bromomethyl-7-chloroquinoline - PrepChem.com. Source: PrepChem.com. URL: [Link]
- This compound (C10H7BrClN) - PubChemLite. Source: PubChemLite. URL: [Link]
- 2-Bromo-3-((1-(7-chloroquinolin-4-yl)-1H-1,2,3-triazol-4-yl)-methoxy)-benzaldehyde. Source: MDPI. URL: [Link]
- This compound - MySkinRecipes. Source: MySkinRecipes. URL: [Link]
- 2-Bromo-3-((1-(7-chloroquinolin-4-yl)-1H-1,2,3-triazol-4-yl)-methoxy)-benzaldehyde. Source: MDPI. URL: [Link]
- Synthesis and Biological Activities of Substituted 7-Chloroquinoline Derivatives, Part I. Source: Oriental Journal of Chemistry. URL: [Link]
- The effect of 7-chloroquinoline derivatives on the life cycle of the malaria parasite - MESA. Source: Malaria Eradication Scientific Alliance (MESA). URL: [Link]
- Click synthesis of new 7-chloroquinoline derivatives by using ultrasound irradiation and evaluation of their biological activity.
- Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. Source: PubMed Central, National Institutes of Health. URL: [Link]
- Synthesis and Antiplasmodial Activity of Novel Chloroquine Analogues with Bulky Basic Side Chains. Source: PubMed, National Institutes of Health. URL: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. This compound [myskinrecipes.com]
- 3. This compound | C10H7BrClN | CID 10244160 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. echemi.com [echemi.com]
- 5. This compound | 115104-25-1 [chemicalbook.com]
- 6. prepchem.com [prepchem.com]
- 7. PubChemLite - this compound (C10H7BrClN) [pubchemlite.lcsb.uni.lu]
- 8. Synthesis and Antiplasmodial Activity of Novel Chloroquine Analogues with Bulky Basic Side Chains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
An In-depth Technical Guide to 2-(Bromomethyl)-7-chloroquinoline (CAS Number: 115104-25-1)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-(Bromomethyl)-7-chloroquinoline (CAS No. 115104-25-1), a key heterocyclic building block in medicinal chemistry. This document synthesizes available data on its chemical and physical properties, safety and handling, and critically, its role as a versatile intermediate in the synthesis of novel therapeutic agents. Particular emphasis is placed on its application in the development of compounds with potential antimalarial and anticancer activities. While experimental data for the compound itself is limited, this guide draws upon the extensive research into the broader class of 7-chloroquinoline derivatives to provide context and predictive insights for researchers.
Chemical Identity and Physicochemical Properties
This compound is a halogenated quinoline derivative. The presence of a reactive bromomethyl group at the 2-position and a chloro substituent at the 7-position makes it a valuable precursor for a variety of chemical modifications.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source |
| CAS Number | 115104-25-1 | [1][2] |
| Chemical Name | This compound | [1][3] |
| Synonyms | Quinoline, 2-(bromomethyl)-7-chloro-; 7-chloro-2-(bromomethyl)quinoline | [1][2] |
| Molecular Formula | C₁₀H₇BrClN | [1][4] |
| Molecular Weight | 256.53 g/mol | [2][4] |
| IUPAC Name | This compound | [2] |
| Boiling Point | 334.7 ± 27.0 °C (Predicted) | [3] |
| Density | 1.621 ± 0.06 g/cm³ (Predicted) | [3] |
| Flash Point | 156.2 °C (Predicted) | [3] |
| Purity | Typically available at ≥95% or ≥98% | [1][5] |
| Appearance | Solid (Color not consistently reported) | [1] |
Note: Many of the physicochemical properties are predicted values due to a lack of published experimental data.
Synthesis and Reactivity
The synthesis of this compound has been described in the literature. A common method involves the radical bromination of 7-chloroquinaldine (7-chloro-2-methylquinoline) using N-bromosuccinimide (NBS) and a radical initiator such as benzoyl peroxide.
Experimental Protocol: Synthesis of this compound
Diagram 1: Synthetic Pathway for this compound
Caption: Synthesis of this compound from 7-chloroquinaldine.
Methodology:
-
A suspension of 7-chloroquinaldine, N-bromosuccinimide, and a catalytic amount of dibenzoyl peroxide is prepared in a suitable solvent, such as carbon tetrachloride.
-
The reaction mixture is heated to reflux (approximately 90°C) and illuminated with a sunlamp for several hours to initiate and sustain the radical reaction.
-
Upon completion, the reaction mixture is cooled.
-
The cooled suspension is passed through a silica gel plug to remove solid byproducts.
-
The silica gel is washed with a non-polar solvent system (e.g., 30% ether in hexane).
-
The filtrate is concentrated under reduced pressure.
-
The resulting residue is purified by flash chromatography to yield the final product, this compound.
The reactivity of this compound is dominated by the bromomethyl group, which is a good leaving group and readily undergoes nucleophilic substitution reactions. This allows for the introduction of a wide range of functional groups at the 2-position of the quinoline ring, a key feature in its utility for drug discovery.
Applications in Drug Discovery and Development
The 7-chloroquinoline scaffold is a well-established pharmacophore in medicinal chemistry, most notably as the core of the antimalarial drug chloroquine.[6] This structural motif is also found in compounds with anticancer, antiviral, and antibacterial properties.[6][7][8] this compound serves as a crucial starting material for the synthesis of novel derivatives within these therapeutic areas.
Antimalarial Agents
The development of new antimalarial drugs is critical due to the emergence of drug-resistant strains of Plasmodium falciparum.[9] The 7-chloroquinoline core is known to interfere with heme detoxification in the parasite.[10] Researchers have utilized this compound and similar intermediates to synthesize novel chloroquine analogues with modified side chains to overcome resistance mechanisms.[9][10] The bromomethyl group allows for the facile introduction of various amine-containing side chains, which are crucial for the antimalarial activity of this class of compounds.
Diagram 2: General Synthetic Strategy for Novel Antimalarials
Caption: Synthetic utility of this compound in generating antimalarial candidates.
Anticancer Agents
The quinoline ring is a privileged scaffold in the design of anticancer agents, often targeting signaling pathways crucial for cancer cell proliferation and survival.[11][12] Derivatives of 7-chloroquinoline have been investigated as inhibitors of various protein kinases.[11][13] The ability to introduce diverse functionalities via the bromomethyl group of this compound makes it a valuable tool for generating libraries of compounds for anticancer screening.[7][8] These libraries can be tested against a panel of cancer cell lines to identify lead compounds for further development.[8]
Safety and Handling
This compound is classified as a hazardous substance and should be handled with appropriate precautions in a laboratory setting.
Table 2: GHS Hazard Statements for this compound
| Hazard Code | Statement |
| H302 | Harmful if swallowed |
| H315 | Causes skin irritation |
| H318 | Causes serious eye damage |
| H335 | May cause respiratory irritation |
Source:[2]
Handling Precautions:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Avoid inhalation of dust and contact with skin and eyes.
-
In case of contact, rinse the affected area immediately with copious amounts of water.
-
Store in a cool, dry, and well-ventilated area away from incompatible materials.
Analytical Methods
High-Performance Liquid Chromatography (HPLC)
A reverse-phase HPLC method would be suitable for the analysis of this compound. A C18 column with a mobile phase consisting of a mixture of acetonitrile and water, with UV detection, would be a good starting point for method development. The high degree of conjugation in the quinoline ring system should allow for sensitive UV detection.
Gas Chromatography (GC)
Given its predicted boiling point, GC could also be a viable analytical technique. A non-polar or medium-polarity column would likely be suitable. However, thermal stability should be assessed to prevent degradation in the injector or column.
Conclusion
This compound is a valuable and versatile chemical intermediate with significant potential in drug discovery, particularly in the fields of antimalarial and anticancer research. Its utility stems from the reactive bromomethyl group, which allows for the straightforward synthesis of a wide array of derivatives based on the privileged 7-chloroquinoline scaffold. While detailed experimental data on the compound itself is sparse, the extensive body of research on related quinoline derivatives provides a strong foundation for its application in the development of novel therapeutic agents. Researchers working with this compound should adhere to strict safety protocols due to its hazardous nature.
References
- Al-Ostoot, F. H., Al-Ghamdi, M. A., Al-Massarani, S. M., El-Gamal, M. I., Abdel-Maksoud, M. S., & Abdel-Maksoud, M. A. (2022). 2-Bromo-3-((1-(7-chloroquinolin-4-yl)-1H-1,2,3-triazol-4-yl)-methoxy)-benzaldehyde. Molbank, 2022(2), M1351. [Link]
- Kamal, A., Reddy, M. K., Nayak, V. L., Kumar, G. B., Ramakrishna, S., & Naidu, V. G. (2014). Synthesis and biological evaluation of new rhodanine analogues bearing 2-chloroquinoline and benzo[h]quinoline scaffolds as anticancer agents. European Journal of Medicinal Chemistry, 84, 443-455. [Link]
- de Villiers, K. A., Gessner, R. K., & Chibale, K. (2006). Synthesis and antimalarial activity of new chloroquine analogues carrying a multifunctional linear side chain. Bioorganic & Medicinal Chemistry Letters, 16(10), 2694-2698. [Link]
- Panda, P., & Chakroborty, S. (2020). Navigating the Synthesis of Quinoline Hybrid Molecules as Promising Anticancer Agents. ChemistrySelect, 5(33), 10303-10323. [Link]
- Béni, S., Pierrot, C., Bouteille, A., Le Borgne, M., & Guillon, J. (2018). 7-Chloroquinolinehydrazones as First-in-Class Anticancer Experimental Drugs in the NCI-60 Screen among Different Investigated Series of Aryl, Quinoline, Pyridine, Benzothiazole and Imidazolehydrazones. Molecules, 23(10), 2496. [Link]
- Kumar, A., Singh, R. K., & Kumar, V. (2020). Synthesis, Structure–Activity Relationship, and Antimalarial Efficacy of 6-Chloro-2-arylvinylquinolines. ACS Omega, 5(48), 31258-31271. [Link]
- de Fátima, A., Gontijo, V. A. S., & de Souza, C. D. (2019). Morita-Baylis-Hillman Reaction with 7-Chloroquinoline Derivatives-New Compounds with Potential Anticancer Activity. Journal of the Brazilian Chemical Society, 30(11), 2378-2388. [Link]
- Perković, I., Zorc, B., & Kralj, M. (2021). Towards Novel Antiplasmodial Agents—Design, Synthesis and Antimalarial Activity of Second-Generation β-Carboline/Chloroquine Hybrids. Molecules, 26(24), 7609. [Link]
- Kumar, A., & Singh, R. K. (2012). Structural modifications of quinoline-based antimalarial agents: Recent developments. Journal of Medicinal Chemistry, 55(1), 1-26. [Link]
- Abdel-Aziz, A. A. M., El-Azab, A. S., & El-Tahir, K. E. H. (2014). Design, Synthesis and Biological Evaluation of Some Novel Quinoline Derivatives as Antimalarial Agents. Molecules, 19(12), 20975-20991. [Link]
- PubChem. This compound. [Link]
Sources
- 1. Quinoline, 2-(bromomethyl)-7-chloro- | CymitQuimica [cymitquimica.com]
- 2. This compound | C10H7BrClN | CID 10244160 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. echemi.com [echemi.com]
- 4. This compound | 115104-25-1 [chemicalbook.com]
- 5. proactivemr.com [proactivemr.com]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis and biological evaluation of new rhodanine analogues bearing 2-chloroquinoline and benzo[h]quinoline scaffolds as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 7-Chloroquinolinehydrazones as First-in-Class Anticancer Experimental Drugs in the NCI-60 Screen among Different Investigated Series of Aryl, Quinoline, Pyridine, Benzothiazole and Imidazolehydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and antimalarial activity of new chloroquine analogues carrying a multifunctional linear side chain - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Structural modifications of quinoline-based antimalarial agents: Recent developments - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. scielo.br [scielo.br]
An In-depth Technical Guide to 2-(Bromomethyl)-7-chloroquinoline: Synthesis, Properties, and Applications in Drug Discovery
This technical guide provides a comprehensive overview of 2-(Bromomethyl)-7-chloroquinoline, a pivotal heterocyclic building block in medicinal chemistry and materials science. Intended for researchers, scientists, and professionals in drug development, this document delves into the compound's fundamental properties, synthesis, and key applications, with a focus on its role in the generation of novel therapeutic agents.
Core Molecular Attributes of this compound
This compound is a substituted quinoline characterized by a bromomethyl group at the 2-position and a chlorine atom at the 7-position. This specific arrangement of functional groups imparts a unique reactivity profile, rendering it a valuable intermediate for the synthesis of more complex molecules. The presence of the reactive bromomethyl group allows for facile nucleophilic substitution reactions, enabling the introduction of the 7-chloroquinoline scaffold into a diverse range of molecular architectures.
A summary of its key physicochemical properties is presented in the table below:
| Property | Value | Source(s) |
| Molecular Formula | C₁₀H₇BrClN | [1][2][3][4] |
| Molecular Weight | 256.52 g/mol | [1][2] |
| CAS Number | 115104-25-1 | [1][2] |
| Appearance | Off-white solid | [5] |
| Melting Point | 111-112 °C | [5] |
| Boiling Point (Predicted) | 334.7 ± 27.0 °C | [2][4] |
| Density (Predicted) | 1.621 ± 0.06 g/cm³ | [2][4] |
Synthesis and Mechanistic Insights
The most common and efficient synthesis of this compound involves the radical bromination of 7-chloroquinaldine.[5] This reaction is typically initiated by a radical initiator, such as benzoyl peroxide, in the presence of a brominating agent like N-bromosuccinimide (NBS) under illumination.[5]
The underlying mechanism proceeds via a free radical chain reaction. The initiator decomposes upon heating or irradiation to generate free radicals, which then abstract a hydrogen atom from the methyl group of 7-chloroquinaldine to form a resonance-stabilized benzylic radical. This radical then reacts with NBS to yield the desired product and a succinimidyl radical, which continues the chain reaction. The choice of a non-polar solvent like carbon tetrachloride (CCl₄) is crucial to facilitate the radical pathway and minimize competing ionic side reactions.[5]
Caption: Synthetic workflow for this compound.
Detailed Experimental Protocol:
The following protocol is adapted from established literature procedures.[5]
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 7-chloroquinaldine (0.10 mol), N-bromosuccinimide (0.10 mol), and benzoyl peroxide (0.004 mol) in 400 mL of carbon tetrachloride.
-
Initiation: Illuminate the stirred suspension with a 300 W reflector bulb for 6 hours. The heat from the lamp will also facilitate the reaction.
-
Work-up: After the reaction is complete (monitored by TLC), cool the mixture to room temperature.
-
Filtration: Filter the reaction mixture through a plug of silica gel, eluting with a mixture of hexane and ethyl acetate (7:3).
-
Concentration: Concentrate the yellow filtrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude material by flash chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate (starting with 95:5), to yield the pure this compound as an off-white solid.[5]
Applications in Drug Discovery and Development
The 7-chloroquinoline scaffold is a well-established pharmacophore, most notably found in the antimalarial drug chloroquine.[6] The functionalized intermediate, this compound, serves as a versatile starting material for the synthesis of a wide array of novel quinoline-based derivatives with potential therapeutic activities.
Its primary utility lies in its ability to introduce the 7-chloroquinoline moiety into larger molecules, a strategy often employed in molecular hybridization to create compounds with dual or enhanced biological activities.[6] The reactive bromomethyl group is an excellent electrophile, readily undergoing nucleophilic substitution with various nucleophiles such as amines, thiols, and alcohols, to forge new carbon-heteroatom bonds.
Caption: Key applications of this compound.
The resulting derivatives have been explored for a range of biological activities, including:
-
Antimalarial Activity: As an analog of chloroquine, derivatives of this compound are frequently investigated for their potential to overcome drug resistance in Plasmodium falciparum.[7]
-
Anticancer Activity: The quinoline ring system is present in several anticancer agents, and novel derivatives are being synthesized and evaluated for their cytotoxic effects against various cancer cell lines.[8]
-
Antiviral and Antibacterial Activity: The versatile nature of the 7-chloroquinoline scaffold has also led to its exploration in the development of new antiviral and antibacterial compounds.[9][10]
Safety and Handling
This compound is a hazardous substance and should be handled with appropriate safety precautions in a well-ventilated fume hood. It is harmful if swallowed, causes skin irritation, and can cause serious eye damage.[1] It may also cause respiratory irritation.[1] Therefore, personal protective equipment, including safety goggles, gloves, and a lab coat, is mandatory when working with this compound.
Conclusion
This compound is a cornerstone intermediate in the field of medicinal chemistry. Its straightforward synthesis and the reactivity of its bromomethyl group provide a reliable and versatile platform for the development of novel compounds with a wide spectrum of potential therapeutic applications. A thorough understanding of its properties, synthesis, and handling is essential for any researcher aiming to leverage this powerful building block in their drug discovery endeavors.
References
- PrepChem. Synthesis of B. 2-Bromomethyl-7-chloroquinoline.
- PubChem. This compound.
- MySkinRecipes. This compound.
- MDPI. 2-Bromo-3-((1-(7-chloroquinolin-4-yl)-1H-1,2,3-triazol-4-yl)-methoxy)-benzaldehyde.
- Synthesis and Biological Activities of Substituted 7-Chloroquinoline Derivatives, Part I.
- MDPI. 2-Bromo-3-((1-(7-chloroquinolin-4-yl)-1H-1,2,3-triazol-4-yl)-methoxy)-benzaldehyde.
- PubChemLite. This compound (C10H7BrClN).
- MESA. The effect of 7-chloroquinoline derivatives on the life cycle of the malaria parasite.
- ResearchGate. Click synthesis of new 7-chloroquinoline derivatives by using ultrasound irradiation and evaluation of their biological activity.
- PubMed Central. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview.
- PubChem. 7-Chloroquinoline.
- PubMed. Synthesis and Antiplasmodial Activity of Novel Chloroquine Analogues with Bulky Basic Side Chains.
Sources
- 1. This compound | C10H7BrClN | CID 10244160 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. echemi.com [echemi.com]
- 3. This compound | 115104-25-1 [chemicalbook.com]
- 4. This compound [myskinrecipes.com]
- 5. prepchem.com [prepchem.com]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis and Antiplasmodial Activity of Novel Chloroquine Analogues with Bulky Basic Side Chains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. dakenchem.com [dakenchem.com]
- 10. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Synthesis of 2-(Bromomethyl)-7-chloroquinoline: Starting Materials and Methodologies
This guide provides a comprehensive technical overview of the synthetic pathways leading to 2-(bromomethyl)-7-chloroquinoline, a critical intermediate in pharmaceutical development. We will dissect the process into its core stages, focusing on the selection of starting materials, the rationale behind reaction mechanisms, and detailed, field-proven protocols for execution.
Introduction
This compound is a substituted quinoline derivative whose structural motif is integral to various pharmacologically active molecules.[1][2][3] The quinoline core is a "privileged scaffold" in medicinal chemistry, and the reactive bromomethyl group at the 2-position serves as a versatile handle for introducing diverse functional groups. The synthesis of its precursor, 7-chloro-2-methylquinoline (7-chloroquinaldine), is a crucial step in the production of important anti-asthmatic drugs.[4][5]
The most efficient and widely adopted synthetic strategy is a two-part process:
-
Construction of the Quinoline Core: Formation of 7-chloro-2-methylquinoline from acyclic precursors.
-
Functionalization: Selective bromination of the methyl group to yield the final product.
This document will explore the primary methodologies for each stage, emphasizing the chemical principles that ensure high yield and purity.
Part 1: Synthesis of the Core Intermediate: 7-Chloro-2-methylquinoline
The foundational step is the construction of the 7-chloro-2-methylquinoline ring system. The Doebner-von Miller reaction, a robust and adaptable method for quinoline synthesis, stands as the preeminent choice for this transformation.[6]
Principle and Core Starting Materials
The Doebner-von Miller reaction facilitates the synthesis of quinolines by reacting an aniline with an α,β-unsaturated carbonyl compound under acid catalysis.[6] For our target molecule, the essential starting materials are:
-
m-Chloroaniline: This provides the benzene ring portion of the quinoline and dictates the position of the chloro-substituent at the 7-position.
-
Crotonaldehyde: As the α,β-unsaturated aldehyde, it provides the carbon atoms that will form the pyridine ring of the quinoline, including the methyl group at the 2-position.[7][8]
Methodology Deep Dive: An Improved Doebner-von Miller Synthesis
Traditional Doebner-von Miller syntheses can be plagued by low yields and purification difficulties.[9] An improved, non-aqueous process utilizing chloranil as an oxidant significantly enhances the yield, improves the ratio of the desired 7-chloro isomer over the 5-chloro byproduct, and simplifies product isolation by avoiding the formation of zinc chloride complexes.[9]
Caption: Workflow for the improved Doebner-von Miller synthesis of 7-Chloroquinaldine.
Detailed Experimental Protocol: Synthesis of 7-Chloroquinaldine
This protocol is adapted from a patented, high-yield process.[9]
1. Preparation of Acidic Medium:
-
In a suitable reaction vessel equipped for gas dispersion, bubble hydrogen chloride (HCl) gas through a C₂-C₄ alcohol (e.g., 2-butanol) until a concentration of 1.5-8 M is achieved. This creates the non-aqueous acidic reaction medium.
2. Reaction Setup:
-
To the acidified alcohol medium, add 3-chloroaniline and tetrachloro-1,4-quinone (p-chloranil). The molar ratio of aniline to chloranil should be approximately 1:1.
-
Begin vigorous stirring and heat the mixture to a moderate temperature (75–110 °C).
3. Addition of Crotonaldehyde:
-
Slowly add a slight molar excess of crotonaldehyde to the heated reaction mixture over a period of 0.5 to 2 hours. A slow addition rate is crucial for maximizing yield.[9]
4. Reaction and Isolation:
-
Maintain the reaction temperature and stirring for approximately 1 hour after the crotonaldehyde addition is complete.
-
Cool the reaction mixture to initiate crystallization of the product as its hydrochloride salt.
-
Collect the solid product by filtration, wash with a suitable solvent, and dry. The free base can be obtained by neutralization.
Data Summary: Reaction Parameters
| Parameter | Value/Condition | Rationale & Causality | Reference |
| Starting Materials | m-Chloroaniline, Crotonaldehyde | Provides the necessary carbon-nitrogen framework for the target quinoline. | [7][9] |
| Solvent | C₂-C₄ Alcohol (e.g., 2-butanol) | A non-aqueous medium that facilitates the reaction and product isolation. | [9] |
| Catalyst | Mineral Acid (HCl) | Catalyzes the cyclization and dehydration steps of the reaction mechanism. | [9] |
| Oxidant | p-Chloranil | Serves as the hydrogen acceptor (oxidant) in the final aromatization step, improving yield over older methods. | [9] |
| Temperature | 75–110 °C | Provides sufficient energy for the reaction to proceed at a practical rate without excessive side-product formation. | [9] |
| Yield | High | The use of chloranil and non-aqueous conditions minimizes tar formation and improves isomeric purity. | [9] |
Part 2: Benzylic Bromination to this compound
With the 7-chloroquinaldine core synthesized, the next stage involves the selective bromination of the 2-methyl group. This is a classic example of a free-radical substitution reaction at a benzylic position, known as the Wohl-Ziegler reaction.[10]
Principle and Core Starting Materials
The benzylic protons of the methyl group on 7-chloroquinaldine are susceptible to abstraction by radicals due to the resonance stabilization of the resulting benzylic radical.
-
7-Chloro-2-methylquinoline: The substrate synthesized in Part 1.
-
N-Bromosuccinimide (NBS): The reagent of choice for allylic and benzylic bromination. It serves as a source of a low, constant concentration of molecular bromine (Br₂), which minimizes competitive electrophilic addition to any potential double bonds and enhances selectivity.[10][11]
-
Radical Initiator: A compound that generates free radicals upon heating or irradiation, initiating the chain reaction. Benzoyl peroxide is a common and effective choice.[12]
Caption: Workflow for the free-radical bromination of 7-Chloroquinaldine.
Detailed Experimental Protocol: Bromination of 7-Chloroquinaldine
This protocol is based on a well-documented procedure for this specific transformation.[12]
1. Reaction Setup:
-
To a flask suitable for photochemical reactions, add 7-chloroquinaldine (1.0 eq.), N-bromosuccinimide (1.0 eq.), and a catalytic amount of benzoyl peroxide (e.g., 0.04 eq.).
-
Add a suitable anhydrous, non-polar solvent, such as carbon tetrachloride (CCl₄).
2. Reaction Execution:
-
Stir the resulting suspension and illuminate it with a light source (e.g., a 300 W reflector bulb) to initiate the radical reaction.
-
Continue the reaction under illumination and stirring for several hours (e.g., 6 hours), monitoring the progress by a suitable method like TLC.
3. Workup and Purification:
-
Once the reaction is complete, cool the mixture and filter it to remove the succinimide byproduct. A plug of silica gel can be used for this initial filtration.
-
Concentrate the filtrate under reduced pressure to obtain the crude product, which will be a mixture of starting material, the desired monobrominated product, and a dibrominated side product.
-
Purify the crude material using flash column chromatography (e.g., silica gel with a hexane:ethyl acetate eluent system) to isolate the pure this compound.[12]
Data Summary: Bromination Parameters
| Parameter | Value/Condition | Rationale & Causality | Reference |
| Starting Material | 7-Chloro-2-methylquinoline | The substrate with the target benzylic methyl group. | [12] |
| Brominating Agent | N-Bromosuccinimide (NBS) | Provides a selective, low concentration of bromine for free-radical substitution, minimizing side reactions. | [10][12][13] |
| Initiator | Benzoyl Peroxide & Light | Generates the initial radicals needed to start the chain reaction. Light provides the energy for homolytic cleavage. | [12][14] |
| Solvent | Carbon Tetrachloride (CCl₄) | A non-polar, inert solvent that does not interfere with the radical mechanism. | [12] |
| Purification | Flash Chromatography | Necessary to separate the desired monobrominated product from unreacted starting material and over-brominated byproducts. | [12] |
| Yield | ~49% (based on recovered starting material) | Reflects a typical outcome for this type of selective radical reaction, which can have competing pathways. | [12] |
Conclusion
The synthesis of this compound is a robust, two-stage process grounded in fundamental organic reactions. The optimal pathway begins with the Doebner-von Miller reaction , using m-chloroaniline and crotonaldehyde as starting materials in a non-aqueous, acid-catalyzed environment with an oxidant like chloranil to efficiently generate the 7-chloro-2-methylquinoline core. This intermediate is then subjected to a Wohl-Ziegler free-radical bromination using N-Bromosuccinimide and a radical initiator to selectively functionalize the benzylic methyl group, yielding the final product. Mastery of these protocols provides researchers with reliable access to this valuable synthetic intermediate.
References
- PrepChem.Synthesis of B. 2-Bromomethyl-7-chloroquinoline. [Link]
- PrepChem.Synthesis of 7-chloroquinaldine. [Link]
- Patsnap Eureka.Synthesis method of 7-chloroquinaldine. [Link]
- Google Patents.US5126456A - 7-chloroquinaldine synthesis.
- Google Patents.CN108822033B - Synthesis method of 7-chloroquinaldine.
- Google Patents.CN101638382B - Method for preparing 7-chloroquinaldine by utilizing phase-transfer reaction.
- Cambridge University Press.Combes Quinoline Synthesis. [Link]
- Google Patents.HU212967B - Process for producing 7-chloro-quinaldine.
- Merck Index Online.Combes Quinoline Synthesis. [Link]
- Durham University.Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. [Link]
- IIP Series.SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. [Link]
- MDPI.2-Bromo-3-((1-(7-chloroquinolin-4-yl)-1H-1,2,3-triazol-4-yl)-methoxy)-benzaldehyde. [Link]
- National Center for Biotechnology Information (PMC).Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. [Link]
- Wikipedia.Combes quinoline synthesis. [Link]
- Asian Journal of Chemistry.
- Pharmaguideline.Synthesis, Reactions and Medicinal Uses of Quinoline. [Link]
- Wikipedia.Doebner–Miller reaction. [Link]
- Wikipedia.N-Bromosuccinimide. [Link]
- Chemsrc.7-Chloro-2-methylquinoline | CAS#:4965-33-7. [Link]
- ResearchGate.2-Bromo-3-((1-(7-chloroquinolin-4-yl)-1H-1,2,3-triazol-4-yl)-methoxy)-benzaldehyde. [Link]
- Slideshare.
- ResearchGate.An improvement in the Doebner-Miller synthesis of quinaldines. [Link]
- Wikipedia.Skraup reaction. [Link]
- Taylor & Francis Online.Click synthesis of new 7-chloroquinoline derivatives by using ultrasound irradiation and evaluation of their biological activity. [Link]
- PubChem.this compound. [Link]
- Organic Chemistry Portal.N-Bromosuccinimide (NBS). [Link]
- Master Organic Chemistry.N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry. [Link]
- National Center for Biotechnology Information (PMC).8-Bromo-2-methylquinoline. [Link]
- Common Organic Chemistry.
Sources
- 1. This compound | C10H7BrClN | CID 10244160 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 115104-25-1 [chemicalbook.com]
- 3. echemi.com [echemi.com]
- 4. Synthesis method of 7-chloroquinaldine - Eureka | Patsnap [eureka.patsnap.com]
- 5. CN108822033B - Synthesis method of 7-chloroquinaldine - Google Patents [patents.google.com]
- 6. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]
- 7. prepchem.com [prepchem.com]
- 8. 7-Chloro-2-methylquinoline | CAS#:4965-33-7 | Chemsrc [chemsrc.com]
- 9. US5126456A - 7-chloroquinaldine synthesis - Google Patents [patents.google.com]
- 10. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. prepchem.com [prepchem.com]
- 13. N-Bromosuccinimide (NBS) [organic-chemistry.org]
- 14. Bromination - Common Conditions [commonorganicchemistry.com]
Reactivity of the bromomethyl group on a quinoline ring
An In-Depth Technical Guide to the Reactivity of the Bromomethyl Group on a Quinoline Ring
Abstract
The quinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of pharmacologically active compounds.[1][2][3] The introduction of a bromomethyl group onto this scaffold creates a highly versatile synthetic intermediate, unlocking a diverse range of subsequent chemical transformations. This guide provides a comprehensive exploration of the synthesis and reactivity of bromomethyl quinolines, with a focus on the underlying mechanistic principles and practical experimental considerations. We will delve into the primary reaction pathways—nucleophilic substitution, radical reactions, and palladium-catalyzed cross-coupling—offering field-proven insights and detailed protocols for researchers, scientists, and drug development professionals.
The Strategic Importance of the Bromomethyl Quinoline Moiety
The reactivity of a bromomethyl group is analogous to that of a benzyl bromide. The bromine atom is an excellent leaving group, and the adjacent quinoline ring provides electronic stabilization to intermediates and transition states, making the methylene carbon a prime electrophilic site. This inherent reactivity allows for the controlled introduction of a vast array of functional groups, enabling the systematic exploration of chemical space in drug discovery programs. Derivatives of quinoline have demonstrated significant potential as anti-inflammatory, anticancer, antibacterial, and antiviral agents.[2][4][5] The ability to strategically functionalize the quinoline core via the bromomethyl handle is therefore a critical tool for medicinal chemists.
Synthesis: Installing the Reactive Handle
The most common and efficient method for the synthesis of bromomethyl quinolines is the radical bromination of the corresponding methylquinolines. This reaction, a variation of the Wohl-Ziegler bromination, leverages the stability of the benzylic-type radical intermediate formed on the methyl group.
Core Mechanism: Free Radical Halogenation
The reaction is initiated by the homolytic cleavage of a radical initiator, such as benzoyl peroxide (BPO) or azobisisobutyronitrile (AIBN), upon heating or irradiation.[6][7] The resulting radical abstracts a hydrogen atom from the methyl group of the quinoline, forming a resonance-stabilized quinolinyl-methyl radical. This radical then reacts with N-bromosuccinimide (NBS), which serves to provide a low, constant concentration of molecular bromine (Br₂), to form the bromomethyl quinoline product and a succinimidyl radical, which continues the chain reaction.[8][9]
Below is a diagram illustrating the key propagation steps of this radical chain reaction.
Caption: Wohl-Ziegler Bromination Propagation Cycle.
Experimental Protocol: Synthesis of 8-(Bromomethyl)quinoline
This protocol is adapted from established literature procedures.[6]
Step 1: Reaction Setup
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 8-methylquinoline (1 eq), N-bromosuccinimide (NBS, 0.98 eq), and benzoyl peroxide (BPO, 0.05 eq).
-
Add a suitable solvent, such as carbon tetrachloride (CCl₄) or acetonitrile. CCl₄ is traditional but less favored now due to toxicity.
-
Causality Note: BPO is chosen as the initiator because its O-O bond is weak and cleaves homolytically at temperatures around 80-95 °C. NBS is the preferred brominating agent as it maintains a very low concentration of Br₂, minimizing side reactions like addition to the quinoline ring.[8]
Step 2: Reaction Execution
-
Heat the mixture to reflux (for CCl₄, ~77 °C) for 6-8 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC), observing the consumption of 8-methylquinoline.
Step 3: Work-up and Purification
-
Cool the reaction mixture to room temperature. The succinimide byproduct will precipitate and can be removed by filtration.
-
Wash the filtrate with an aqueous solution of sodium thiosulfate to quench any remaining bromine, followed by a brine wash.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
The crude product can be purified by crystallization from a suitable solvent system (e.g., methanol or ethyl acetate/hexane) or by column chromatography on silica gel.[6]
| Reagent | Molar Eq. | Purpose |
| 8-Methylquinoline | 1.0 | Starting Material |
| N-Bromosuccinimide | 0.98-1.1 | Bromine Source (via radical mechanism) |
| Benzoyl Peroxide | 0.02-0.05 | Radical Initiator |
| Carbon Tetrachloride | Solvent | Anhydrous, non-polar reaction medium |
Table 1: Typical Reagents for Wohl-Ziegler Bromination of Methylquinolines.
Core Reactivity: Exploiting the Bromomethyl Group
The bromomethyl quinoline is a versatile intermediate primarily due to its susceptibility to nucleophilic attack and its ability to participate in modern coupling reactions.
Nucleophilic Substitution (SN2) Reactions
This is the most common and straightforward transformation of bromomethyl quinolines. The methylene carbon is highly electrophilic, and the reaction proceeds via a bimolecular (SN2) mechanism with a wide range of nucleophiles.[10]
Caption: Generalized SN2 Mechanism on a Bromomethyl Quinoline.
Causality and Experimental Design:
-
Mechanism: The reaction proceeds via a concerted, one-step mechanism where the nucleophile attacks the electrophilic carbon while the bromide ion departs.[10] The transition state is stabilized by the adjacent quinoline ring through π-system overlap, accelerating the reaction rate compared to a non-aromatic analogue.
-
Solvent Choice: Polar aprotic solvents like DMF, DMSO, or acetonitrile are ideal. They solvate the cation of the nucleophilic salt but do not strongly solvate the anionic nucleophile, leaving it "naked" and highly reactive.
-
Nucleophile Scope: A vast array of nucleophiles can be employed, including:
-
O-Nucleophiles: Alcohols, phenols (often requiring a base like K₂CO₃ or NaH to form the more nucleophilic alkoxide/phenoxide).
-
N-Nucleophiles: Primary and secondary amines, azides.
-
S-Nucleophiles: Thiols, thiophenols.
-
C-Nucleophiles: Cyanide, enolates.
-
Experimental Protocol: Synthesis of an 8-(Aminomethyl)quinoline Derivative
Step 1: Reaction Setup
-
Dissolve 8-(bromomethyl)quinoline (1 eq) in anhydrous DMF.
-
Add a primary or secondary amine (1.1-1.5 eq) and a non-nucleophilic base such as potassium carbonate (K₂CO₃, 2-3 eq) or diisopropylethylamine (DIPEA, 2-3 eq).
-
Causality Note: The base is crucial to neutralize the HBr formed during the reaction, preventing the protonation and deactivation of the amine nucleophile. An excess of the amine can also serve this purpose.
Step 2: Reaction Execution
-
Stir the mixture at room temperature or with gentle heating (e.g., 50-60 °C) until TLC analysis indicates complete consumption of the starting material.
Step 3: Work-up and Purification
-
Pour the reaction mixture into water and extract with an organic solvent like ethyl acetate.
-
Wash the combined organic layers with water and brine to remove DMF and salts.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the residue by column chromatography or crystallization.
| Nucleophile | Product Functional Group | Typical Conditions |
| R-OH / NaH | Ether (R-O-CH₂-Q) | THF, 0 °C to RT |
| R₂NH / K₂CO₃ | Amine (R₂N-CH₂-Q) | DMF, RT to 60 °C |
| R-SH / K₂CO₃ | Thioether (R-S-CH₂-Q) | Acetonitrile, RT |
| NaN₃ | Azide (N₃-CH₂-Q) | DMSO, RT |
| KCN | Nitrile (NC-CH₂-Q) | Ethanol/Water, Reflux |
Table 2: Examples of Nucleophilic Substitution Reactions.
Palladium-Catalyzed Cross-Coupling Reactions
While less common than for aryl bromides, the bromomethyl group can participate in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form C(sp³)-C(sp²) bonds. This reaction is invaluable for creating complex molecular architectures.[11][12]
Mechanism Insight: The Suzuki-Miyaura Catalytic Cycle The mechanism involves a Pd(0) catalyst. The cycle consists of three main steps:
-
Oxidative Addition: The Pd(0) catalyst inserts into the C-Br bond of the bromomethyl quinoline to form a Pd(II) complex.[11]
-
Transmetalation: A base activates the organoboron species (e.g., a boronic acid) to form a boronate complex, which then transfers its organic group to the palladium center.[12]
-
Reductive Elimination: The two organic groups on the Pd(II) complex couple and are eliminated, forming the new C-C bond and regenerating the Pd(0) catalyst.[11]
Caption: Simplified Suzuki-Miyaura Catalytic Cycle.
Experimental Protocol: Suzuki Coupling of 8-(Bromomethyl)quinoline
This is a generalized protocol; optimization of catalyst, ligand, and base is often necessary.
Step 1: Reaction Setup
-
In a Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine 8-(bromomethyl)quinoline (1 eq), an arylboronic acid (1.2-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 eq).
-
Causality Note: The choice of catalyst and ligand is critical. For C(sp³)-C(sp²) coupling, ligands that promote reductive elimination are favored. The base is essential for the transmetalation step.[12]
Step 2: Solvent Addition and Reaction
-
Add a degassed solvent system, typically a mixture like 1,4-dioxane/water or toluene/ethanol.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
Step 3: Work-up and Purification
-
Cool the mixture, dilute with water, and extract with an organic solvent.
-
Wash the organic layer with brine, dry over Na₂SO₄, and concentrate.
-
Purify by column chromatography on silica gel.
Applications in Drug Discovery and Materials Science
The functionalized quinolines synthesized from bromomethyl precursors are key components in modern research.
-
Medicinal Chemistry: The ability to append diverse side chains allows for fine-tuning of a molecule's Structure-Activity Relationship (SAR).[5] For example, attaching amine-containing groups can improve solubility and target binding, while adding aryl groups via Suzuki coupling can explore new binding pockets in enzymes or receptors.[11] These strategies have led to the development of potent anticancer and antimicrobial agents.[1]
-
Materials Science: The quinoline nucleus possesses interesting photophysical properties. By attaching conjugated systems or other functional moieties via the bromomethyl linker, novel fluorescent probes, sensors, and organic electronics can be developed.[13]
Conclusion
The bromomethyl quinoline is more than just a simple alkyl halide; it is a strategic building block that provides a gateway to a vast landscape of chemical diversity. Its reactivity is dominated by a predictable yet powerful set of transformations, including nucleophilic substitution and palladium-catalyzed cross-coupling. A thorough understanding of the mechanisms and experimental nuances governing these reactions empowers researchers to design and execute efficient synthetic routes toward novel molecules with significant potential in medicine and materials science.
References
- Synthesis of Example 6. 8-(Bromomethyl)quinoline (compound X). PrepChem.com. [Link]
- Exploring the Chemistry: 8-Bromomethylquinoline for Targeted Synthesis of Quinolines. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
- Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics.
- Preparation method of 4-bromomethylquinoline-2(H)-ketone.
- Bromination of 8-substituted quinolines. Reagents and conditions.
- Nucleophilic substitution in quinoline and isoquinoline. Química Organica.org. [Link]
- 7.1 Nucleophilic Substitution Reactions Overview. KPU Pressbooks (Organic Chemistry I). [Link]
- New Quinoline Derivatives via Suzuki Coupling Reactions.
- Palladium-Mediated Synthesis of 2-([Biphenyl]-4-yloxy)quinolin-3-carbaldehydes through Suzuki–Miyaura Cross-Coupling and Their in Silico Breast Cancer Studies on the 3ERT Protein. ACS Omega. [Link]
- Reactivity of Quinoline. YouTube. [Link]
- Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles.
- Application of Quinoline Ring in Structural Modification of Natural Products.
- Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. MDPI. [Link]
- From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. Oriental Journal of Chemistry. [Link]
- Suzuki Coupling. Organic Chemistry Portal. [Link]
- Biological importance of quinoline derivatives in natural and pharmaceutical drugs. Heliyon. [Link]
- In Summary: Free Radicals. Master Organic Chemistry. [Link]
- Medicinal chemistry of quinolines as emerging anti-inflammatory agents: an overview. PubMed. [Link]
- A Complete Guide To Radical Reactions.
- 18.4. Radical reactions in practice. Lumen Learning (Organic Chemistry II). [Link]
Sources
- 1. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Application of Quinoline Ring in Structural Modification of Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 5. Medicinal chemistry of quinolines as emerging anti-inflammatory agents: an overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. prepchem.com [prepchem.com]
- 7. 18.4. Radical reactions in practice | Organic Chemistry II [courses.lumenlearning.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. transformationtutoring.com [transformationtutoring.com]
- 10. 7.1 Nucleophilic Substitution Reactions Overview – Organic Chemistry I [kpu.pressbooks.pub]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Suzuki Coupling [organic-chemistry.org]
- 13. nbinno.com [nbinno.com]
Named reactions for quinoline synthesis like Skraup or Doebner-von Miller
An In-Depth Technical Guide to the Named Reactions for Quinoline Synthesis
Foreword: The Enduring Legacy of the Quinoline Scaffold
The quinoline ring system, a fusion of benzene and pyridine, is a privileged scaffold in the world of chemistry. First isolated from coal tar in 1834, its derivatives have become cornerstones of medicinal chemistry and materials science.[1] From the pioneering anti-malarial drug quinine to modern anticancer agents like camptothecin and antibiotics such as ciprofloxacin, the quinoline motif is a testament to the power of heterocyclic compounds in modulating biological activity.[2][3][4] This guide provides a deep dive into the classical named reactions that have enabled the synthesis of these vital structures for over a century, focusing on the mechanistic underpinnings and practical considerations for the modern researcher.
The Skraup Synthesis: The Archetypal Quinoline Construction
Discovered by Czech chemist Zdenko Hans Skraup in 1880, the Skraup synthesis is the quintessential method for preparing the parent quinoline ring.[5] It involves the reaction of a primary aromatic amine with glycerol, a dehydrating acid (typically concentrated sulfuric acid), and an oxidizing agent.[5][6][7]
Mechanistic Dissection & Expert Insights
The reaction's power lies in its convergent assembly of the quinoline core from simple precursors. However, it is notoriously exothermic and can be violent if not controlled.[6][8] Understanding the causality of each step is critical for safe and successful execution.
The mechanism proceeds in four key stages:
-
Acrolein Formation: Concentrated sulfuric acid acts as a powerful dehydrating agent, converting glycerol into the highly reactive α,β-unsaturated aldehyde, acrolein. This step is strongly exothermic and is the primary reason for the reaction's vigorous nature.[6][8][9]
-
Michael Addition: The aromatic amine performs a nucleophilic 1,4-conjugate addition (Michael addition) to the acrolein intermediate.[7][8][9]
-
Cyclization & Dehydration: The resulting β-anilinopropionaldehyde undergoes an acid-catalyzed intramolecular electrophilic substitution onto the electron-rich aromatic ring, followed by dehydration to form 1,2-dihydroquinoline.[6][8]
-
Oxidation: The final step is the aromatization of the 1,2-dihydroquinoline intermediate to the stable quinoline ring. This requires an oxidizing agent.[6][8]
Causality Behind Component Choices:
-
Sulfuric Acid: Serves the dual role of catalyst and dehydrating agent for acrolein formation.
-
Oxidizing Agent: Nitrobenzene is a classic choice, often acting as both the oxidant and a high-boiling solvent.[5][6] Arsenic pentoxide is a milder alternative that can result in a less violent reaction.[5][6] The oxidizing agent is reduced in the process (e.g., nitrobenzene is reduced to aniline, which can then enter the reaction).[8]
-
Moderators: Ferrous sulfate (FeSO₄) is often added to the reaction mixture.[8] Its role is to moderate the reaction, making it less violent, likely by smoothing the rate of the initial exothermic dehydration of glycerol.
Caption: The four-stage mechanism of the Skraup quinoline synthesis.
Self-Validating Experimental Protocol: Synthesis of Quinoline
This protocol is adapted from the robust and peer-verified procedure in Organic Syntheses.[6] The self-validating nature comes from the steam distillation workup, which selectively isolates the volatile quinoline product from non-volatile tars and inorganic salts.
Materials:
-
Aniline: 24.5 g (0.26 mol)
-
Nitrobenzene: 15 g (0.12 mol)
-
Glycerol: 73.5 g (0.80 mol)
-
Concentrated Sulfuric Acid: 40 mL
-
Ferrous sulfate heptahydrate (optional moderator): 2 g
-
Sodium hydroxide solution (for workup)
-
Water
Procedure:
-
Setup: In a 1-L three-necked round-bottom flask equipped with a mechanical stirrer and a reflux condenser, add the aniline, nitrobenzene, glycerol, and ferrous sulfate (if used).
-
Acid Addition: While stirring vigorously, slowly and carefully add the concentrated sulfuric acid in portions. The mixture will become hot.
-
Reaction: Heat the mixture in an oil bath to 140-150°C. The reaction is exothermic and will begin to boil. Maintain gentle reflux for 3-4 hours.
-
Work-up: Allow the mixture to cool. Dilute carefully with 500 mL of water and then neutralize by slowly adding a concentrated sodium hydroxide solution until strongly alkaline. Use external cooling as this step is highly exothermic.
-
Isolation: Set up for steam distillation. The unchanged nitrobenzene and aniline will distill first, followed by the quinoline. Collect the distillate until it is no longer milky.
-
Purification: Separate the quinoline layer from the aqueous distillate. Dry the crude quinoline over anhydrous potassium carbonate and purify by distillation, collecting the fraction boiling at 235-237°C.
Quantitative Data Summary
The yield of the Skraup synthesis is highly dependent on the substituents present on the aniline starting material.
| Substituted Aniline | Product | Yield (%) | Reference |
| Aniline | Quinoline | 84-91% | Organic Syntheses, Coll. Vol. 1, p.478 |
| 3-Nitro-4-aminoanisole | 6-Methoxy-7-nitroquinoline | ~65% | Organic Syntheses, Coll. Vol. 4, p.735 |
| m-Nitroaniline | Mixture of 5-Nitro & 7-Nitroquinoline | Mixture | [6] |
| 8-Aminoquinoline | 1,10-Phenanthroline | - | [1] |
The Doebner-von Miller Reaction: A Versatile Modification
Shortly after Skraup's discovery, Oscar Doebner and Wilhelm von Miller reported a related synthesis using α,β-unsaturated aldehydes or ketones in place of glycerol.[10] This modification, often considered an extension of the Skraup synthesis, offers greater flexibility in accessing substituted quinolines.[1][11]
Mechanistic Pathways
The mechanism of the Doebner-von Miller reaction is complex and has been a subject of debate.[10][12] A widely accepted pathway involves the initial Michael addition of aniline to the α,β-unsaturated carbonyl, followed by cyclization and oxidation. However, crossover experiments using isotopically labeled substrates have provided evidence for a more intricate fragmentation-recombination mechanism.[13]
Commonly Proposed Pathway:
-
Michael Addition: Aniline adds to the α,β-unsaturated carbonyl compound (e.g., crotonaldehyde).
-
Schiff Base Formation: The resulting adduct reacts with a second molecule of aniline to form an imine (Schiff base) intermediate.
-
Cyclization & Elimination: The intermediate undergoes acid-catalyzed electrophilic cyclization, followed by the elimination of an aniline molecule and water.
-
Oxidation: The resulting dihydroquinoline is oxidized to the final quinoline product. The oxidizing agent is often an imine intermediate formed in the reaction, which acts as a hydrogen acceptor.
Field Insights & Troubleshooting: The most common failure mode in the Doebner-von Miller reaction is the formation of intractable tar.[14] This arises from the acid-catalyzed polymerization of the α,β-unsaturated carbonyl starting material.
-
Expert Mitigation Strategy: The key is to maintain a low concentration of the free carbonyl compound at any given time. This is achieved by the slow, dropwise addition of the α,β-unsaturated carbonyl to the heated, acidic solution of the aniline.[14] This ensures that any carbonyl added is quickly consumed by the aniline in the desired reaction pathway rather than polymerizing with itself.
Caption: Experimental workflow for the Doebner-von Miller reaction.
Representative Protocol: Synthesis of 2-Methylquinoline (Quinaldine)
This protocol for synthesizing quinaldine demonstrates the practical application of the Doebner-von Miller reaction.[15]
Materials:
-
Aniline: 0.3 mol
-
Concentrated Hydrochloric Acid
-
Crotonaldehyde: 0.35 mol
-
Zinc Chloride (Lewis acid catalyst)
-
Sodium hydroxide solution (for workup)
-
Toluene or other suitable organic solvent
Procedure:
-
Setup: Prepare aniline hydrochloride by mixing aniline and concentrated HCl in a flask equipped with a reflux condenser and stirrer.
-
Catalyst Addition: Add zinc chloride to the mixture.
-
Reaction: Heat the mixture to reflux. Slowly add crotonaldehyde dropwise to the refluxing solution over 1-2 hours.
-
Completion: After the addition is complete, continue refluxing for an additional 3-4 hours.
-
Work-up: Cool the reaction mixture. Make it strongly alkaline with a concentrated sodium hydroxide solution.
-
Isolation: Extract the product with toluene or dichloromethane. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude quinaldine by vacuum distillation.
A Comparative Overview of Other Foundational Syntheses
While the Skraup and Doebner-von Miller reactions are powerful, other named reactions offer strategic advantages for accessing different substitution patterns.
| Reaction Name | Reactants | Typical Product | Key Feature / Insight |
| Friedländer Synthesis | 2-Aminoaryl aldehyde/ketone + α-Methylene carbonyl | Substituted Quinolines | A convergent and often high-yielding method; the substitution pattern is unambiguously defined by the starting materials.[16][17][18] |
| Combes Synthesis | Aniline + β-Diketone | 2,4-Disubstituted Quinolines | An acid-catalyzed condensation followed by cyclization. The regioselectivity can be influenced by steric effects of the substituents.[1][19] |
| Conrad-Limpach Synthesis | Aniline + β-Ketoester | 4-Hydroxyquinolines (4-Quinolones) | Reaction at moderate temperatures (<100°C) favors nucleophilic attack at the keto group, leading to 4-hydroxyquinolines.[20][21][22] |
| Knorr Synthesis | Aniline + β-Ketoester | 2-Hydroxyquinolines (2-Quinolones) | A variation of the Conrad-Limpach, where higher temperatures (>140°C) favor attack at the ester group, yielding the thermodynamically preferred 2-hydroxyquinoline product.[20] |
Reaction Mechanism Diagrams
Caption: Simplified workflows for the Friedländer, Combes, and Conrad-Limpach-Knorr syntheses.
Conclusion
The Skraup, Doebner-von Miller, Friedländer, and Combes reactions represent the classical foundation upon which modern heterocyclic chemistry is built. While newer, often milder, methods involving transition metal catalysis or microwave assistance have been developed, a deep understanding of these foundational named reactions is indispensable.[23][24] They offer robust, scalable, and economical routes to the quinoline core from simple starting materials. For the researcher in drug development or materials science, mastery of these techniques provides a powerful and versatile toolkit for accessing novel chemical entities built upon this remarkable scaffold.
References
- Combes quinoline synthesis. (n.d.). In Wikipedia.
- Friedländer synthesis. (n.d.). In Wikipedia.
- Friedlander quinoline synthesis. (n.d.). Química Organica.org.
- Thakur, G. S., Gupta, A. K., & Jain, S. K. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series.
- Denmark, S. E., & Venkatraman, S. (2006). On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis. The Journal of Organic Chemistry, 71(4), 1668–1676. [Link]
- Skraup reaction. (n.d.). In Wikipedia.
- Kataria, R., & Yadav, P. (2015). Recent advances in the synthesis of quinolines: a review. RSC Advances, 5(121), 99773-99790. [Link]
- Abubakar, I. B., et al. (2022). Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. RSC Advances, 12(35), 22663-22687. [Link]
- Preparation and Properties of Quinoline. (n.d.). LBS PG College.
- The Friedländer Synthesis of Quinolines. (1982). Organic Reactions. [Link]
- Gayo, P. I., et al. (2025). A review on quinolines: New green synthetic methods and bioactive potential. European Journal of Pharmaceutical Sciences, 209, 107097. [Link]
- Combes Quinoline Synthesis Mechanism | Organic Chemistry. (2021, August 25). YouTube.
- Synthesis, Reactions and Medicinal Uses of Quinoline. (n.d.). Pharmaguideline.
- synthesis of quinoline derivatives and its applications. (2019, April 1). Slideshare.
- Doebner-Miller reaction and applications. (2018, February 21). Slideshare.
- A review on synthetic investigation for quinoline- recent green approaches. (2022). Journal of the Indian Chemical Society, 99(9), 100650. [Link]
- Kale, S., et al. (2022).
- From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. (2023). Oriental Journal of Chemistry, 39(3). [Link]
- Denmark, S. E., & Venkatraman, S. (2006). On the mechanism of the Skraup-Doebner-Von Miller quinoline synthesis. The Journal of Organic Chemistry, 71(4), 1668-76. [Link]
- Combe's synthesis of quinoline || detailed mechanism. (2024, March 18). YouTube.
- Application of Quinoline Ring in Structural Modification of Natural Products. (2022). Molecules, 27(19), 6614. [Link]
- Doebner-Miller Reaction. (n.d.). SynArchive.
- What is the complete procedure for Doebner-von miller reaction? (2018, July 17). ResearchGate.
- Conrad–Limpach synthesis. (n.d.). In Wikipedia.
- Quinoline Synthesis: Conrad-Limpach-Knorr. (n.d.). Química Organica.org.
- Skraup synthesis of Quinoline. (n.d.). Centurion University.
- The Skraup Reaction - How to Make a Quinoline. (2009, January 13). Curly Arrow.
- Conrad-Limpach Reaction. (n.d.). Name Reactions in Organic Synthesis. [Link]
- Conrad-Limpach Quinoline Synthesis. (n.d.). Scribd.
- Doebner–Miller reaction. (n.d.). In Wikipedia.
Sources
- 1. iipseries.org [iipseries.org]
- 2. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 4. Application of Quinoline Ring in Structural Modification of Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Skraup reaction - Wikipedia [en.wikipedia.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]
- 8. uop.edu.pk [uop.edu.pk]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]
- 11. Doebner-Miller reaction and applications | PPTX [slideshare.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. On the mechanism of the Skraup-Doebner-Von Miller quinoline synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. Friedländer synthesis - Wikipedia [en.wikipedia.org]
- 17. Friedlander quinoline synthesis [quimicaorganica.org]
- 18. jk-sci.com [jk-sci.com]
- 19. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]
- 20. Conrad–Limpach synthesis - Wikipedia [en.wikipedia.org]
- 21. Quinoline Synthesis: Conrad-Limpach-Knorr [quimicaorganica.org]
- 22. scribd.com [scribd.com]
- 23. Recent advances in the synthesis of quinolines: a review - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 24. tandfonline.com [tandfonline.com]
Introduction: The Strategic Role of Halogenation in Quinoline-Based Drug Discovery
An In-Depth Technical Guide to the Physical and Chemical Properties of Halogenated Quinolines
The quinoline scaffold, a fusion of a benzene and a pyridine ring, is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents.[1][2] Its derivatives have demonstrated a vast spectrum of pharmacological activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties.[1][2][3] Quinoline itself is a colorless, hygroscopic liquid at room temperature with a characteristic odor.[4][5] The introduction of halogen atoms (F, Cl, Br, I) onto this privileged scaffold is a pivotal strategy in modern drug design. Halogenation is not merely an act of increasing molecular weight; it is a nuanced tool used to modulate a compound's physicochemical and pharmacokinetic profiles, profoundly influencing its biological activity.[6][7]
Halogen atoms can enhance membrane permeability, block sites of metabolic degradation, increase binding affinity through halogen bonding, and alter the electronic properties of the entire molecule, thereby fine-tuning its interaction with biological targets.[6][7][8] For instance, the presence of a fluorine atom is a key feature in the fluoroquinolone class of antibiotics, broadening their spectrum of activity and improving potency.[9] This guide offers a comprehensive exploration of the core physical and chemical properties of halogenated quinolines, providing researchers, scientists, and drug development professionals with the foundational knowledge required to rationally design and characterize next-generation quinoline-based therapeutics.
I. Fundamental Physicochemical Properties: The Impact of the Halogen Atom
The identity, position, and number of halogen substituents on the quinoline ring dictate a compound's fundamental physical properties. These properties, in turn, govern its absorption, distribution, metabolism, and excretion (ADME) profile, which is a critical determinant of a drug's success.
A. Acidity and Basicity (pKa)
The quinoline ring contains a basic nitrogen atom (pKa of quinoline ≈ 4.9), which can be protonated under physiological conditions.[3] Halogenation significantly influences this basicity. As electronegative substituents, halogens withdraw electron density from the aromatic system via the inductive effect. This electron withdrawal reduces the electron density on the ring nitrogen, making it less basic and thus lowering its pKa. The magnitude of this effect depends on the halogen's electronegativity (F > Cl > Br > I) and its proximity to the nitrogen atom. Consequently, a halogen at position 2 or 8 will have a more pronounced effect on pKa than one at position 6. Understanding the pKa is crucial as it dictates the ionization state of the molecule at a given pH, which directly impacts its solubility, membrane permeability, and binding to target proteins.[10]
B. Lipophilicity (LogP)
Lipophilicity, commonly expressed as the logarithm of the partition coefficient (LogP) between octanol and water, is a critical parameter in drug design. It reflects a molecule's ability to partition into hydrophobic environments like cell membranes. Halogen atoms are lipophilic and their introduction generally increases a compound's LogP.[6] This increased lipophilicity can enhance cell penetration and binding to hydrophobic pockets in target enzymes or receptors. However, an excessively high LogP can lead to poor aqueous solubility, increased metabolic clearance, and potential off-target toxicity. The strategic placement of halogens allows for the precise modulation of lipophilicity to achieve an optimal balance for drug efficacy and safety.[6][7]
C. Solubility
The aqueous solubility of halogenated quinolines is a complex property influenced by the interplay of lipophilicity, crystal lattice energy (related to the melting point), and the molecule's ability to form hydrogen bonds. While increasing lipophilicity through halogenation tends to decrease aqueous solubility, the overall effect can be nuanced. For example, some halogenated 8-hydroxyquinolines can form zwitterionic structures that possess excellent water solubility.[11] Due to the generally low solubility of many quinoline derivatives, co-solvents like DMSO are often required for in vitro studies.[10]
D. Spectroscopic Characteristics
Halogenation leaves distinct fingerprints on the spectroscopic properties of quinolines, which are essential for structural elucidation and quantification.
-
NMR Spectroscopy: In ¹H NMR, halogen atoms induce shifts in the signals of nearby protons. The characteristic chemical shifts and coupling constants provide invaluable information about the substitution pattern. In ¹³C NMR, the carbon atom directly attached to a halogen exhibits a signal whose chemical shift is highly dependent on the specific halogen.[12][13]
-
Mass Spectrometry (MS): The isotopic patterns of chlorine (³⁵Cl:³⁷Cl ≈ 3:1) and bromine (⁷⁹Br:⁸¹Br ≈ 1:1) provide unambiguous confirmation of their presence in a molecule.[12]
-
UV-Vis Spectroscopy: The electronic absorption spectra of quinolines are characterized by π-π* transitions. Halogen substitution can cause a bathochromic (red) or hypsochromic (blue) shift in the maximum absorption wavelength (λ_max), depending on the halogen and its position.[12][14]
Table 1: Comparative Physicochemical Properties of Selected Halogenated Quinolines
| Compound | Structure | Melting Point (°C) | LogP (Calculated) | pKa (Calculated) |
| Quinoline | C₉H₇N | -15 | 2.03 | 4.9 |
| 6-Fluoroquinoline | C₉H₆FN | N/A (Liquid) | 2.21 | 3.7 |
| 4-Chloroquinoline | C₉H₆ClN | 36-38 | 2.76 | 3.2 |
| 4,7-Dichloroquinoline | C₉H₅Cl₂N | 81-84 | 3.49 | 2.1 |
| 8-Bromoquinoline | C₉H₆BrN | 46-48 | 3.01 | 3.1 |
| 7-Iodo-8-hydroxyquinoline | C₉H₆INO | 178-180 | 3.15 | 7.4 (OH), 2.8 (NH⁺) |
II. Chemical Reactivity and Metabolic Stability
The introduction of halogens modifies the electronic landscape of the quinoline ring, altering its susceptibility to chemical reactions and enzymatic metabolism.
A. Chemical Reactivity
The quinoline ring can undergo both electrophilic and nucleophilic substitution. Halogens are deactivating, electron-withdrawing groups for electrophilic aromatic substitution, but they direct incoming electrophiles to the ortho and para positions. In the context of the quinoline ring, this reactivity is complex due to the presence of the two fused rings. For instance, C-H halogenation of 8-substituted quinolines can be directed to the C5 position.[15][16]
Conversely, halogens at the 2- and 4-positions of the quinoline ring are highly susceptible to nucleophilic aromatic substitution (SₙAr).[17][18] This enhanced reactivity is due to the electron-withdrawing nitrogen atom, which stabilizes the negatively charged Meisenheimer complex intermediate. This property is synthetically valuable, allowing for the facile introduction of various functional groups at these positions to build molecular diversity.[18]
Caption: SₙAr reaction at the C4 position of a halogenated quinoline.
B. Metabolic Stability
A primary reason for incorporating halogens, particularly fluorine, into drug candidates is to enhance metabolic stability.[8] The carbon-fluorine bond is exceptionally strong and resistant to cleavage. Furthermore, placing a halogen atom at a position susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes can effectively block this pathway, thereby increasing the drug's half-life and bioavailability.[8]
However, the effect is not always straightforward. Halogenation can also alter the electronic properties of the molecule, potentially making other positions more susceptible to metabolism by enzymes like aldehyde oxidase (AO).[19] For instance, small electron-donating groups at the 3-position of the quinoline ring can make analogs more susceptible to AO metabolism, a trend that can be reversed by larger, sterically hindering substituents.[19] Therefore, assessing metabolic stability is a critical, empirical step in the development of halogenated quinoline drugs.
Caption: Impact of halogenation on blocking oxidative metabolism.
III. Standardized Protocols for Characterization
To ensure data integrity and reproducibility, standardized experimental protocols are essential. The following sections detail validated methods for determining key physicochemical parameters.
A. Experimental Protocol: Determination of LogP using the Shake-Flask Method
This protocol describes the gold-standard method for empirically determining the octanol-water partition coefficient.
Rationale: This method directly measures the partitioning of a compound between a lipid-like solvent (n-octanol) and an aqueous buffer, providing a reliable measure of its lipophilicity. The use of a buffer at a specific pH (e.g., 7.4) is critical for ionizable compounds like quinolines, as it ensures the measurement reflects the partitioning of the relevant species at physiological pH.
Methodology:
-
Preparation of Phases: Prepare a phosphate buffer solution (e.g., 100 mM) at pH 7.4. Pre-saturate the n-octanol by shaking it vigorously with the buffer for 24 hours and allowing the layers to separate. Similarly, pre-saturate the buffer with n-octanol.
-
Stock Solution: Prepare a stock solution of the halogenated quinoline in a suitable solvent (e.g., DMSO, methanol) at a known concentration (e.g., 10 mM).
-
Partitioning: In a glass vial, combine 2 mL of the pre-saturated n-octanol and 2 mL of the pre-saturated buffer. Add a small aliquot of the stock solution to yield a final concentration that is detectable in both phases (e.g., 10-100 µM).
-
Equilibration: Seal the vial and shake it vigorously on a mechanical shaker for at least 1-2 hours at a constant temperature (e.g., 25°C) to ensure equilibrium is reached.
-
Phase Separation: Centrifuge the vial (e.g., at 2000 x g for 15 minutes) to ensure complete separation of the octanol and aqueous layers.
-
Quantification: Carefully remove an aliquot from both the top (octanol) and bottom (aqueous) layers. Determine the concentration of the compound in each phase using a suitable analytical method, such as UV-Vis spectrophotometry or HPLC-UV. A standard curve in each phase should be prepared for accurate quantification.
-
Calculation: Calculate LogP using the formula: LogP = log₁₀ ([Compound]octanol / [Compound]aqueous)
B. Experimental Protocol: In Vitro Metabolic Stability Assay
This protocol provides a framework for assessing a compound's susceptibility to metabolism by liver enzymes, a key predictor of in vivo clearance.
Rationale: Liver microsomes are vesicles of the endoplasmic reticulum that contain a high concentration of drug-metabolizing CYP enzymes.[8] By incubating the compound with microsomes in the presence of the necessary cofactor NADPH, we can simulate Phase I oxidative metabolism. Measuring the rate of disappearance of the parent compound over time allows for the calculation of its intrinsic clearance.[8]
Methodology:
-
Reagent Preparation:
-
Prepare a phosphate buffer (e.g., 100 mM, pH 7.4).
-
Prepare a stock solution of the halogenated quinoline (e.g., 1 mM in DMSO).
-
Prepare a solution of the NADPH regenerating system or a stock of NADPH (e.g., 10 mM in buffer).
-
Thaw pooled liver microsomes (e.g., human, rat) on ice. Dilute them in cold buffer to a working concentration (e.g., 1 mg/mL protein).
-
-
Incubation:
-
In a 96-well plate or microcentrifuge tubes, pre-warm the microsomal solution at 37°C for 5 minutes.
-
Add the test compound to the microsomes to achieve a final concentration of 1 µM (the final DMSO concentration should be <0.5%).
-
Initiate the metabolic reaction by adding the NADPH solution (final concentration typically 1 mM). This is the T=0 time point for the reaction.
-
-
Time Course Sampling:
-
Incubate the plate/tubes at 37°C with gentle shaking.
-
At designated time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding an equal volume of a cold stop solution (e.g., acetonitrile containing an internal standard).
-
-
Sample Processing:
-
Centrifuge the quenched samples (e.g., at 4000 x g for 20 minutes) to pellet the precipitated protein.
-
Transfer the supernatant to a new plate or vials for analysis.
-
-
LC-MS/MS Analysis: Analyze the samples by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to quantify the remaining percentage of the parent compound at each time point, normalized to the T=0 sample.
-
Data Analysis:
-
Plot the natural logarithm (ln) of the percent remaining parent compound versus time.
-
The slope of the linear regression of this plot is the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) as: t½ = -0.693 / k
-
Calculate the intrinsic clearance (Cl_int) as: Cl_int (µL/min/mg protein) = (0.693 / t½) * (1 / [microsomal protein concentration])
-
Caption: A logical workflow for the comprehensive characterization of a novel halogenated quinoline.
IV. Conclusion
Halogenated quinolines represent a profoundly important class of molecules in the landscape of drug discovery. The strategic incorporation of halogen atoms provides a powerful lever to modulate every aspect of a compound's character, from its fundamental physical properties like solubility and lipophilicity to its chemical reactivity and metabolic fate. A thorough understanding of these structure-property relationships, grounded in robust experimental characterization, is paramount for the rational design of safe and effective medicines. This guide provides the foundational principles and practical methodologies to empower researchers in their quest to harness the full therapeutic potential of this versatile chemical scaffold.
References
- Title: Synthesis and antitumor activity of halogen-substituted 4-(3,3-dimethyl-1-triazeno)quinolines.
- Source: vertexaisearch.cloud.google.
- Title: A general method for the metal-free, regioselective, remote C–H halogenation of 8-substituted quinolines - Chemical Science (RSC Publishing) DOI:10.
- Title: A general method for the metal-free, regioselective, remote C–H halogenation of 8-substituted quinolines - Chemical Science (RSC Publishing)
- Title: Gas Chromatographic Analysis of Halogenated Quinoline Compounds - Oxford Academic Source: Oxford Academic URL
- Source: vertexaisearch.cloud.google.
- Title: Synthesis of 2-Halogenated Quinolines by Halide-Mediated Intramolecular Cyclization of o-Alkynylaryl Isocyanides | Bulletin of the Chemical Society of Japan | Oxford Academic Source: Oxford Academic URL
- Title: The halogenated 8 hydroxyquinolines - ResearchGate Source: ResearchGate URL
- Source: vertexaisearch.cloud.google.
- Title: From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives - Oriental Journal of Chemistry Source: Oriental Journal of Chemistry URL
- Source: vertexaisearch.cloud.google.
- Title: Phenoxazine–Quinoline Conjugates: Impact of Halogenation on Charge Transfer Triplet Energy Harvesting via Aggregate Induced Phosphorescence - PMC Source: PubMed Central URL
- Title: Structure Activity Relationships - Drug Design Org Source: Drug Design Org URL
- Title: Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - PubMed Central Source: PubMed Central URL
- Title: Quinolin-4-ones: Methods of Synthesis and Application in Medicine - MDPI Source: MDPI URL
- Title: A Comparative Analysis of the Metabolic Stability of Fluorinated Quinolines - Benchchem Source: Benchchem URL
- Title: Halogenated Quinolines | CymitQuimica Source: CymitQuimica URL
- Title: Quantum Chemical-Based Investigations and Lipophilicity Evaluations on Some Structurally Related Quinazoline Derivatives | Orbital: The Electronic Journal of Chemistry Source: Orbital: The Electronic Journal of Chemistry URL
- Title: Halogen Reactivities. III.
- Title: A Comparative Study on the Iron and Copper Binding Properties of 8-Hydroxyquinoline-Derived Mannich Bases Targeting Multidrug-Resistance Cancer Cells | ACS Omega Source: ACS Omega URL
- Title: Structure--activity relationship of quinolones - PubMed Source: PubMed URL
- Title: Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review - PMC Source: PubMed Central URL
- Title: Microwave-Assisted Trans-Halogenation Reactions of Various Chloro-, Bromo-, Trifluoromethanesulfonyloxy- and Nonafluorobutanesulfonyloxy-Substituted Quinolines, Isoquinolines, and Pyridines Leading to the Corresponding Iodinated Heterocycles | The Journal of Organic Chemistry - ACS Publications Source: ACS Publications URL
- Title: Iron(III)
- Title: Hypervalent Iodine(III)
- Title: Identification of quinoline-chalcones and heterocyclic chalcone-appended quinolines as broad-spectrum pharmacological agents | Request PDF Source: ResearchGate URL
- Title: Impact of the Halogen Substitution Pattern on the Biological Activity of Organoruthenium 8-Hydroxyquinoline Anticancer Agents | Organometallics - ACS Publications Source: ACS Publications URL
- Title: Quinoline: A versatile heterocyclic - PMC Source: NIH URL
- Title: Chemical structures of halogenated quinoline-3 and halogenated quinoline-4.
- Title: Metabolism of c-Met Kinase Inhibitors Containing Quinoline by Aldehyde Oxidase, Electron Donating, and Steric Hindrance Effect - PubMed Source: PubMed URL
- Title: Studies About the Effect of Halogenated Solvents on the Fluorescence Properties of 9-Aryl-Substituted Isoquinolinium Derivatives - NIH Source: NIH URL
- Title: Quinoline - Wikipedia Source: Wikipedia URL
- Title: Some important properties of quinoline | Download Scientific Diagram - ResearchGate Source: ResearchGate URL
- Title: meta-C–H Halogenation of Pyridines, Quinolines, and Isoquinolines: meta-Chlorination of 2-Phenylpyridine - Organic Syntheses Source: Organic Syntheses URL
- Title: Identification and structure activity relationships of quinoline tertiary alcohol modulators of RORγt - PubMed Source: PubMed URL
- Source: vertexaisearch.cloud.google.
- Title: Quantum Chemical Study of the Structure and Properties of a Quinolysine Alkaloid Derivative Molecule | Request PDF Source: ResearchGate URL
- Title: Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC Source: NIH URL
- Title: On the metabolism of quinoline and isoquinoline: possible molecular basis for differences in biological activities - PubMed Source: PubMed URL
- Title: What are the physical properties of quinoline?
- Title: 2-Nitrosoamino-3-methylimidazo[4,5-f]quinoline stability and reactivity - PubMed Source: PubMed URL
Sources
- 1. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quinoline: A versatile heterocyclic - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]
- 4. Quinoline - Wikipedia [en.wikipedia.org]
- 5. biosynce.com [biosynce.com]
- 6. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 7. Structure Activity Relationships - Drug Design Org [drugdesign.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Structure--activity relationship of quinolones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. Investigating the Inhibitory Potential of Halogenated Quinoline Derivatives against MAO‑A and MAO-B: Synthesis, Crystal Structure, Density Functional Theory, and Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. A general method for the metal-free, regioselective, remote C–H halogenation of 8-substituted quinolines - Chemical Science (RSC Publishing) DOI:10.1039/C7SC04107A [pubs.rsc.org]
- 16. A general method for the metal-free, regioselective, remote C–H halogenation of 8-substituted quinolines - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Metabolism of c-Met Kinase Inhibitors Containing Quinoline by Aldehyde Oxidase, Electron Donating, and Steric Hindrance Effect - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Anti-inflammatory Properties of 2-(Bromomethyl)-7-chloroquinoline
A Whitepaper for Researchers, Scientists, and Drug Development Professionals
Abstract
The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including anti-inflammatory effects. This technical guide explores the prospective anti-inflammatory properties of a specific derivative, 2-(Bromomethyl)-7-chloroquinoline. While direct experimental data for this compound is not yet prevalent in public-domain literature, this document synthesizes the established anti-inflammatory mechanisms of related quinoline analogs to build a robust framework for its investigation. We will delve into the potential molecular mechanisms, focusing on the inhibition of key inflammatory signaling pathways such as Nuclear Factor-kappa B (NF-κB), Mitogen-Activated Protein Kinase (MAPK), and Cyclooxygenase-2 (COX-2). Furthermore, this guide provides detailed, field-proven experimental protocols for the comprehensive evaluation of this compound as a novel anti-inflammatory agent, from initial in vitro screening to in vivo validation.
Introduction: The Quinoline Nucleus as a Versatile Anti-inflammatory Scaffold
Inflammation is a fundamental biological response to harmful stimuli, but its dysregulation can lead to chronic diseases like rheumatoid arthritis, inflammatory bowel disease, and neurodegenerative disorders.[1][2] The quinoline ring system, a fusion of a benzene and a pyridine ring, has garnered significant attention as a core template for the design of new therapeutic agents.[3] Various derivatives of quinoline have demonstrated potent anti-inflammatory, anticancer, antimalarial, and antimicrobial activities.[3] Their therapeutic versatility makes them a focal point in drug discovery.[3]
This guide focuses on the specific compound This compound .
Chemical Structure:
Given the established anti-inflammatory potential of the quinoline framework, this compound presents itself as a compelling candidate for investigation. This document outlines the scientific rationale and a practical, multi-tiered approach to systematically uncover and validate its anti-inflammatory capabilities.
Postulated Mechanisms of Anti-inflammatory Action
Based on extensive studies of analogous quinoline and isoquinoline derivatives, the anti-inflammatory effects of this compound are likely mediated through the modulation of one or more critical pro-inflammatory signaling pathways.
2.1. Inhibition of the NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) family of transcription factors are master regulators of the inflammatory response.[6] In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli, such as lipopolysaccharide (LPS), trigger a signaling cascade that leads to the phosphorylation and subsequent degradation of IκBα.[1][6] This frees NF-κB to translocate to the nucleus, where it induces the transcription of numerous pro-inflammatory genes, including cytokines (TNF-α, IL-6), chemokines, and enzymes like inducible nitric oxide synthase (iNOS) and COX-2.[6][7]
Many quinoline derivatives have been shown to exert their anti-inflammatory effects by suppressing this pathway.[6][7][8] It is hypothesized that this compound may inhibit one of the key steps in this cascade, such as the phosphorylation of IκBα or the nuclear translocation of the NF-κB p65 subunit.[1][6]
Caption: Postulated inhibition of the NF-κB pathway by this compound.
2.2. Modulation of the MAPK Signaling Pathway
Mitogen-Activated Protein Kinases (MAPKs) are a family of serine/threonine kinases that play a crucial role in transducing extracellular signals into cellular responses, including inflammation.[1] The three major MAPK subfamilies involved in inflammation are extracellular signal-regulated kinases (ERK), c-Jun N-terminal kinases (JNK), and p38 MAPK.[1] Activation of these kinases by stimuli like LPS leads to the phosphorylation of various downstream targets, including transcription factors that regulate the expression of inflammatory mediators.[8] Importantly, the MAPK pathway often acts upstream of NF-κB activation.[1] Several isoquinoline derivatives have demonstrated the ability to suppress LPS-induced inflammation by inhibiting the phosphorylation of ERK, JNK, and p38.[1][8]
Caption: Potential modulation of the MAPK signaling cascade by the target compound.
2.3. Inhibition of Cyclooxygenase-2 (COX-2)
Cyclooxygenase (COX) enzymes catalyze the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation and pain.[9][10] While COX-1 is constitutively expressed and plays a role in physiological functions, COX-2 is inducible and its expression is significantly upregulated at sites of inflammation.[9] Selective inhibition of COX-2 is the mechanism of action for many non-steroidal anti-inflammatory drugs (NSAIDs).[11] Several novel quinoline derivatives have been synthesized and evaluated as selective COX-2 inhibitors, showing promising anti-inflammatory activity.[9][10][12] Therefore, this compound may also function by directly inhibiting the enzymatic activity of COX-2.
Experimental Protocols for Efficacy Validation
A structured, multi-stage approach is essential for validating the anti-inflammatory potential of this compound.
3.1. In Vitro Screening and Mechanistic Assays
In vitro assays provide a rapid, cost-effective, and ethical means for initial screening and elucidating the mechanism of action.[13][14]
Protocol 1: Evaluation in LPS-Stimulated Macrophages (RAW 264.7 or THP-1 cells)
This is the foundational assay to assess the compound's ability to suppress inflammatory responses in immune cells.[6][7]
-
Cell Culture: Culture RAW 264.7 murine macrophages or differentiated THP-1 human monocytes in appropriate media (e.g., DMEM with 10% FBS).
-
Cytotoxicity Assay (MTT/XTT): First, determine the non-toxic concentration range of this compound. Seed cells in a 96-well plate, treat with a serial dilution of the compound for 24 hours, and assess cell viability using an MTT or XTT assay.
-
Pre-treatment: Seed cells and allow them to adhere. Pre-treat the cells with non-toxic concentrations of the compound for 1-2 hours.
-
Stimulation: Induce inflammation by adding Lipopolysaccharide (LPS; e.g., 1 µg/mL) to the wells (except for the negative control) and incubate for 18-24 hours.
-
Quantification of Inflammatory Mediators:
-
Nitric Oxide (NO): Measure the accumulation of nitrite in the cell culture supernatant using the Griess reagent.
-
Pro-inflammatory Cytokines (TNF-α, IL-6): Quantify the concentration of these cytokines in the supernatant using specific Enzyme-Linked Immunosorbent Assay (ELISA) kits.
-
-
Data Analysis: Calculate the percentage inhibition of NO and cytokine production compared to the LPS-only treated group. Determine the IC₅₀ value for each mediator.
Protocol 2: Western Blot Analysis for NF-κB and MAPK Pathways
This protocol directly investigates the compound's effect on the key signaling proteins.[1][6]
-
Cell Treatment: Treat cells with the compound and/or LPS as described in Protocol 1, but for shorter time points (e.g., 15, 30, 60 minutes for phosphorylation events; 1-2 hours for IκBα degradation).
-
Protein Extraction: Lyse the cells to obtain total cellular protein. For NF-κB translocation, perform nuclear and cytoplasmic fractionation.
-
Protein Quantification: Determine protein concentration using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting: Separate proteins by electrophoresis, transfer to a PVDF membrane, and probe with primary antibodies specific for:
-
Phospho-p65, Phospho-IκBα, Total IκBα
-
Phospho-p38, Total-p38
-
Phospho-ERK, Total-ERK
-
Phospho-JNK, Total-JNK
-
β-actin or GAPDH (as loading controls).
-
-
Detection: Use HRP-conjugated secondary antibodies and a chemiluminescent substrate to visualize the protein bands. Quantify band intensity using densitometry software.
Protocol 3: In Vitro COX-1/COX-2 Inhibition Assay
This enzymatic assay determines the direct inhibitory effect of the compound on COX isoforms.[10]
-
Assay Principle: Use a commercial COX inhibitor screening kit (e.g., colorimetric or fluorescent). These kits typically measure the peroxidase activity of COX in the conversion of arachidonic acid to PGG₂.
-
Procedure: Perform the assay according to the manufacturer's instructions. Incubate purified ovine or human COX-1 and COX-2 enzymes with the test compound at various concentrations.
-
Data Analysis: Measure the absorbance or fluorescence to determine the enzymatic activity. Calculate the percentage inhibition for each isoform and determine the IC₅₀ values. The ratio of IC₅₀ (COX-1) / IC₅₀ (COX-2) will provide the COX-2 selectivity index.
3.2. In Vivo Models of Inflammation
In vivo models are crucial for evaluating the compound's efficacy, pharmacokinetics, and safety in a complex biological system.[2][15] All animal experiments must be conducted following ethical guidelines and approved protocols.
Protocol 4: Carrageenan-Induced Paw Edema in Rodents
This is a classic and highly reproducible model of acute inflammation.[15][16]
-
Animals: Use male Wistar rats or Swiss albino mice.
-
Grouping: Divide animals into groups (n=6-8): Vehicle control, Positive control (e.g., Indomethacin or Diclofenac), and Test groups (receiving different doses of this compound).
-
Drug Administration: Administer the test compound and standard drug orally (p.o.) or intraperitoneally (i.p.) one hour before the carrageenan injection.
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.
-
Measurement: Measure the paw volume or thickness using a plethysmometer or digital calipers at time 0 (before injection) and at 1, 2, 3, 4, and 5 hours post-carrageenan injection.
-
Data Analysis: Calculate the percentage inhibition of edema for each group at each time point relative to the vehicle control group.
Caption: Workflow for the Carrageenan-Induced Paw Edema model.
Data Presentation and Interpretation
Quantitative data should be summarized in clear, structured tables for easy comparison and interpretation.
Table 1: In Vitro Anti-inflammatory Activity of this compound
| Compound | Cytotoxicity (IC₅₀, µM) | NO Inhibition (IC₅₀, µM) | TNF-α Inhibition (IC₅₀, µM) | IL-6 Inhibition (IC₅₀, µM) |
|---|---|---|---|---|
| This compound | [Insert Value] | [Insert Value] | [Insert Value] | [Insert Value] |
| Positive Control (e.g., Dexamethasone) | >100 | [Insert Value] | [Insert Value] | [Insert Value] |
Table 2: Direct Enzyme Inhibition Profile
| Compound | COX-1 Inhibition (IC₅₀, µM) | COX-2 Inhibition (IC₅₀, µM) | COX-2 Selectivity Index (COX-1/COX-2) |
|---|---|---|---|
| This compound | [Insert Value] | [Insert Value] | [Calculate Value] |
| Celecoxib (Positive Control) | >10 | [Insert Value] | [Calculate Value] |
Table 3: In Vivo Anti-inflammatory Effect in Carrageenan-Induced Paw Edema Model
| Treatment Group (Dose) | Paw Volume Increase (mL) at 3 hr | % Inhibition of Edema |
|---|---|---|
| Vehicle Control | [Insert Value] | - |
| Indomethacin (10 mg/kg) | [Insert Value] | [Calculate Value] |
| Compound (Dose 1) | [Insert Value] | [Calculate Value] |
| Compound (Dose 2) | [Insert Value] | [Calculate Value] |
Conclusion and Future Directions
The quinoline nucleus is a well-established pharmacophore for the development of potent anti-inflammatory agents.[9] This guide has outlined a robust, scientifically-grounded framework for the investigation of this compound as a novel therapeutic candidate. The postulated mechanisms, centered on the inhibition of the NF-κB, MAPK, and COX-2 pathways, provide a strong rationale for its evaluation. The detailed in vitro and in vivo protocols described herein represent a comprehensive strategy to confirm its efficacy, elucidate its precise mechanism of action, and establish a preliminary safety profile.
Successful validation through these experimental stages would warrant further preclinical development, including more chronic models of inflammation (e.g., adjuvant-induced arthritis), pharmacokinetic studies, and detailed toxicology assessments. The exploration of this compound could potentially lead to the discovery of a new class of anti-inflammatory drugs with improved efficacy and safety profiles.
References
- Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. (2025).
- In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. (2019).
- Anti-Inflammatory and Anti-Migratory Activities of Isoquinoline-1-Carboxamide Derivatives in LPS-Treated BV2 Microglial Cells via Inhibition of MAPKs/NF-κB P
- The discovery of quinoline derivatives, as NF-κB inducing kinase (NIK) inhibitors with anti-inflammatory effects in vitro, low toxicities against T cell growth. (2021). Bioorganic & Medicinal Chemistry. [Link]
- Models in vivo and in vitro for the study of acute and chronic inflammatory activity: A comprehensive review. (2024).
- In Vivo Animal Models in Preclinical Evaluation of Anti- Inflammatory Activity- A Review. (n.d.). Pharmaceutical Research & Allied Sciences. [Link]
- 8-(Tosylamino)quinoline inhibits macrophage-mediated inflammation by suppressing NF-κB signaling. (2011). Acta Pharmacologica Sinica. [Link]
- IN-VITRO ASSAYS TO INVESTIGATE ANTI- INFLAMMATORY ACTIVITY OF HERBAL EXTRACTS. (2022).
- COX‐2 inhibition against quinoline glycoconjugates. (2021).
- In vitro assays to investigate the anti-inflammatory activity of herbal extracts: A Review. (2017). World Journal of Pharmaceutical Research. [Link]
- Quinolines: a new hope against inflammation. (2013). Drug Discovery Today. [Link]
- Design and synthesis of novel quinazolinones conjugated ibuprofen, indole acetamide, or thioacetohydrazide as selective COX-2 inhibitors: anti-inflammatory, analgesic and anticancer activities. (2022). RSC Advances. [Link]
- In Vivo Animal Models in Preclinical Evaluation of Anti-Inflammatory Activity-A Review. (n.d.). Semantic Scholar. [Link]
- Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. (2019). International Journal of Molecular Sciences. [Link]
- The discovery of quinoline derivatives, as NF-κB inducing kinase (NIK) inhibitors with anti-inflammatory effects in vitro, low toxicities against T cell growth. (2021).
- Tailored quinoline hybrids as promising COX-2/15-LOX dual inhibitors endowed with diverse safety profile: Design, synthesis, SAR, and histopathological study. (2024). Bioorganic Chemistry. [Link]
- Quinoline derivatives 60a–63b reported as anti-inflammatory agents. (n.d.).
- Synthesis, anti-inflammatory screening, molecular docking, and COX-1,2/-5-LOX inhibition profile of some novel quinoline derivatives. (2018). Bioorganic & Medicinal Chemistry. [Link]
- Discovery of 2-Substituted 3-Arylquinoline Derivatives as Potential Anti-Inflammatory Agents Through Inhibition of LPS-Induced Inflammatory Responses in Macrophages. (2019). Molecules. [Link]
- This compound (C10H7BrClN). (n.d.). PubChemLite. [Link]
- This compound. (n.d.). PubChem. [Link]
- In vitro Evaluations of Anti-inflammatory and Antioxidant Activity of Ethanolic Leaf Extract of Gymnema sylvestre R. Br. (2024).
- INVITRO ANTI-INFLAMMATORY ACTIVITY OF METHANOL EXTRACT OF ENICOSTEMMA AXILLARE. (2011). International Journal of Drug Development & Research. [Link]
- Selected quinoline derivatives with anti-inflammatory activity. (2025).
- Pharmacological effects of a synthetic quinoline, a hybrid of tomoxiprole and naproxen, against acute pain and inflammation in mice: a behavioral and docking study. (2018). Iranian Journal of Basic Medical Sciences. [Link]
- 2-Bromo-3-((1-(7-chloroquinolin-4-yl)-1H-1,2,3-triazol-4-yl)-methoxy)-benzaldehyde. (2022). MDPI. [Link]
Sources
- 1. Anti-Inflammatory and Anti-Migratory Activities of Isoquinoline-1-Carboxamide Derivatives in LPS-Treated BV2 Microglial Cells via Inhibition of MAPKs/NF-κB Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Models in vivo and in vitro for the study of acute and chronic inflammatory activity: A comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound | C10H7BrClN | CID 10244160 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound | 115104-25-1 [chemicalbook.com]
- 6. 8-(Tosylamino)quinoline inhibits macrophage-mediated inflammation by suppressing NF-κB signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The discovery of quinoline derivatives, as NF-κB inducing kinase (NIK) inhibitors with anti-inflammatory effects in vitro, low toxicities against T cell growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery of 2-Substituted 3-Arylquinoline Derivatives as Potential Anti-Inflammatory Agents Through Inhibition of LPS-Induced Inflammatory Responses in Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Quinolines: a new hope against inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis, anti-inflammatory screening, molecular docking, and COX-1,2/-5-LOX inhibition profile of some novel quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Design and synthesis of novel quinazolinones conjugated ibuprofen, indole acetamide, or thioacetohydrazide as selective COX-2 inhibitors: anti-inflammatory, analgesic and anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. journalajrb.com [journalajrb.com]
- 14. In vitro and In vivo Models for Anti-inflammation: An Evaluative Review [accscience.com]
- 15. ijpras.com [ijpras.com]
- 16. scispace.com [scispace.com]
Methodological & Application
Application Notes and Protocols for N-Alkylation using 2-(Bromomethyl)-7-chloroquinoline
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This document provides a comprehensive guide to the N-alkylation of primary and secondary amines using 2-(bromomethyl)-7-chloroquinoline. This protocol is designed to be a robust resource, offering not just procedural steps, but also the underlying chemical principles and practical insights to ensure successful and reproducible outcomes in your research. The 7-chloroquinoline scaffold is a privileged structure in medicinal chemistry, and the N-alkylated derivatives prepared via this protocol are of significant interest for their potential therapeutic applications, including anticancer and antimicrobial activities.[1][2][3]
Introduction: The Significance of the 7-Chloroquinoline Moiety
The quinoline ring system is a foundational heterocyclic motif in drug discovery, present in numerous natural products and synthetic therapeutic agents.[4] The 7-chloroquinoline scaffold, in particular, is a key component of several well-known drugs and serves as a versatile starting point for the synthesis of novel bioactive molecules. The introduction of various substituents through N-alkylation allows for the systematic exploration of structure-activity relationships (SAR), enabling the fine-tuning of a compound's pharmacological profile.
This compound is an excellent electrophilic building block for introducing the 7-chloroquinoline moiety onto a nitrogen-containing molecule. The benzylic-like bromide is highly reactive towards nucleophilic substitution, facilitating the formation of a stable carbon-nitrogen bond under relatively mild conditions. The resulting N-((7-chloroquinolin-2-yl)methyl)amine derivatives are valuable intermediates and final compounds in various research and development programs.
Reaction Mechanism and Scientific Rationale
The N-alkylation of an amine with this compound proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[5][6][7][8] Understanding this mechanism is crucial for optimizing reaction conditions and troubleshooting potential issues.
Key Mechanistic Steps:
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the amine (the nucleophile) attacks the electrophilic carbon of the bromomethyl group. This attack occurs from the backside of the carbon-bromine bond.[7][9]
-
Transition State: A high-energy, pentacoordinate transition state is formed where the nitrogen atom is partially bonded to the carbon, and the carbon-bromine bond is partially broken.[6]
-
Inversion of Configuration: As the new carbon-nitrogen bond forms, the carbon's stereochemistry (if it were a chiral center) would be inverted.
-
Leaving Group Departure: The bromide ion departs as the leaving group, resulting in the formation of the N-alkylated product.
Caption: S_N_2 Mechanism for N-Alkylation
Causality Behind Experimental Choices:
-
Solvent: Aprotic polar solvents like Dimethylformamide (DMF) or Acetonitrile (ACN) are preferred. These solvents can solvate the cation of the base but do not strongly solvate the amine nucleophile, leaving its lone pair more available for reaction. They also facilitate the SN2 mechanism.
-
Base: A non-nucleophilic base, such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N), is essential to neutralize the hydrobromic acid (HBr) that is formed as a byproduct of the reaction. This prevents the protonation of the starting amine, which would render it non-nucleophilic. An excess of the amine substrate can also serve as the base.
-
Temperature: The reaction is typically performed at room temperature or with gentle heating. The high reactivity of the benzylic bromide means that harsh conditions are usually not necessary. Higher temperatures can increase the rate of reaction but may also lead to the formation of byproducts.
Safety and Handling of this compound
Hazard Identification: this compound is a hazardous substance.
-
Harmful if swallowed.
-
Causes skin irritation.
-
Causes serious eye damage.
-
May cause respiratory irritation.
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear tightly fitting safety goggles and a face shield.
-
Skin Protection: Wear appropriate protective gloves and clothing to prevent skin exposure.
-
Respiratory Protection: Use a NIOSH/MSHA-approved respirator if exposure limits are exceeded or if irritation is experienced.
Handling and Storage:
-
Use only in a well-ventilated area, preferably in a chemical fume hood.
-
Keep containers tightly closed in a dry, cool place.
-
Avoid contact with skin, eyes, and clothing.
-
In case of contact, immediately flush the affected area with copious amounts of water.
Detailed Experimental Protocols
The following protocols provide a general framework for the N-alkylation of primary and secondary amines with this compound. Optimization of reaction time, temperature, and stoichiometry may be necessary for specific substrates.
Caption: General Experimental Workflow
Protocol 1: N-Alkylation of a Primary Aliphatic Amine (e.g., Piperidine)
-
Reaction Setup: In a round-bottom flask, dissolve piperidine (1.2 equivalents) in anhydrous acetonitrile (10 mL per mmol of the limiting reagent). Add potassium carbonate (2.0 equivalents) to the solution.
-
Reagent Addition: To the stirred suspension, add a solution of this compound (1.0 equivalent) in anhydrous acetonitrile (5 mL) dropwise at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Workup: Upon completion, filter the reaction mixture to remove the inorganic salts. Wash the filter cake with acetonitrile.
-
Extraction: Concentrate the filtrate under reduced pressure. Dissolve the residue in dichloromethane (DCM) and wash with water and then brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired N-((7-chloroquinolin-2-yl)methyl)piperidine.
Protocol 2: N-Alkylation of a Primary Aromatic Amine (e.g., Aniline)
-
Reaction Setup: In a round-bottom flask, dissolve aniline (1.1 equivalents) in anhydrous Dimethylformamide (DMF) (10 mL per mmol of the limiting reagent). Add potassium carbonate (2.5 equivalents).
-
Reagent Addition: Add this compound (1.0 equivalent) to the mixture.
-
Reaction Conditions: Heat the reaction mixture to 50-60 °C and stir until the reaction is complete as monitored by TLC or LC-MS.
-
Workup: Cool the reaction mixture to room temperature and pour it into ice-water.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 20 mL). Combine the organic layers and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the residue by flash column chromatography (ethyl acetate/hexanes) to obtain N-((7-chloroquinolin-2-yl)methyl)aniline.
Data Presentation: Representative Reaction Conditions
The following table summarizes typical conditions for the N-alkylation reaction.
| Amine Type | Base | Solvent | Temperature | Typical Reaction Time |
| Primary Aliphatic | K₂CO₃ | Acetonitrile | Room Temp. | 2-6 hours |
| Secondary Aliphatic | K₂CO₃ | Acetonitrile | Room Temp. | 4-8 hours |
| Primary Aromatic | K₂CO₃ | DMF | 50-60 °C | 6-12 hours |
| Secondary Aromatic | NaH | DMF | Room Temp. - 50°C | 8-16 hours |
Applications in Drug Discovery
N-alkylated 7-chloroquinoline derivatives are a class of compounds with a broad spectrum of biological activities, making them attractive targets for drug discovery programs.
-
Anticancer Activity: Many 2-substituted quinolines have demonstrated significant anticancer activity against a variety of cancer cell lines, including breast, colon, and lung cancer.[1][3][10][11] The N-((7-chloroquinolin-2-yl)methyl) moiety can be incorporated into larger molecules to modulate their cytotoxic and antiproliferative effects.
-
Antimicrobial and Antifungal Activity: The 7-chloroquinoline core is a well-established pharmacophore in antimalarial drugs. Derivatives have also shown promising activity against various bacterial and fungal strains.[2]
-
Antiviral Activity: Recent studies have explored derivatives of 7-chloro-4-aminoquinoline for their potential to inhibit viral replication, including activity against the Zika virus.[3]
Conclusion
The N-alkylation of amines using this compound is a straightforward and efficient method for the synthesis of a diverse library of N-substituted 7-chloroquinoline derivatives. A thorough understanding of the SN2 reaction mechanism, appropriate safety precautions, and careful execution of the experimental protocol will enable researchers to successfully synthesize these valuable compounds for further investigation in medicinal chemistry and drug development.
References
- MDPI. (2022). Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline.
- PubMed. (2015). A Review on the Synthesis and Anti-cancer Activity of 2-substituted Quinolines.
- Wikipedia. (n.d.). SN2 reaction.
- SN1 and SN2 reaction – Kinetics, Mechanism, Stereochemistry and Reactivity. (2021).
- SciSpace. (2015). Synthesis of N'-(7-Chloroquinolin-4-yl)-6-Methyl-2-Oxo-4-Phenyl-1,2,3,4-Tetrahydropyrimidine-5-Carbohydrazide Derivatives as.
- ResearchGate. (n.d.). Synthesis, Characterization and Biological Screening of New N-Substituted-7-chloro-4-hydroxy-2-quinolone-3-carboxamides as Promising Anticancer Agents.
- MDPI. (2025). Multicomponent Synthesis of the New Compound 2-Benzyl-6-(3-((7-chloroquinolin-4-yl)amino)propyl)-3-morpholino-7-(4-pyridin-2-yl)phenyl)-6,7-dihidro-5H-pyrrolo[3,4-b]pyridin-5-one.
- ResearchGate. (n.d.). Synthesis of 4-substituted-7-chloroquinoline derivatives and preliminary evaluation of their antitumor activity.
- PMC. (n.d.). Hybrid Molecules Containing a 7-Chloro-4-aminoquinoline Nucleus and a Substituted 2-Pyrazoline with Antiproliferative and Antifungal Activity.
- Master Organic Chemistry. (2012). The SN2 Reaction Mechanism.
- PMC. (n.d.). 7-Chloroquinolinehydrazones as First-in-Class Anticancer Experimental Drugs in the NCI-60 Screen among Different Investigated Series of Aryl, Quinoline, Pyridine, Benzothiazole and Imidazolehydrazones.
- YouTube. (2021). SN2 Reaction Mechanisms.
- Organic Chemistry Portal. (n.d.). Nucleophilic Substitution (SN1, SN2).
Sources
- 1. A Review on the Synthesis and Anti-cancer Activity of 2-substituted Quinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Hybrid Molecules Containing a 7-Chloro-4-aminoquinoline Nucleus and a Substituted 2-Pyrazoline with Antiproliferative and Antifungal Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 7-Chloroquinolinehydrazones as First-in-Class Anticancer Experimental Drugs in the NCI-60 Screen among Different Investigated Series of Aryl, Quinoline, Pyridine, Benzothiazole and Imidazolehydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. SN2 reaction - Wikipedia [en.wikipedia.org]
- 6. SN1 and SN2 reaction – Kinetics, Mechanism, Stereochemistry and Reactivity. [chemicalnote.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Nucleophilic Substitution (SN1, SN2) [organic-chemistry.org]
- 9. m.youtube.com [m.youtube.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Introduction: The Strategic Union of Two Pharmacophores
An in-depth guide to the synthesis of 7-chloroquinoline-based 1,2,3-triazole hybrids, designed for researchers and drug development professionals. This document provides a detailed exploration of the prevailing synthetic strategies, the rationale behind methodological choices, and comprehensive protocols for implementation.
In the landscape of medicinal chemistry, the strategy of molecular hybridization—covalently linking two or more distinct pharmacophoric units—has emerged as a powerful tool for developing novel therapeutic agents. This approach can lead to compounds with enhanced potency, dual modes of action, or the ability to overcome drug resistance mechanisms.[1][2] The synthesis of 7-chloroquinoline-based triazole hybrids is a prime example of this strategy, uniting two scaffolds of profound biological significance.
-
The 7-Chloroquinoline Core: The 7-chloroquinoline moiety is the foundational scaffold of chloroquine, one of the most successful antimalarial drugs in history.[3][4] Its importance extends beyond malaria, as derivatives have demonstrated a wide spectrum of biological activities, including anticancer, antiviral, anti-inflammatory, and antibacterial effects.[3][4][5] Its mechanism often involves accumulation in acidic organelles, such as the parasite's food vacuole, a property that can be leveraged in hybrid designs.[6]
-
The 1,2,3-Triazole Ring: Far from being a simple linker, the 1,2,3-triazole ring is a highly stable and versatile pharmacophore.[4][5] It is a rigid structure capable of hydrogen bonding and dipole interactions, contributing significantly to the binding of a molecule to its biological target.[7] Triazole-containing compounds are known for a broad array of pharmacological activities.[6][7]
The fusion of these two structures creates hybrid molecules with significant therapeutic potential, particularly in the development of next-generation antimalarials and other targeted agents.[1][3]
Core Synthetic Strategy: The Huisgen 1,3-Dipolar Cycloaddition
The most robust and widely adopted method for synthesizing 7-chloroquinoline-based 1,2,3-triazole hybrids is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) . This reaction, a cornerstone of "click chemistry," is a modified version of the Huisgen 1,3-dipolar cycloaddition.[8][9][10]
The classic Huisgen cycloaddition between an azide and an alkyne often requires harsh conditions and produces a mixture of 1,4- and 1,5-disubstituted triazole regioisomers, which complicates purification and reduces the overall yield of the desired product.[9] The introduction of a copper(I) catalyst revolutionizes the process, proceeding under mild conditions to exclusively yield the 1,4-disubstituted regioisomer.[8][9] This regioselectivity and the reaction's tolerance for a wide range of functional groups make it exceptionally suitable for building libraries of complex molecules.
General Synthetic Workflow
The overall strategy involves the synthesis of two key precursors: a 7-chloroquinoline derivative bearing either a terminal alkyne or an azide group, and a corresponding coupling partner (an azide or a terminal alkyne). These two fragments are then joined in the final CuAAC step.
Sources
- 1. malariaworld.org [malariaworld.org]
- 2. tandfonline.com [tandfonline.com]
- 3. eurekaselect.com [eurekaselect.com]
- 4. researchgate.net [researchgate.net]
- 5. discovery.researcher.life [discovery.researcher.life]
- 6. tandfonline.com [tandfonline.com]
- 7. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis of New 1,2,3-Triazol-4-yl-quinazoline Nucleoside and Acyclonucleoside Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 1,3-Dipolar cycloaddition - Wikipedia [en.wikipedia.org]
The Lynchpin in Antimalarial Synthesis: Application Notes for 2-(Bromomethyl)-7-chloroquinoline
Introduction: The Enduring Legacy of the Quinoline Scaffold in Malaria Chemotherapy
The quinoline ring system is a cornerstone of antimalarial drug discovery, a privileged scaffold that has given rise to some of the most impactful chemotherapeutics in history, from the natural product quinine to the synthetic analogues chloroquine and mefloquine.[1][2] These agents have saved countless lives, and their mechanism of action, while complex, is primarily centered on disrupting the detoxification of heme within the digestive vacuole of the Plasmodium parasite.[3] The parasite digests hemoglobin, releasing toxic free heme; quinoline-based drugs are thought to accumulate in this acidic organelle and inhibit the polymerization of heme into non-toxic hemozoin, leading to a buildup of the toxic heme and parasite death.[3]
The 7-chloro-4-aminoquinoline core is particularly critical for activity, as seen in the workhorse drug, chloroquine.[1] However, the emergence of widespread drug resistance necessitates the continuous development of novel quinoline-based analogues.[4][5] This has led to the exploration of molecular hybridization, a strategy that combines the quinoline pharmacophore with other biologically active moieties to create hybrid compounds with potentially enhanced efficacy or novel mechanisms to circumvent resistance.[6]
Within this landscape of innovation, 2-(bromomethyl)-7-chloroquinoline emerges as a pivotal intermediate. Its structure combines the essential 7-chloroquinoline core with a highly reactive bromomethyl group at the 2-position. This benzylic bromide is an excellent electrophile, primed for nucleophilic substitution reactions. This reactivity makes it an ideal building block for introducing a wide variety of side chains and functional groups, enabling the synthesis of diverse libraries of novel antimalarial candidates. This guide provides a detailed technical overview of the synthesis of this key intermediate and its application in the preparation of potential antimalarial compounds, grounded in established chemical principles and supported by authoritative literature.
Physicochemical Properties of this compound
A thorough understanding of the physical and chemical properties of a synthetic intermediate is paramount for its safe handling and effective use in subsequent reactions.
| Property | Value | Source |
| CAS Number | 115104-25-1 | [2][7][8] |
| Molecular Formula | C₁₀H₇BrClN | [2][7] |
| Molecular Weight | 256.53 g/mol | [2] |
| Appearance | Off-white to yellow solid | [7] |
| Melting Point | 111-112 °C | [7] |
| Solubility | Soluble in chlorinated solvents (e.g., dichloromethane, chloroform), and other organic solvents like ethyl acetate and acetone. | General chemical knowledge. |
| Reactivity | Highly reactive towards nucleophiles due to the benzylic bromide. Should be stored in a cool, dry place, away from moisture and nucleophilic reagents. | General chemical knowledge. |
Experimental Protocols
Part 1: Synthesis of the Key Intermediate: this compound
The synthesis of this compound is typically achieved through the radical bromination of its precursor, 7-chloroquinaldine. The causality behind this experimental choice lies in the stability of the benzylic radical intermediate formed at the methyl group of the quinaldine, which is selectively targeted by the bromine radical.
Protocol 1: Radical Bromination of 7-Chloroquinaldine
This protocol is adapted from established literature procedures for the benzylic bromination of methyl-substituted heteroaromatics.[7]
Materials:
-
7-Chloroquinaldine
-
N-Bromosuccinimide (NBS)
-
Benzoyl peroxide (BPO) or Azobisisobutyronitrile (AIBN) (radical initiator)
-
Carbon tetrachloride (CCl₄) or Acetonitrile (MeCN)
-
Sodium bicarbonate (aq. solution)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Hexane
-
Ethyl acetate
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Flash chromatography system
Procedure:
-
Reaction Setup: To a round-bottom flask, add 7-chloroquinaldine (1.0 eq), N-bromosuccinimide (1.0-1.1 eq), and a catalytic amount of benzoyl peroxide (0.05 eq).
-
Solvent Addition: Add anhydrous carbon tetrachloride to the flask. The choice of CCl₄ is historical for radical reactions, though less toxic solvents like acetonitrile can also be effective.
-
Reaction Initiation: Heat the mixture to reflux (approximately 77°C for CCl₄) with vigorous stirring. The reaction can also be initiated by irradiating the mixture with a UV lamp.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC). The disappearance of the starting material and the appearance of a new, less polar spot indicates product formation.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Filter off the succinimide byproduct.
-
Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution (to quench any remaining acid) and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: The crude product is a mixture of starting material, the desired monobrominated product, and a dibrominated byproduct. Purify the crude material by flash column chromatography on silica gel, typically using a gradient of hexane and ethyl acetate as the eluent, to isolate the pure this compound.
Part 2: Application in Antimalarial Synthesis - N-Alkylation Reactions
The primary application of this compound in antimalarial drug development is its use as an alkylating agent to introduce the 7-chloroquinoline moiety onto a nucleophilic scaffold. This is most commonly an amine, leading to the formation of a new carbon-nitrogen bond. This approach is central to creating hybrid molecules.
Protocol 2: Synthesis of a Quinoline-Piperazine Hybrid (A Representative Protocol)
This protocol is a representative example of an Sₙ2 reaction, based on procedures for synthesizing quinoline-piperazine hybrids which have shown a range of biological activities, including potential as antimalarials.[9] Piperazine and its derivatives are common fragments in medicinal chemistry due to their favorable pharmacokinetic properties.
Materials:
-
This compound
-
N-Boc-piperazine (or other desired piperazine derivative)
-
Potassium carbonate (K₂CO₃) or Triethylamine (Et₃N) (as a base)
-
Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer with heating
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve N-Boc-piperazine (1.1 eq) and potassium carbonate (2.0 eq) in anhydrous DMF. The base is crucial to deprotonate the secondary amine of the piperazine, making it a more potent nucleophile.
-
Addition of Electrophile: To this stirring suspension, add a solution of this compound (1.0 eq) in anhydrous DMF dropwise at room temperature.
-
Reaction: Heat the reaction mixture to 60-80°C and stir for 4-12 hours. The elevated temperature facilitates the nucleophilic substitution.
-
Monitoring: Monitor the reaction by TLC until the starting brominated quinoline is consumed.
-
Work-up: Cool the reaction to room temperature and pour it into water.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3x). Combine the organic layers.
-
Washing: Wash the combined organic layers with water and then brine to remove residual DMF and salts.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the N-Boc protected quinoline-piperazine hybrid.
-
Deprotection (if necessary): The Boc-protecting group can be removed under acidic conditions (e.g., trifluoroacetic acid in dichloromethane or HCl in dioxane) to yield the free secondary amine, which can be further functionalized.
Visualization of Synthetic Pathways
To clearly illustrate the logical flow of the synthetic processes described, the following diagrams are provided.
Caption: Mechanism of action of quinoline antimalarials.
Conclusion and Future Perspectives
This compound is a versatile and highly valuable intermediate in the field of antimalarial drug discovery. Its straightforward synthesis and the reactivity of the bromomethyl group allow for the facile introduction of the potent 7-chloroquinoline pharmacophore into a wide array of molecular scaffolds. The protocols detailed herein provide a robust framework for both the synthesis of this key intermediate and its subsequent application in creating novel hybrid molecules. By leveraging this building block, researchers can continue to explore new chemical space, designing the next generation of quinoline-based antimalarials to combat the ever-present threat of drug resistance. The development of compounds that are not only potent against resistant strains but also possess favorable safety and pharmacokinetic profiles remains a critical goal for the global health community.
References
- World Health Organization. (2023). World Malaria Report 2023. Geneva: World Health Organization. [Link: https://www.who.int/teams/global-malaria-programme/reports/world-malaria-report-2023]
- Rosenthal, P. J. (2021). Antimalarial drug resistance: a persistent and evolving threat. The Journal of Clinical Investigation, 131(9), e148842. [Link: https://www.jci.org/articles/view/148842]
- Thomson, R., & Egan, T. J. (2008). The quinoline antimalarials: a venerable and still vital therapeutic class. Medicinal Chemistry, 4(4), 303-326. [Link: https://www.eurekaselect.com/article/10410]
- Gnanavelu, K., et al. (2018). Novel quinoline-piperazine hybrids: the design, synthesis and evaluation of antibacterial and antituberculosis properties. RSC Medicinal Chemistry, 9(1), 112-126. [Link: https://pubs.rsc.org/en/content/articlelanding/2018/md/c7md00481j]
- PrepChem. (n.d.). Synthesis of B. 2-Bromomethyl-7-chloroquinoline.
- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
- Ark Pharma Scientific Limited. (n.d.). This compound | CAS:115104-25-1.
- PrepChem. (n.d.). Synthesis of B. 2-Bromomethyl-7-chloroquinoline.
- Ark Pharma Scientific Limited. (n.d.). This compound | CAS:115104-25-1.
- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
- Baxendale Group - Durham University. (2021). Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents.
- MDPI. (2022). Synthesis, Antimalarial, Antileishmanial, and Cytotoxicity Activities and Preliminary In Silico ADMET Studies of 2-(7-Chloroquinolin-4-ylamino)ethyl Benzoate Derivatives.
- Kumar, A., & Kumar, K. (2015). Quinoline-based antimalarial hybrid compounds. Bioorganic & medicinal chemistry, 23(16), 5033–5051. [Link: https://pubmed.ncbi.nlm.nih.gov/25593097/]
- Egan, T. J. (2008). Recent advances in the understanding of the mechanism of action of quinoline antimalarials. Expert Opinion on Investigational Drugs, 17(9), 1335-1347. [Link: https://www.tandfonline.com/doi/abs/10.1517/13543784.17.9.1335]
Sources
- 1. mdpi.com [mdpi.com]
- 2. echemi.com [echemi.com]
- 3. US5126456A - 7-chloroquinaldine synthesis - Google Patents [patents.google.com]
- 4. Synthesis and Evaluation of Chirally Defined Side Chain Variants of 7-Chloro-4-Aminoquinoline To Overcome Drug Resistance in Malaria Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and antimalarial activity of new chloroquine analogues carrying a multifunctional linear side chain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. asianpubs.org [asianpubs.org]
- 7. Quinoline, 2-(bromomethyl)-7-chloro- | CymitQuimica [cymitquimica.com]
- 8. This compound | CAS:115104-25-1 | Ark Pharma Scientific Limited [arkpharmtech.com]
- 9. malariaworld.org [malariaworld.org]
Application of 2-(Bromomethyl)-7-chloroquinoline in the Synthesis of Anticancer Agents: A Technical Guide for Drug Development Professionals
Introduction: The Quinoline Scaffold as a Privileged Motif in Oncology
The quinoline ring system is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its recurring presence in a multitude of biologically active compounds.[1] Its rigid, planar structure and ability to engage in various non-covalent interactions, such as π-π stacking and hydrogen bonding, make it an ideal framework for designing molecules that can effectively bind to biological targets. In the realm of oncology, quinoline derivatives have demonstrated a broad spectrum of anticancer activities, functioning through diverse mechanisms including the inhibition of protein kinases, disruption of tubulin polymerization, and interference with DNA replication and repair pathways.[2][3] Marketed anticancer drugs such as bosutinib and cabozantinib, which are potent kinase inhibitors, feature the quinoline core, underscoring its clinical significance.[4]
2-(Bromomethyl)-7-chloroquinoline emerges as a particularly valuable starting material for the synthesis of novel anticancer agents. This bifunctional molecule offers two key reactive sites for molecular elaboration: the highly reactive bromomethyl group at the 2-position, which is an excellent electrophile for nucleophilic substitution reactions, and the chloro-substituted benzene ring, which can be modified through various cross-coupling methodologies. This guide provides a comprehensive overview of the application of this compound in the synthesis of potential anticancer agents, complete with detailed protocols and mechanistic insights.
Strategic Importance of this compound in Anticancer Drug Design
The strategic placement of the bromomethyl and chloro substituents on the quinoline scaffold provides medicinal chemists with a versatile platform for generating diverse molecular libraries. The bromomethyl group is particularly susceptible to nucleophilic attack by a wide range of nucleophiles, including phenols, anilines, thiols, and various heterocyclic amines. This allows for the facile introduction of a variety of side chains that can be designed to interact with specific pockets of a target protein.
The 7-chloro substituent, while less reactive than the bromomethyl group, can be functionalized using transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura or Buchwald-Hartwig reactions. This enables the introduction of aryl, heteroaryl, or amino moieties at this position, further expanding the chemical space that can be explored. The interplay between the substituents at the 2- and 7-positions can significantly influence the overall pharmacological profile of the resulting molecules, including their potency, selectivity, and pharmacokinetic properties.
Synthetic Pathways and Protocols
The primary synthetic utility of this compound in generating anticancer candidates lies in its reactivity as an alkylating agent in nucleophilic substitution reactions. Below are detailed protocols for the synthesis of two major classes of derivatives: 2-((Aryloxy)methyl)-7-chloroquinolines and 2-(((Aryl/Heteroaryl)amino)methyl)-7-chloroquinolines.
Protocol 1: Synthesis of 2-((Aryloxy)methyl)-7-chloroquinolines via Williamson Ether Synthesis
The Williamson ether synthesis provides a classic and reliable method for forming the ether linkage between the quinoline scaffold and a phenolic moiety.[5] This reaction is crucial for creating compounds where an aryloxy side chain is desired to probe interactions with the target protein.
Reaction Scheme:
Caption: General workflow for Williamson ether synthesis.
Materials:
| Reagent | Molar Equivalent | Purity | Supplier Example |
| This compound | 1.0 | >98% | Sigma-Aldrich |
| Substituted Phenol | 1.1 - 1.5 | >98% | Combi-Blocks |
| Potassium Carbonate (K₂CO₃), anhydrous | 2.0 - 3.0 | >99% | Fisher Scientific |
| N,N-Dimethylformamide (DMF), anhydrous | - | >99.8% | Acros Organics |
Step-by-Step Protocol:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 eq), the desired substituted phenol (1.2 eq), and anhydrous potassium carbonate (2.5 eq).
-
Solvent Addition: Add anhydrous N,N-dimethylformamide (DMF) to the flask to achieve a concentration of the limiting reagent of approximately 0.1-0.5 M.
-
Reaction Execution: Heat the reaction mixture to 80-100 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexanes). The disappearance of the starting materials indicates the completion of the reaction, which typically occurs within 4-12 hours.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into ice-water and extract with an organic solvent such as ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure 2-((aryloxy)methyl)-7-chloroquinoline derivative.
Causality Behind Experimental Choices:
-
Base: Potassium carbonate is a cost-effective and moderately strong base sufficient to deprotonate the phenol, forming the more nucleophilic phenoxide. Cesium carbonate can be used for less reactive phenols due to its higher solubility and basicity.
-
Solvent: DMF is a polar aprotic solvent that effectively dissolves the reactants and facilitates the SN2 reaction by solvating the potassium cation, leaving the phenoxide anion more available for nucleophilic attack.
-
Temperature: Heating the reaction increases the rate of reaction, ensuring a reasonable reaction time. The chosen temperature range is a balance between achieving a good reaction rate and minimizing potential side reactions.
Protocol 2: Synthesis of 2-(((Aryl/Heteroaryl)amino)methyl)-7-chloroquinolines
The synthesis of N-substituted derivatives allows for the introduction of a diverse range of aromatic and heteroaromatic amines, which can serve as crucial pharmacophores for interacting with biological targets, particularly through hydrogen bonding.
Reaction Scheme:
Caption: General workflow for N-alkylation reaction.
Materials:
| Reagent | Molar Equivalent | Purity | Supplier Example |
| This compound | 1.0 | >98% | Sigma-Aldrich |
| Substituted Aniline or Heterocyclic Amine | 1.1 - 2.0 | >98% | Alfa Aesar |
| Potassium Carbonate (K₂CO₃), anhydrous | 2.0 - 3.0 | >99% | Fisher Scientific |
| Acetonitrile, anhydrous | - | >99.8% | VWR Chemicals |
Step-by-Step Protocol:
-
Reaction Setup: In a round-bottom flask, dissolve the substituted aniline or heterocyclic amine (1.5 eq) in anhydrous acetonitrile. Add anhydrous potassium carbonate (2.5 eq) to the solution.
-
Addition of Electrophile: Add a solution of this compound (1.0 eq) in anhydrous acetonitrile dropwise to the stirred suspension at room temperature.
-
Reaction Execution: Stir the reaction mixture at room temperature or heat to a gentle reflux (around 80 °C) until the starting material is consumed, as monitored by TLC. Reaction times can vary from 6 to 24 hours.
-
Workup: After cooling to room temperature, filter off the inorganic salts and concentrate the filtrate under reduced pressure.
-
Purification: Dissolve the residue in a suitable organic solvent like dichloromethane and wash with water. Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent. The crude product is then purified by flash column chromatography on silica gel to yield the desired 2-(((aryl/heteroaryl)amino)methyl)-7-chloroquinoline derivative.
Expert Insights:
-
For weakly nucleophilic amines, a stronger, non-nucleophilic base such as diisopropylethylamine (DIPEA) may be beneficial.
-
The choice of solvent can be critical. In some cases, a more polar solvent like DMF may be required to achieve sufficient solubility of the reactants.
Biological Evaluation and Mechanism of Action
The anticancer potential of the synthesized this compound derivatives is typically assessed through a panel of in vitro assays against various human cancer cell lines.
Protocol 3: In Vitro Cytotoxicity Assessment using the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to determine cell viability and, consequently, the cytotoxic potential of a compound.[1]
Workflow for Cytotoxicity Evaluation:
Caption: Step-by-step workflow of the MTT assay.
Data Presentation:
The results of the MTT assay are typically presented as the half-maximal inhibitory concentration (IC₅₀), which is the concentration of the compound required to inhibit the growth of 50% of the cancer cells.
| Compound Class | Cancer Cell Line | IC₅₀ (µM) [Reference] |
| 7-Chloroquinoline-benzimidazole hybrids | HeLa, CaCo-2 | 0.2 - >100[6] |
| Morita-Baylis-Hillman adducts of 7-chloroquinoline | MCF-7, HCT-116 | 4.60 - >50[7] |
| 7-Chloro-4-aminoquinoline derivatives | HeLa | 1.2 - >100[8] |
Note: The IC₅₀ values presented are for structurally related 7-chloroquinoline derivatives and serve as a benchmark for newly synthesized compounds from this compound.
Potential Mechanisms of Action
Derivatives of this compound can be designed to target various key pathways in cancer cells.
-
Kinase Inhibition: Many quinoline-based compounds are potent inhibitors of protein kinases, which are crucial regulators of cell signaling pathways that are often dysregulated in cancer.[9][10] By designing side chains that can fit into the ATP-binding pocket of specific kinases (e.g., EGFR, VEGFR, Src), novel and selective inhibitors can be developed.
Caption: Quinoline derivatives can act as competitive inhibitors of ATP in protein kinases.
-
DNA Intercalation and Topoisomerase Inhibition: The planar aromatic system of the quinoline ring is well-suited for intercalating between the base pairs of DNA.[3] This can disrupt DNA replication and transcription, leading to cell cycle arrest and apoptosis. Furthermore, some quinoline derivatives can inhibit topoisomerase enzymes, which are essential for resolving DNA topological problems during replication.[6][11]
Conclusion and Future Perspectives
This compound is a highly versatile and valuable building block for the synthesis of novel anticancer agents. Its dual reactivity allows for the creation of large and diverse libraries of compounds through straightforward and robust synthetic protocols. The strategic design of derivatives targeting key oncogenic pathways, such as protein kinases and DNA replication machinery, holds significant promise for the development of next-generation cancer therapeutics. Future work in this area should focus on the synthesis of focused libraries based on computational modeling and structure-activity relationship studies to optimize potency and selectivity, as well as comprehensive preclinical evaluation to identify promising drug candidates.
References
- Jain, S., Chandra, V., Jain, P. K., et al. (2019). Comprehensive review on current developments of quinoline-based anticancer agents. Arabian Journal of Chemistry, 12(8), 4920-4946.
- Sharma, S., Singh, S., & Yadav, D. (2023). Quinoline-based Anti-oncogenic Molecules: Synthesis and Biological Evaluation. Medicinal Chemistry, 19(9), 848-858.
- George, G., et al. (2019). Synthesis and anti-proliferative activity of quinolinyl pyrazolinyl thiazole hybrids. Bioorganic Chemistry, 85, 45-55.
- Chawla, R., & Vaidya, A. (2025). Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. International Journal of Medical Pharmaceutical and Health Sciences, 1(2), 65–79.
- Bispo, M. L. F., et al. (2015). Morita-Baylis-Hillman Reaction with 7-Chloroquinoline Derivatives-New Compounds with Potential Anticancer Activity. Journal of the Brazilian Chemical Society, 26(9), 1797-1807.
- BenchChem. (2025).
- Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020–2024). (2025). ChemMedChem.
- BenchChem. (2025). Application Notes and Protocols: 7-Bromo-4-chloro-8-methylquinoline in the Synthesis of Anticancer Agents. BenchChem.
- PubChem. (n.d.). This compound.
- Quinoline-based small molecules as effective protein kinases inhibitors (Review). (2016). Journal of American Science, 12(5).
- Gopaul, K., Shintre, S. A., & Koorbanally, N. A. (2015). A Review on the Synthesis and Anti-cancer Activity of 2-substituted Quinolines. Anticancer Agents in Medicinal Chemistry, 15(5), 631-46.
- Duan, H. (2021). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents.
- Kumar, A., et al. (2007). Synthesis of new 7-chloroquinolinyl thioureas and their biological investigation as potential antimalarial and anticancer agents. Bioorganic & Medicinal Chemistry Letters, 17(20), 5683-5.
- El-Gamal, M. I., et al. (2014). Synthesis and in vitro anticancer activity of new 2-amido and ureido quinoline derivatives. Bioorganic & Medicinal Chemistry Letters, 24(15), 3448-3452.
- Kouznetsov, V. V., et al. (2012). Synthesis and cytotoxic evaluation of new 2,4-disubstituted quinoline derivatives. European Journal of Medicinal Chemistry, 57, 366-376.
- Quinoline-Based FDA-Approved Drugs: Synthetic Route and Clinical Uses. (2025). Synlett.
- Design, Synthesis, and Cytotoxicity and Topoisomerase I/IIα Inhibition Activity of Pyrazolo[4,3-f]quinoline Deriv
- Synthesis, cytotoxicity, and DNA topoisomerase II inhibitory activity of benzofuroquinolinediones. (2004). Archives of Pharmacal Research, 27(10), 1006-1011.
- PubChem. (n.d.). This compound | C10H7BrClN | CID 10244160.
- Synthesis and Biological Activities of Substituted 7-Chloroquinoline Derivatives, Part I. (2001). Asian Journal of Chemistry, 13(2), 459-464.
- Synthesis and antiplasmodial activity of new heteroaryl derivatives of 7-chloro-4-aminoquinoline. (2012). European Journal of Medicinal Chemistry, 57, 246-253.
- Synthesis, Characterization and Anti-Cancer Activity of Hydrazide Derivatives Incorporating a Quinoline Moiety. (2021). Molecules, 26(16), 4983.
- Morita-Baylis-Hillman Reaction with 7-Chloroquinoline Derivatives-New Compounds with Potential Anticancer Activity. (2020). Journal of the Brazilian Chemical Society.
- 7-Chloroquinolinehydrazones as First-in-Class Anticancer Experimental Drugs in the NCI-60 Screen among Different Investigated Series of Aryl, Quinoline, Pyridine, Benzothiazole and Imidazolehydrazones. (2021). Molecules, 26(11), 3326.
- Synthesis and in Vitro Antitumor Activity of a Novel Series of 2-Pyrazoline Derivatives Bearing the 4-Aryloxy-7-chloroquinoline Fragment. (2014). Molecules, 19(11), 18658-18674.
- Novel 7-Chloro-(4-thioalkylquinoline) Derivatives: Synthesis and Antiproliferative Activity through Inducing Apoptosis and DNA/RNA Damage. (2022). Pharmaceuticals, 15(10), 1234.
- Synthesis and in Vitro Antitumor Activity of a Novel Series of 2-Pyrazoline Derivatives Bearing the 4-Aryloxy-7-chloroquinoline Fragment. (2014). Molecules.
- 2-Arylquinolines as novel anticancer agents with dual EGFR/FAK kinase inhibitory activity. (2022). Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 351-368.
- Design, Synthesis and Biological Evaluation of Novel Quinoline-Based mTOR Inhibitors as Potential Anticancer Agents. (2025). Journal of Pharma Insights and Research.
- Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. (2025). Chemistry & Biodiversity.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. asianpubs.org [asianpubs.org]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis and biological activity of 2-[2-(7-chloroquinolin- | REDI [redi.cedia.edu.ec]
- 5. francis-press.com [francis-press.com]
- 6. Synthesis, cytotoxicity, and DNA topoisomerase II inhibitory activity of benzofuroquinolinediones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scielo.br [scielo.br]
- 8. Synthesis of new 7-chloroquinolinyl thioureas and their biological investigation as potential antimalarial and anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Exploration of quinolone and quinoline derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. New quinoline/chalcone hybrids as anti-cancer agents: Design, synthesis, and evaluations of cytotoxicity and PI3K inhibitory activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
Anwendungs- und Protokollhinweise: Derivatisierung von 2-(Brommethyl)-7-chlorchinolin für das biologische Screening
An: Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung
Von: Leitender Anwendungswissenschaftler, Abteilung für medizinische Chemie
Datum: 8. Januar 2026
Betreff: Eine umfassende Anleitung zur Synthese und Anwendung einer Bibliothek von 7-Chlorchinolin-Derivaten für das Screening mit hohem Durchsatz
Zusammenfassung für die Geschäftsleitung
Das Chinolin-Grundgerüst ist ein Eckpfeiler in der medizinischen Chemie und bildet die strukturelle Grundlage für eine Vielzahl von therapeutischen Wirkstoffen.[1] Insbesondere 7-Chlorchinolin-Derivate haben sich als vielversprechende Kandidaten in der Onkologie und bei der Bekämpfung von Infektionskrankheiten erwiesen.[2][3] Dieses Dokument bietet eine detaillierte Anleitung zur Derivatisierung von 2-(Brommethyl)-7-chlorchinolin, einem vielseitigen und hochreaktiven Synthesebaustein. Wir erläutern die zugrunde liegende chemische Logik, stellen validierte, schrittweise Protokolle für die Synthese einer vielfältigen Bibliothek von Molekülen bereit und skizzieren Strategien für deren anschließendes biologisches Screening. Ziel ist es, Forschern ein robustes Framework an die Hand zu geben, um neue Leitstrukturen in der Wirkstoffforschung zu identifizieren.
Einführung: Die strategische Bedeutung von Chinolin-Derivaten
Chinoline sind eine Klasse von N-heterozyklischen Verbindungen, die in vielen Naturstoffen und synthetischen Molekülen mit einem breiten Spektrum an biologischen Aktivitäten vorkommen.[1][4] Ihre Fähigkeit, in die DNA einzugreifen, wichtige Enzyme wie Kinasen zu hemmen und Signalwege zu modulieren, macht sie zu einem privilegierten Gerüst in der Arzneimittelentwicklung.[1][5]
Der hier vorgestellte Baustein, 2-(Brommethyl)-7-chlorchinolin, ist von besonderem strategischem Interesse. Die 7-Chlor-Substitution ist ein bekanntes Merkmal vieler Malariamittel, während die 2-(Brommethyl)-Gruppe als hochreaktiver elektrophiler Anker dient. Das Bromatom ist eine ausgezeichnete Abgangsgruppe, die eine effiziente nukleophile Substitution (SN2-Reaktion) ermöglicht und somit einen einfachen Zugang zu einer breiten Palette von Derivaten schafft.[6] Diese Anwendungsbeschreibung konzentriert sich auf die Nutzung dieser Reaktivität zur Erstellung einer chemischen Bibliothek, die für das Screening auf neue biologische Aktivitäten, insbesondere im Bereich der Krebsforschung, optimiert ist.
Chemische Strategie: Nukleophile Substitution als Schlüssel zur Vielfalt
Die Kernstrategie zur Derivatisierung von 2-(Brommethyl)-7-chlorchinolin beruht auf der SN2-Reaktion. Bei dieser Reaktion greift ein Nukleophil das Kohlenstoffatom der Methylengruppe an und verdrängt das Bromidion. Die Wahl des Nukleophils ist entscheidend, da sie die physikochemischen und pharmakologischen Eigenschaften des Endprodukts direkt bestimmt.
Rationale für die Auswahl der Nukleophile:
-
N-Nukleophile (Amine, Azide, Heterocyclen): Die Einführung von Stickstoffatomen ist eine bewährte Methode zur Verbesserung der Löslichkeit und zur Schaffung von Wasserstoffbrückenbindungs-Donoren/-Akzeptoren, die für die Interaktion mit biologischen Zielstrukturen entscheidend sind.[7][8] Azid-Derivate dienen zudem als Vorstufen für die hoch-effiziente "Klick-Chemie".[9][10]
-
O-Nukleophile (Phenole, Carbonsäuren): Ether- und Esterbindungen können die Lipophilie und die zelluläre Permeabilität eines Moleküls modulieren. Phenolische Gruppen können an wichtigen Wasserstoffbrückenbindungs-Netzwerken in Enzymtaschen teilnehmen.
-
S-Nukleophile (Thiole): Thioether-Bindungen sind metabolisch stabiler als ihre Sauerstoff-Analoga und können einzigartige Wechselwirkungen mit Zielproteinen eingehen, was zu einer verbesserten Wirksamkeit und Selektivität führen kann.[3]
Die folgende Abbildung veranschaulicht den allgemeinen Arbeitsablauf von der Synthese bis zur biologischen Evaluierung.
Abbildung 1: Allgemeiner Arbeitsablauf von der Derivatisierung bis zur Hit-Identifizierung.
Detaillierte experimentelle Protokolle
Sicherheitshinweis: 2-(Brommethyl)-7-chlorchinolin ist ein reizender und potenziell schädlicher Stoff.[6] Alle Arbeiten sollten in einem gut belüfteten Abzug unter Verwendung geeigneter persönlicher Schutzausrüstung (Schutzbrille, Handschuhe, Laborkittel) durchgeführt werden.
Protokoll 1: Allgemeine Vorschrift für die N-, O- und S-Alkylierung
Dieses Protokoll beschreibt ein verallgemeinertes Verfahren, das für eine Vielzahl von Nukleophilen anwendbar ist.
Materialien:
-
2-(Brommethyl)-7-chlorchinolin (1,0 Äquiv.)
-
Nukleophil (z.B. Piperidin, 4-Methoxyphenol, Thiophenol) (1,1 Äquiv.)
-
Kaliumcarbonat (K₂CO₃), pulverisiert (2,0 Äquiv.)
-
N,N-Dimethylformamid (DMF), wasserfrei
-
Ethylacetat
-
Gesättigte Natriumchloridlösung (Sole)
-
Wasserfreies Natriumsulfat (Na₂SO₄)
-
Dünnschichtchromatographie (DC)-Platten (Kieselgel 60 F₂₅₄)
-
Kieselgel für die Säulenchromatographie
Durchführung:
-
Reaktionsansatz: In einem trockenen Rundkolben werden das Nukleophil (1,1 mmol) und Kaliumcarbonat (2,0 mmol) in 5 mL wasserfreiem DMF suspendiert. Die Suspension wird bei Raumtemperatur 10 Minuten lang gerührt.
-
Begründung: Die Base (K₂CO₃) deprotoniert das Nukleophil (insbesondere Phenole, Thiole und sekundäre Amine), um seine Nukleophilie zu erhöhen und die entstehende Säure (HBr) zu neutralisieren.[11] DMF ist ein polares aprotisches Lösungsmittel, das die SN2-Reaktion begünstigt.
-
-
Zugabe des Elektrophils: 2-(Brommethyl)-7-chlorchinolin (1,0 mmol) wird in 2 mL DMF gelöst und langsam tropfenweise zur gerührten Suspension gegeben.
-
Reaktion: Die Reaktionsmischung wird bei Raumtemperatur (oder bei Bedarf bei 50 °C) gerührt. Der Reaktionsfortschritt wird mittels Dünnschichtchromatographie (Laufmittel: z.B. Hexan/Ethylacetat 7:3) überwacht, bis das Ausgangsmaterial vollständig umgesetzt ist (typischerweise 2-6 Stunden).
-
Aufarbeitung: Die Reaktionsmischung wird in 50 mL Wasser gegossen und dreimal mit je 25 mL Ethylacetat extrahiert. Die vereinigten organischen Phasen werden mit 20 mL Sole gewaschen, über wasserfreiem Natriumsulfat getrocknet und das Lösungsmittel unter reduziertem Druck entfernt.
-
Begründung: Die wässrige Aufarbeitung entfernt das DMF und die anorganischen Salze. Das Waschen mit Sole reduziert den Wassergehalt in der organischen Phase.
-
-
Reinigung: Der Rohrückstand wird mittels Säulenchromatographie auf Kieselgel gereinigt. Ein geeigneter Eluentengradient (z.B. Hexan/Ethylacetat) wird verwendet, um das reine Produkt zu isolieren.
Die folgende Abbildung zeigt das allgemeine Reaktionsschema für die Derivatisierung.
Abbildung 2: Allgemeines Schema der SN2-Reaktion mit verschiedenen Nukleophil-Klassen.
Protokoll 2: Modulare Synthese über "Klick-Chemie"
Dieses zweistufige Verfahren ermöglicht den Zugang zu 1,2,3-Triazol-Derivaten, einer hochgeschätzten Klasse von Verbindungen in der medizinischen Chemie.[10]
Schritt 2a: Synthese von 2-(Azidomethyl)-7-chlorchinolin
-
Lösen Sie 2-(Brommethyl)-7-chlorchinolin (1,0 mmol) in 5 mL DMF.
-
Geben Sie Natriumazid (NaN₃) (1,5 mmol) in einer Portion hinzu.
-
Rühren Sie die Mischung 4 Stunden bei 60 °C.[9]
-
Führen Sie die Aufarbeitung wie in Protokoll 1, Schritt 4, beschrieben durch. Das Azid-Zwischenprodukt ist in der Regel rein genug für den nächsten Schritt.
Schritt 2b: Kupfer(I)-katalysierte Azid-Alkin-Cycloaddition (CuAAC)
-
Lösen Sie das rohe 2-(Azidomethyl)-7-chlorchinolin (1,0 mmol) und ein terminales Alkin Ihrer Wahl (1,0 mmol) in einem 1:1-Gemisch aus t-Butanol und Wasser (10 mL).
-
Geben Sie nacheinander eine frisch hergestellte 1M-Lösung von Natriumascorbat (0,3 mmol) und eine 1M-Lösung von Kupfer(II)-sulfat-Pentahydrat (CuSO₄·5H₂O) (0,1 mmol) hinzu.[9]
-
Begründung: Natriumascorbat reduziert Cu(II) in situ zu der aktiven Cu(I)-Spezies, die die Reaktion katalysiert.
-
-
Rühren Sie die Reaktion bei Raumtemperatur, bis die Umsetzung vollständig ist (typischerweise 12-24 Stunden).
-
Führen Sie die Aufarbeitung und Reinigung wie in Protokoll 1, Schritten 4 und 5, beschrieben durch, um das gewünschte Triazol-Produkt zu erhalten.
Strukturaufklärung und Charakterisierung
Die strukturelle Integrität jedes synthetisierten Derivats muss eindeutig bestätigt werden, bevor es dem biologischen Screening zugeführt wird. Dies ist ein entscheidender Schritt zur Gewährleistung der Vertrauenswürdigkeit der Ergebnisse.
-
NMR-Spektroskopie (¹H, ¹³C): Die ¹H-NMR-Spektroskopie ist entscheidend, um die erfolgreiche Substitution zu bestätigen. Das charakteristische Signal der CH₂-Br-Protonen des Ausgangsmaterials (typischerweise ein Singulett bei ~4,7 ppm) verschwindet und wird durch ein neues Singulett der CH₂-N, CH₂-O oder CH₂-S-Protonen in einem anderen chemischen Verschiebungsbereich ersetzt. Zusätzliche Signale des eingeführten Nukleophils müssen ebenfalls vorhanden sein. ¹³C-NMR bestätigt das Vorhandensein aller Kohlenstoffatome im Molekül.[12][13]
-
Hochauflösende Massenspektrometrie (HRMS): HRMS liefert die exakte Masse des Moleküls und bestätigt dessen elementare Zusammensetzung, was ein endgültiger Beweis für die Identität der Verbindung ist.[14]
Tabelle 1: Zusammenfassung der Derivatisierungsreaktionen und erwarteten Ergebnisse
| Nukleophil | Produktklasse | Typische Reaktionszeit | Typische Ausbeute | Analytischer Schlüssel-Check (¹H-NMR) |
| Piperidin | Sekundäres Amin | 2-4 h | > 85% | Verschwinden von Signal bei ~4.7 ppm; Auftreten neuer aliphatischer Signale |
| Anilin | Primäres Amin | 4-6 h | > 70% | Auftreten neuer aromatischer Signale und eines NH-Signals |
| 4-Methoxyphenol | Arylether | 3-5 h | > 80% | Auftreten eines Singuletts für die Methoxygruppe (~3.8 ppm) |
| Thiophenol | Thioether | 2-3 h | > 90% | Auftreten eines neuen CH₂-S-Singuletts (~4.2-4.4 ppm) |
| Natriumazid / Phenylacetylen | 1,2,3-Triazol | 12-24 h (Schritt 2b) | > 75% (2 Stufen) | Auftreten eines charakteristischen Triazol-Proton-Singuletts (~8.0 ppm) |
Strategien für das biologische Screening
Nach der Synthese und Charakterisierung kann die Bibliothek von Derivaten auf ihre biologische Aktivität hin untersucht werden.
-
Antikrebs-Screening: Eine primäre Anwendung ist das Screening auf zytotoxische Aktivität gegen eine Reihe von menschlichen Krebszelllinien (z.B. Brustkrebs (MCF-7), Darmkrebs (HCT-116), Lungenkrebs (A549)).[4][12] Der MTS- oder MTT-Assay ist eine standardmäßige kolorimetrische Methode zur Bestimmung der Zelllebensfähigkeit. Verbindungen, die eine signifikante Zytotoxizität (z.B. IC₅₀-Werte im mikromolaren Bereich) aufweisen, werden als "Hits" identifiziert.[2]
-
Antimikrobielles und antimalarielles Screening: Angesichts der Geschichte von Chinolinen als Antiinfektiva ist das Screening gegen pathogene Bakterien (z.B. Staphylococcus aureus) oder den Malariaparasiten (Plasmodium falciparum) ebenfalls eine vielversprechende Strategie.[15]
-
Kinase-Inhibitions-Assays: Viele Chinolin-basierte Krebsmedikamente wirken als Tyrosinkinase-Inhibitoren.[5] Hits aus dem zellbasierten Screening können in biochemischen Assays weiter auf ihre Fähigkeit zur Hemmung spezifischer Kinasen untersucht werden.
Die Ergebnisse dieser Screenings ermöglichen die Etablierung von Struktur-Wirkungs-Beziehungen (SAR), die als Grundlage für die nächste Runde der Optimierung von Leitstrukturen dienen.
Referenzen
-
El-Sayed, N. M., et al. (2018). Click synthesis of new 7-chloroquinoline derivatives by using ultrasound irradiation and evaluation of their biological activity. Journal of Taibah University for Science. [Link]
-
Wujec, M., et al. (2024). Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. Molecules. [Link]
-
Lv, K., et al. (2021). Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Derivatives. Molecules. [Link]
-
Wujec, M., et al. (2024). Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. National Library of Medicine. [Link]
-
Al-Ostath, A., et al. (2020). Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review. RSC Advances. [Link]
-
El-Sayed, N. M., et al. (2018). Click synthesis of new 7-chloroquinoline derivatives by using ultrasound irradiation and evaluation of their biological activity. Semantic Scholar. [Link]
-
Kumar, S., et al. (2017). Comprehensive review on current developments of quinoline-based anticancer agents. Bioorganic & Medicinal Chemistry. [Link]
-
Khanye, S. (2017). The effect of 7-chloroquinoline derivatives on the life cycle of the malaria parasite. Malaria Elimination Scientific Alliance (MESA). [Link]
-
Akinyelu, J., et al. (2023). Microwave Synthesis, Evaluation, and Docking Study of Amino Acid Derivatives of 7-Chloroquinoline: Exploring Cytotoxic and Antioxidant Potentials. ACS Omega. [Link]
-
de Souza, M. C. B. V., et al. (2022). Novel 7-Chloro-(4-thioalkylquinoline) Derivatives: Synthesis and Antiproliferative Activity through Inducing Apoptosis and DNA/RNA Damage. MDPI. [Link]
-
de Souza, M. C. B. V., et al. (2022). 2-Bromo-3-((1-(7-chloroquinolin-4-yl)-1H-1,2,3-triazol-4-yl)-methoxy)-benzaldehyde. MDPI. [Link]
-
de Souza, M. C. B. V., et al. (2022). 2-Bromo-3-((1-(7-chloroquinolin-4-yl)-1H-1,2,3-triazol-4-yl)-methoxy)-benzaldehyde. Molbank. [Link]
-
PubChem. 2-(Bromomethyl)-7-chloroquinoline. National Center for Biotechnology Information. [Link]
-
Varchi, G., et al. (2020). N-Alkylation of aromatic amines with alcohols by using a commercially available Ru complex under mild conditions. RSC Advances. [Link]
Sources
- 1. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
- 2. tandfonline.com [tandfonline.com]
- 3. mdpi.com [mdpi.com]
- 4. Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05594H [pubs.rsc.org]
- 6. This compound | C10H7BrClN | CID 10244160 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. N-Alkylation of aromatic amines with alcohols by using a commercially available Ru complex under mild conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. mdpi.com [mdpi.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Notes and Protocols: The Strategic Alkylation of Amines with 2-(Bromomethyl)-7-chloroquinoline
Introduction: The Versatility of the 7-Chloroquinoline Scaffold in Modern Drug Discovery
The 7-chloroquinoline motif is a cornerstone in medicinal chemistry, most famously recognized as the core of the antimalarial drug chloroquine. Its rigid, bicyclic structure and the electronic properties conferred by the chlorine atom at the 7-position make it a privileged scaffold in the design of therapeutic agents targeting a wide array of diseases, including cancer, microbial infections, and inflammatory disorders. The introduction of diverse side chains, particularly at the 2-position, is a common strategy to modulate the biological activity, selectivity, and pharmacokinetic properties of these compounds.
2-(Bromomethyl)-7-chloroquinoline is a key intermediate in this endeavor, serving as a potent electrophile for the introduction of various nucleophiles. The benzylic-like bromide is highly activated towards nucleophilic substitution, making it an ideal substrate for reaction with primary and secondary amines. This reaction, a classic SN2 displacement, provides a straightforward and efficient route to a diverse library of 2-(aminomethyl)-7-chloroquinoline derivatives, which are precursors to novel drug candidates.
This document provides a comprehensive guide to the reaction of this compound with primary and secondary amines, offering detailed protocols, mechanistic insights, and practical guidance for researchers in drug development and organic synthesis.
Mechanistic Insights: A Classic SN2 Pathway
The reaction of this compound with primary and secondary amines proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. This is a single-step, concerted process where the amine nucleophile attacks the electrophilic carbon of the bromomethyl group from the backside, simultaneously displacing the bromide leaving group.
Several factors contribute to the facility of this reaction:
-
Substrate: The carbon atom of the bromomethyl group is a primary carbon, which is sterically unhindered and thus highly accessible to the incoming nucleophile.
-
Leaving Group: The bromide ion is an excellent leaving group due to its large size and the stability of the resulting anion.
-
Nucleophile: Primary and secondary amines are effective nucleophiles due to the lone pair of electrons on the nitrogen atom. The nucleophilicity of the amine is influenced by its basicity and steric bulk.
The overall transformation can be depicted as follows:
Application Notes and Protocols for the Functionalization of the 2-Position of the Quinoline Ring
Introduction: The Strategic Importance of 2-Substituted Quinolines
The quinoline scaffold is a cornerstone in medicinal chemistry and materials science, recognized as a "privileged structure" due to its prevalence in a vast array of natural products and synthetic compounds with significant biological activities.[1][2] Specifically, functionalization at the 2-position of the quinoline ring has yielded compounds with a broad spectrum of pharmacological properties, including anticancer, antimalarial, antileishmanial, and anti-inflammatory activities.[3][4][5] This guide provides researchers, scientists, and drug development professionals with a detailed overview of the primary synthetic strategies and step-by-step protocols for introducing diverse functionalities at this critical position.
This document is structured to provide not just procedural instructions, but also the underlying chemical logic, enabling researchers to adapt and troubleshoot these methodologies for their specific molecular targets. We will explore three principal avenues for C2-functionalization:
-
Direct C-H Functionalization: Modern, atom-economical methods that activate the C2-H bond, often facilitated by a directing group.
-
Cross-Coupling Reactions: Powerful palladium-catalyzed methods for forming carbon-carbon and carbon-nitrogen bonds, starting from a pre-functionalized quinoline (e.g., 2-haloquinolines).
-
Classical Name Reactions: Time-honored reactions like the Minisci and Reissert reactions, which offer unique pathways to C2-acylated and C2-carboxylated quinoline derivatives.
Each section will provide a theoretical background, a detailed experimental protocol, and a visual representation of the workflow or mechanism to ensure clarity and reproducibility.
Direct C-H Functionalization of Quinoline N-Oxides
Direct C-H activation is a highly sought-after strategy in modern organic synthesis as it avoids the need for pre-functionalization of the starting material, thus shortening synthetic sequences and reducing waste.[2] For quinolines, the C2-H bond is inherently acidic and susceptible to functionalization. This reactivity is significantly enhanced by converting the quinoline nitrogen to an N-oxide, which acts as an effective directing group and activates the C2 position for metallation.[1][6] Palladium catalysis is frequently employed for these transformations, enabling the introduction of aryl, heteroaryl, and alkenyl groups.[1][4]
Palladium-Catalyzed C2-Arylation of Quinoline N-Oxide
This protocol details the direct arylation of a quinoline N-oxide with an aryl bromide, a method that proceeds via a Pd(0)/Pd(II) catalytic cycle involving a concerted metalation-deprotonation (CMD) pathway.[4]
Workflow for C2-Arylation
Caption: Workflow for Pd-catalyzed C2-arylation.
Protocol 1: C2-Arylation of Quinoline N-Oxide with 4-Bromotoluene
Materials:
-
Quinoline N-oxide (1.0 equiv)
-
4-Bromotoluene (1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (5 mol%)
-
Triphenylphosphine (PPh₃) (10 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Argon gas
-
Standard Schlenk line glassware, magnetic stirrer, heating mantle/oil bath
-
Ethyl acetate, water, brine, anhydrous sodium sulfate, silica gel for chromatography
Procedure:
-
Reaction Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add quinoline N-oxide (e.g., 145 mg, 1.0 mmol), 4-bromotoluene (256 mg, 1.5 mmol), Pd(OAc)₂ (11.2 mg, 0.05 mmol), PPh₃ (26.2 mg, 0.1 mmol), and K₂CO₃ (276 mg, 2.0 mmol).
-
Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with argon three times.
-
Solvent Addition: Add anhydrous DMF (5 mL) via syringe.
-
Reaction Conditions: Place the Schlenk tube in a preheated oil bath at 120 °C and stir the mixture for 18 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or GC-MS.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite to remove inorganic salts and the palladium catalyst.
-
Extraction: Transfer the filtrate to a separatory funnel and wash with water (3 x 15 mL) and then with brine (15 mL). Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the pure 2-(p-tolyl)quinoline N-oxide.
Palladium-Catalyzed Cross-Coupling Reactions
For substrates that are not amenable to direct C-H activation or for the introduction of a wider variety of functional groups, palladium-catalyzed cross-coupling reactions are an exceptionally powerful tool. These reactions typically start from a 2-haloquinoline (e.g., 2-chloro- or 2-bromoquinoline), which serves as an electrophilic coupling partner.[7][8] The Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions are pillars of this approach.
Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura coupling reaction is a versatile method for forming C(sp²)-C(sp²) bonds by coupling an organoboron reagent with an organic halide.[6] This protocol describes the synthesis of a 2-arylquinoline from 2-chloroquinoline and an arylboronic acid.
Catalytic Cycle for Suzuki-Miyaura Coupling
Caption: Simplified catalytic cycle for Suzuki coupling.
Protocol 2: Suzuki-Miyaura Coupling of 2-Chloroquinoline with Phenylboronic Acid
Materials:
-
2-Chloroquinoline (1.0 equiv)
-
Phenylboronic acid (1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (3 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
1,4-Dioxane and Water (4:1 mixture)
-
Argon gas
-
Standard Schlenk flask or sealed tube
-
Ethyl acetate, brine, anhydrous magnesium sulfate, silica gel
Procedure:
-
Reaction Setup: In a dry Schlenk flask under an argon atmosphere, combine 2-chloroquinoline (e.g., 163 mg, 1.0 mmol), phenylboronic acid (146 mg, 1.2 mmol), Pd(PPh₃)₄ (34.7 mg, 0.03 mmol), and K₂CO₃ (276 mg, 2.0 mmol).[1]
-
Solvent Addition: Add a deoxygenated mixture of 1,4-dioxane (4 mL) and water (1 mL) via syringe.
-
Reaction Conditions: Heat the reaction mixture at 90 °C for 12 hours with vigorous stirring.[1]
-
Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and water (10 mL).
-
Extraction: Separate the layers and extract the aqueous layer with ethyl acetate (2 x 10 mL). Combine the organic layers, wash with brine (15 mL), and dry over anhydrous magnesium sulfate.
-
Purification: Filter and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to yield 2-phenylquinoline.
Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is a premier method for constructing C-N bonds, coupling amines with aryl halides.[9][10] This is particularly useful for synthesizing 2-aminoquinoline derivatives, which are important pharmacophores.
Protocol 3: Buchwald-Hartwig Amination of 2-Bromoquinoline with Morpholine
Materials:
-
2-Bromoquinoline (1.0 equiv)
-
Morpholine (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Anhydrous toluene
-
Argon gas
Procedure:
-
Reaction Setup: In an oven-dried Schlenk tube, combine Pd₂(dba)₃ (18.3 mg, 0.02 mmol), XPhos (38.1 mg, 0.08 mmol), and NaOtBu (135 mg, 1.4 mmol).[11]
-
Inert Atmosphere: Evacuate and backfill the tube with argon three times.
-
Reagent Addition: Add anhydrous toluene (5 mL), followed by 2-bromoquinoline (208 mg, 1.0 mmol) and morpholine (105 mg, 1.2 mmol) via syringe.
-
Reaction Conditions: Seal the tube and heat the reaction mixture at 100 °C for 16 hours.
-
Work-up: Cool the mixture, dilute with ethyl acetate, and filter through a pad of Celite.
-
Purification: Concentrate the filtrate and purify the residue by column chromatography on silica gel to yield 2-morpholinoquinoline.[11]
Classical Methodologies for C2-Functionalization
While modern catalytic methods are powerful, classical name reactions remain highly relevant for specific transformations. The Minisci and Reissert reactions provide direct and efficient routes to 2-acyl and 2-cyano derivatives, respectively.
Minisci Reaction for C2-Acylation
The Minisci reaction involves the radical acylation of electron-deficient heteroarenes.[12][13] It provides a direct route to 2-acylquinolines, which are valuable synthetic intermediates. A transition-metal-free protocol using an oxidant like potassium persulfate (K₂S₂O₈) is particularly attractive.[12]
Protocol 4: Transition-Metal-Free Minisci Acylation of Quinoline
Materials:
-
Quinoline (1.0 equiv)
-
4-Methylbenzaldehyde (4.0 equiv)
-
Tetrabutylammonium bromide (TBAB) (0.3 equiv)
-
Potassium persulfate (K₂S₂O₈) (2.0 equiv)
-
1,2-Dichloroethane (DCE)
Procedure:
-
Reaction Setup: In a sealed tube, combine quinoline (50 mg, 0.39 mmol), 4-methylbenzaldehyde (186 mg, 1.56 mmol), TBAB (37 mg, 0.12 mmol), and K₂S₂O₈ (210 mg, 0.78 mmol) in DCE (2 mL).[13]
-
Reaction Conditions: Stir the mixture at 110 °C for 12-24 hours.
-
Work-up: After cooling, remove the solvent under vacuum. Add a saturated sodium bicarbonate solution (10 mL) and extract the product with ethyl acetate (3 x 10 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the residue by column chromatography. Note: This reaction may yield a mixture of 2-acylated and 2,4-diacylated products.[13]
Reissert Reaction
The Reissert reaction transforms quinoline into a 1-acyl-2-cyano-1,2-dihydroquinoline, known as a Reissert compound.[14] These compounds are stable intermediates that can be hydrolyzed to yield quinaldic acid (quinoline-2-carboxylic acid) or used as nucleophiles for further functionalization.
Reissert Reaction Mechanism
Caption: Formation of a Reissert compound.
Protocol 5: Synthesis of a Quinoline Reissert Compound
Materials:
-
Quinoline (1.0 equiv)
-
Benzoyl chloride (1.1 equiv)
-
Potassium cyanide (KCN) (1.5 equiv)
-
Dichloromethane (DCM)
-
Water
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve potassium cyanide (e.g., 977 mg, 15 mmol) in water (10 mL). Add dichloromethane (15 mL).
-
Reagent Addition: To the vigorously stirred biphasic mixture, add quinoline (1.29 g, 10 mmol). Cool the flask in an ice bath.
-
Acylation: Add benzoyl chloride (1.55 g, 11 mmol) dropwise over 15 minutes, ensuring the temperature remains below 10 °C.
-
Reaction: After the addition is complete, remove the ice bath and stir the mixture at room temperature for 2 hours.
-
Work-up: Separate the organic layer. Wash the aqueous layer with DCM (2 x 10 mL). Combine the organic layers and wash with water, 5% HCl, 5% NaOH, and finally brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the crude Reissert compound, which can be purified by recrystallization (e.g., from methanol).
Conclusion
The functionalization of the 2-position of the quinoline ring is a critical task in the synthesis of molecules with significant potential in drug discovery and materials science. This guide has detailed several robust and versatile methods to achieve this goal, from modern C-H activation and palladium-catalyzed cross-coupling to classical name reactions. By providing both the theoretical underpinnings and detailed, practical protocols, we aim to empower researchers to confidently select and execute the optimal synthetic strategy for their specific research objectives. The continued development of novel and efficient methods for quinoline functionalization will undoubtedly accelerate the discovery of next-generation therapeutics and advanced materials.
References
- D. G. P. M. de Oliveira, T. L. da Silva, and B. A. D. Neto, "Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review," Molecules, 2021. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8471457/][1][2][4]
- K. Gopaul, S. A. Shintre, and N. A. Koorbanally, "A Review on the Synthesis and Anti-cancer Activity of 2-substituted Quinolines," Anticancer Agents in Medicinal Chemistry, 2015. [URL: https://pubmed.ncbi.nlm.nih.gov/25511516/][3]
- Wikipedia, "Reissert reaction," Wikipedia, The Free Encyclopedia. [URL: https://en.wikipedia.org/wiki/Reissert_reaction][14]
- S. K. Guchhait, A. S. Singh, and G. Kumar, "A transition metal-free Minisci reaction: acylation of isoquinolines, quinolines, and quinoxaline," The Journal of Organic Chemistry, 2014. [URL: https://pubmed.ncbi.nlm.nih.gov/24679051/][12]
- K. Gopaul, S. A. Shintre, and N. A. Koorbanally, "A Review on the Synthesis and Anti-cancer Activity of 2-substituted Quinolines," Ingenta Connect. [URL: https://www.ingentaconnect.com/content/ben/acmc/2015/00000015/00000005/art00008][4]
- S. K. Guchhait, A. S. Singh, and G. Kumar, "A Transition Metal-Free Minisci Reaction: Acylation of Isoquinolines, Quinolines, and Quinoxaline," ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/jo500211a][13]
- BenchChem, "Application Notes and Protocols for the Friedlander Synthesis of 2-Substituted Quinoline Derivatives." [URL: https://www.benchchem.
- PrepChem, "Preparation of 2-aminoquinoline." [URL: https://www.prepchem.com/synthesis-of-2-aminoquinoline/]
- BenchChem, "An In-depth Technical Guide to the Synthesis of 2-Aminoquinoline Derivatives." [URL: https://www.benchchem.
- BenchChem, "The Crucial Role of 2-Chloroquinoline in Modern Pharmaceutical Synthesis." [URL: https://www.benchchem.com/product-highlights/2-chloroquinoline-cas-612-62-4][7]
- P. Loiseau et al., "The Potential of 2-Substituted Quinolines as Antileishmanial Drug Candidates," PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9025061/]
- A. D. Ryabov et al., "Palladium-Catalyzed C8-Selective C–H Arylation of Quinoline N-Oxides: Insights into the Electronic, Steric, and Solvation Effects on the Site Selectivity by Mechanistic and DFT Computational Studies," ACS Catalysis, 2016. [URL: https://pubs.acs.org/doi/10.
- NROChemistry, "Suzuki Coupling: Mechanism & Examples." [URL: https://nrochemistry.com/suzuki-coupling-reaction/]
- D. G. P. M. de Oliveira, T. L. da Silva, and B. A. D. Neto, "Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review," PubMed, 2021. [URL: https://pubmed.ncbi.nlm.nih.gov/34577039/][2]
- BenchChem, "An In-depth Technical Guide to the Synthesis of 2-Aminoquinoline Derivatives." [URL: https://www.benchchem.
- BenchChem, "Application Notes and Protocols for Nucleophilic Substitution on 4-Chloroquinolines." [URL: https://www.benchchem.
- Wikipedia, "Buchwald–Hartwig amination," Wikipedia, The Free Encyclopedia. [URL: https://en.wikipedia.
- S. M. El-Dafrawy et al., "Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs," Journal of Heterocyclic Chemistry, 2018. [URL: https://onlinelibrary.wiley.com/doi/abs/10.1002/jhet.3150][8]
- Chemistry LibreTexts, "Buchwald-Hartwig Amination," Chemistry LibreTexts. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(Morsch_et_al.)/24%3A_Organometallic_Chemistry/24.
- NROChemistry, "Sonogashira Coupling." [URL: https://nrochemistry.com/sonogashira-coupling/]
- Sussex Drug Discovery Centre, "Guidelines for Sonogashira cross-coupling reactions." [URL: https://www.sussex.ac.uk/lifesci/sddc/newsandevents/archive/2013/sonogashira]
- Organic Chemistry Portal, "Grignard Reaction." [URL: https://www.organic-chemistry.org/namedreactions/grignard-reaction.shtm]
- P. Loiseau et al., "The Potential of 2-Substituted Quinolines as Antileishmanial Drug Candidates," Molecules, 2022. [URL: https://www.mdpi.com/1420-3049/27/7/2338][5]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Palladium-Catalyzed C8-Selective C–H Arylation of Quinoline N-Oxides: Insights into the Electronic, Steric, and Solvation Effects on the Site Selectivity by Mechanistic and DFT Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of 2-chloroquinoline based heterocyclic frameworks as dual inhibitors of SARS-CoV-2 MPro and PLPro - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rose-hulman.edu [rose-hulman.edu]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. A transition metal-free Minisci reaction: acylation of isoquinolines, quinolines, and quinoxaline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Reissert reaction - Wikipedia [en.wikipedia.org]
Introduction: The Quinoline Scaffold and the Versatility of 2-(Bromomethyl)-7-chloroquinoline
Sources
- 1. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02896D [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 4. Medicinal chemistry of quinolines as emerging anti-inflammatory agents: an overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 30.5 Cycloaddition Reactions - Organic Chemistry | OpenStax [openstax.org]
- 6. fiveable.me [fiveable.me]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. eurekaselect.com [eurekaselect.com]
- 13. Pyrazole synthesis [organic-chemistry.org]
- 14. chim.it [chim.it]
- 15. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ijper.org [ijper.org]
- 17. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 18. Synthesis of novel oxadiazole derivatives and their cytotoxic activity against various cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Synthesis of 2,5-Dialkyl-1,3,4-oxadiazoles Bearing Carboxymethylamino Groups [mdpi.com]
The Strategic Application of 2-(Bromomethyl)-7-chloroquinoline in the Design of Novel Ligands for Advanced Metal Complexes
Introduction: Unlocking New Frontiers in Coordination Chemistry
The quinoline scaffold is a cornerstone in the development of therapeutic agents and functional materials, largely due to its rigid structure, versatile electronic properties, and inherent coordinating ability.[1] Within this class of privileged heterocycles, 2-(bromomethyl)-7-chloroquinoline emerges as a particularly valuable synthon for the construction of sophisticated ligands tailored for metal complexation. The strategic placement of a reactive bromomethyl group at the 2-position and a chloro substituent at the 7-position offers a dual handle for synthetic elaboration, enabling the creation of ligands with precisely tuned steric and electronic profiles. This guide provides an in-depth exploration of the application of this compound in ligand synthesis and the subsequent preparation of metal complexes, offering detailed protocols and scientific rationale for researchers in materials science, catalysis, and drug development.
The reactivity of the bromomethyl group allows for facile nucleophilic substitution, providing a straightforward entry to a diverse library of ligands incorporating various donor atoms such as nitrogen, oxygen, and sulfur.[2] Concurrently, the chloro group at the 7-position modulates the electronic properties of the quinoline ring system and can serve as a site for further functionalization in more advanced synthetic schemes. The resulting metal complexes often exhibit unique photophysical, catalytic, and biological properties, stemming from the interplay between the metal center and the bespoke quinoline-based ligand.[3][4]
Ligand Synthesis: A Modular Approach
The synthesis of ligands from this compound is predicated on the nucleophilic displacement of the bromide, a highly efficient and versatile reaction. This allows for the introduction of a wide array of coordinating moieties. The following protocol details a representative synthesis of a tridentate N,N,N-donor ligand, N,N-bis(pyridin-2-ylmethyl)-1-(7-chloroquinolin-2-yl)methanamine, a close analog to ligands found in the literature that form stable complexes with a variety of transition metals.[5][6]
Experimental Protocol: Synthesis of N,N-bis(pyridin-2-ylmethyl)-1-(7-chloroquinolin-2-yl)methanamine
This protocol is adapted from methodologies reported for similar quinoline-based ligands.[5][6]
Materials:
-
This compound (1.0 eq)
-
Di-(2-picolyl)amine (1.1 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
Acetonitrile (anhydrous)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Ethyl acetate
-
Hexanes
Procedure:
-
To a stirred solution of di-(2-picolyl)amine (1.1 eq) in anhydrous acetonitrile, add potassium carbonate (2.0 eq).
-
Add a solution of this compound (1.0 eq) in anhydrous acetonitrile dropwise to the reaction mixture at room temperature.
-
Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Partition the residue between dichloromethane and saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and wash it with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the desired ligand as a solid.
Causality of Experimental Choices:
-
Solvent: Anhydrous acetonitrile is chosen as the solvent due to its polar aprotic nature, which effectively dissolves the reactants and facilitates the Sₙ2 reaction without interfering with the nucleophile.
-
Base: Potassium carbonate is a mild inorganic base used to deprotonate the secondary amine of di-(2-picolyl)amine, thereby activating it as a nucleophile. Its insolubility in acetonitrile allows for easy removal by filtration.
-
Stoichiometry: A slight excess of the amine nucleophile is used to ensure complete consumption of the starting bromomethylquinoline.
-
Work-up: The aqueous work-up with sodium bicarbonate removes any remaining acidic impurities, while the brine wash helps to remove water from the organic layer.
-
Purification: Column chromatography is a standard and effective method for purifying the final product from unreacted starting materials and byproducts.
Caption: Workflow for the synthesis of a tridentate quinoline-based ligand.
Metal Complex Formation: Tailoring Coordination Environments
The synthesized quinoline-based ligands can be readily coordinated to a variety of metal centers. The choice of metal salt and reaction conditions will dictate the geometry and properties of the resulting complex. The following protocol describes a general method for the synthesis of a copper(II) complex.
Experimental Protocol: Synthesis of a Copper(II) Complex
This protocol is a generalized procedure based on common methods for the synthesis of copper(II) complexes with N-donor ligands.[1][7][8]
Materials:
-
N,N-bis(pyridin-2-ylmethyl)-1-(7-chloroquinolin-2-yl)methanamine (1.0 eq)
-
Copper(II) chloride dihydrate (CuCl₂·2H₂O) (1.0 eq)
-
Methanol
-
Diethyl ether
Procedure:
-
Dissolve the ligand (1.0 eq) in methanol.
-
In a separate flask, dissolve copper(II) chloride dihydrate (1.0 eq) in a minimum amount of methanol.
-
Add the copper(II) chloride solution dropwise to the stirred ligand solution at room temperature.
-
A precipitate should form upon addition. Stir the reaction mixture for an additional 2-4 hours at room temperature.
-
Collect the precipitate by vacuum filtration.
-
Wash the solid with cold methanol and then with diethyl ether.
-
Dry the resulting solid under vacuum to yield the copper(II) complex.
Causality of Experimental Choices:
-
Solvent: Methanol is a common solvent for coordination reactions as it dissolves both the organic ligand and the inorganic metal salt.
-
Stoichiometry: A 1:1 molar ratio of ligand to metal salt is typically used for the formation of a simple mononuclear complex.
-
Precipitation: The formation of a precipitate is often indicative of the formation of the less soluble metal complex.
-
Washing: Washing with cold methanol removes any unreacted starting materials, while the diethyl ether wash helps to dry the complex.
Caption: General workflow for the formation of a metal complex.
Data Presentation: Characterization of Ligand and Complex
The following tables summarize representative characterization data for the synthesized ligand and its copper(II) complex. The presented data is hypothetical but based on typical values for similar compounds found in the literature.[1][7][9]
Table 1: Physicochemical and Spectroscopic Data for the Ligand
| Parameter | Value |
| Molecular Formula | C₂₂H₁₉ClN₄ |
| Molecular Weight | 374.87 g/mol |
| Appearance | White to off-white solid |
| ¹H NMR (400 MHz, CDCl₃) δ (ppm) | 8.12 (d, 1H, J = 8.4 Hz), 7.98 (d, 1H, J = 2.0 Hz), 7.65-7.55 (m, 3H), 7.40 (dd, 1H, J = 8.4, 2.0 Hz), 7.20-7.10 (m, 4H), 3.95 (s, 2H), 3.85 (s, 4H) |
| ¹³C NMR (100 MHz, CDCl₃) δ (ppm) | 160.2, 159.8, 149.0, 147.5, 136.5, 135.8, 134.2, 129.5, 128.8, 127.4, 123.0, 122.5, 120.1, 60.5, 58.0 |
| FT-IR (KBr, cm⁻¹) | 3050 (Ar C-H), 2920, 2850 (Aliph. C-H), 1590 (C=N), 1570 (C=C), 830 (C-Cl) |
| Mass Spec (ESI-MS) m/z | 375.1 [M+H]⁺ |
Table 2: Physicochemical and Spectroscopic Data for the Copper(II) Complex
| Parameter | Value |
| Molecular Formula | [Cu(C₂₂H₁₉ClN₄)Cl₂] |
| Molecular Weight | 509.32 g/mol |
| Appearance | Blue-green solid |
| Molar Conductance (10⁻³ M in DMF) | 15 Ω⁻¹cm²mol⁻¹ |
| Magnetic Moment (μ_eff) | 1.85 B.M. |
| FT-IR (KBr, cm⁻¹) | 3055 (Ar C-H), 2925, 2855 (Aliph. C-H), 1605 (C=N, shifted), 1580 (C=C), 830 (C-Cl), 450 (Cu-N) |
| UV-Vis (DMF) λ_max (nm) (ε, M⁻¹cm⁻¹) | 650 (120), 350 (sh), 280 (15000) |
The shift in the C=N stretching frequency in the IR spectrum of the complex compared to the free ligand is indicative of coordination of the nitrogen atoms to the copper center.[1][9] The molar conductance value suggests a non-electrolytic nature in DMF, and the magnetic moment is consistent with a d⁹ copper(II) center with one unpaired electron.
Conclusion and Future Outlook
This compound is a powerful and versatile building block for the synthesis of a wide range of novel ligands. The straightforward and high-yielding nucleophilic substitution chemistry at the bromomethyl position allows for the systematic tuning of ligand properties. The resulting metal complexes have significant potential in diverse fields, including the development of new catalysts, luminescent materials, and therapeutic agents. The protocols and data presented herein provide a solid foundation for researchers to explore the rich coordination chemistry of this valuable synthon and to design the next generation of functional metal complexes.
References
- Crystal structure of (μ2-7-{[bis(pyridin-2-ylmethyl)amino-1κ3N,N′,N′′]methyl}-5-chloroquinolin-8-olato-2κN;1:2κ2O)trichlorido-1κCl,2κ2Cl-dizinc(II) - PMC - NIH. (n.d.).
- Synthesis and characterization of the copper(II) complexes of new N2S2-donor macrocyclic ligands - NIH. (n.d.).
- X-ray diffraction studies of Cu (II), Co (II), Fe (II) complexes with (RS) - JOCPR. (n.d.).
- Synthesis and Characterisation of Copper(II) Complexes with Tridentate NNO Functionalized Ligand - NIH. (n.d.).
- (PDF) Crystal structure of (μ2-7-{[bis(pyridin-2-ylmethyl)amino-1κN,N′,N′′]methyl}-5-chloroquinolin-8-olato-2κN;1:2κO)trichlorido-1κCl,2κCl-dizinc(II) - ResearchGate. (n.d.).
- Synthesis and characterization of copper(ii) complexes with multidentate ligands as catalysts for the direct hydroxylation of benzene to phenol - Dalton Transactions (RSC Publishing). (n.d.).
- Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents - Baxendale Group - Durham University. (2021).
- Synthesis and Characterization of Some Metal Complexes with New Ligand(C15H10N4O7SCl) & Theoretical Treatment - Systematic Reviews in Pharmacy. (n.d.).
- Synthesis and Structure of Novel Copper(II) Complexes with N,O- or N,N-Donors as Radical Scavengers and a Functional Model of the Active Sites in Metalloenzymes - PMC - PubMed Central. (n.d.).
- Synthesis and Characterization of Cobalt(II), Nickel(II) and Copper(II) Complexes with Nitrogen-Oxygen Donor Ligand - Oriental Journal of Chemistry. (n.d.).
- N-Methylacetamide | C3H7NO | CID 6582 - PubChem - NIH. (n.d.).
- Recent Strategies in the Nucleophilic Dearomatization of Pyridines, Quinolines, and Isoquinolines - PMC - NIH. (n.d.).
- Nucleophilic substitution reactions in pyridine - Química Organica.org. (n.d.).
- Synthesis and Antimicrobial Screening of Metal-ligand Complexes Derivative from (2-chloroquinolin-3-yl)methylene)hydrazine) and their Biological Studies - ResearchGate. (n.d.).
- Crystal structure of 7-{[bis(pyridin-2-ylmethyl)amino]methyl}-5-chloroquinolin-8-ol - NIH. (n.d.).
- Nucleophilic Substitution Reactions of Pyridine - YouTube. (2020, July 10).
- Synthesis and characterization of mixed ligand metal(II) complexes with Schiff base and 8-hydroxyquinoline as ligands - Journal of Chemistry Letters. (n.d.).
- This compound | C10H7BrClN | CID 10244160 - PubChem. (n.d.).
- Editorial to the Special Issue: “Synthesis of Organic Ligands and Their Metal Complexes in Medicinal Chemistry” - MDPI. (2022, June 6).
Sources
- 1. Synthesis and Characterisation of Copper(II) Complexes with Tridentate NNO Functionalized Ligand: Density Function Theory Study, DNA Binding Mechanism, Optical Properties, and Biological Application - PMC [pmc.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. Synthesis and Structure of Novel Copper(II) Complexes with N,O- or N,N-Donors as Radical Scavengers and a Functional Model of the Active Sites in Metalloenzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Crystal structure of (μ2-7-{[bis(pyridin-2-ylmethyl)amino-1κ3N,N′,N′′]methyl}-5-chloroquinolin-8-olato-2κN;1:2κ2O)trichlorido-1κCl,2κ2Cl-dizinc(II) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and characterization of the copper(II) complexes of new N2S2-donor macrocyclic ligands: synthesis and in vivo evaluation of the 64Cu complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and characterization of copper(ii) complexes with multidentate ligands as catalysts for the direct hydroxylation of benzene to phenol - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 9. Synthesis and Characterization of Cobalt(II), Nickel(II) and Copper(II) Complexes with Nitrogen-Oxygen Donor Ligand – Oriental Journal of Chemistry [orientjchem.org]
The Versatility of Quinoline Derivatives in Material Science: From Advanced Electronics to Protective Coatings
The quinoline scaffold, a bicyclic aromatic heterocycle, has emerged as a cornerstone in the development of advanced materials. Its rigid, planar structure, coupled with readily tunable electronic and photophysical properties through synthetic modification, has propelled its application in diverse areas of material science. This guide provides an in-depth exploration of the utility of quinoline derivatives in organic light-emitting diodes (OLEDs), corrosion inhibition, and fluorescent sensing, offering detailed application notes and validated protocols for researchers, scientists, and professionals in drug development who are expanding into materials science.
Part 1: Quinoline Derivatives in Organic Light-Emitting Diodes (OLEDs)
Quinoline derivatives are instrumental in the advancement of OLED technology, serving various functions within the device architecture to enhance efficiency, stability, and color purity.[1] Their inherent electron-deficient nature makes them excellent candidates for electron-transporting materials (ETMs), facilitating the efficient injection and transport of electrons from the cathode to the emissive layer.[1] Furthermore, their versatile structure allows for their use as host materials for phosphorescent and fluorescent emitters, as well as primary emissive materials themselves.[1]
Application Note: The Multifaceted Role of Quinoline Derivatives in OLEDs
The strategic incorporation of quinoline derivatives into OLEDs addresses key challenges in device performance. As electron-transporting materials (ETMs) , they ensure balanced charge carrier distribution, a critical factor for high efficiency. When employed as host materials , their high thermal stability and appropriate energy levels enable efficient energy transfer to guest emitter molecules.[1] Certain quinoline derivatives exhibit strong native fluorescence, allowing them to function as the emissive layer , with their emission color and quantum yield tunable through chemical functionalization.[1] While less common, modification of the quinoline core with electron-donating groups can also yield effective hole-transporting materials (HTMs) .[1]
A prime example is the use of 8-hydroxyquinoline and its derivatives, particularly in the form of metal complexes like tris(8-hydroxyquinolinato)aluminum (Alq3), which has been a benchmark ETM and emissive material in OLEDs for decades.[2][3][4]
Protocol: Fabrication of a Solution-Processed OLED Using a Quinoline Derivative
This protocol details the fabrication of a multilayer OLED using a spin-coating technique, a common and accessible method in a research environment.[1]
Materials:
-
Indium Tin Oxide (ITO)-coated glass substrates
-
Detergent, deionized water, acetone, isopropanol
-
Hole-Injecting Layer (HIL) material: Poly(3,4-ethylenedioxythiophene) polystyrene sulfonate (PEDOT:PSS)
-
Quinoline-based emissive/electron-transporting material (e.g., a synthesized phenyl-substituted quinoline derivative)
-
Suitable organic solvent (e.g., chloroform, chlorobenzene, or toluene)
-
Electron-injection material: Lithium fluoride (LiF)
-
Cathode material: Aluminum (Al)
-
UV-curable epoxy and glass coverslips for encapsulation
Equipment:
-
Ultrasonic bath
-
UV-ozone or oxygen plasma cleaner
-
Spin-coater
-
Hotplate
-
High-vacuum thermal evaporation chamber (< 10⁻⁶ Torr)
-
Source meter and photometer for device characterization
-
Spectrometer for electroluminescence spectrum recording
-
Nitrogen-filled glovebox
Procedure:
-
Substrate Preparation:
-
Clean the ITO-coated glass substrates by sequential ultrasonication in detergent/deionized water, deionized water, acetone, and isopropanol for 15 minutes each.[1]
-
Dry the substrates with a stream of high-purity nitrogen.
-
Treat the ITO surface with UV-ozone or oxygen plasma for 5-10 minutes to enhance its work function for improved hole injection.[1]
-
-
Hole-Injection Layer (HIL) Deposition:
-
Transfer the cleaned substrates into a nitrogen-filled glovebox.
-
Spin-coat the PEDOT:PSS solution onto the ITO surface. A typical spin speed is 3000-4000 rpm for 30-60 seconds to achieve a film thickness of 30-40 nm.[1]
-
Anneal the substrates on a hotplate at 120-150°C for 10-15 minutes to remove residual water.[1]
-
-
Emissive Layer (EML) Deposition:
-
Prepare a solution of the quinoline derivative in a suitable organic solvent. The concentration will depend on the material's solubility and the desired film thickness.
-
Spin-coat the emissive layer solution onto the HIL. Optimize the spin speed and time to achieve a thickness of 40-80 nm.[1]
-
Anneal the substrate at an appropriate temperature (e.g., 80-100°C) for 30 minutes inside the glovebox to remove the solvent.[1]
-
-
Electron-Transport Layer (ETL) and Cathode Deposition:
-
Transfer the substrate to a high-vacuum thermal evaporation chamber.[1]
-
Deposit the ETL (if different from the emissive material) at a rate of 1-2 Å/s to a thickness of 20-40 nm.[1]
-
Deposit a thin (1 nm) layer of LiF as an electron-injection layer at a rate of 0.1-0.2 Å/s.[1]
-
Deposit the aluminum (Al) cathode at a rate of 2-5 Å/s to a thickness of 100-150 nm.[1]
-
-
Encapsulation:
-
Inside the glovebox, encapsulate the device using a UV-curable epoxy and a glass coverslip to protect it from atmospheric moisture and oxygen.[1]
-
-
Device Characterization:
Part 2: Quinoline Derivatives as Corrosion Inhibitors
The economic and safety implications of metal corrosion are significant across numerous industries. Quinoline derivatives have proven to be highly effective corrosion inhibitors, particularly for mild steel in acidic environments.[5][6] Their efficacy stems from their ability to adsorb onto the metal surface, forming a protective barrier that impedes both anodic and cathodic corrosion reactions.[7]
Application Note: Mechanism of Corrosion Inhibition by Quinoline Derivatives
The high electron density of the quinoline ring system, including the π-electrons and the lone pair on the nitrogen atom, facilitates strong adsorption onto metal surfaces.[5] This adsorption can occur through:
-
Physisorption: Electrostatic interaction between the charged metal surface and the protonated quinoline derivative.
-
Chemisorption: Coordination bonds between the lone pair electrons of the nitrogen atom and vacant d-orbitals of the metal atoms.
The presence of polar substituents such as hydroxyl (-OH), methoxy (-OMe), and amino (-NH2) groups on the quinoline ring can further enhance the inhibition efficiency by increasing the electron density and promoting stronger adsorption.[5] These inhibitors act as mixed-type inhibitors, meaning they suppress both the anodic dissolution of the metal and the cathodic hydrogen evolution reaction.[8]
Protocol: Evaluation of a Quinoline Derivative as a Corrosion Inhibitor for Mild Steel in Acidic Medium
This protocol outlines the weight loss method, a straightforward and widely used technique to assess the performance of a corrosion inhibitor.
Materials:
-
Mild steel coupons of known dimensions
-
Abrasive paper (various grits)
-
Acetone, ethanol
-
1 M Hydrochloric acid (HCl) solution
-
Synthesized quinoline derivative inhibitor
-
Analytical balance
-
Water bath or thermostat
-
Desiccator
Procedure:
-
Sample Preparation:
-
Mechanically polish the mild steel coupons with progressively finer grades of abrasive paper.
-
Degrease the coupons by washing with acetone and then ethanol.
-
Dry the coupons in a desiccator and weigh them accurately using an analytical balance.
-
-
Corrosion Test:
-
Prepare a series of 1 M HCl solutions containing different concentrations of the quinoline derivative inhibitor (e.g., 100, 200, 300, 400, 500 ppm).[6]
-
Prepare a blank solution of 1 M HCl without the inhibitor.
-
Immerse the pre-weighed mild steel coupons in the test solutions at a constant temperature (e.g., 303 K) for a specific duration (e.g., 1, 10, or 24 hours).[6]
-
-
Post-Test Analysis:
-
After the immersion period, carefully remove the coupons from the solutions.
-
Wash the coupons with a cleaning solution (e.g., a solution containing HCl and a small amount of a pickling inhibitor like hexamine) to remove corrosion products.
-
Rinse the coupons with deionized water and ethanol.
-
Dry the coupons in a desiccator and re-weigh them.
-
-
Data Analysis:
-
Corrosion Rate (CR): Calculate the corrosion rate using the following formula: CR (g/cm²h) = (W₁ - W₂) / (A * t) Where:
-
W₁ = Initial weight of the coupon
-
W₂ = Final weight of the coupon
-
A = Surface area of the coupon
-
t = Immersion time in hours
-
-
Inhibition Efficiency (IE%): Calculate the inhibition efficiency using the following formula: IE% = [(CR_blank - CR_inh) / CR_blank] * 100 Where:
-
CR_blank = Corrosion rate in the absence of the inhibitor
-
CR_inh = Corrosion rate in the presence of the inhibitor
-
-
Table 1: Hypothetical Corrosion Inhibition Data for a Quinoline Derivative
| Inhibitor Concentration (ppm) | Weight Loss (g) | Corrosion Rate (g/cm²h) | Inhibition Efficiency (%) |
| 0 (Blank) | 0.150 | 0.00625 | - |
| 100 | 0.045 | 0.00188 | 69.9 |
| 200 | 0.030 | 0.00125 | 80.0 |
| 300 | 0.020 | 0.00083 | 86.7 |
| 400 | 0.015 | 0.00063 | 90.0 |
| 500 | 0.010 | 0.00042 | 93.3 |
Part 3: Quinoline-Based Fluorescent Sensors for Metal Ion Detection
The unique photophysical properties of quinoline derivatives make them excellent candidates for the development of fluorescent chemosensors.[9][10] Their ability to form stable complexes with metal ions often results in significant and measurable changes in their fluorescence, such as enhancement ("turn-on") or quenching ("turn-off").[9][11]
Application Note: Principles of Quinoline-Based Fluorescent Sensing
The sensing mechanism of quinoline-based fluorescent probes is often governed by processes such as:
-
Chelation-Enhanced Fluorescence (CHEF): The free ligand may be weakly fluorescent due to processes like excited-state intramolecular proton transfer (ESIPT).[9] Upon chelation with a metal ion, this process is blocked, leading to a significant increase in fluorescence intensity. 8-hydroxyquinoline is a classic example of a CHEF-based sensor.[9]
-
Photoinduced Electron Transfer (PET): In a PET sensor, the fluorophore is linked to a receptor containing a heteroatom with a lone pair of electrons. In the absence of the analyte, photoexcitation of the fluorophore is followed by electron transfer from the receptor, quenching the fluorescence. Binding of a metal ion to the receptor lowers the energy of the lone pair, preventing PET and restoring fluorescence.
The selectivity of these sensors can be finely tuned by modifying the quinoline scaffold with different functional groups to create specific binding pockets for target metal ions like Zn²⁺, Al³⁺, Fe³⁺, and Cu²⁺.[7][9]
Protocol: Detection of a Target Metal Ion Using a Quinoline-Based Fluorescent Probe
This protocol provides a general procedure for using a quinoline-based fluorescent sensor for the detection of a specific metal ion in a solution.[9]
Materials:
-
Stock solution of the quinoline-based fluorescent probe (e.g., 1 mM in DMSO or ethanol).[9]
-
Stock solutions of the target metal ion and various other potentially interfering metal ions.
-
Buffer solution to maintain a constant pH.
-
Spectrofluorometer.
-
Quartz cuvettes.
Procedure:
-
Preparation of Solutions:
-
Prepare a series of standard solutions of the target metal ion at different concentrations in the chosen buffer.
-
Prepare solutions of interfering metal ions at a concentration significantly higher than the target ion to test for selectivity.
-
-
Fluorescence Measurement:
-
In a quartz cuvette, add a specific volume of the buffer solution.
-
Add a small aliquot of the probe stock solution to achieve the desired final concentration (typically in the micromolar range).[9]
-
Add a specific volume of the standard metal ion solution or the sample solution.
-
Bring the total volume to a constant value with the buffer solution.
-
Gently mix the solution and allow it to incubate at room temperature for a predetermined time to allow the complexation to reach equilibrium.[9]
-
Place the cuvette in the spectrofluorometer and record the fluorescence spectrum at the predetermined excitation wavelength.
-
-
Data Analysis:
-
Calibration Curve: Plot the fluorescence intensity at the emission maximum against the concentration of the target metal ion to generate a calibration curve.
-
Limit of Detection (LOD): Calculate the LOD using the formula: LOD = 3σ / S, where σ is the standard deviation of the blank measurement and S is the slope of the calibration curve.
-
Selectivity: Compare the fluorescence response of the probe to the target metal ion with its response to other metal ions to assess its selectivity.
-
dot
Caption: Applications of Quinoline Derivatives in Material Science.
References
- 8-Hydroxyquinoline and Its Derivatives: Synthesis and Applications. ChemInform.
- Production of Organic Light-Emitting Diode with Fluorescence Featured Quinoline Derivative. ResearchGate.
- Evaluating the Efficacy of synthesized Quinoline Derivatives as Corrosion Inhibitors for Mild Steel in Acidic Environments: An Analysis Using Electrochemical, Computational, and Surface Techniques. SciSpace.
- SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series.
- Synthesis of Quinoline and derivatives. Academia.edu.
- of Chemistry 8-Hydroxyquinoline and its Derivatives : Synthesis and Applications. Semantic Scholar.
- 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Open Access Journals.
- 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. SciSpace.
- Evaluating the Efficacy of synthesized Quinoline Derivatives as Corrosion Inhibitors for Mild Steel in Acidic Environments: An Analysis Using Electrochemical, Computational, and Surface Techniques. CoLab.
- Synthesis, Reactions and Medicinal Uses of Quinoline. Pharmaguideline.
- Recent advancement in the synthesis of quinoline derivatives via multicomponent reactions. Organic & Biomolecular Chemistry (RSC Publishing).
- Preparation and Properties of Quinoline. SlideShare.
- Organic LEDs Based on Bis(8-hydroxyquinoline) Zinc Derivatives with a Styryl Group. MDPI.
- A Novel Fluorescent Sensor for Fe3+ Based on a Quinoline Derivative. PMC - NIH.
- A quinoline-based fluorescent probe for selective detection and real-time monitoring of copper ions – a differential colorimetric approach. Photochemical & Photobiological Sciences (RSC Publishing).
- Quinoline derivatives (organic compounds) and their properties. ResearchGate.
- Synthesis and characterization of quinoline-based copolymers for light emitting diodes. Journal of Materials Chemistry (RSC Publishing).
- Evaluating the efficacy of synthesized quinoline derivatives as Corrosion inhibitors for mild steel in acidic environments: An analysis using electrochemical, computational, and surface techniques. OUCI.
- Laboratory assessment of the efficiency of corrosion inhibitors at oilfield pipelines of the West Siberia region I. Objective setting. International Journal of Corrosion and Scale Inhibition.
- Characterization and Simulation of Organic and Perovskite LEDs. Fluxim.
- Fabrication and Characterization of Organic Light-Emitting Diodes Containing Small Molecules Blends as Emissive Layer. ResearchGate.
- A new quinoline-based fluorescent-colorimetric chemosensor for sensitive and selective “on–off” detection of Pb 2+ ions. RSC Publishing.
- Evaluating the Efficacy of synthesized Quinoline Derivatives as Corrosion Inhibitors for Mild Steel in Acidic Environments: An Analysis Using Electrochemical, Computational, and Surface Techniques. ResearchGate.
- Quinoline and its derivatives as corrosion inhibitors: A review. ResearchGate.
- Investigations on Corrosion Inhibitory Effect of Newly Quinoline Derivative on Mild Steel in HCl Solution Complemented with Antibacterial Studies. Biointerface Research in Applied Chemistry.
- c-8 characterization of quinoline and quinoline conjugated metal as the base material ofphotodetector. SciSpace.
- Synthesis, DFT studies on a series of tunable quinoline derivatives. PMC - NIH.
- Experimental and Computational Investigations of a Novel Quinoline Derivative as a Corrosion Inhibitor for Mild Steel in Salty Water. ResearchGate.
- Investigation of quinoline-based materials for organic light-emitting diode (OLED) applications. ResearchGate.
- Quinoline-Based Fluorescence Sensors. ResearchGate.
- How to properly prepare metal samples for SEM or XPS analysis after corrosion inhibition tests? ResearchGate.
- A novel quinoline derivative as a highly selective and sensitive fluorescent sensor for Fe 3+ detection. RSC Publishing.
- Quinoline-2-thiol Derivatives as Fluorescent Sensors for Metals, pH and HNO. ResearchGate.
- Physical and analytical data of synthesized quinoline derivatives. ResearchGate.
- Sample preparation and test process for corrosion testing. ResearchGate.
- Protocol For Corrosion Inhibitors Qualification: Company Specification. Scribd.
- Corrosion Inhibitor Testing Procedures. Scribd.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. rroij.com [rroij.com]
- 4. scispace.com [scispace.com]
- 5. researchgate.net [researchgate.net]
- 6. biointerfaceresearch.com [biointerfaceresearch.com]
- 7. Evaluating the Efficacy of synthesized Quinoline Derivatives as Corrosion Inhibitors for Mild Steel in Acidic Environments: An Analysis Using Electrochemical, Computational, and Surface Techniques (2023) | K. Dahmani | 30 Citations [scispace.com]
- 8. A Novel Fluorescent Sensor for Fe3+ Based on a Quinoline Derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. du.edu.eg [du.edu.eg]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols for the Use of 2-(Bromomethyl)-7-chloroquinoline in Solid-Phase Organic Synthesis
Introduction: A Modern Approach to Heterocyclic Scaffolds
In the landscape of contemporary drug discovery and materials science, solid-phase organic synthesis (SPOS) has established itself as an indispensable technology for the rapid generation of molecular libraries. The strategic immobilization of a core scaffold onto a polymeric support allows for streamlined reaction sequences and purifications, accelerating the discovery of novel compounds with desired biological activities or material properties. Quinoline and its derivatives are privileged heterocyclic scaffolds, forming the core of numerous pharmaceuticals and functional materials. The use of 2-(bromomethyl)-7-chloroquinoline as a versatile linker in SPOS offers a unique entry point for the synthesis of diverse quinoline-based libraries. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of this reagent, from resin immobilization to library diversification and final product cleavage. We will delve into the causality behind experimental choices, providing detailed, field-proven protocols to ensure scientific integrity and reproducibility.
Core Concept: The Dual Role of this compound
The utility of this compound in solid-phase synthesis is twofold. Firstly, the bromomethyl group provides a reactive handle for covalent attachment to hydroxyl-functionalized resins, such as the widely used Wang resin. This immobilization step is the foundation of the solid-phase strategy. Secondly, the chloro-substituted quinoline core serves as a stable, yet chemically versatile, platform for subsequent synthetic modifications. The strategic positioning of the chloro group at the 7-position allows for a range of diversification reactions, such as nucleophilic aromatic substitution or transition metal-catalyzed cross-coupling reactions. This dual functionality enables the construction of large, diverse libraries of substituted quinolines, each member of which can be screened for its unique properties.
Experimental Section: Protocols and Methodologies
Part 1: Immobilization of this compound on Wang Resin
The initial and crucial step is the covalent attachment of the quinoline linker to the solid support. The etherification of Wang resin with the bromomethyl group of this compound is a robust and efficient method for this purpose.
Protocol 1: Immobilization via Etherification
-
Materials:
-
Wang Resin (100-200 mesh, 1% DVB, loading capacity: 0.8-1.2 mmol/g)
-
This compound
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Anhydrous Dichloromethane (DCM)
-
Methanol (MeOH)
-
Solid-phase synthesis vessel equipped with a shaker
-
-
Procedure:
-
Resin Swelling: Swell the Wang resin (1.0 g) in anhydrous DMF (10 mL) for 1 hour in the reaction vessel with gentle agitation.
-
Deprotonation: In a separate flask, under an inert atmosphere (N₂ or Ar), carefully add NaH (3.0 eq. relative to resin loading) to anhydrous DMF (5 mL). To this suspension, add a solution of the swelled Wang resin in DMF via cannula. Agitate the mixture at room temperature for 2 hours to ensure complete deprotonation of the resin's hydroxyl groups.
-
Linker Attachment: Dissolve this compound (2.5 eq. relative to resin loading) in anhydrous DMF (5 mL) and add it dropwise to the resin suspension.
-
Reaction: Agitate the reaction mixture at 50°C for 16-24 hours.
-
Washing: After the reaction, allow the resin to cool to room temperature. Remove the supernatant and wash the resin sequentially with DMF (3 x 10 mL), a 1:1 mixture of DMF/water (3 x 10 mL), DMF (3 x 10 mL), DCM (3 x 10 mL), and finally MeOH (3 x 10 mL).
-
Drying: Dry the functionalized resin under high vacuum to a constant weight.
-
-
Validation: The success of the immobilization can be qualitatively assessed by the disappearance of the hydroxyl stretch in the IR spectrum of the resin. Quantitative determination of the loading capacity can be achieved by cleaving a small amount of the resin with a strong acid (e.g., TFA) and analyzing the cleaved linker by UV-Vis spectroscopy or HPLC.
Diagram 1: Immobilization Workflow
Caption: Workflow for the immobilization of the quinoline linker onto Wang resin.
Part 2: Solid-Phase Diversification of the Immobilized Quinoline Scaffold
With the quinoline linker securely attached to the solid support, the next phase involves the chemical modification of the quinoline core. The chloro-substituent at the 7-position is the primary point of diversification.
Protocol 2: Suzuki Cross-Coupling for C-C Bond Formation
-
Materials:
-
Quinoline-functionalized resin from Protocol 1
-
Aryl or heteroaryl boronic acid (3.0 eq.)
-
Palladium(II) acetate (Pd(OAc)₂, 0.1 eq.)
-
Triphenylphosphine (PPh₃, 0.4 eq.)
-
Potassium carbonate (K₂CO₃, 3.0 eq.)
-
1,4-Dioxane/Water (4:1 v/v)
-
Anhydrous DMF
-
Anhydrous DCM
-
-
Procedure:
-
Resin Swelling: Swell the quinoline-functionalized resin (100 mg) in anhydrous DMF (2 mL) for 30 minutes.
-
Reagent Preparation: In a separate flask, dissolve the boronic acid, Pd(OAc)₂, PPh₃, and K₂CO₃ in the 1,4-dioxane/water mixture.
-
Reaction: Add the reagent mixture to the swelled resin. Degas the reaction vessel with a stream of argon for 5 minutes. Heat the mixture at 80°C for 12-16 hours with gentle agitation.
-
Washing: After cooling, remove the supernatant and wash the resin sequentially with the 1,4-dioxane/water mixture (3 x 2 mL), water (3 x 2 mL), DMF (3 x 2 mL), and DCM (3 x 2 mL).
-
Drying: Dry the resin under high vacuum.
-
Diagram 2: Diversification via Suzuki Coupling
Caption: Workflow for the diversification of the immobilized quinoline scaffold.
Part 3: Cleavage of the Final Product from the Solid Support
The final step in solid-phase synthesis is the cleavage of the desired molecule from the resin. The choice of cleavage strategy is critical and depends on whether the quinoline moiety is intended to be part of the final product or if a "traceless" removal is desired.
Protocol 3A: Acidic Cleavage (Quinoline as part of the final product)
This method is suitable when the quinoline scaffold is a core component of the target molecule. The benzylic ether linkage to the Wang resin is susceptible to strong acids.
-
Materials:
-
Diversified quinoline resin
-
Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water
-
Dichloromethane (DCM)
-
Cold diethyl ether
-
-
Procedure:
-
Resin Preparation: Wash the dried resin with DCM (3 x 2 mL) and dry it under a stream of nitrogen.
-
Cleavage: Add the cleavage cocktail (2 mL per 100 mg of resin) to the resin and agitate at room temperature for 2-3 hours.[1][2]
-
Isolation: Filter the resin and collect the filtrate. Wash the resin with additional TFA (2 x 1 mL) and DCM (2 x 1 mL). Combine the filtrates.
-
Precipitation: Concentrate the combined filtrates under reduced pressure. Add cold diethyl ether to precipitate the crude product.
-
Purification: Collect the precipitate by centrifugation or filtration, wash with cold diethyl ether, and dry under vacuum. The crude product can be further purified by HPLC.
-
Protocol 3B: Proposed Reductive Cleavage (Traceless Linker Approach)
This proposed method aims for a "traceless" cleavage, where the quinoline linker is removed, leaving a methyl group on the aromatic ring of the synthesized molecule, which was originally attached to the linker. This strategy is based on the reductive cleavage of benzylic ethers.
-
Materials:
-
Diversified quinoline resin
-
Triethylsilane (Et₃SiH)
-
Trifluoroacetic acid (TFA)
-
Anhydrous Dichloromethane (DCM)
-
-
Procedure:
-
Resin Swelling: Swell the resin in anhydrous DCM (2 mL) for 30 minutes.
-
Cleavage: Add a solution of Et₃SiH (10-20 eq.) in DCM, followed by the dropwise addition of TFA (10-20 eq.) at 0°C.
-
Reaction: Allow the reaction to warm to room temperature and agitate for 4-6 hours.
-
Isolation and Purification: Follow steps 3-5 as described in Protocol 3A. The expected product will have the quinoline moiety cleaved off, leaving a methyl group in its place.
-
Diagram 3: Cleavage Strategies
Caption: Comparison of acidic and proposed reductive cleavage strategies.
Data Presentation: Quantitative Summary
| Parameter | Protocol 1: Immobilization | Protocol 2: Suzuki Coupling | Protocol 3A: Acidic Cleavage | Protocol 3B: Reductive Cleavage |
| Typical Loading/Yield | 0.5 - 0.9 mmol/g | >85% conversion | >80% crude yield | (Proposed) >70% crude yield |
| Key Reagents | NaH, this compound | Aryl boronic acid, Pd(OAc)₂, PPh₃, K₂CO₃ | TFA, TIS, H₂O | Et₃SiH, TFA |
| Reaction Time | 16-24 hours | 12-16 hours | 2-3 hours | 4-6 hours |
| Reaction Temperature | 50°C | 80°C | Room Temperature | 0°C to Room Temperature |
Trustworthiness and Self-Validation
Each protocol described is designed as a self-validating system. For instance, in the immobilization step, monitoring the disappearance of the resin's hydroxyl peak in the IR spectrum provides a quick qualitative check of the reaction's progress. For the diversification and cleavage steps, small-scale test reactions are highly recommended. The identity and purity of the final cleaved products should always be confirmed by analytical techniques such as LC-MS and NMR spectroscopy. Comparing the analytical data of the solid-phase synthesized product with a sample prepared via a traditional solution-phase route can provide ultimate validation of the methodology.
Conclusion and Future Perspectives
The use of this compound as a linker in solid-phase organic synthesis opens up a vast chemical space for the generation of novel quinoline-based compounds. The protocols detailed in this application note provide a robust framework for the immobilization, diversification, and cleavage of these molecules. The proposed traceless reductive cleavage strategy offers an exciting avenue for future research, potentially expanding the utility of this linker system even further. As the demand for diverse and complex molecular libraries continues to grow, the methodologies presented here will serve as a valuable tool for researchers in the fields of medicinal chemistry, chemical biology, and materials science.
References
- Musiol, R., & Sajewicz, M. (2012). Optimization of solid phase synthesis of quinazolin-4-ones. Der Pharma Chemica, 4(3), 1063-1069.
- Desgagné, M., Kutateladze, D. A., & Pentelute, B. L. (2025). Orthogonal Cleavage of the HMPB Linker from Solid Support Using HFIP. Organic Letters, 27(50), 13707-13710.
- Aapptec. (n.d.). Cleavage from Wang Resin.
- Albericio, F., & Carpino, L. A. (1997). The Benzotriazole Esters of N-Protected Amino Acids as Coupling Reagents for Peptide Synthesis. In Methods in Enzymology (Vol. 289, pp. 104-126). Academic Press.
- Kattula, B., et al. (2022). Development of 2-chloroquinoline based heterocyclic frameworks as dual inhibitors of SARS-CoV-2 MPro and PLPro. European Journal of Medicinal Chemistry, 243, 114759.
- Guillier, F., Orain, D., & Bradley, M. (2000). Linkers and cleavage strategies in solid-phase organic synthesis and combinatorial chemistry. Chemical Reviews, 100(6), 2091-2157.
- James, I. W. (1999). Linkers for solid-phase organic synthesis. Tetrahedron, 55(16), 4855-4946.
- Baxendale, I. R., et al. (2021). Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. The Journal of Organic Chemistry, 86(19), 13402-13419.
- Merck Millipore. (n.d.). Novabiochem® - Fmoc resin cleavage protocols.
- Lorsbach, B. A., Miller, R. B., & Kurth, M. J. (1996). Reissert-Based “Traceless” Solid-Phase Synthesis: Isoquinoline, and Isoxazoline-Containing Heterocycles. The Journal of Organic Chemistry, 61(25), 8716-8717.
- Barlos, K., & Gatos, D. (1999). The 2-chlorotrityl group. An acid-labile handle for solid-phase synthesis. Fmoc Solid Phase Peptide Synthesis: A Practical Approach, 27-46.
- Aapptec. (n.d.). Technical Support Information Bulletin 1073 - Wang Resin.
- Peptideweb.com. (n.d.). Loading protocols.
- National Center for Biotechnology Information. (2020). Secondary Amino Alcohols: Traceless Cleavable Linkers for Use in Affinity Capture and Release. PubMed.
Sources
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 2-(Bromomethyl)-7-chloroquinoline
Welcome to the technical support guide for the synthesis of 2-(Bromomethyl)-7-chloroquinoline. This resource is designed for researchers and drug development professionals aiming to enhance the yield and purity of this valuable intermediate. The synthesis, primarily achieved through a Wohl-Ziegler radical bromination of 7-chloroquinaldine, is powerful yet notoriously prone to side reactions and incomplete conversions. This guide provides in-depth, experience-driven answers to common challenges, moving beyond simple procedural steps to explain the underlying chemical principles that govern success.
Part 1: Frequently Asked Questions (FAQs): Understanding the Core Reaction
This section addresses fundamental questions about the synthesis to establish a strong theoretical foundation.
Q1: What is the standard reaction used to synthesize this compound, and what is its mechanism?
The synthesis is a classic example of the Wohl-Ziegler reaction , which is a free-radical substitution that selectively brominates the benzylic position of the methyl group on 7-chloroquinaldine.[1][2] The reaction is initiated by light or a chemical radical initiator (like benzoyl peroxide or AIBN) and uses N-Bromosuccinimide (NBS) as the brominating agent.[2][3] The process occurs via a radical chain mechanism, which is crucial to understanding how to optimize it.
Q2: Why is N-Bromosuccinimide (NBS) the reagent of choice over molecular bromine (Br₂)?
Using molecular bromine (Br₂) directly would lead to competing and undesirable side reactions, primarily electrophilic addition to the quinoline ring system. The key advantage of NBS is that it provides a constant, low-level concentration of Br₂ in situ.[4] This low concentration is insufficient for rapid electrophilic reactions but is readily consumed in the radical chain pathway, ensuring the reaction proceeds selectively at the target methyl group.[5][6]
Q3: What is the specific function of the radical initiator or light source?
The radical initiator (e.g., benzoyl peroxide) or a light source (like a 300W reflector bulb) provides the initial energy to start the chain reaction.[3] This process, known as initiation, involves the homolytic cleavage of a weak bond in the initiator to form initial radicals. These radicals then react with trace amounts of HBr present in the system to generate the bromine radical (Br•) that propagates the chain reaction.[7] Without an effective initiator, the reaction will fail to start or proceed at an impractically slow rate.
Part 2: Troubleshooting Guide: Diagnosing and Solving Common Synthesis Issues
This section is formatted to directly address the most common problems encountered during the synthesis, providing causal explanations and actionable solutions.
Problem 1: Low Conversion & High Unreacted Starting Material
Q: My reaction has run for several hours, but TLC analysis shows a significant amount of unreacted 7-chloroquinaldine. What are the likely causes and solutions?
This is the most frequent issue, typically pointing to a failure in the radical chain process.
Causality Analysis: A stalled reaction indicates that the radical chain is not propagating efficiently. This can be due to either poor initiation (not enough radicals being formed) or premature termination (radicals being quenched before they can react).
Troubleshooting Protocol:
-
Verify Initiator Integrity:
-
Cause: Radical initiators like benzoyl peroxide and AIBN can decompose over time, especially if stored improperly. Benzoyl peroxide is also sensitive to shock and heat.
-
Solution: Use a fresh bottle of the initiator or one that has been stored correctly (cool, dark, and dry). If using benzoyl peroxide, ensure it is not completely dry, as this can be hazardous. A small amount of water is often present for stabilization.
-
-
Assess Initiation Energy (Light Source):
-
Cause: If using photo-initiation, the lamp's intensity or proximity to the reaction vessel may be insufficient. The glass of the flask can also filter out necessary UV wavelengths.
-
Solution: Position the light source as close to the reaction flask as safely possible.[3] Ensure you are using a borosilicate glass (Pyrex) flask, as it has better UV transparency than standard soda-lime glass.
-
-
Eliminate Radical Inhibitors:
-
Cause: Impurities in the starting material or solvent can act as radical scavengers (inhibitors), terminating the chain reaction. Common culprits include phenolic compounds or dissolved oxygen.
-
Solution: Use freshly distilled or high-purity, anhydrous solvents. Degas the solvent before use by bubbling nitrogen or argon through it for 15-20 minutes to remove dissolved oxygen.
-
Problem 2: Excessive Dibromination
Q: My conversion is high, but I am forming a significant amount of the 2-(dibromomethyl)-7-chloroquinoline byproduct, which is difficult to separate. How can I improve selectivity for the monobromo product?
The formation of the dibromo product is a clear sign of over-reaction. The desired monobrominated product is itself a substrate for further radical bromination.
Causality Analysis: Once the monobromo product forms, its remaining benzylic proton can also be abstracted by a bromine radical, leading to a second bromination. This is more likely to occur if the concentration of the brominating agent is too high or the reaction is allowed to proceed for too long.
Strategies for Selectivity:
| Strategy | Rationale | Recommended Action |
| Stoichiometric Control | Using a slight excess of NBS ensures the starting material is consumed, but a large excess drives the reaction toward the dibromo product. | Use 1.0 to 1.05 molar equivalents of NBS relative to 7-chloroquinaldine. Weigh reagents carefully. |
| Portion-wise Addition | Adding all the NBS at once can create localized high concentrations of bromine, promoting over-bromination. | Divide the NBS into 3-4 portions and add them every 30-60 minutes. Monitor the reaction by TLC between additions. |
| Careful Monitoring | The reaction should be stopped as soon as the starting material is consumed to prevent the product from reacting further. | Run a TLC every 30 minutes after the initiation period. Quench the reaction immediately upon the disappearance of the 7-chloroquinaldine spot. |
Problem 3: Difficult Purification
Q: I am struggling to achieve baseline separation of the starting material, monobromo, and dibromo products using flash column chromatography. What is an effective purification protocol?
Causality Analysis: The three key compounds (starting material, monobromo, and dibromo products) have similar polarities, making separation challenging. The dibromo product is the least polar, followed by the monobromo product, with the starting material being the most polar of the three.
Optimized Purification Protocol:
-
Initial Workup: After the reaction is complete, cool the mixture and filter off the succinimide byproduct. Wash the succinimide cake with a small amount of cold solvent (e.g., CCl₄ or dichloromethane) to recover any trapped product.
-
Solvent Removal: Concentrate the filtrate under reduced pressure to obtain the crude oil or solid.
-
Flash Chromatography:
-
Adsorbent: Use a high-quality silica gel (230-400 mesh).
-
Loading: For best results, pre-adsorb the crude material onto a small amount of silica gel rather than loading it as a concentrated solution.
-
Eluent System: A non-polar solvent system is critical. A shallow gradient or isocratic elution with a mixture of hexane and ethyl acetate is highly effective. Start with a very low polarity mobile phase.
-
Recommended Eluent: Begin with 95:5 Hexane:Ethyl Acetate .[3] If separation is still difficult, try reducing the ethyl acetate content to 2-3%.
-
-
Recrystallization (Optional): If chromatography yields a product that is still slightly impure, recrystallization from a suitable solvent like a hexane/ethyl acetate mixture can further enhance purity.
Part 3: Optimized Experimental Protocol
This protocol incorporates the troubleshooting insights to maximize yield and purity.
Materials:
-
7-chloroquinaldine (1.0 eq)
-
N-Bromosuccinimide (NBS) (1.05 eq)
-
Benzoyl Peroxide (0.04 eq)
-
Carbon Tetrachloride (CCl₄), anhydrous
Procedure:
-
Setup: To a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, magnetic stir bar, and nitrogen inlet, add 7-chloroquinaldine (e.g., 18.0 g, 0.10 mol) and anhydrous CCl₄ (400 mL).
-
Inert Atmosphere: Degas the solution by bubbling nitrogen through it for 20 minutes.
-
Reagent Addition: Add benzoyl peroxide (e.g., 1.0 g, 0.004 mol) and the first portion of NBS (e.g., 6.0 g, ~0.034 mol).
-
Initiation: Begin vigorous stirring and illuminate the flask with a 300W reflector lamp positioned close to the glass. Heat the mixture to a gentle reflux.
-
Monitoring and Addition: After 1 hour, take a TLC sample. Add the remaining NBS in two equal portions at 1-hour intervals. Continue to monitor the reaction's progress.
-
Completion: The reaction is typically complete within 4-6 hours, as indicated by the consumption of the starting material on TLC. The insoluble succinimide will be seen floating on the surface of the solvent.[6]
-
Workup: Cool the reaction mixture to room temperature and then in an ice bath. Filter the white precipitate (succinimide) and wash it with a small volume of cold CCl₄.
-
Purification: Combine the filtrates and purify via flash chromatography as described in the troubleshooting section above.
Part 4: Visualizing the Workflow and Mechanism
Visual aids can clarify complex processes. The following diagrams illustrate the core reaction mechanism and a logical troubleshooting workflow.
Caption: Wohl-Ziegler Reaction Mechanism.
Caption: Troubleshooting Workflow for Synthesis Optimization.
References
- PrepChem. (n.d.). Synthesis of B. 2-Bromomethyl-7-chloroquinoline.
- Chem-Station. (2014). Wohl-Ziegler Bromination.
- MDPI. (2022). 2-Bromo-3-((1-(7-chloroquinolin-4-yl)-1H-1,2,3-triazol-4-yl)-methoxy)-benzaldehyde.
- Scribd. (n.d.). Chemists' Guide to Wohl-Ziegler Reaction.
- Organic Chemistry Portal. (n.d.). Wohl-Ziegler Reaction.
- Scholars Crossing. (n.d.). Optimizing a Lab-Friendly Radical Bromination Reaction.
- MDPI. (2021). N-[7-Chloro-4-[4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl]quinoline]-acetamide.
- Asian Journal of Chemistry. (2001). Synthesis and Biological Activities of Substituted 7-Chloroquinoline Derivatives, Part I.
- ResearchGate. (n.d.). Optimization of the radical deboronative bromination.
- PubMed. (2023). NBS-mediated bromination and dehydrogenation of tetrahydro-quinoline in one pot: scope and mechanistic study.
- Grokipedia. (n.d.). Wohl–Ziegler bromination.
- Unknown Source. (n.d.).
- Master Organic Chemistry. (2011). N-Bromosuccinimide (NBS) As A Reagent In Organic Chemistry.
- YouTube. (2022). Wohl Ziegler Bromination - Named Reactions in Organic Chemistry.
Sources
- 1. Wohl-Ziegler Bromination | Chem-Station Int. Ed. [en.chem-station.com]
- 2. grokipedia.com [grokipedia.com]
- 3. prepchem.com [prepchem.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. scribd.com [scribd.com]
- 6. Wohl-Ziegler Reaction [organic-chemistry.org]
- 7. sandbox-carnation-std-dev-php8.y.org [sandbox-carnation-std-dev-php8.y.org]
Technical Support Center: Bromination of 2-methyl-7-chloroquinoline
Welcome to the technical support center for the bromination of 2-methyl-7-chloroquinoline. This guide is designed for researchers, scientists, and professionals in drug development who are working with this specific reaction. Here, you will find in-depth troubleshooting advice and frequently asked questions to help you navigate the complexities of this synthesis, control side product formation, and optimize your reaction outcomes.
Introduction: The Challenge of Selectivity
The bromination of 2-methyl-7-chloroquinoline presents a fascinating challenge in regioselectivity. The quinoline core itself has a complex electronic landscape, with the pyridine ring being generally less reactive towards electrophilic substitution than the benzene ring. The substituents—a weakly activating methyl group at C2 and a deactivating but ortho, para-directing chloro group at C7—further complicate the reaction's outcome. This guide will help you understand and control the factors that dictate which product you form.
Troubleshooting Guide
This section addresses common problems encountered during the bromination of 2-methyl-7-chloroquinoline in a practical, question-and-answer format.
Question 1: My TLC analysis shows multiple spots, indicating a mixture of products. What are the likely side products and how can I favor my desired product?
Answer:
Observing multiple products is the most common issue in this reaction. The side products formed depend heavily on your reaction conditions, as two primary pathways are competing: electrophilic aromatic substitution on the quinoline ring and free radical bromination on the methyl group.
Likely Side Products:
-
Benzylic Bromination Product: 2-(Bromomethyl)-7-chloroquinoline is formed via a free-radical mechanism. This is often favored when using N-Bromosuccinimide (NBS) in the presence of a radical initiator (like AIBN or benzoyl peroxide) or upon exposure to UV light.[1]
-
Electrophilic Substitution Products: Bromination on the carbocyclic (benzene) ring is also possible. The 7-chloro substituent directs electrophiles to the C6 and C8 positions. Therefore, you may be forming 6-bromo-2-methyl-7-chloroquinoline and/or 8-bromo-2-methyl-7-chloroquinoline.
-
Polybrominated Products: If the reaction conditions are too harsh (e.g., high temperature, excess brominating agent), you risk adding multiple bromine atoms to the quinoline ring, leading to di- or even tri-brominated species.[2][3]
Controlling Product Distribution:
To favor your desired product, you must carefully control the reaction type. The following diagram illustrates the two main competing pathways:
Caption: Competing pathways in the bromination of 2-methyl-7-chloroquinoline.
Experimental Protocols to Enhance Selectivity:
-
For Electrophilic Aromatic Bromination (e.g., targeting the 6- or 8-position):
-
Reagent Choice: Use molecular bromine (Br₂) or NBS in a polar solvent like acetic acid or dichloromethane. Avoid radical initiators and light.
-
Temperature Control: Perform the reaction at a low temperature (0 °C to room temperature) to minimize over-bromination and side reactions.
-
Stoichiometry: Begin with a 1:1 molar ratio of your quinoline substrate to the brominating agent. Add the brominating agent dropwise to the reaction mixture to keep its instantaneous concentration low.
-
Monitoring: Track the reaction's progress using TLC or GC to determine the optimal reaction time and prevent the formation of polybrominated products.
-
-
For Free Radical (Benzylic) Bromination (targeting the 2-methyl group):
-
Reagent Choice: Use NBS as the bromine source. Molecular bromine is less selective for this transformation.
-
Solvent: Employ a non-polar solvent such as carbon tetrachloride (CCl₄) or benzene.
-
Initiation: Add a catalytic amount of a radical initiator, such as benzoyl peroxide (BPO) or azobisisobutyronitrile (AIBN).[4][5] Alternatively, the reaction can be initiated with UV light.
-
Exclusion of Ionic Promoters: Ensure your reaction setup is free from acidic or highly polar impurities that could promote a competing electrophilic pathway.
-
Question 2: My bromination reaction is very slow or is not proceeding to completion. What could be the cause?
Answer:
A sluggish or incomplete reaction is often due to the deactivating effects of the quinoline ring and the chloro substituent.
-
Cause 1: Ring Deactivation: The quinoline ring, particularly the pyridine moiety, is electron-deficient and thus deactivated towards electrophilic attack. The 7-chloro group further deactivates the benzene ring through its inductive electron-withdrawing effect.[6][7]
-
Cause 2: Inappropriate Reagent/Conditions: For electrophilic bromination, if you are using a very mild brominating agent or the temperature is too low, the activation energy barrier may not be overcome. For radical bromination, an insufficient amount or degraded radical initiator will stall the reaction.
Solutions to Improve Reaction Rate and Conversion:
-
For Electrophilic Bromination:
-
Increase Temperature: Gradually and cautiously increase the reaction temperature while monitoring for the formation of side products by TLC.
-
Use a Lewis Acid Catalyst: Adding a mild Lewis acid catalyst (e.g., FeCl₃, AlCl₃) can polarize the Br-Br bond in molecular bromine, creating a more potent electrophile. However, this can also decrease selectivity, so it should be used judiciously.
-
Solvent Choice: The choice of solvent can influence reaction rates. Solvents like acetic acid can facilitate the reaction.
-
-
For Radical Bromination:
-
Check Initiator Quality: Ensure your radical initiator is fresh. AIBN and BPO can degrade over time.
-
Re-addition of Initiator: In some cases, the initiator is consumed before the reaction is complete. A second, small addition of the initiator may be necessary.
-
Sustained Initiation: If using UV light, ensure the light source is consistently irradiating the reaction mixture.
-
Question 3: I've successfully brominated my compound, but I'm struggling with purification. How can I separate the different isomers?
Answer:
Separating the various brominated isomers of 2-methyl-7-chloroquinoline can be challenging due to their similar polarities.
-
Chromatography: Column chromatography on silica gel is the most common method for separation.
-
Solvent System: A non-polar/polar solvent system, such as hexane/ethyl acetate or petroleum ether/ethyl acetate, is typically effective. You will likely need to use a shallow gradient of the polar solvent to achieve good separation.
-
TLC Optimization: Before running a column, optimize the solvent system using TLC to maximize the separation between the spots corresponding to your desired product and the impurities.
-
-
Recrystallization: If you have a solid product that is relatively pure (>90%), recrystallization can be an effective final purification step. You will need to screen various solvents to find one in which your desired isomer has good solubility at high temperatures and poor solubility at low temperatures, while the impurities remain in solution or are much less soluble.
Frequently Asked Questions (FAQs)
Q1: Which is the most likely position for the first electrophilic bromination on the 2-methyl-7-chloroquinoline ring?
A1: Electrophilic attack is most likely to occur on the carbocyclic (benzene) ring. The pyridine ring is deactivated due to the electronegative nitrogen atom. The 7-chloro group is an ortho, para-director, which would favor substitution at the C6 and C8 positions. The C2-methyl group is a weak activator. While a definitive prediction without experimental data is difficult, substitution at C8 or C6 is generally more probable than at other positions on the ring under electrophilic conditions.
Q2: Can bromination occur at the C3 position?
A2: While the C2-methyl group does direct to the C3 position, direct electrophilic substitution on the pyridine ring of a quinoline is generally disfavored. This type of reaction usually requires harsh conditions or specific directing groups that strongly activate the pyridine ring. For 2-methyl-7-chloroquinoline, bromination at C3 is expected to be a minor pathway, if it occurs at all, under standard electrophilic bromination conditions. However, some specific synthetic methods can achieve regioselective synthesis of 3-bromoquinolines.[8]
Q3: What is the effect of using an acid, like sulfuric acid, as a co-reagent or solvent?
A3: In strongly acidic conditions, the nitrogen atom of the quinoline ring will be protonated, forming a quinolinium ion. This further deactivates the pyridine ring towards electrophilic attack, making substitution on the benzene ring even more favorable. This can be a useful strategy to enhance regioselectivity for bromination on the carbocyclic ring.
Q4: How does the choice of brominating agent (Br₂ vs. NBS) affect the outcome?
A4: The choice of brominating agent is critical for controlling the reaction pathway, as summarized in the table below.
| Brominating Agent | Typical Conditions | Primary Reaction Type | Likely Major Product(s) |
| **Molecular Bromine (Br₂) ** | Polar solvent (e.g., CH₂Cl₂, AcOH), often at 0°C to RT | Electrophilic Aromatic Substitution | Ring-brominated isomers (e.g., at C6, C8) |
| N-Bromosuccinimide (NBS) | Non-polar solvent (e.g., CCl₄) with a radical initiator (AIBN/BPO) or UV light | Free Radical Substitution | This compound |
| N-Bromosuccinimide (NBS) | Polar solvent (e.g., DMF, MeCN) | Electrophilic Aromatic Substitution | Ring-brominated isomers (can be less selective than Br₂) |
Table 1: Influence of Brominating Agent on Reaction Outcome.
Q5: Is it possible to achieve di- or tri-bromination intentionally?
A5: Yes. To promote polybromination, you can use an excess of the brominating agent (e.g., >2 equivalents of Br₂) and/or increase the reaction temperature. This will increase the likelihood of further electrophilic substitution on the already brominated quinoline ring. For substrates with activating groups, polybromination can sometimes be difficult to avoid even with stoichiometric control.[9][10]
Workflow for Optimizing Bromination of 2-methyl-7-chloroquinoline
The following diagram outlines a logical workflow for optimizing your bromination reaction, starting from defining your target product to troubleshooting unexpected results.
Caption: A systematic approach to optimizing the bromination reaction.
References
- 8-Bromo-2-methylquinoline - PMC - NIH.
- Substituent Effects in Electrophilic Substitutions - Chemistry LibreTexts.
- Synthesis of Substituted Quinolines by the Electrophilic Cyclization of N-(2-Alkynyl)anilines.
- What are the effects of different substituents on the reactivity of quinoline? - Blog - BIOSYNCE.
- Chemistry II (Organic) Heteroaromatic Chemistry LECTURE 7 Deprotonation & Benzo-heterocyces: Indoles & (Iso)quinolines.
- Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification - PMC - PubMed Central.
- CN102850269A - Synthesis process for 6-bromo-3-chlorophenyl-methyl-2-methoxy-quinoline - Google Patents.
- Directing Effects in Electrophilic Aromatic Substitution Reactions - Organic Chemistry Tutor.
- Synthesis of 3-Bromo-7-chloro-N-(2-hydroxy-1-methylethyl)-4-quinolinamine.
- Regioselective bromination: Synthesis of brominated methoxyquinolines - FAO AGRIS.
- Synthesis and Biological Activities of Substituted 7-Chloroquinoline Derivatives, Part I.
- Substituted 8-Methoxyquinolines: Regioselective Bromination, Coupling Reactions and Cyclization to an 11H-Indolo[3,2-C]quinoline: Synthetic Communications - Taylor & Francis Online.
- Regioselective Synthesis of 3-Bromoquinoline Derivatives and Diastereoselective Synthesis of Tetrahydroquinolines via Acid-Promoted Rearrangement of Arylmethyl Azides | The Journal of Organic Chemistry - ACS Publications.
- Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles - ACG Publications.
- Synthesis of 6-bromo-4-iodoquinoline Wenhui Wang1, Yuping Guo1, a, Linxiao Wang1, Yiqiang OuYang1, Qinqin Wang1, Wufu Zhu1,b - Atlantis Press.
- Synthesis of 7-chloro-8-(bromomethyl)quinoline - PrepChem.com.
- Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents - Baxendale Group - Durham University.
- Bromination of 8-substituted quinolines. Reagents and conditions. (i)... - ResearchGate.
- Design, Synthesis, Antitumor, and Antiplasmodial Evaluation of New 7-Chloroquinoline–Benzimidazole Hybrids - PMC - NIH.
- Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC - NIH.
- Bromination of Methyl 2-Methyl-6-R-1,2,3,4-tetrahydroquinoline-4-carboxylates.
- HU212967B - Process for producing 7-chloro-quinaldine - Google Patents.
- Ring‐Opening Chlorination and Bromination of Pyrazolopyridines and Isoxazoles - PMC.
- Lewis Acid Catalyzed Benzylic Bromination - PMC - NIH.
- Electrophilic Bromination of meta-Substituted Anilines with N-Bromosuccinimide: Regioselectivity and Solvent Effect | Request PDF - ResearchGate.
Sources
- 1. prepchem.com [prepchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Ring‐Opening Chlorination and Bromination of Pyrazolopyridines and Isoxazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Lewis Acid Catalyzed Benzylic Bromination - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biosynce.com [biosynce.com]
- 7. organicchemistrytutor.com [organicchemistrytutor.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Purification of Crude 2-(Bromomethyl)-7-chloroquinoline
Welcome to the dedicated technical support guide for the purification of crude 2-(Bromomethyl)-7-chloroquinoline. This resource is designed for researchers, scientists, and professionals in drug development who are working with this critical intermediate. Here, we address common challenges and frequently asked questions to help you achieve high purity and yield in your experiments.
I. Troubleshooting Guide: Common Purification Issues
This section provides solutions to specific problems you may encounter during the purification of this compound.
Issue 1: Low Yield After Purification by Flash Column Chromatography
Question: I'm experiencing a significant loss of product during flash column chromatography. My crude material shows the desired product by TLC, but the final yield is consistently below 50%. What could be the cause, and how can I improve it?
Answer: Low recovery from column chromatography is a frequent challenge, often stemming from several factors related to the compound's reactivity and the chromatographic conditions.
Root Causes & Solutions:
-
On-Column Degradation: this compound, being a benzylic bromide, can be susceptible to decomposition on silica gel, which is inherently acidic. This can lead to the formation of polar baseline impurities that remain on the column.
-
Solution: Deactivate the silica gel before use. This can be achieved by preparing a slurry of the silica gel in your starting mobile phase (e.g., hexane/ethyl acetate) and adding 1% triethylamine (v/v). This neutralizes the acidic sites on the silica, minimizing degradation.[1]
-
-
Irreversible Adsorption: The quinoline nitrogen can interact strongly with the silica surface, leading to poor recovery.
-
Solution: In addition to using triethylamine in the slurry, consider adding a small percentage (0.1-0.5%) to your mobile phase. This will compete for the active sites on the silica gel and reduce tailing and irreversible adsorption.
-
-
Improper Solvent System: If the polarity of the mobile phase is too low, the product will elute very slowly, leading to band broadening and potential for on-column reactions over extended periods. If it's too high, you may co-elute with closely related impurities.
-
Improper Column Packing: Poorly packed columns with channels or cracks can lead to inefficient separation and product loss.
Issue 2: Product Co-elutes with an Impurity During Column Chromatography
Question: I am unable to separate my product from an impurity that has a very similar Rf value on TLC. How can I improve the separation?
Answer: Resolving compounds with similar polarities is a common chromatographic challenge. Here’s a systematic approach to improve your separation:
Strategies for Enhanced Resolution:
-
Optimize the Mobile Phase:
-
Adjust Polarity Gradient: Switch from an isocratic (constant solvent mixture) to a shallow gradient elution. Start with a low polarity solvent system and gradually increase the polarity. This can help separate compounds with very close Rf values.
-
Try Different Solvent Systems: The "selectivity" of the separation can be altered by changing the nature of the solvents. If you are using a hexane/ethyl acetate system, try switching to a dichloromethane/methanol or a toluene/acetone system. Different solvent interactions with your compound and the stationary phase can dramatically alter the separation.
-
-
Change the Stationary Phase:
-
If silica gel is not providing adequate separation, consider using a different stationary phase like alumina (neutral, acidic, or basic).[5] Alumina has different surface properties and may offer better separation for your specific mixture.
-
For very challenging separations, consider using reverse-phase chromatography (e.g., C18-functionalized silica) if your compound is soluble in appropriate solvents like acetonitrile/water or methanol/water.
-
-
Improve Column Efficiency:
-
Use Finer Silica: Switching to a smaller particle size silica gel (e.g., 230-400 mesh instead of 70-230 mesh) increases the surface area and can lead to sharper peaks and better resolution.[3]
-
Dry Loading: Instead of dissolving your crude product in a solvent and loading it onto the column, try "dry loading."[4] This involves adsorbing your crude material onto a small amount of silica gel, evaporating the solvent, and then carefully adding the resulting free-flowing powder to the top of the column. This often results in a much tighter initial band and improved separation.[4]
-
Issue 3: The Purified Solid is Off-White or Yellowish, Not a Pure White Solid
Question: After purification, my this compound is an off-white or yellowish solid. How can I obtain a purer, white crystalline product?
Answer: A persistent color after initial purification often indicates the presence of minor, colored impurities or some degree of product degradation.
Decolorization and Final Purification Techniques:
-
Recrystallization: This is often the most effective final purification step to remove residual impurities and improve the crystalline form.[6][7]
-
Solvent Selection: The key is to find a solvent (or solvent pair) in which your product is sparingly soluble at room temperature but highly soluble at elevated temperatures.[6] For quinoline derivatives, common recrystallization solvents include ethanol, methanol, or mixtures like ethyl acetate/hexanes.
-
Procedure: Dissolve the impure solid in a minimal amount of the hot solvent to form a saturated solution. If colored impurities are present, you can add a small amount of activated charcoal to the hot solution and then hot-filter it to remove the charcoal and the adsorbed impurities. Allow the filtrate to cool slowly to promote the formation of large, pure crystals. Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.[6]
-
-
Charcoal Treatment: If the color is due to highly conjugated or polymeric impurities, a charcoal treatment during recrystallization can be very effective. Use a minimal amount of activated charcoal, as excessive use can lead to product loss through adsorption.
II. Frequently Asked Questions (FAQs)
Q1: What are the main impurities I should expect in my crude this compound?
A1: The impurities will largely depend on the synthetic route. A common synthesis involves the radical bromination of 7-chloroquinaldine using N-bromosuccinimide (NBS) and a radical initiator like benzoyl peroxide.[2] In this case, you can expect:
-
Unreacted Starting Material: 7-chloroquinaldine.
-
Dibromo Product: 2-(Dibromomethyl)-7-chloroquinoline, which is typically less polar than the desired monobromo product.[2]
-
Byproducts from the Initiator: Such as benzoic acid if benzoyl peroxide is used.
Q2: What are the recommended storage conditions for this compound?
A2: this compound should be stored in a tightly closed container in a dry, cool, and well-ventilated place.[8] Due to its nature as a benzylic bromide, it can be sensitive to moisture and light. Storing it under an inert atmosphere (like argon or nitrogen) can further prevent degradation over time.
Q3: What safety precautions should I take when handling this compound?
A3: this compound is classified as harmful if swallowed, causes skin irritation, and causes serious eye damage.[9] It may also cause respiratory irritation.[9] Therefore, it is crucial to handle this compound in a well-ventilated area, preferably a fume hood.[8] Always wear appropriate personal protective equipment (PPE), including safety goggles with side-shields, chemical-resistant gloves, and a lab coat.[8]
Q4: How can I monitor the purity of my final product?
A4: Several analytical techniques can be used to assess the purity:
-
Thin Layer Chromatography (TLC): A quick and easy way to check for the presence of impurities. A single spot in multiple solvent systems is a good indication of purity.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on purity.[10] It is the preferred method for accurate purity determination.[10][11]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the desired product and detect the presence of any proton- or carbon-containing impurities.
-
Melting Point: A sharp melting point range close to the literature value (111-112 °C) is a good indicator of high purity.[2] A broad or depressed melting point suggests the presence of impurities.
III. Standardized Protocols & Data
Protocol 1: Flash Column Chromatography
This protocol outlines a standard procedure for the purification of crude this compound.
1. Preparation:
- Select a column of appropriate size. A general rule is to use a 30:1 to 100:1 ratio of silica gel to crude product by weight.[3]
- Prepare the mobile phase. A common system is hexane:ethyl acetate (95:5).[2]
- Prepare a silica gel slurry in the mobile phase. For every 100 g of silica, consider adding 1 mL of triethylamine to the slurry to neutralize the silica.
2. Packing the Column:
- Place a small plug of cotton or glass wool at the bottom of the column.[12]
- Add a small layer of sand.
- Pour the silica gel slurry into the column, continuously tapping the side to ensure even packing and remove air bubbles.[3]
- Drain the excess solvent until the solvent level is just above the top of the silica bed.
3. Loading the Sample (Dry Loading Method):
- Dissolve your crude product in a minimal amount of a volatile solvent like dichloromethane.[2]
- Add a small amount of silica gel (approximately 2-3 times the weight of your crude product).
- Evaporate the solvent completely using a rotary evaporator to obtain a dry, free-flowing powder.
- Carefully add this powder to the top of the packed column.
- Gently add a thin layer of sand on top of the sample.
4. Elution and Fraction Collection:
- Carefully add the mobile phase to the column.
- Apply pressure (if using flash chromatography) and begin collecting fractions.
- Monitor the fractions by TLC to identify which ones contain the pure product.
5. Product Isolation:
- Combine the pure fractions.
- Remove the solvent using a rotary evaporator to yield the purified product.
Data Summary Table
| Purification Method | Typical Purity (by HPLC) | Typical Yield | Pros | Cons |
| Flash Chromatography | >98% | 45-65% | High resolution, good for removing closely related impurities. | Can have lower yields due to on-column degradation. |
| Recrystallization | >99% | 70-90% (from already purified material) | High yield, excellent for removing minor impurities and achieving high crystallinity. | May not be effective for removing large amounts of impurities with similar solubility. |
| Solvent Wash | 85-95% | >90% | Quick, simple, good for removing very polar or non-polar impurities. | Not effective for impurities with similar solubility to the product. |
IV. Visual Workflow Guides
Decision Tree for Purification Strategy
This diagram outlines a logical approach to selecting the best purification method based on the initial assessment of the crude material.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. prepchem.com [prepchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. columbia.edu [columbia.edu]
- 6. mt.com [mt.com]
- 7. physics.emu.edu.tr [physics.emu.edu.tr]
- 8. echemi.com [echemi.com]
- 9. This compound | C10H7BrClN | CID 10244160 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 12. m.youtube.com [m.youtube.com]
Technical Support Center: Optimizing Nucleophilic Substitution on 2-(Bromomethyl)-7-chloroquinoline
Welcome to the technical support center for optimizing reactions with 2-(bromomethyl)-7-chloroquinoline. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of nucleophilic substitution on this versatile scaffold. Here, we address common experimental challenges through a series of frequently asked questions and troubleshooting guides, grounded in mechanistic principles and practical laboratory experience.
Section 1: Understanding the Substrate and Reaction Mechanism
This compound is a benzylic bromide derivative. The benzylic position makes it highly susceptible to nucleophilic substitution, typically via an SN2 mechanism, due to the stabilization of the transition state by the adjacent quinoline ring.[1] However, its structure also presents specific challenges that must be carefully managed to achieve high yields and purity.
Core Reaction Pathway
The fundamental reaction involves the displacement of the bromide leaving group by a nucleophile.
Caption: Generalized SN2 mechanism for nucleophilic substitution.
Section 2: Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses the most common issues encountered when performing nucleophilic substitutions on this compound.
FAQ 1: Low or No Product Yield
Question: I am not getting any, or very little, of my desired product. What are the likely causes?
Answer: This is a common issue that can stem from several factors. A systematic approach to troubleshooting is essential.
Troubleshooting Steps:
-
Reagent Quality:
-
Substrate Stability: this compound can degrade over time, especially if exposed to moisture or light. Verify the purity of your starting material by NMR or LC-MS. It should be stored in a cool, dark, and dry place.[2]
-
Nucleophile Potency: If your nucleophile is weak or has degraded, the reaction will be slow or may not proceed at all. Use a fresh batch of the nucleophile. For nucleophiles like amines or thiols, ensure they have not been oxidized.
-
Solvent Purity: The presence of water or other protic impurities in aprotic solvents can deactivate strong nucleophiles (e.g., Grignards, alkoxides). Always use dry, anhydrous solvents, especially for moisture-sensitive reactions.
-
-
Reaction Conditions:
-
Insufficient Temperature: Some nucleophilic substitutions require heating to overcome the activation energy barrier. If you are running the reaction at room temperature, consider increasing the temperature incrementally (e.g., to 50-80 °C) while monitoring the reaction by Thin Layer Chromatography (TLC).
-
Inappropriate Base: For nucleophiles that require deprotonation (e.g., alcohols, thiols, secondary amines), the choice and strength of the base are critical. If an insufficiently strong base is used, the nucleophile will not be generated in a high enough concentration. Consider switching to a stronger base (e.g., from K₂CO₃ to NaH for an alcohol).
-
-
Reaction Mechanism Considerations:
FAQ 2: Multiple Products Observed on TLC/LC-MS
Question: My reaction mixture shows multiple spots on TLC, and my LC-MS indicates several products. What are the potential side reactions?
Answer: The formation of multiple products is often due to side reactions involving the substrate or the desired product.
Common Side Reactions:
-
Over-alkylation (for primary/secondary amines): Primary and secondary amines, once they have reacted to form the secondary or tertiary amine product, can act as nucleophiles themselves and react with another molecule of the starting material.
-
Solution: Use a larger excess of the starting amine nucleophile (e.g., 3-5 equivalents) to favor the formation of the desired mono-alkylated product.
-
-
Quaternization of the Quinoline Nitrogen: The nitrogen atom of the quinoline ring is nucleophilic and can be alkylated by another molecule of this compound, especially under forcing conditions (high temperature, long reaction times), leading to a quaternary ammonium salt.
-
Solution: Maintain a moderate reaction temperature and monitor the reaction progress closely to avoid prolonged heating after the starting material is consumed.
-
-
Elimination (E2) Reaction: Although less common for benzylic systems compared to aliphatic halides, the use of a strong, sterically hindered base can promote the elimination of HBr to form a vinylquinoline derivative.
-
Solution: Use a non-hindered base if possible. If a strong base is required, add it slowly at a lower temperature.
-
Caption: A workflow for troubleshooting common reaction issues.
FAQ 3: The Reaction is Sluggish or Stalls with a Solid-Liquid Biphasic System
Question: My reaction is very slow, and my inorganic base (like K₂CO₃) is not soluble in the organic solvent. What can I do?
Answer: This is a classic scenario where a phase-transfer catalyst (PTC) can dramatically improve the reaction rate.
Phase-Transfer Catalysis (PTC):
A PTC, such as tetrabutylammonium bromide (TBAB) or a crown ether, facilitates the transfer of the nucleophile (or base anion) from the solid/aqueous phase into the organic phase where the substrate is located.[6][7][8]
-
Mechanism: The quaternary ammonium cation of the PTC pairs with the anion of the base or nucleophile (e.g., carbonate, hydroxide, alkoxide). This ion pair is soluble in the organic solvent, allowing the nucleophile to react with the this compound.
-
Benefits: PTC can lead to faster reaction times, milder reaction conditions (lower temperatures), and the ability to use less expensive inorganic bases with common organic solvents.[8][9]
Section 3: Optimized Experimental Protocol & Data
This section provides a general, optimized protocol for the nucleophilic substitution on this compound, followed by a table summarizing typical reaction conditions for various nucleophiles.
General Protocol: Synthesis of 2-((Aryloxy)methyl)-7-chloroquinoline
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 eq), the desired phenol (1.1 eq), and potassium carbonate (K₂CO₃, 2.0 eq).
-
Add a suitable polar aprotic solvent, such as N,N-dimethylformamide (DMF) or acetonitrile (MeCN), to achieve a substrate concentration of approximately 0.1-0.5 M.
-
Optional but recommended for biphasic systems: Add a catalytic amount of a phase-transfer catalyst, such as tetrabutylammonium bromide (TBAB, 0.1 eq).
-
Heat the reaction mixture to 60-80 °C.
-
Monitor the reaction progress by TLC (e.g., using a 7:3 Hexane:Ethyl Acetate eluent system). The starting material is typically more nonpolar than the product.
-
Upon completion (disappearance of the starting material, typically 2-6 hours), cool the reaction mixture to room temperature.
-
Pour the mixture into water and extract with an organic solvent (e.g., ethyl acetate, 3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the pure 2-((aryloxy)methyl)-7-chloroquinoline.
Table 1: Representative Reaction Conditions
| Nucleophile (Nu-H) | Base | Solvent | Temperature (°C) | Typical Time (h) | Key Considerations |
| Phenol / Alcohol | K₂CO₃, Cs₂CO₃ | DMF, MeCN | 60 - 80 | 2 - 6 | Cs₂CO₃ is more effective for hindered alcohols. |
| Thiophenol / Thiol | K₂CO₃, Et₃N | THF, DMF | RT - 50 | 1 - 4 | Thiols are generally more nucleophilic than alcohols. |
| Primary/Secondary Amine | K₂CO₃ or excess amine | MeCN, EtOH | RT - 60 | 2 - 8 | Use excess amine (3-5 eq) to prevent over-alkylation. |
| Azide (NaN₃) | N/A | DMSO, DMF | 50 - 70 | 4 - 12 | Azide is an excellent nucleophile for SN2 reactions. |
| Cyanide (NaCN) | N/A | DMSO | 60 - 80 | 6 - 18 | Use of cyanide requires stringent safety protocols. |
Note: RT = Room Temperature. Reaction times and yields are dependent on the specific substrate and nucleophile.
Section 4: Safety & Handling
-
This compound: This compound is a lachrymator and is harmful if swallowed, causes skin irritation, and can cause serious eye damage.[10] Always handle it in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[2]
-
Solvents: DMF and DMSO are excellent solvents but have high boiling points and can be difficult to remove. They are also readily absorbed through the skin. Handle with care.
-
Bases: Strong bases like sodium hydride (NaH) are flammable and react violently with water. Handle under an inert atmosphere (N₂ or Ar).
By understanding the underlying chemical principles and anticipating potential pitfalls, researchers can effectively troubleshoot and optimize nucleophilic substitution reactions on this compound, paving the way for the successful synthesis of novel compounds for drug discovery and development.
References
- Journal of the Chemical Society, Chemical Communications. Phase transfer catalysis under ultrasound. Alkylation of isoquinoline Reissert compound. RSC Publishing.
- Chemistry LibreTexts. (2015). 7.4: Effects of Solvent, Leaving Group, and Nucleophile on Unimolecular Substitution.
- Khan Academy. Reactions at the benzylic position.
- PTC Communications, Inc. (2003). Industrial Phase-Transfer Catalysis.
- Thamarai Selvi, S. (2009). Synthesis of some quinoline intermediates under phase transfer catalyst. ResearchGate.
- ACS Green Chemistry Institute Pharmaceutical Roundtable. Phase Transfer Catalysis.
- Canadian Journal of Chemistry. (2021). Synthesis of novel 2- and 8-substituted 4-amino-7-chloroquinolines and their N-alkylated coupling products.
- CK-12 Foundation. (2024). Nucleophilic Substitution Reactions - Haloalkanes.
- Google Patents. Process for producing 7-chloro-quinaldine.
- MDPI. (2020). Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline.
- Khalil, A. Kh. (2005). Phase-Transfer Catalyzed Alkylation and Cycloalkylation of 2-Mercaptoquinazolin-4(3 H )-One. ResearchGate.
- ResearchGate. (2023). SN2 Mechanism investigation for stereochemical inversion Stereoselective reaction of methyl ester of (S)-2-bromobutyricacid methyl ester with adamantly isocyanide under standard SN2 reaction condition.
- PubMed Central (PMC). (2023). The isocyanide SN2 reaction. National Institutes of Health.
- Western Washington University. Nucleophilic Substitution.
- Rammohan College. Nucleophilic Substitution Reactions.
- Taylor & Francis Online. (2021). Click synthesis of new 7-chloroquinoline derivatives by using ultrasound irradiation and evaluation of their biological activity.
- Asian Journal of Chemistry. (2001). Synthesis and Biological Activities of Substituted 7-Chloroquinoline Derivatives, Part I.
- Master Organic Chemistry. (2012). Nucleophilic Substitution Reactions - Introduction.
- PubChem. 2-(Bromomethyl)quinoline. National Center for Biotechnology Information.
- Neuman, R. C. (2001). Organic Chemistry. Chapter 7: Reactions of Haloalkanes, Alcohols, and Amines. Nucleophilic Substitution.
- ResearchGate. (2018). Synthesis of 2-Bromomethyl-4-methyl-2,3-dihydrofuro[3,2-c]quinoline and Some Its Transformations.
- Chemistry LibreTexts. (2024). 11.3: Characteristics of the SN2 Reaction.
- Master Organic Chemistry. (2012). The SN2 Reaction Mechanism.
- Chemistry LibreTexts. (2023). SN2 Substitution Reactions and Alkyl Moiety.
- Canadian Science Publishing. (2021). Synthesis of novel 2- and 8-substituted 4-amino-7-chloroquinolines and their N-alkylated coupling products.
- PubChemLite. This compound (C10H7BrClN).
- MDPI. (1998). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue.
- PubChem. This compound. National Center for Biotechnology Information.
- Chemistry LibreTexts. (2024). 11.1: The Discovery of Nucleophilic Substitution Reactions.
- ResearchGate. (2018). Bromination of 8-substituted quinolines. Reagents and conditions.
- PubMed Central (PMC). (2024). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. National Institutes of Health.
Sources
- 1. Khan Academy [khanacademy.org]
- 2. echemi.com [echemi.com]
- 3. CK12-Foundation [flexbooks.ck12.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. rammohancollege.ac.in [rammohancollege.ac.in]
- 6. Phase transfer catalysis under ultrasound. Alkylation of isoquinoline Reissert compound - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Phase Transfer Catalysis - Wordpress [reagents.acsgcipr.org]
- 9. phasetransfer.com [phasetransfer.com]
- 10. This compound | C10H7BrClN | CID 10244160 - PubChem [pubchem.ncbi.nlm.nih.gov]
How to avoid dimerization of 2-(Bromomethyl)-7-chloroquinoline
A Guide for Researchers, Scientists, and Drug Development Professionals on Preventing Unwanted Dimerization
Understanding the Challenge: The Inherent Reactivity of 2-(Bromomethyl)-7-chloroquinoline
This compound is a valuable intermediate in pharmaceutical synthesis due to its reactive benzylic bromide functional group. This high reactivity, however, is also its primary liability. The molecule is highly susceptible to nucleophilic substitution reactions.[1][2] The core challenge arises when one molecule of this compound acts as an electrophile and a second molecule inadvertently acts as a nucleophile, leading to a self-alkylation reaction that forms a stable, high-molecular-weight dimer.
This process is a classic example of a competitive bimolecular nucleophilic substitution (SN2) reaction.[3] To achieve a high yield of your desired product, the reaction with your intended nucleophile must kinetically outcompete this dimerization pathway. This guide provides the mechanistic insights and field-proven protocols to achieve that outcome.
The Dimerization Mechanism
The primary pathway for dimerization is a self-alkylation SN2 reaction. The electron-rich quinoline nitrogen of one molecule can act as a nucleophile, attacking the electrophilic benzylic carbon of a second molecule and displacing the bromide leaving group.
Sources
Technical Support Center: Stability of 2-(Bromomethyl)-7-chloroquinoline in Different Solvents
Welcome to the technical support guide for 2-(Bromomethyl)-7-chloroquinoline. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth insights and practical guidance on the stability of this reactive intermediate in various solvents. Understanding the stability profile of this compound is critical for its effective use in synthesis, ensuring reproducibility, and minimizing impurity formation.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of instability for this compound?
A1: The instability of this compound is primarily due to the high reactivity of the bromomethyl group at the 2-position of the quinoline ring. This group is an excellent leaving group, making the benzylic carbon highly susceptible to nucleophilic attack. This reactivity is intentional for its use as a synthetic intermediate but also dictates its limited stability in certain solvents.[1]
Q2: What are the ideal storage conditions for solid this compound?
A2: For long-term storage, solid this compound should be kept at 2-8°C under an inert atmosphere (e.g., argon or nitrogen).[1] It is crucial to protect it from moisture and light. The low temperature minimizes kinetic decomposition, while the inert atmosphere prevents reactions with atmospheric moisture and oxygen.
Q3: Which solvents are recommended for dissolving this compound for immediate use in a reaction?
A3: For reactions where this compound is to be consumed immediately, aprotic solvents are generally preferred. These include:
-
Aprotic, non-polar solvents: Toluene, Dichloromethane (DCM)
-
Aprotic, polar solvents: Tetrahydrofuran (THF), Acetonitrile (MeCN), N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO)
The choice among these will depend on the specific requirements of your reaction, such as the solubility of other reagents.
Q4: Which solvents should be avoided for storing this compound, even for short periods?
A4: Protic and nucleophilic solvents should be avoided for storage as they can react with the compound, leading to degradation. These include:
-
Alcohols: Methanol, Ethanol
-
Water: Including aqueous buffers
-
Primary and Secondary Amines: These are strong nucleophiles and will readily displace the bromide.
Q5: What are the likely degradation products of this compound in protic solvents?
A5: In protic solvents (e.g., water, alcohols), the primary degradation pathway is solvolysis, a type of nucleophilic substitution reaction.
-
In water or aqueous solutions , hydrolysis will occur, leading to the formation of 2-(Hydroxymethyl)-7-chloroquinoline .
-
In alcoholic solvents (e.g., methanol, ethanol), alcoholysis will result in the corresponding ether, such as 2-(Methoxymethyl)-7-chloroquinoline or 2-(Ethoxymethyl)-7-chloroquinoline .
These degradation products can act as impurities in subsequent synthetic steps.
Troubleshooting Guide: Common Experimental Issues
| Observed Problem | Potential Cause | Recommended Solution & Explanation |
| Low yield in a substitution reaction. | Degradation of this compound starting material. | Solution: Prepare a fresh solution of the reagent in a dry, aprotic solvent immediately before use. Explanation: If the reagent is dissolved in a slightly protic or wet solvent and left to stand, it will degrade, reducing the amount of active reagent available for your reaction. |
| Appearance of unexpected polar impurities in TLC or LC-MS analysis. | Solvolysis of this compound. | Solution: Ensure all solvents and reagents are anhydrous. If using a protic solvent is unavoidable for the reaction, add the this compound last and at a controlled temperature. Explanation: The unexpected polar spots are likely the hydroxymethyl or alkoxymethyl derivatives from reaction with water or alcohol solvents, respectively. |
| Inconsistent reaction outcomes. | Variable quality of the this compound stock. | Solution: Implement a quality control check on new batches or stored material using a quick analytical method like HPLC or ¹H NMR to assess purity before use. Explanation: The reagent can degrade over time even in solid form if not stored properly. Verifying its integrity before starting a series of experiments can save significant time and resources. |
| Reaction mixture turns dark or forms precipitates. | Possible polymerization or complex side reactions. | Solution: Run the reaction under an inert atmosphere and at the recommended temperature. Explanation: Halomethyl-substituted heterocycles can be sensitive to air, light, and heat, which can initiate radical or other undesirable side reactions. |
Solvent Stability Profile of this compound
The following table provides a summary of the expected stability of this compound in common laboratory solvents. This is a qualitative guide based on general chemical principles of reactivity.
| Solvent Category | Examples | Stability | Reasoning |
| Aprotic, Non-polar | Toluene, Hexanes, Dichloromethane | Good | Low reactivity and non-nucleophilic nature. Ideal for short-term storage and as reaction media. |
| Aprotic, Polar | Acetonitrile, THF, DMF, DMSO | Moderate to Good | Generally stable, but the polarity may facilitate slower decomposition over extended periods, especially if trace water is present. |
| Protic, Polar | Methanol, Ethanol, Isopropanol | Poor | These solvents are nucleophilic and will react via alcoholysis to form ether byproducts. |
| Aqueous | Water, Buffers | Very Poor | Rapid hydrolysis will occur to form the corresponding alcohol, 2-(Hydroxymethyl)-7-chloroquinoline. |
Experimental Protocol: Stability Assessment by RP-HPLC
This protocol outlines a method to quantitatively assess the stability of this compound in a chosen solvent over time.
1. Objective: To determine the rate of degradation of this compound in a specific solvent by monitoring the decrease in its peak area and the increase in degradation product peak areas using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).
2. Materials:
-
This compound
-
HPLC-grade solvent to be tested (e.g., Methanol)
-
HPLC-grade Acetonitrile (ACN)
-
HPLC-grade water
-
Trifluoroacetic acid (TFA)
-
Volumetric flasks
-
Autosampler vials
-
HPLC system with a UV detector and a C18 column (e.g., 4.6 x 150 mm, 5 µm)
3. Standard and Sample Preparation:
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of Acetonitrile in a volumetric flask. This should be prepared fresh.
-
Working Standard (0.1 mg/mL): Dilute 1 mL of the stock solution to 10 mL with Acetonitrile.
-
Test Sample (0.1 mg/mL): In a separate volumetric flask, dissolve 1 mg of this compound in 10 mL of the solvent to be tested (e.g., Methanol). This is your t=0 sample.
4. HPLC Method:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% TFA in Water
-
Mobile Phase B: 0.1% TFA in Acetonitrile
-
Gradient:
-
0-2 min: 30% B
-
2-15 min: 30% to 90% B
-
15-18 min: 90% B
-
18-20 min: 90% to 30% B
-
20-25 min: 30% B
-
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection Wavelength: 254 nm
-
Column Temperature: 30°C
5. Experimental Procedure:
-
Inject the Working Standard to establish the retention time and peak area of the pure compound.
-
Inject the freshly prepared Test Sample (t=0).
-
Store the remaining Test Sample solution at a controlled room temperature (e.g., 25°C), protected from light.
-
Inject the Test Sample at regular intervals (e.g., 1, 2, 4, 8, 24 hours).
-
For each time point, integrate the peak area of this compound and any new peaks that appear (degradation products).
6. Data Analysis:
-
Calculate the percentage of remaining this compound at each time point relative to the t=0 peak area.
-
Plot the percentage of the remaining compound against time to visualize the degradation profile.
-
Identify the retention times of new peaks, which correspond to degradation products.
Visualizations
Caption: Predicted degradation pathways in protic solvents.
Caption: Workflow for HPLC-based stability assessment.
References
- MySkinRecipes. (n.d.). This compound.
Sources
Technical Support Center: Troubleshooting Low Reactivity of the C-Br Bond in 2-(Bromomethyl)-7-chloroquinoline
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for 2-(Bromomethyl)-7-chloroquinoline. This guide is designed for researchers, medicinal chemists, and drug development professionals who utilize this versatile building block in their synthetic workflows. We understand that unexpected challenges, such as low C-Br bond reactivity, can impede progress. This document provides in-depth, field-proven insights and troubleshooting strategies in a direct question-and-answer format to help you overcome these hurdles.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common high-level questions regarding the chemical behavior of this compound.
Q1: What factors determine the reactivity of the C-Br bond in this compound?
A1: The reactivity of the C-Br bond is primarily governed by its position on a "benzylic-like" carbon. This benzylic position significantly stabilizes the transition states of both SN1 and SN2 reactions.[1]
-
For SN1 reactions: The adjacent quinoline ring can stabilize the resulting carbocation intermediate through resonance, facilitating the departure of the bromide leaving group.[2]
-
For SN2 reactions: The π-system of the aromatic ring helps to stabilize the transition state where the nucleophile is attacking and the bromide is leaving.[1]
However, the quinoline ring also introduces unique electronic effects. The electron-withdrawing nature of the nitrogen atom can influence the electrophilicity of the benzylic carbon. Furthermore, the nitrogen's lone pair of electrons makes it a potential nucleophilic site, which can lead to undesired side reactions (intramolecular or intermolecular quaternization).[3]
Q2: My reaction is sluggish or failing. Is the C-Br bond in this reagent known to be unreactive?
A2: Not inherently. The C-Br bond in a benzylic position is typically more reactive than in a standard primary alkyl bromide due to the electronic stabilization provided by the adjacent aromatic ring.[4] The C-Br bond dissociation energy in benzyl bromide is significantly lower than in non-activated alkyl bromides, making it easier to cleave.[5][6] If you are experiencing low reactivity, the cause is more likely related to suboptimal reaction conditions rather than an intrinsically inert bond. Common culprits include:
-
Poor choice of nucleophile or base.
-
Inappropriate solvent selection.
-
Insufficient temperature.
-
Steric hindrance from a bulky nucleophile.
-
Undesired interaction with the quinoline nitrogen.
Q3: Which nucleophilic substitution mechanism (SN1 or SN2) should I expect?
A3: As a primary benzylic halide, this compound can theoretically undergo substitution via either mechanism, and the operative pathway is dictated by the reaction conditions.[7]
-
SN2 is generally favored: This mechanism is promoted by strong, unhindered nucleophiles in polar aprotic solvents (e.g., Acetone, DMF, Acetonitrile).[8][9] The reaction proceeds in a single, concerted step involving a backside attack by the nucleophile.[10]
-
SN1 may occur under specific conditions: This pathway becomes more likely with weak nucleophiles in polar protic solvents (e.g., water, ethanol, methanol), which can stabilize the carbocation intermediate and the leaving group through solvation.[2] However, for a primary benzylic halide, this is often a minor pathway unless SN2 is heavily disfavored.
For most synthetic applications aiming for a clean, high-yielding substitution, conditions should be optimized to favor the SN2 pathway.
Section 2: In-Depth Troubleshooting Guide
This guide is structured by common experimental problems. For each issue, we explore the probable causes and provide actionable solutions and detailed protocols.
Problem 1: Reaction Fails to Initiate or Proceeds Very Slowly
A stalled reaction is often the most frustrating outcome. If you observe little to no consumption of your starting material by TLC or LC-MS analysis, consider the following causes.
Cause A: Poor Nucleophile Strength or Concentration
The nucleophile's ability to donate its electron pair is paramount. Weak nucleophiles (e.g., water, alcohols) react much slower than strong ones (e.g., cyanide, azide, thiolates).
Solution:
-
Select a Stronger Nucleophile: If your synthesis allows, switch to a more potent nucleophile.
-
Generate a More Potent Nucleophile in situ: For alcohol or amine nucleophiles, deprotonate them first with a strong, non-nucleophilic base (like NaH or KHMDS) to generate the more reactive alkoxide or amide.
-
Increase Concentration: Ensure the nucleophile concentration is adequate. A 1.1 to 1.5 molar excess relative to the electrophile is a standard starting point.
Cause B: Inappropriate Solvent Choice
The solvent plays a critical role in solvating ions and influencing nucleophilicity.
Solution:
-
For SN2 Reactions: Use a polar aprotic solvent such as DMF, DMSO, or acetonitrile. These solvents solvate the counter-ion (e.g., K⁺, Na⁺) of the nucleophile but do not strongly solvate the nucleophile itself, leaving it "naked" and highly reactive.[9]
-
Avoid Polar Protic Solvents (if you want SN2): Solvents like water, methanol, or ethanol will form a hydrogen-bonding cage around the nucleophile, blunting its reactivity.
Table 1: Common Solvents for Nucleophilic Substitution
| Solvent | Type | Dielectric Constant (ε) | Notes |
| DMF | Polar Aprotic | 37 | Excellent for SN2. Solubilizes many organic and inorganic reagents. High boiling point. |
| Acetonitrile | Polar Aprotic | 36 | Good for SN2. Lower boiling point than DMF, easier to remove. |
| Acetone | Polar Aprotic | 21 | Useful for reactions with halide nucleophiles (Finkelstein reaction). |
| Ethanol | Polar Protic | 25 | Promotes SN1. Can act as a competing nucleophile. |
| Water | Polar Protic | 80 | Promotes SN1. Can lead to hydrolysis side products. |
Cause C: Insufficient Reaction Temperature
All reactions have an activation energy barrier that must be overcome.
Solution:
-
Increase Heat: Many substitutions require heating. Start at a moderate temperature (e.g., 50-60 °C) and gradually increase. Use a reflux setup for higher temperatures. Monitor for decomposition by TLC. The C-Br bond is weaker than C-Cl, so it generally requires less thermal energy to react.[6][9]
Protocol 1: General Procedure for a Standard SN2 Alkylation
This protocol provides a robust starting point for reacting this compound with a generic nucleophile (Nu⁻).
dot
Caption: General workflow for SN2 alkylation.
Materials:
-
This compound (1.0 eq)
-
Nucleophile (e.g., potassium cyanide, sodium azide) (1.2 eq)
-
Anhydrous DMF (or Acetonitrile)
-
Nitrogen or Argon source
-
Standard glassware for heating and reflux
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (N₂), add the nucleophile (1.2 eq).
-
Add anhydrous DMF via syringe to dissolve or suspend the nucleophile.
-
Add this compound (1.0 eq) to the mixture.
-
Heat the reaction mixture to the desired temperature (e.g., 60 °C) with vigorous stirring.
-
Monitor the reaction's progress using TLC or LC-MS until the starting material is consumed.[11]
-
Upon completion, cool the mixture to room temperature.
-
Pour the reaction mixture into water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Problem 2: Low Yield of Desired Product with Multiple Spots on TLC
Low yields accompanied by the formation of side products suggest that competing reaction pathways are at play.
Cause A: Competing Elimination (E2) Reaction
If the nucleophile is also a strong base (e.g., tert-butoxide, LDA), it can abstract a proton from the bromomethyl group, leading to an elimination reaction instead of substitution. This is generally less of a concern for this specific substrate as there are no beta-hydrogens on an adjacent carbon, but related degradation pathways can be initiated by a strong base.
Solution:
-
Use a Less Basic Nucleophile: Opt for nucleophiles that are strong but have low basicity (e.g., Br⁻, I⁻, N₃⁻, CN⁻).
-
Use a Weaker Base: If a base is required to deprotonate a protic nucleophile, use a milder one like K₂CO₃ or Cs₂CO₃ instead of alkoxides or hydrides.[12]
Cause B: Quaternization of the Quinoline Nitrogen
The lone pair on the quinoline nitrogen is nucleophilic and can attack the benzylic carbon of another molecule, leading to dimerization or polymerization (a dark, insoluble sludge is often a key indicator). This is an intermolecular SN2 reaction where the substrate itself acts as the nucleophile.[3]
Solution:
-
Lower the Reaction Temperature: This side reaction often has a higher activation energy than the desired substitution. Running the reaction at the lowest effective temperature can favor the intended pathway.
-
Maintain High Dilution: Running the reaction at a lower concentration can disfavor the intermolecular quaternization reaction.
-
Add the Electrophile Slowly: Use a syringe pump to add the this compound slowly to the solution of the nucleophile. This keeps the concentration of the electrophile low at all times, minimizing its ability to react with itself.
Troubleshooting Flowchart
This diagram provides a logical path to diagnose and solve reactivity issues.
dot
Sources
- 1. theses.gla.ac.uk [theses.gla.ac.uk]
- 2. CK12-Foundation [flexbooks.ck12.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. pubs.aip.org [pubs.aip.org]
- 6. aliphatic nucleophilic substitution [employees.csbsju.edu]
- 7. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 8. chemguide.co.uk [chemguide.co.uk]
- 9. nucleophilic substitution mechanism reaction of cyanide ion with halogenoalkanes to give nitriles haloalkanes reagents reaction conditions organic synthesis [docbrown.info]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Alternative Brominating Agents for 2-Methyl-7-Chloroquinoline
Welcome to the technical support center for synthetic challenges in heterocyclic chemistry. This guide is designed for researchers, scientists, and drug development professionals navigating the complexities of quinoline functionalization. We will explore alternative brominating agents for 2-methyl-7-chloroquinoline, moving beyond traditional methods to enhance selectivity, safety, and efficiency. This document provides in-depth, field-proven insights in a direct question-and-answer format to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Question 1: I need to brominate 2-methyl-7-chloroquinoline. Which positions on the ring are most susceptible to electrophilic bromination?
Answer:
Understanding the regioselectivity of electrophilic aromatic substitution on the 2-methyl-7-chloroquinoline scaffold is critical for a successful reaction. The outcome is governed by the combined electronic effects of the substituents and the quinoline ring system itself.
-
Quinoline Ring System: Under acidic conditions, which are common for electrophilic bromination, the nitrogen atom in the quinoline ring becomes protonated. This protonation strongly deactivates the pyridine ring (the ring containing the nitrogen) towards electrophilic attack. Therefore, substitution will almost exclusively occur on the carbocyclic (benzene) ring.[1]
-
Substituent Effects:
-
7-Chloro Group: The chlorine atom is a deactivating group but acts as an ortho, para-director due to its lone pairs of electrons. It will direct incoming electrophiles to the C6 and C8 positions.
-
2-Methyl Group: This group has a minor activating effect on the benzene ring, but its influence is significantly less than that of the chloro group and the overall deactivation of the ring system.
-
Considering these factors, the most probable sites for electrophilic bromination are the C6 and C8 positions , which are ortho and para to the directing chloro group. The C5 position is also a potential site, though often less favored in similar systems.[2]
Question 2: What are the common issues with using molecular bromine (Br₂), and what are some more reliable alternatives?
Answer:
While molecular bromine (Br₂) is a powerful and fundamental brominating agent, its use presents several challenges in a laboratory setting:
-
Safety Hazards: Bromine is highly toxic, corrosive, and volatile. Exposure can cause severe damage to the skin, eyes, and respiratory system.[3][4] Its handling requires stringent safety protocols, including specialized personal protective equipment (PPE) and high-performance ventilation.[5][6]
-
Lack of Selectivity: As a strong electrophile, Br₂ can lead to over-bromination, resulting in mixtures of mono-, di-, and poly-brominated products, which complicates purification and reduces the yield of the desired compound.[1]
-
Waste Generation: Traditional bromination with Br₂ generates hydrogen bromide (HBr) as a byproduct, contributing to corrosive and acidic waste streams.[7]
To circumvent these issues, several alternative brominating agents have been developed. The three most practical and effective alternatives for your system are N-Bromosuccinimide (NBS) , Copper(II) Bromide (CuBr₂) , and the Hydrogen Peroxide/Hydrogen Bromide (H₂O₂/HBr) system . Each offers a unique profile of reactivity, selectivity, and safety.
Question 3: How do I choose the best alternative brominating agent for my specific application?
Answer:
The optimal choice depends on your primary goal, whether it's maximizing regioselectivity, ensuring safety, or achieving radical bromination of the methyl group.
-
For High Regioselectivity on the Aromatic Ring: N-Bromosuccinimide (NBS) in a strong acid like sulfuric acid is an excellent choice.[8][9] The acidic medium ensures the reaction proceeds via an electrophilic aromatic substitution pathway, and the milder nature of NBS compared to Br₂ helps prevent over-bromination.[10]
-
For a Milder, Selective Reaction: Copper(II) Bromide (CuBr₂) is a solid reagent that is easier to handle than Br₂ and can offer high selectivity.[11][12] It is particularly effective for the α-bromination of ketones but has also been successfully applied to aromatic systems, sometimes with unique regioselectivity.[13][14]
-
For a "Greener" and Safer Approach: The H₂O₂/HBr system generates the electrophilic bromine species in situ, avoiding the need to handle and store liquid bromine.[7][15] This method is environmentally benign and allows for tunable reactivity by adjusting the stoichiometry of the reagents.[16]
-
For Bromination of the 2-Methyl Group (Benzylic Bromination): If your goal is to synthesize 2-(bromomethyl)-7-chloroquinoline, N-Bromosuccinimide (NBS) is the reagent of choice.[17][18] This reaction, known as the Wohl-Ziegler reaction, requires radical conditions, typically achieved by using a non-polar solvent (like CCl₄), a radical initiator (like AIBN or benzoyl peroxide), and/or photochemical initiation (light).[19]
The following diagram illustrates a decision-making workflow for selecting the appropriate agent.
Troubleshooting Guide
Problem 1: My reaction is producing a mixture of mono- and di-brominated products. How can I improve selectivity for mono-bromination?
-
Probable Cause 1: Stoichiometry. Using an excess of the brominating agent is the most common reason for over-bromination. The highly activated nature of some substrates makes them prone to subsequent bromination.[1]
-
Solution: Carefully control the stoichiometry. Begin with a 1.0 to 1.1 molar equivalent of the brominating agent. For highly reactive systems, consider adding the agent slowly via a syringe pump or addition funnel to keep its instantaneous concentration low.
-
-
Probable Cause 2: Reagent Reactivity. A highly reactive agent like molecular bromine can be difficult to control.
Problem 2: I am observing bromination on the methyl group instead of the quinoline ring.
-
Probable Cause: Radical Reaction Pathway. Bromination of a benzylic position, such as the methyl group on your quinoline, proceeds through a free-radical mechanism. This pathway is favored by non-polar solvents (e.g., carbon tetrachloride), the presence of radical initiators (e.g., AIBN, benzoyl peroxide), or exposure to UV light.[19]
-
Solution: To favor electrophilic aromatic substitution on the ring, you must suppress the radical pathway.
-
Exclude Light: Run the reaction in the dark by wrapping the flask in aluminum foil.
-
Avoid Radical Initiators: Ensure no radical initiators are added to the reaction mixture.
-
Use Polar Solvents: Switch to a polar solvent like acetic acid, chloroform, or acetonitrile.[2]
-
Promote Electrophilic Pathway: Use a Brønsted or Lewis acid catalyst, or conduct the reaction in a strong acid medium (e.g., H₂SO₄), which strongly favors the electrophilic mechanism.[8][9]
-
-
Problem 3: My reaction has a very low yield or is not proceeding to completion.
-
Probable Cause 1: Insufficient Activation. The 2-methyl-7-chloroquinoline ring system is moderately deactivated. The chosen brominating agent may not be electrophilic enough under the current conditions.
-
Solution: Increase the electrophilicity of the brominating agent. If using NBS, add a strong acid like H₂SO₄ or trifluoroacetic acid (TFA).[9] This protonates the NBS, making it a much more potent source of electrophilic bromine.
-
-
Probable Cause 2: Temperature. The reaction temperature may be too low for the reaction to proceed at a reasonable rate.
-
Solution: Gradually increase the reaction temperature while monitoring the reaction progress by TLC or LC-MS. For some systems, heating to 50-80°C may be necessary.
-
-
Probable Cause 3: Purity of Reagents. N-Bromosuccinimide can degrade over time.
-
Solution: It is best practice to recrystallize NBS from water before use to ensure high purity and reactivity.
-
Data Summary and Protocols
Table 1: Comparison of Alternative Brominating Agents
| Feature | N-Bromosuccinimide (NBS) | Copper(II) Bromide (CuBr₂) | H₂O₂ / HBr System |
| Primary Use | Electrophilic or Radical Bromination | Selective Electrophilic Bromination | In Situ Electrophilic Bromination |
| Physical Form | Crystalline Solid | Crystalline Solid | Aqueous Solutions |
| Selectivity | Tunable: Ring (polar/acidic) vs. Methyl (non-polar/radical)[10][19] | Generally high for ring bromination[11][12] | Good for ring bromination[7][16] |
| Typical Solvents | H₂SO₄, CH₃CN, CHCl₃, CCl₄ | CH₃CN, Ethyl Acetate, Chloroform | CH₃COOH, H₂O |
| Safety | Irritant; recrystallize before use. | Moderate toxicity. Easier to handle than Br₂. | Avoids Br₂ handling. H₂O₂ is a strong oxidizer; HBr is corrosive. |
| Advantages | Highly versatile, tunable selectivity, solid reagent. | Mild conditions, high selectivity, solid reagent. | "Green" approach, low cost, avoids handling liquid Br₂. |
| Disadvantages | Can initiate radical reactions if not controlled. | Can require elevated temperatures; stoichiometry is key. | Requires careful control of addition rates and temperature. |
Experimental Protocols
Disclaimer: These protocols are generalized procedures and must be adapted and optimized for your specific substrate and laboratory conditions. Always perform a thorough risk assessment before beginning any new experiment.
Protocol 1: Regioselective Bromination with N-Bromosuccinimide (NBS) in Acid
This protocol is designed to favor electrophilic substitution on the aromatic ring.
-
Preparation: In a round-bottom flask wrapped in aluminum foil, dissolve 2-methyl-7-chloroquinoline (1.0 eq) in concentrated sulfuric acid (H₂SO₄) at 0°C (ice bath). Stir until a homogeneous solution is formed.
-
Reagent Addition: In a separate container, dissolve N-Bromosuccinimide (1.05 eq, recrystallized) in a small amount of concentrated H₂SO₄. Add this solution dropwise to the quinoline solution over 20-30 minutes, maintaining the temperature at 0°C.
-
Reaction: Allow the reaction to stir at 0°C for 1 hour, then let it warm to room temperature. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 2-4 hours).
-
Work-up: Carefully pour the reaction mixture onto crushed ice. The product may precipitate. Neutralize the solution by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH) until the pH is ~7-8.
-
Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Protocol 2: Selective Bromination with Copper(II) Bromide (CuBr₂)
This method offers a milder alternative for aromatic bromination.
-
Preparation: To a solution of 2-methyl-7-chloroquinoline (1.0 eq) in a suitable solvent such as chloroform or ethyl acetate, add Copper(II) Bromide (CuBr₂) (2.2 eq).[11][12]
-
Reaction: Heat the mixture to reflux and stir. The reaction is often heterogeneous. Monitor the progress by TLC or LC-MS. Reaction times can vary significantly (4-24 hours).
-
Work-up: After completion, cool the reaction mixture to room temperature and filter to remove copper salts.
-
Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The resulting crude material can be purified by column chromatography.
Protocol 3: In Situ Bromination using the H₂O₂/HBr System
This "green" protocol avoids the direct use of molecular bromine.[7]
-
Preparation: Dissolve 2-methyl-7-chloroquinoline (1.0 eq) in acetic acid in a round-bottom flask. Add aqueous hydrobromic acid (HBr, 48%, 1.2 eq).
-
Reagent Addition: Cool the mixture to 0°C. Slowly add hydrogen peroxide (H₂O₂, 30% aq., 1.2 eq) dropwise via an addition funnel. An exotherm may be observed; maintain the temperature below 10°C during addition.
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir until TLC analysis indicates the consumption of the starting material.
-
Work-up: Quench the reaction by adding a saturated solution of sodium thiosulfate (Na₂S₂O₃) to destroy any excess bromine. Neutralize the mixture with a saturated NaHCO₃ solution.
-
Extraction and Purification: Extract the product with ethyl acetate, dry the combined organic layers over Na₂SO₄, and concentrate. Purify the residue by column chromatography.
References
- BenchChem. (2025). Application Notes and Protocols: N-Bromosuccinimide (NBS) for the Bromination of Tetrahydroquinolines. BenchChem.
- Yilmaz, I., & Kucukislamoglu, M. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles.
- Brown, W. D., & Gouliaev, A. H. (2002). Bromination of Isoquinoline, Quinoline, Quinazoline and Quinoxaline in Strong Acid. Synthesis, 2002(01), 83-86. [Link]
- Ukrainets, I. V., et al. (2020). Bromination of quinolin-4(1H)-ones as an efficient strategy for the development of new antibacterial agents. Journal of Organic and Pharmaceutical Chemistry.
- Wang, Y., et al. (2024). Copper-promoted C5-selective bromination of 8-aminoquinoline amides with alkyl bromides. Beilstein Journal of Organic Chemistry, 20, 155-161.
- ResearchGate. (n.d.).
- ACS GCI Pharmaceutical Roundtable. (n.d.).
- BenchChem. (2025). Technical Support Center: Regioselective Bromination of the Quinoline Scaffold. BenchChem.
- SlideShare. (n.d.). Bromine handling and safety.
- YouTube. (2024).
- Oceanchem Group Limited. (2022). Safe Use Of Bromine.
- Standard Operating Procedure. (n.d.).
- Brown, W. D., & Gouliaev, A. H. (2002). Bromination of Isoquinoline, Quinoline, Quinazoline and Quinoxaline in Strong Acid. Semantic Scholar.
- Beilstein Journals. (2024). Copper-promoted C5-selective bromination of 8-aminoquinoline amides with alkyl bromides.
- King, L. C., & Ostrum, G. K. (1964). Selective Bromination with Copper(II) Bromide. The Journal of Organic Chemistry, 29(12), 3459–3461. [Link]
- Djerassi, C. (1948). Brominations with N-Bromosuccinimide and Related Compounds. The Wohl-Ziegler Reaction. Chemical Reviews, 43(2), 271-317. [Link]
- BenchChem. (2025). An In-depth Technical Guide to the Synthesis of 7-Bromo-4-chloro-8-methylquinoline. BenchChem.
- Podgoršek, A., et al. (2009). Bromination of para-substituted phenols using the H2O2-HBr system.
- ChemicalBook. (2022). This compound.
- Wikipedia. (n.d.). Copper(II) bromide. [Link]
- PubChem. (n.d.). This compound.
- RSC Publishing. (2018). A H2O2/HBr system – several directions but one choice: oxidation–bromination of secondary alcohols into mono- and dibromo ketones.
- Krishna Mohan, K.V.V., et al. (2004). Novel Bromination Method for Anilines and Anisoles Using Ammonium Bromide and H2O2 in Acetic Acid.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. acgpubs.org [acgpubs.org]
- 3. Bromine handling and safety | DOCX [slideshare.net]
- 4. Safe Use Of Bromine - News - Oceanchem Group Limited [oceanchemgroup.com]
- 5. youtube.com [youtube.com]
- 6. www-s3-live.kent.edu [www-s3-live.kent.edu]
- 7. Bromination Method for Anilines and Anisoles Using NH4Br/H2O2 in CH3COOH - [www.rhodium.ws] [chemistry.mdma.ch]
- 8. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 9. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Copper(II) bromide - Wikipedia [en.wikipedia.org]
- 13. BJOC - Copper-promoted C5-selective bromination of 8-aminoquinoline amides with alkyl bromides [beilstein-journals.org]
- 14. beilstein-journals.org [beilstein-journals.org]
- 15. scispace.com [scispace.com]
- 16. researchgate.net [researchgate.net]
- 17. This compound | 115104-25-1 [chemicalbook.com]
- 18. This compound | C10H7BrClN | CID 10244160 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
Removal of unreacted starting material from 2-(Bromomethyl)-7-chloroquinoline reactions
Welcome to the technical support center for synthetic challenges involving 2-(Bromomethyl)-7-chloroquinoline. This guide is designed for researchers, scientists, and drug development professionals to provide direct, actionable solutions for a common bottleneck: the removal of unreacted starting material from your reaction mixtures. We will move beyond simple procedural lists to explain the chemical principles behind each troubleshooting step, ensuring you can adapt these strategies to your unique synthetic targets.
Frequently Asked Questions (FAQs)
Q1: I've completed my reaction, but TLC analysis shows a significant amount of unreacted this compound. What is the most reliable method for its removal?
The most robust and widely applicable method for removing unreacted this compound is flash column chromatography on silica gel .[1][2] The rationale is based on the significant polarity difference between the starting material and the expected nucleophilic substitution products. This compound is a relatively non-polar alkyl halide. In contrast, products formed from its reaction with common nucleophiles (e.g., amines, phenols, thiols) will contain more polar functional groups (e.g., secondary/tertiary amines, ethers, thioethers), causing them to adhere more strongly to the silica gel. This difference allows for effective separation using an appropriate eluent system.
Q2: How do I select the optimal eluent system for flash chromatography to separate my product from the starting material?
The key is systematic analysis using Thin Layer Chromatography (TLC) before committing to the column.
-
Baseline Polarity: Start by spotting the crude reaction mixture and the this compound starting material on the same TLC plate.
-
Solvent Screening: Develop the plate in a non-polar solvent system, such as 95:5 Hexane:Ethyl Acetate.[1]
-
Target Rf Values: Your goal is to find a solvent system where the starting material has a high Retention Factor (Rf) of ~0.6-0.7, and your desired product has a lower Rf of ~0.2-0.3.[3] This separation provides a large enough window to collect pure fractions of your product before the unreacted starting material begins to elute.
-
Gradient Elution: For column chromatography, you will typically start with a less polar solvent system to elute the non-polar impurities and the starting material, then gradually increase the polarity to elute your more polar product.[3]
Q3: My TLC plate shows significant streaking or "tailing" for my product spot. What causes this and how can I fix it?
This is a classic issue when working with quinoline derivatives on silica gel.[4] The basic nitrogen atom on the quinoline ring can interact strongly with the acidic silanol groups (Si-OH) on the surface of the silica gel. This acid-base interaction causes the compound to "stick" and move unevenly up the plate, resulting in tailing.
Solution: Add a small amount (0.5-2%) of a basic modifier, such as triethylamine (NEt₃) or pyridine, to your eluent system for both TLC and column chromatography.[4] The amine base will preferentially interact with the acidic sites on the silica, effectively neutralizing the stationary phase and allowing your quinoline product to travel as a more compact, well-defined spot.
Q4: Can I use a chemical "quenching" agent to remove the leftover starting material instead of chromatography?
Yes, this is an excellent and often underutilized strategy, particularly if your product is stable to the conditions. After the primary reaction is complete, you can add a highly nucleophilic and easily separable "scavenger" reagent to consume the excess this compound.
A suitable choice is a secondary amine like piperidine or morpholine . These react rapidly with the alkyl bromide to form a highly polar quaternary ammonium salt. This new, charged species will be insoluble in many organic solvents and can often be removed by a simple aqueous wash or by filtration, simplifying the subsequent purification.
Troubleshooting Guide: From Diagnosis to Solution
This section addresses specific experimental observations and provides a logical workflow to resolve the contamination issue.
Issue 1: Product and Starting Material Spots are Too Close on TLC (Low ΔRf)
Diagnosis: You have run a series of TLCs with various hexane/ethyl acetate and dichloromethane/methanol systems, but the Rf values of your product and the unreacted starting material remain very close, making chromatographic separation inefficient.
Causality: This occurs when the nucleophile you've used does not significantly alter the overall polarity of the resulting molecule. This can happen if your nucleophile is large, greasy, and lacks highly polar functional groups.
Solution Workflow:
-
Attempt a Different Stationary Phase:
-
Alumina: Switch from silica gel to neutral or basic alumina.[4] The different surface chemistry of alumina can alter the retention of your compounds, potentially improving separation. Run TLC on alumina plates first to verify.
-
Reversed-Phase Silica (C18): If your compounds are sufficiently non-polar, reversed-phase chromatography can be highly effective.[4] Here, the separation is inverted: the most non-polar compound (likely the starting material) will be retained more strongly, while your slightly more polar product will elute earlier.
-
-
Consider Recrystallization:
-
If your product is a solid, recrystallization can be an excellent alternative to chromatography.[2][5]
-
Solvent Selection: The goal is to find a solvent or solvent pair in which your product has high solubility at elevated temperatures but low solubility at room or cold temperatures, while the unreacted starting material remains soluble at all temperatures.
-
Screening: Test solvents like ethanol, isopropanol, toluene, or mixtures such as ethyl acetate/hexane.[6][7]
-
-
High-Performance Liquid Chromatography (HPLC):
-
For high-value materials or very difficult separations, preparative HPLC offers much higher resolving power than flash chromatography.[8] Both normal-phase and reversed-phase methods can be developed.
-
Issue 2: Low Product Yield After Column Chromatography and Evidence of Degradation
Diagnosis: Your crude NMR looks promising, but after purification by silica gel chromatography, the yield is significantly lower than expected. TLC analysis of the collected fractions shows new, lower-Rf spots that were not in the original crude mixture.
Causality: Your product is likely degrading on the acidic silica gel. The combination of the Lewis acidic silica surface and the basic quinoline nitrogen can catalyze decomposition pathways, especially for sensitive functional groups.[9]
Solution Workflow:
-
Deactivate the Silica Gel: Before running the column, flush the packed silica gel with your starting eluent containing 1-2% triethylamine.[4][9] This neutralizes the acidic sites and is often sufficient to prevent decomposition.
-
Minimize Contact Time: Run the column as quickly as possible (hence, "flash" chromatography) using positive pressure.[4] The less time your compound spends on the silica, the lower the chance of degradation.
-
Run at Low Temperature: If the compound is particularly sensitive, consider running the column in a cold room to slow the rate of decomposition.[4]
Data Summary & Protocols
Table 1: Comparative Properties for Purification Strategy
| Property | This compound (Starting Material) | Representative SN2 Product (e.g., with Phenol) | Rationale for Separation |
| Molecular Formula | C₁₀H₇BrClN[10] | C₁₆H₁₂ClNO | The product has a higher molecular weight and contains an ether linkage. |
| Molecular Weight | 256.53 g/mol [11] | ~269.72 g/mol | Difference in MW is modest, not ideal for separation by size. |
| Polarity | Low to Medium (Alkyl Halide) | Medium to High (Aromatic Ether) | Primary basis for separation. The ether oxygen significantly increases polarity. |
| Expected Rf | High (e.g., 0.7 in 9:1 Hex:EtOAc) | Low (e.g., 0.3 in 9:1 Hex:EtOAc) | The large difference in Rf (ΔRf) allows for effective separation by column chromatography. |
| H-Bonding | None (Acceptor only at N) | Acceptor (Ether O, Quinolone N) | Increased H-bond accepting capability leads to stronger interaction with silica gel. |
Detailed Protocol: Flash Column Chromatography
This protocol provides a general workflow. The specific eluent system must be optimized beforehand using TLC.[3]
-
TLC Optimization: Determine the ideal solvent system that provides a product Rf of 0.2-0.3 and good separation from the starting material. For this example, we'll assume a 9:1 Hexane:Ethyl Acetate system.
-
Column Packing:
-
Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 100% Hexane or 95:5 Hexane:EtOAc).
-
Gently pour the slurry into the column, ensuring no air bubbles are trapped. Tap the column to promote even packing.
-
Add a thin layer of sand on top of the silica to prevent disturbance.
-
-
Sample Loading (Dry Loading Recommended):
-
Dissolve your crude product in a minimal amount of a suitable solvent (e.g., dichloromethane).
-
Add a small amount of silica gel (approx. 1-2 times the mass of your crude product) to this solution.
-
Evaporate the solvent under reduced pressure to obtain a dry, free-flowing powder.
-
Carefully add this powder to the top of the column.[3]
-
-
Elution:
-
Begin eluting with the determined non-polar solvent system (e.g., 9:1 Hexane:EtOAc). Maintain a constant flow rate using gentle air pressure.
-
Collect fractions of a consistent volume (e.g., 10-20 mL for a medium-sized column).
-
-
Analysis of Fractions:
-
Monitor the collected fractions by TLC to identify those containing your purified product.
-
Spot every few fractions on a TLC plate, alongside your crude mixture and starting material references.
-
Combine the fractions that contain only the pure product spot.
-
-
Solvent Removal: Remove the solvent from the combined pure fractions under reduced pressure to yield your purified compound.
Visual Workflow
The following diagram outlines the decision-making process for troubleshooting the removal of unreacted starting material.
Caption: Decision tree for purifying products from this compound.
References
- PrepChem. (n.d.). Synthesis of B. 2-Bromomethyl-7-chloroquinoline.
- PrepChem. (n.d.). Synthesis of 7-chloro-8-(bromomethyl)quinoline.
- RA College. (2023). SYNTHESIS AND HARACTERIZATION OF QUINOLINE DERIVATIVES CATALYSED BY β-CYCLODEXTRINE.
- SIELC Technologies. (n.d.). Separation of Quinoline on Newcrom R1 HPLC column.
- MDPI. (2022). 2-Bromo-3-((1-(7-chloroquinolin-4-yl)-1H-1,2,3-triazol-4-yl)-methoxy)-benzaldehyde.
- PubChem. (n.d.). This compound.
- ResearchGate. (n.d.). Purification of quinoline yellow components using high-speed counter-current chromatography by stepwise increasing the flow-rate of the mobile phase.
- Google Patents. (n.d.). WO2008135966A1 - Process for the purification of optically impure 2-(2-(3(s)-(3-(7-chloro-2-quinolinyl)ethenyl)phenyl).
- Google Patents. (n.d.). US5310915A - Process for the purification of 7-chloroquinoline-8-carboxylic acids.
- PubChemLite. (n.d.). This compound (C10H7BrClN).
- Synthesis and Biological Activities of Substituted 7-Chloroquinoline Derivatives, Part I. (n.d.).
- Chemistry LibreTexts. (2019). 7.6.1. Elimination of Alkyl Halides.
Sources
- 1. prepchem.com [prepchem.com]
- 2. rac.ac.in [rac.ac.in]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. 2-Bromo-3-((1-(7-chloroquinolin-4-yl)-1H-1,2,3-triazol-4-yl)-methoxy)-benzaldehyde [mdpi.com]
- 6. WO2008135966A1 - Process for the purification of optically impure 2-(2-(3(s)-(3-(7-chloro-2-quinolinyl)ethenyl)phenyl)-3-hydroxy-propyl)phenyl-2-propanol - Google Patents [patents.google.com]
- 7. US5310915A - Process for the purification of 7-chloroquinoline-8-carboxylic acids - Google Patents [patents.google.com]
- 8. Separation of Quinoline on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. This compound | C10H7BrClN | CID 10244160 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. This compound | 115104-25-1 [chemicalbook.com]
Technical Support Center: Navigating Exothermic Events in Quinoline Derivative Synthesis
Introduction: The synthesis of quinoline and its derivatives is fundamental to the development of numerous pharmaceuticals, agrochemicals, and functional materials. However, many classical methods for constructing the quinoline scaffold, such as the Skraup and Doebner-von Miller reactions, are notoriously exothermic and can pose significant safety risks if not properly managed.[1][2] This technical support center provides a comprehensive guide for researchers, scientists, and drug development professionals to anticipate, manage, and troubleshoot exothermic events during quinoline synthesis. Through a detailed question-and-answer format, this guide offers practical, field-proven insights grounded in chemical principles to ensure safer and more reproducible experimental outcomes.
Frequently Asked Questions (FAQs) about Exothermic Quinoline Synthesis
Q1: Which quinoline synthesis reactions are most likely to be dangerously exothermic?
A1: The Skraup and Doebner-von Miller reactions are well-documented for their highly exothermic nature, which can be difficult to control.[1][2]
-
Skraup Synthesis: This reaction involves heating an aniline with glycerol, sulfuric acid, and an oxidizing agent like nitrobenzene.[3] The initial dehydration of glycerol to acrolein by concentrated sulfuric acid is a strongly energetic step.[1] Subsequent steps, including the Michael addition of the aniline to acrolein and the final cyclization and oxidation, also release significant heat.[4] The reaction has a reputation for being violent and can easily lead to a runaway scenario if not properly moderated.[5]
-
Doebner-von Miller Reaction: This method uses an aniline and α,β-unsaturated carbonyl compounds in the presence of a strong acid.[6] Similar to the Skraup synthesis, the acid-catalyzed condensation and cyclization steps can be vigorously exothermic.[7] Tar formation due to the polymerization of the α,β-unsaturated carbonyl compound is a common issue, often exacerbated by poor temperature control.[7]
-
Friedländer Synthesis: In contrast, the Friedländer synthesis, which involves the reaction of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group, is generally considered to be a milder method.[8][9] While it can be exothermic, it typically does not exhibit the violent behavior associated with the Skraup or Doebner-von Miller reactions.
Q2: What is the role of ferrous sulfate (FeSO₄) in moderating the Skraup reaction?
A2: Ferrous sulfate is the most common moderator used to tame the vigorous nature of the Skraup synthesis.[10] It is believed to act as an oxygen carrier, which helps to control the rate of the oxidation step. By slowing down the oxidation, the overall reaction rate is moderated, preventing a sudden and violent release of energy. This allows for a safer execution of the reaction, especially on a larger scale.
Q3: Can I predict the exothermicity of my specific quinoline synthesis?
A3: While precise prediction without calorimetric data is difficult, you can make an educated assessment based on the reaction type and the starting materials. The standard enthalpy of formation (ΔfH⦵298) of quinoline is approximately +174.9 kJ·mol⁻¹.[11] Calculating the overall enthalpy of reaction (ΔHrxn) by subtracting the sum of the enthalpies of formation of the reactants from that of the products can provide a theoretical measure of the heat released. A large negative ΔHrxn indicates a highly exothermic process. For substituted quinolines, the nature of the substituents will also play a role. Computational chemistry methods, such as CBS-QB3, can also be used to estimate the gas-phase enthalpies of formation for novel derivatives.[12]
Troubleshooting Guide: Managing Exothermic Events
This section addresses specific issues you may encounter during your experiments and provides actionable solutions.
Issue 1: The reaction is proceeding too violently or is difficult to control.
Question: My Skraup/Doebner-von Miller reaction is extremely exothermic and appears to be heading towards a runaway. What immediate steps should I take, and how can I prevent this in the future?
Answer: A runaway reaction is a critical safety concern.
Immediate Actions:
-
Emergency Cooling: If it is safe to do so, immediately immerse the reaction flask in a pre-prepared ice-water or ice-salt bath to rapidly reduce the internal temperature.
-
Cease Reagent Addition: If you are adding a reagent, stop the addition immediately.
-
Ensure Ventilation: Work in a well-ventilated fume hood with the sash pulled down to a safe level.
-
Alert Personnel: Inform colleagues in the vicinity of the situation.
Preventative Measures:
-
Controlled Reagent Addition: The order and rate of reagent addition are critical. For the Skraup synthesis, the recommended order is typically aniline, ferrous sulfate, glycerol, and then a slow, portion-wise addition of cooled concentrated sulfuric acid.[10] For highly exothermic reactions, a semi-batch approach where one reactant is added slowly over time is preferable to a batch process where all reactants are mixed at once.[13]
-
Gradual Heating: Begin heating the mixture gently. Once the reaction initiates (often indicated by a sudden increase in temperature or boiling), immediately remove the heat source. The exotherm of the reaction itself should be sufficient to sustain it for a period.[10]
-
Use of Moderators: As discussed in the FAQ, for the Skraup synthesis, the addition of ferrous sulfate is highly recommended.[10] Other moderators like boric acid can also be employed.[1]
-
Efficient Stirring: Inefficient mixing can lead to the formation of localized "hot spots" where the reaction rate accelerates, potentially initiating a runaway. Use an overhead mechanical stirrer for larger scale reactions to ensure homogeneity.[13]
-
Dilution: Running the reaction at a lower concentration by increasing the solvent volume can help to manage the exotherm by providing a larger thermal mass to absorb the heat generated.[13]
Issue 2: Significant tar and byproduct formation is observed.
Question: My reaction mixture is turning into a thick, dark tar, making product isolation difficult and significantly reducing my yield. What causes this and how can I prevent it?
Answer: Tar formation is a common problem in Skraup and Doebner-von Miller syntheses, primarily caused by the acid-catalyzed polymerization of intermediates like acrolein or the α,β-unsaturated carbonyl compound.[7]
Solutions:
-
Optimize Temperature: Excessively high temperatures promote polymerization. Maintain the lowest possible temperature that allows the desired reaction to proceed at a reasonable rate. Careful monitoring and control are key.
-
Slow Reagent Addition: A slow addition of the α,β-unsaturated carbonyl compound (in the Doebner-von Miller reaction) or the controlled in-situ generation of acrolein (in the Skraup synthesis) can minimize their concentration at any given time, thus reducing the rate of polymerization.[7]
-
Purification Strategy: For tarry crude products, steam distillation is a highly effective method to separate the volatile quinoline derivative from the non-volatile tar.[10]
Issue 3: I am scaling up my reaction and experiencing poor temperature control.
Question: I had good control of my reaction at the 100 mL scale, but at the 2 L scale, the exotherm is much harder to manage. Why is this happening and what should I do?
Answer: This is a common scale-up challenge related to heat transfer. As the volume of a reactor increases, its surface area-to-volume ratio decreases.[13] This means that the ability to remove heat through the reactor walls becomes less efficient relative to the heat being generated by the larger volume of reactants.
Solutions:
-
Enhanced Cooling Systems: For larger scale reactions, simple cooling baths may be insufficient. Consider using a jacketed reactor with a circulating cooling fluid.[13] The choice of cooling system will depend on the scale and the magnitude of the exotherm.
-
Reaction Calorimetry: Before scaling up, it is highly advisable to perform reaction calorimetry studies at the lab scale. This will provide crucial data on the heat of reaction, the rate of heat release, and the maximum temperature of the synthesis reaction (MTSR), allowing for the proper design of cooling capacity and safety protocols for the larger scale.[14]
-
Semi-Batch Operation: As mentioned previously, switching from a batch to a semi-batch process, where a key reactant is added at a controlled rate, is a standard strategy for managing exotherms during scale-up.[13] The addition rate can be tied to the cooling capacity of the reactor to ensure the temperature remains within a safe range.
Data Presentation: Thermal Management Parameters
The following tables provide illustrative data and general guidelines for managing exothermic quinoline syntheses. Note that optimal conditions will vary depending on the specific substrates and equipment used.
Table 1: Comparison of Common Quinoline Synthesis Methods
| Synthesis Method | Typical Exothermicity | Key Control Parameters | Common Side Reactions |
| Skraup | High, potentially violent | Moderator (e.g., FeSO₄), slow H₂SO₄ addition, gradual heating | Tar formation, polymerization |
| Doebner-von Miller | High | Slow addition of carbonyl compound, acid catalyst choice, temperature control | Polymerization, tar formation |
| Friedländer | Low to Moderate | Catalyst choice, reaction temperature | Side reactions dependent on substrates |
| Microwave-Assisted | Rapid heating, but manageable | Microwave power and temperature settings | Can lead to rapid pressure build-up |
Table 2: Scale-Up Considerations for a Hypothetical Exothermic Quinoline Synthesis
| Parameter | Lab Scale (100 mL) | Pilot Scale (5 L) | Rationale for Change |
| Stirring | Magnetic Stir Bar | Overhead Mechanical Stirrer | Ensures homogeneity in a larger volume, prevents hot spots.[13] |
| Reagent Addition | All at once (Batch) | Added over 2 hours (Semi-batch) | Controls the rate of heat generation.[13] |
| Cooling | Ice Bath | Jacketed Reactor with Chiller | Provides more efficient and controlled heat removal due to lower surface area-to-volume ratio.[13] |
| Temperature Monitoring | External Thermometer | Internal Temperature Probe | Provides a more accurate reading of the reaction temperature. |
| Reaction Time | 2 hours | 4-6 hours | May need to be extended to ensure complete conversion due to mass transfer limitations. |
Experimental Protocols & Workflows
Protocol 1: Moderated Skraup Synthesis of Quinoline (Illustrative Lab Scale)
Materials:
-
Aniline (freshly distilled)
-
Glycerol (anhydrous)
-
Nitrobenzene
-
Concentrated Sulfuric Acid
-
Ferrous Sulfate Heptahydrate (FeSO₄·7H₂O)
Procedure:
-
Setup: In a round-bottom flask equipped with a reflux condenser and an overhead stirrer, add aniline, ferrous sulfate heptahydrate, and glycerol.[10]
-
Acid Addition: In a well-ventilated fume hood, slowly and with vigorous stirring, add concentrated sulfuric acid to the mixture. The addition is exothermic; use an ice bath to maintain the temperature below a designated limit (e.g., 100-110°C).[4]
-
Initiation: Gently heat the mixture. Once the reaction begins to boil vigorously (an indication of the exotherm), immediately remove the external heat source.[10] The heat of the reaction should sustain reflux for 30-60 minutes.
-
Completion: After the initial vigorous reaction subsides, heat the mixture to a gentle reflux for an additional 2-3 hours to ensure the reaction goes to completion.[10]
-
Workup: Cool the reaction mixture and follow a standard workup procedure, which typically involves careful neutralization with a base and purification by steam distillation to remove tarry byproducts.[10]
Workflow for Troubleshooting a Runaway Exotherm
This decision tree illustrates a logical workflow for responding to and preventing a runaway exothermic reaction.
Caption: A decision-making workflow for managing a runaway exothermic event.
Mechanism Highlighting the Exothermic Step in Skraup Synthesis
The key exothermic steps in the Skraup synthesis involve the acid-catalyzed dehydration of glycerol and the subsequent cyclization and oxidation.
Caption: The main heat-releasing stages of the Skraup quinoline synthesis.
References
- da Silva, M. A. V. R. (n.d.). Thermochemistry of substituted pyridines and analogous heterocycles: the enthalpic increments for a group additivity scheme. SciSpace.
- Quinoline. (n.d.). Wikipedia.
- El-Nahas, A. M. (n.d.). A Thermochemical Computational Study on Hydroxyquinolines and their Azulene Analogues. ChemRxiv.
- Synthesis, Characterization, and DFT Calculations of Quinoline and Quinazoline Derivatives. (2025, August 9). ResearchGate.
- US6103904A - Skraup reaction process for synthesizing quinolones. (n.d.). Google Patents.
- Namazian, M. (2008, July 18). Calculation of the enthalpies of formation and proton affinities of some isoquinoline derivatives. R Discovery.
- Quinoline Synthesis: Nanocatalyzed Green Protocols An Overview. (n.d.). ACS Omega.
- A review on synthetic investigation for quinoline- recent green approaches. (n.d.). Taylor & Francis Online.
- Effects of time and temperature on the Friedländer quinoline synthesis.... (n.d.). ResearchGate.
- Skraup reaction. (n.d.). chemeurope.com.
- Study in the RC1 reaction calorimeter: Schotten-Bauman coupling to T003622 and BOC deprotection to T002633. (2016, October 27).
- Synthesis, Reactions and Medicinal Uses of Quinoline. (n.d.). Pharmaguideline.
- SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. (n.d.). IIP Series.
- Synthesis of Quinoline and Dihydroquinoline Embelin Derivatives as Cardioprotective Agents. (n.d.). PMC - NIH.
- Skraup reaction. (n.d.). Wikipedia.
- Weyesa, A., et al. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Publishing.
- Friedländer synthesis. (n.d.). Wikipedia.
- Doebner–Miller reaction. (n.d.). Wikipedia.
- Tiglani, D. (2021, July 15). Updates on Synthesis and Biological Activities of Quinoline Derivatives: A Review. ResearchGate.
- Different catalytic approaches of Friedländer synthesis of quinolines. (n.d.). PubMed Central - NIH.
- Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. (2020, June 2). PMC.
- Quinoline formation via a modified Combes reaction: Examination of kinetics, substituent effects, and mechanistic pathways. (2025, August 10). ResearchGate.
- Electrochemically assisted Friedlander reaction: a highly efficient and sustainable method for quinoline synthesis. (n.d.). Green Chemistry (RSC Publishing).
- Recent Progress in the Synthesis of Quinolines. (n.d.). PubMed.
- Rapid and Efficient Microwave-Assisted Friedländer Quinoline Synthesis. (2020, November 5). PubMed.
- Quinolines by Three-Component Reaction: Synthesis and Photophysical Studies. (2025, December 18).
- Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies. (n.d.). MDPI.
- Doebner-Miller reaction and applications. (n.d.). Slideshare.
- Iron-Catalyzed Synthesis of Unsymmetrical Disilanes. (2025, December 9). American Chemical Society.
- Doebner–von Miller reaction. (n.d.). ResearchGate.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Skraup_reaction [chemeurope.com]
- 6. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. Friedländer synthesis - Wikipedia [en.wikipedia.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Quinoline - Wikipedia [en.wikipedia.org]
- 12. chemrxiv.org [chemrxiv.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. leap.epa.ie [leap.epa.ie]
Technical Support Center: Phase Transfer Catalysis with 2-(Bromomethyl)-7-chloroquinoline
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing 2-(Bromomethyl)-7-chloroquinoline in reactions involving phase transfer catalysis (PTC). This guide is designed to provide in-depth, practical advice to help you navigate your experiments successfully. We have structured this resource in a flexible question-and-answer format to directly address the challenges you may encounter.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common high-level questions regarding the use of phase transfer catalysis with this compound.
Q1: Why is Phase Transfer Catalysis (PTC) a recommended method for reactions with this compound?
A1: this compound is an organic-soluble electrophile. Many potent nucleophiles (like phenoxides, alkoxides, or cyanide) are salts that are soluble in an aqueous phase but insoluble in the organic phase where the quinoline derivative resides. PTC is the ideal technique to overcome this immiscibility.[1][2] A phase-transfer catalyst, typically a quaternary ammonium salt, acts as a shuttle, transporting the nucleophile from the aqueous or solid phase into the organic phase, enabling the reaction to proceed at a significant rate under mild conditions.[1][2] This method avoids the need for harsh, anhydrous conditions or expensive, polar aprotic solvents like DMSO or DMF that can be difficult to remove.[3][4]
Q2: What types of nucleophilic substitution reactions with this compound are best suited for PTC?
A2: This substrate is an excellent candidate for a variety of SN2 reactions under PTC conditions. The most common applications include:
-
O-Alkylation: Reactions with phenols and alcohols to form ethers, which are widely explored in medicinal chemistry.[5][6]
-
N-Alkylation: Reactions with amines, azides, and heterocyclic compounds.
-
S-Alkylation: Reactions with thiols or thiophenols.
-
C-Alkylation: Reactions with soft carbon nucleophiles like malonic esters.
-
Cyanation: Introduction of a nitrile group using cyanide salts.
Q3: How do I select the right phase transfer catalyst for my reaction?
A3: The choice of catalyst is critical and depends on the nucleophile, solvent, and temperature.
-
Quaternary Ammonium Salts: These are the most common. Tetrabutylammonium bromide (TBAB) is a versatile and widely used catalyst for many applications.[7][8] For more challenging reactions or when a higher concentration of the catalyst is needed in the organic phase, more lipophilic (organic-loving) catalysts with longer alkyl chains (e.g., tetrahexylammonium bromide) or benzyl groups (e.g., benzyltriethylammonium chloride, TEBAC) are effective.
-
Quaternary Phosphonium Salts: These are generally more thermally stable than their ammonium counterparts, making them suitable for reactions requiring higher temperatures (>100 °C).
-
Crown Ethers: These are excellent for reactions involving alkali metal salts (like potassium salts), as they complex the metal cation, liberating a highly reactive "naked" anion. However, they are more expensive and have toxicity concerns.
A key factor is the catalyst's ability to partition between the two phases. The structure of the catalyst, often characterized by empirical parameters like the total number of carbons (C#), influences its effectiveness.[4]
Q4: Can the quinoline nitrogen in this compound cause any complications?
A4: Yes, the quinoline nitrogen is nucleophilic and can potentially react with the bromomethyl group of another molecule, leading to self-quaternization and the formation of unwanted dimeric byproducts. This is more likely to occur under harsh conditions or with prolonged reaction times. Careful control of reaction temperature and stoichiometry is essential to minimize this side reaction.
Part 2: Troubleshooting Guide
This section provides solutions to specific problems you might encounter during your experiments.
Problem 1: Low or No Reaction Conversion
-
Possible Cause 1: Inefficient Catalyst
-
Solution: The chosen catalyst may not be sufficiently lipophilic to effectively transport the nucleophile into the organic phase. If you are using a catalyst with smaller alkyl groups (like tetraethylammonium), consider switching to a more lipophilic one such as Tetrabutylammonium Bromide (TBAB) or Aliquat 336 (a mixture of methyltrioctylammonium chlorides).[4] The catalyst's structure plays a crucial role in its performance.[4]
-
-
Possible Cause 2: Poor Mixing
-
Solution: Vigorous stirring is essential in PTC to maximize the interfacial surface area between the phases where the catalyst exchange occurs.[9] If you observe two distinct, unstirred layers, your reaction rate will be severely limited. Increase the stirring speed to create a fine emulsion.
-
-
Possible Cause 3: Catalyst Poisoning
-
Solution: Certain highly lipophilic anions generated during the reaction can pair very strongly with the catalyst's cation, effectively taking the catalyst out of the catalytic cycle. For example, if your leaving group is iodide or a tosylate, it might "poison" the catalyst.[4] While the leaving group here is bromide, if other lipophilic anions are present, this could be an issue. Consider using a different catalyst or ensuring the leaving group is efficiently removed from the organic phase.
-
Problem 2: Formation of Side Products
-
Possible Cause 1: Hydrolysis of the Bromomethyl Group
-
Description: The bromomethyl group can be hydrolyzed to the corresponding alcohol (2-(hydroxymethyl)-7-chloroquinoline), especially in the presence of a strong aqueous base like sodium hydroxide.
-
Solution:
-
Use a Weaker Base: Switch from NaOH or KOH to a solid base like potassium carbonate (K₂CO₃) or potassium bicarbonate (KHCO₃). This creates a solid-liquid PTC system, which can significantly reduce the concentration of hydroxide ions and minimize hydrolysis.
-
Control Stoichiometry: Use only a slight excess of the base required to deprotonate your nucleophile.
-
-
-
Possible Cause 2: C-Alkylation vs. O-Alkylation in Phenols
-
Description: Phenoxide ions are ambident nucleophiles, meaning they can react at either the oxygen or the carbon atoms of the aromatic ring (typically at the ortho position).[5] While O-alkylation is usually kinetically favored, C-alkylation can become a significant side reaction.[10][11]
-
Solution:
-
Solvent Choice: The choice of solvent can influence the selectivity. Less polar solvents often favor O-alkylation.
-
Counter-ion: The nature of the cation associated with the phenoxide can affect the O/C selectivity. Using PTC with potassium carbonate often provides good O-selectivity.
-
-
-
Possible Cause 3: Dimerization/Self-Quaternization
-
Description: As mentioned in the FAQs, the quinoline nitrogen of one molecule can attack the bromomethyl group of another.
-
Solution:
-
Slow Addition: Add the this compound solution slowly to the reaction mixture containing the nucleophile and catalyst. This keeps the concentration of the alkylating agent low at any given time, favoring the reaction with the intended nucleophile.
-
Lower Temperature: Running the reaction at a lower temperature can reduce the rate of this bimolecular side reaction.
-
-
Problem 3: Difficult Product Purification and Catalyst Removal
-
Possible Cause 1: Persistent Emulsions During Workup
-
Solution: Quaternary ammonium salts are surfactants and can cause stable emulsions during aqueous workup. To break the emulsion, add a saturated solution of sodium chloride (brine). This increases the ionic strength of the aqueous phase, which helps to separate the layers.[12]
-
-
Possible Cause 2: Catalyst Contamination in the Final Product
-
Solution: The phase transfer catalyst can be soluble in the organic phase and difficult to remove by simple extraction.
-
Water Wash: If using a catalyst like TBAB, multiple washes with water (not brine) can help pull it into the aqueous phase.[12]
-
Silica Gel Chromatography: The catalyst is a salt and will typically have a very high affinity for silica gel. It will usually stick to the baseline, allowing for easy separation of your neutral organic product.
-
Acid Wash: For basic products, an acid wash can be used to extract the product into the aqueous phase, leaving the catalyst in the organic layer. The product can then be recovered by basifying the aqueous layer and re-extracting.
-
-
Part 3: Experimental Protocols & Data
Generic Protocol for O-Alkylation of a Phenol
This protocol provides a general starting point for the reaction of this compound with a generic phenol using TBAB as the catalyst.
Step-by-Step Methodology:
-
Setup: To a round-bottom flask equipped with a magnetic stirrer and a condenser, add the phenol (1.0 eq), potassium carbonate (K₂CO₃, 2.0 eq), and Tetrabutylammonium Bromide (TBAB, 0.1 eq).
-
Solvent Addition: Add an appropriate organic solvent (e.g., Toluene or Acetonitrile, ~5-10 mL per mmol of phenol).
-
Substrate Addition: Dissolve this compound (1.1 eq) in a minimal amount of the same solvent and add it to the flask.
-
Reaction: Heat the mixture to the desired temperature (typically 60-80 °C) and stir vigorously for 4-24 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Filter off the solid potassium carbonate and wash the solid with a small amount of the reaction solvent.
-
Combine the filtrates and wash with water (2x) and then with brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by silica gel column chromatography or recrystallization.
Data Summary: Recommended Starting Conditions
| Parameter | Recommended Range/Value | Rationale & Key Considerations |
| Catalyst | Tetrabutylammonium Bromide (TBAB) | Good balance of reactivity and cost. Effective for a wide range of alkylations.[7][8] |
| Catalyst Loading | 5-10 mol% | Sufficient for most reactions. Higher loading may be needed for difficult transformations. |
| Base | Potassium Carbonate (K₂CO₃) | Solid, inorganic base. Minimizes hydrolysis side reactions compared to NaOH/KOH. |
| Solvent | Toluene, Acetonitrile, or Dichloromethane | Solvent choice can affect reaction rate and selectivity. Toluene is good for higher temps; Acetonitrile is a more polar option. |
| Temperature | 60 - 80 °C | Provides a good reaction rate without significant thermal degradation of the substrate or catalyst. |
| Stirring Speed | > 1000 RPM | Vigorous stirring is critical to ensure efficient mass transfer between phases.[9] |
Visualization of the Catalytic Cycle
Below is a diagram illustrating the mechanism of phase transfer catalysis for the alkylation of a phenoxide ion.
Caption: Phase transfer catalytic cycle for O-alkylation.
Troubleshooting Workflow
This diagram outlines a logical approach to troubleshooting common issues.
Caption: A decision tree for troubleshooting PTC reactions.
References
- Miyake, H., et al. (2003). Phase behavior and phase-transfer catalysis of tetrabutylammonium salts. Interface-mediated catalysis. Langmuir, 19(25), 10402–10408. [Link]
- Halpern, M. (n.d.). Sometimes TBAB is Just a Source of Organic-Soluble Bromide. PTC Organics Inc.[Link]
- Khatun, N., et al. (2021). Tetrabutylammonium Bromide (TBAB) Catalyzed Synthesis of Bioactive Heterocycles. Current Organic Synthesis, 18(1), 2-23. [Link]
- Halpern, M. (n.d.). Mechanism of Phase-Transfer Catalysis & Relevance to PTC Process Development. PTC Organics Inc.[Link]
- Gomez, X., et al. (2020). Phenol alkylation under phase transfer catalysis conditions: Insights on the mechanism and kinetics from computations.
- ACS GCI Pharmaceutical Roundtable. (n.d.).
- Macmillan Group, Princeton University. (2008).
- OperaChem. (2023).
- Halpern, M. (n.d.).
- Taylor & Francis Online. (n.d.). Phase-transfer catalyst – Knowledge and References. [Link]
- Lee, D.-H., et al. (2012). Dehydrative C-H Alkylation and Alkenylation of Phenols with Alcohols: Expedient Synthesis for Substituted Phenols and Benzofurans. Journal of the American Chemical Society, 134(15), 6571–6574. [Link]
Sources
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. Phase transfer catalysis (PTC) - operachem [operachem.com]
- 3. phasetransfer.com [phasetransfer.com]
- 4. Phase Transfer Catalysis - Wordpress [reagents.acsgcipr.org]
- 5. researchgate.net [researchgate.net]
- 6. Phenol alkylation under phase transfer catalysis conditions: Insights on the mechanism and kinetics from computations [ouci.dntb.gov.ua]
- 7. Tetrabutylammonium Bromide-Activity & Application_Chemicalbook [chemicalbook.com]
- 8. Tetrabutylammonium Bromide (TBAB) Catalyzed Synthesis of Bioactive Heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. macmillan.princeton.edu [macmillan.princeton.edu]
- 10. researchgate.net [researchgate.net]
- 11. Dehydrative C-H Alkylation and Alkenylation of Phenols with Alcohols: Expedient Synthesis for Substituted Phenols and Benzofurans [organic-chemistry.org]
- 12. phasetransfercatalysis.com [phasetransfercatalysis.com]
Optimizing temperature and reaction time for alkylation reactions
Welcome to the technical support center for alkylation reaction optimization. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of temperature and reaction time control. Here, you will find practical, in-depth answers to common challenges, grounded in established chemical principles.
Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the optimization of temperature and reaction time in alkylation.
Q1: How does temperature fundamentally affect my alkylation reaction's outcome?
Temperature is a critical parameter that directly influences both the rate and selectivity of your alkylation reaction.[1] According to the Arrhenius equation, a general rule of thumb is that reaction rates double for every 10°C increase in temperature. However, this increased rate is not always beneficial. Higher temperatures can provide the necessary activation energy for undesirable side reactions, such as elimination, polyalkylation, or substrate/product decomposition.[2][3] Conversely, excessively low temperatures can significantly slow down the reaction, leading to incomplete conversion even after extended periods.[4]
Q2: What is the ideal starting temperature for my alkylation reaction?
There is no universal starting temperature, as it depends heavily on the specific substrates, alkylating agent, solvent, and catalyst used.[1] A good starting point is often room temperature or slightly below (0-25°C) for many standard alkylations, such as those involving activated substrates.[5][6][7] For less reactive systems, gentle heating might be necessary.[8] It is crucial to consult literature for similar transformations to establish a reasonable starting point. For highly exothermic reactions, such as certain Friedel-Crafts alkylations or Grignard reactions, starting at a low temperature (e.g., -78°C or 0°C) is a critical safety measure to control the reaction rate and prevent thermal runaways.[9][10]
Q3: How long should I run my reaction?
The optimal reaction time is the point at which the maximum yield of the desired product is achieved with minimal formation of byproducts. Running a reaction for too short a time will result in incomplete conversion and a lower yield.[8] Conversely, extending the reaction time unnecessarily can lead to the formation of degradation products or an increase in side reactions like polyalkylation.[11] The best practice is to monitor the reaction's progress using techniques like Thin Layer Chromatography (TLC), Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), or NMR spectroscopy.[12][13][14][15]
Q4: What is the relationship between kinetic and thermodynamic control in alkylation?
This concept is crucial when competing reaction pathways exist.
-
Kinetic Control: At lower temperatures, the reaction is often under kinetic control, meaning the major product is the one that forms the fastest (i.e., has the lowest activation energy).[16][17][18] This is often the less stable product. For example, in the alkylation of an unsymmetrical ketone, deprotonation at the less sterically hindered α-carbon is faster, leading to the kinetic enolate.[10][17]
-
Thermodynamic Control: At higher temperatures, the system has enough energy to overcome higher activation barriers and reach equilibrium.[16] Under these conditions, the major product is the most thermodynamically stable one.[16][17][18] Continuing the ketone example, at higher temperatures, the more substituted (and more stable) thermodynamic enolate will predominate.[10][19]
Understanding this principle allows you to steer the reaction towards the desired isomer by carefully selecting the reaction temperature.[16]
Troubleshooting Guide
This section provides a systematic approach to resolving specific issues encountered during alkylation experiments.
Issue 1: Low or No Product Yield
A low yield is one of the most common problems in alkylation reactions.[4][20]
Possible Cause 1: Reaction Temperature is Too Low
-
Explanation: The reaction may not have sufficient thermal energy to overcome the activation energy barrier, resulting in a very slow or stalled reaction.[4]
-
Troubleshooting Steps:
-
Monitor the Reaction: Before making changes, ensure the reaction has genuinely stalled by taking samples at regular intervals and analyzing them (e.g., by TLC or LC-MS).
-
Incremental Temperature Increase: Gradually increase the reaction temperature by 10-20°C.
-
Hold and Monitor: Maintain the new temperature for a set period (e.g., 1-2 hours) and re-analyze the reaction mixture to see if product formation has commenced or increased.
-
Consider Reflux: If the reaction is still sluggish at moderate temperatures, and the reactants and products are thermally stable, heating the reaction to the boiling point of the solvent (reflux) can be an effective strategy.[5]
-
Possible Cause 2: Reaction Time is Insufficient
-
Explanation: Many reactions, especially at lower temperatures, require a significant amount of time to reach completion. Quenching the reaction prematurely will naturally result in a low yield.[21]
-
Troubleshooting Steps:
-
Establish a Baseline: Run the reaction and monitor its progress at regular intervals (e.g., every hour) until no further consumption of the starting material is observed. This establishes the necessary reaction time under those specific conditions.
-
Overnight Reactions: For slow reactions, it is common practice to let them stir overnight, ensuring they have ample time to proceed to completion.
-
Issue 2: Formation of Multiple Products (Low Selectivity)
The formation of byproducts is a frequent challenge, often linked to temperature control.
Possible Cause 1: Polyalkylation
-
Explanation: The initial alkylated product can sometimes be more nucleophilic than the starting material, leading to a second alkylation event.[6] This is particularly common in Friedel-Crafts alkylation and the alkylation of amines.[8] Higher temperatures often exacerbate this issue.[22]
-
Troubleshooting Steps:
-
Lower the Temperature: Running the reaction at a lower temperature can often disfavor the second alkylation, which may have a higher activation energy.
-
Control Stoichiometry: Use a large excess of the substrate that is being alkylated.[6][8]
-
Slow Addition: Add the alkylating agent slowly (dropwise) to the reaction mixture to maintain a low instantaneous concentration, which can suppress polyalkylation.[8][9]
-
Possible Cause 2: Competing Substitution (C- vs. O-Alkylation) or Elimination Reactions
-
Explanation: Many nucleophiles are ambident, meaning they can be alkylated at different atoms (e.g., carbon vs. oxygen in an enolate).[4] The ratio of these products is often influenced by the solvent, counter-ion, and temperature. Additionally, alkyl halides can undergo elimination reactions (E1/E2) to form alkenes, a process that is generally favored at higher temperatures.[23]
-
Troubleshooting Steps:
-
Optimize Temperature for Selectivity: Lower temperatures generally favor substitution over elimination. Experiment with a range of temperatures to find the optimal balance.
-
Solvent Choice: The choice of solvent can significantly impact selectivity.[24][25][26] Polar aprotic solvents (e.g., THF, DMF) often favor C-alkylation, while polar protic solvents can favor O-alkylation.[4][24]
-
Kinetic vs. Thermodynamic Control: As discussed in the FAQ, use low temperatures with a strong, bulky base (like LDA) to favor the kinetic product, or higher temperatures with a weaker base to favor the thermodynamic product.[10][17]
-
Experimental Protocols & Data
Protocol 1: General Workflow for Optimizing Reaction Temperature
This protocol outlines a systematic approach to finding the optimal temperature for a novel alkylation reaction.
-
Literature Review: Search for similar transformations to establish a safe and reasonable starting temperature.
-
Small-Scale Test Reactions: Set up several small-scale reactions in parallel.
-
Temperature Gradient: Run each reaction at a different temperature (e.g., -20°C, 0°C, 25°C, 50°C).
-
Reaction Monitoring: At set time intervals (e.g., 1h, 3h, 6h, 24h), take a small aliquot from each reaction.
-
Quench and Analyze: Quench the aliquots and analyze them by a suitable method (TLC, GC, LC-MS, NMR) to determine the ratio of starting material, desired product, and major byproducts.[12][14]
-
Data Evaluation: Plot the yield of the desired product as a function of temperature and time to identify the optimal conditions.
Table 1: Influence of Temperature on Common Alkylation Side Reactions
| Side Reaction | General Temperature Effect | Rationale |
| Polyalkylation | Favored at higher temperatures | The second alkylation step often has a higher activation energy.[6][22] |
| Elimination (E1/E2) | Favored at higher temperatures | Elimination reactions are entropically favored and become more competitive with substitution at elevated temperatures. |
| Rearrangement | Favored at higher temperatures | In reactions involving carbocation intermediates (e.g., Friedel-Crafts), higher temperatures provide the energy for rearrangements to more stable carbocations.[5] |
| Decomposition | Occurs at excessively high temperatures | Reactants, products, or catalysts may not be thermally stable above a certain temperature. |
Visualizations
Diagram 1: Decision Tree for Troubleshooting Low Alkylation Yield
Caption: A workflow for diagnosing and resolving low product yield.
Diagram 2: Kinetic vs. Thermodynamic Control Pathways
Sources
- 1. Alkyl Strategies for Optimizing Reaction Conditions [eureka.patsnap.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. physicsforums.com [physicsforums.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. labproinc.com [labproinc.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. Reaction progress kinetic analysis - Wikipedia [en.wikipedia.org]
- 14. quora.com [quora.com]
- 15. monomole.com [monomole.com]
- 16. fiveable.me [fiveable.me]
- 17. Thermodynamic and kinetic reaction control - Wikipedia [en.wikipedia.org]
- 18. jackwestin.com [jackwestin.com]
- 19. masterorganicchemistry.com [masterorganicchemistry.com]
- 20. The α-alkylation of ketones in flow - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D3RE00229B [pubs.rsc.org]
- 21. Troubleshooting [chem.rochester.edu]
- 22. Alkylation unit - Wikipedia [en.wikipedia.org]
- 23. masterorganicchemistry.com [masterorganicchemistry.com]
- 24. Questions a. Explain how solvent polarity affects the rate of alkylation.. [askfilo.com]
- 25. researchgate.net [researchgate.net]
- 26. Solvent effects - Wikipedia [en.wikipedia.org]
Technical Support Center: Preventing Decomposition of 2-(Bromomethyl)-7-chloroquinoline
Prepared by the Senior Application Scientist Team
Welcome to the technical support guide for 2-(Bromomethyl)-7-chloroquinoline. This document provides researchers, scientists, and drug development professionals with in-depth troubleshooting advice and best practices to ensure the long-term stability and integrity of this critical reagent. Due to its chemical structure, this compound is highly reactive and susceptible to degradation if not handled and stored with precision.
Troubleshooting and Frequently Asked Questions (FAQs)
This section addresses common issues encountered during the storage and handling of this compound in a direct question-and-answer format.
Q1: I have just received a new batch of this compound. What are the immediate steps I must take to ensure its stability?
A1: Proper initial handling is the most critical step in preventing premature degradation. The compound is a benzylic bromide analogue, making it highly susceptible to nucleophilic attack by atmospheric moisture and prone to light-induced radical reactions.[1][2]
Immediate Actions Upon Receipt:
-
Do Not Open Immediately: If the vial is cold, allow it to warm completely to ambient laboratory temperature before opening. This prevents atmospheric water from condensing on the cold solid, which would initiate hydrolysis.[3]
-
Inert Atmosphere Handling: Whenever possible, perform the initial opening and any subsequent aliquoting inside a glovebox or glove bag under a dry, inert atmosphere (e.g., argon or nitrogen). This minimizes exposure to both moisture and oxygen.
-
Aliquoting: Avoid repeatedly opening and closing the main stock vial. We strongly recommend dividing the bulk powder into smaller, single-use quantities in separate, appropriate vials. This protects the integrity of the main stock.
-
Proper Sealing and Labeling: Seal each aliquot vial tightly, preferably with a PTFE-lined cap. Wrap the cap junction with Parafilm® for an extra barrier against moisture. Label each vial clearly with the compound name, date, and concentration (if preparing solutions).
-
Store Correctly: Immediately transfer all aliquots and the main stock to the recommended storage conditions outlined in the table below.
Q2: My once-white this compound powder has turned yellow or brownish. What has happened, and can I still use it?
A2: A color change from white to yellow, brown, or even a sticky solid is a clear visual indicator of decomposition. The primary culprits are hydrolysis and oligomerization/polymerization.
-
Hydrolysis: Reaction with ambient moisture replaces the bromide with a hydroxyl group, forming 2-(hydroxymethyl)-7-chloroquinoline.
-
Oligomerization: Benzylic halides can undergo self-alkylation or free-radical polymerization, especially when exposed to light, heat, or trace metal impurities, resulting in complex, often colored, mixtures.[4][5]
Usability: It is strongly advised not to use the discolored reagent without rigorous purity analysis. The presence of impurities can lead to unpredictable side reactions, low yields, and difficult purification in your experiments. You must first perform a quality control check as described in Q4.
Q3: What are the fundamental chemical reasons for this compound's instability?
A3: The instability is rooted in the "benzylic" position of the bromomethyl group. The carbon atom holding the bromine is directly attached to the quinoline aromatic system. This structural feature has two major consequences:
-
Facilitates Nucleophilic Substitution (SN1/SN2): The C-Br bond is weakened because the departure of the bromide ion (Br⁻) is stabilized. In an Sₙ1-type reaction, the resulting benzylic carbocation is highly stabilized by resonance delocalization across the entire quinoline ring system.[1][6][7] This makes the compound highly reactive toward even weak nucleophiles like water.
-
Promotes Free Radical Formation: The C-H bonds of a methyl group at a benzylic position are known to be relatively weak.[2] Similarly, the C-Br bond can be cleaved homolytically by UV light or heat to form a resonance-stabilized benzylic radical.[5][8] This radical is highly reactive and can initiate chain reactions, leading to polymerization or other degradation pathways.
Q4: How can I quantitatively assess the purity of my stored this compound?
A4: Visual inspection is only a preliminary check. For a definitive assessment, use one or more of the following analytical methods.[9]
-
Thin-Layer Chromatography (TLC): This is the quickest method.
-
Procedure: Dissolve a tiny amount of your compound in a suitable solvent (e.g., dichloromethane or ethyl acetate). Spot it on a silica TLC plate alongside a known fresh standard if available.
-
Interpretation: A pure compound should show a single spot. The appearance of a new, more polar spot (lower Rf) often indicates the hydrolysis product, while streaking or material at the baseline suggests polymeric impurities.
-
-
¹H NMR Spectroscopy: This provides structural confirmation.
-
Signature Peak: The key signal for the pure compound is the singlet for the two benzylic protons of the -CH₂Br group, typically found around 4.5-5.0 ppm.
-
Degradation Peaks: The hydrolysis product, 2-(hydroxymethyl)-7-chloroquinoline, will show a new singlet for its -CH₂OH protons at a slightly different chemical shift, and a broad singlet for the -OH proton.
-
-
HPLC-MS: This is the most robust method for quantitative purity analysis.[10]
-
Procedure: A stability-indicating reverse-phase HPLC method can separate the parent compound from its degradation products.
-
Interpretation: The peak area percentage will give you the quantitative purity. Mass spectrometry (MS) detection can be used to confirm the identity of the parent peak and tentatively identify the masses of any impurity peaks.[9]
-
Protocols for Storage and Quality Control
Data Presentation: Recommended Storage Conditions
| Parameter | Recommendation | Scientific Rationale |
| Temperature | -20°C | Slows the rate of all chemical decomposition pathways, including hydrolysis and radical formation. |
| Atmosphere | Dry Inert Gas (Argon or Nitrogen) | Displaces atmospheric moisture to prevent hydrolysis and oxygen to prevent oxidative/radical decomposition.[3] |
| Light | Store in Darkness (Amber Vial) | Prevents photo-initiation of free-radical chain reactions that lead to oligomerization.[3] |
| Container | Tightly Sealed PTFE-Lined Cap Vial | Provides a robust physical barrier against moisture and air ingress. |
| Handling | Aliquot into Single-Use Quantities | Minimizes repeated exposure of the bulk material to ambient conditions, preventing cumulative degradation. |
Experimental Protocol 1: Recommended Long-Term Storage
-
Upon receipt, place the manufacturer's sealed vial in a desiccator at room temperature to equilibrate.
-
Transfer the vial into an inert atmosphere glovebox.
-
Open the main vial and carefully portion the solid into several smaller, pre-weighed, amber glass vials suitable for single experiments.
-
Backfill each new vial with argon or nitrogen gas before tightly sealing with a PTFE-lined cap.
-
Wrap the cap-vial interface of each aliquot with Parafilm®.
-
Label each vial appropriately.
-
Place all vials inside a secondary container (e.g., a small box) and store them in a -20°C freezer.
Experimental Protocol 2: Purity Assessment by TLC
-
Prepare Sample: Dissolve ~1 mg of this compound in 0.5 mL of dichloromethane.
-
Spot Plate: Using a capillary tube, carefully spot a small amount of the solution onto the baseline of a silica gel TLC plate (e.g., Silica Gel 60 F₂₅₄).
-
Develop Plate: Place the plate in a developing chamber containing a suitable mobile phase (e.g., 3:1 Hexanes:Ethyl Acetate). Ensure the chamber is saturated with solvent vapor. Allow the solvent front to travel up the plate.
-
Visualize: Remove the plate and immediately mark the solvent front. Visualize the spots under a UV lamp at 254 nm.
-
Analyze: A pure sample will exhibit a single, well-defined spot. Calculate the Rf value. The presence of additional spots indicates impurities.
Mandatory Visualizations
Decomposition Pathways
The primary degradation mechanisms for this compound are hydrolysis and radical-initiated oligomerization.
Caption: Primary decomposition routes for this compound.
Troubleshooting Workflow for Suspect Reagent
This workflow provides a logical sequence of steps to assess a potentially degraded reagent.
Caption: Decision workflow for handling a suspect batch of reagent.
References
- Pearson Education. (n.d.). Benzyl bromide is a primary halide. It undergoes SN1 substitution...
- RSC Publishing. (2025). Photocatalytic generation of alkoxysulfonium ions for selective oxidation of benzylic/allylic halides to carbonyls under base-free conditions. National Center for Biotechnology Information.
- Master Organic Chemistry. (2018). Reactions on the “Benzylic” Carbon: Bromination And Oxidation.
- Chemistry Steps. (n.d.). Benzylic Bromination.
- Chemistry LibreTexts. (2023). 11.10: Benzylic Bromination of Aromatic Compounds.
- BenchChem. (2025). A Comparative Guide to Leaving Groups in Benzylic Bromides for Derivatization.
- MDPI. (n.d.). ANALYTICAL METHODS FOR THE DEGRADATION OF PHYTOCONSTITUENTS.
- YouTube. (2021). 154 CHM2211 Reactions at Benzylic Position Free Radical Halogenation.
- Khan Academy. (n.d.). Reactions at the benzylic position.
- National Center for Biotechnology Information. (n.d.). This compound. PubChem.
- Chemistry LibreTexts. (2019). 15.2: Allylic and Benzylic Halogenation.
- YouTube. (2020). 10.1 Free Radical Halogenation | Organic Chemistry.
- MDPI. (2022). 2-Bromo-3-((1-(7-chloroquinolin-4-yl)-1H-1,2,3-triazol-4-yl)-methoxy)-benzaldehyde.
- ResearchGate. (2025). Synthesis of 2-Bromomethyl-4-methyl-2,3-dihydrofuro[3,2-c]quinoline and Some Its Transformations.
- ResearchGate. (2025). Analytical methodologies for discovering and profiling degradation-related impurities.
Sources
- 1. Benzyl bromide is a primary halide. It undergoes SN1 substitution... | Study Prep in Pearson+ [pearson.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. lumiprobe.com [lumiprobe.com]
- 4. Photocatalytic generation of alkoxysulfonium ions for selective oxidation of benzylic/allylic halides to carbonyls under base-free conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Benzylic Bromination - Chemistry Steps [chemistrysteps.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. m.youtube.com [m.youtube.com]
- 9. ijmr.net.in [ijmr.net.in]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Scaling Up the Synthesis of 2-(Bromomethyl)-7-chloroquinoline
Introduction: 2-(Bromomethyl)-7-chloroquinoline is a pivotal building block in pharmaceutical research, particularly in the development of antimalarial and anticancer agents.[1] Its synthesis, typically achieved via the Wohl-Ziegler bromination of 7-chloro-2-methylquinoline (7-chloroquinaldine), presents unique challenges when transitioning from bench-scale to pilot or manufacturing scale.[2][3] This guide provides in-depth technical support, troubleshooting advice, and answers to frequently asked questions for researchers, chemists, and process development professionals engaged in scaling up this critical synthesis. Our focus is on anticipating and resolving common issues to ensure a robust, safe, and efficient process.
Section 1: Synthesis Overview & Core Protocol
The primary route to this compound is the free-radical bromination of the benzylic methyl group of 7-chloro-2-methylquinoline. The most common and established method is the Wohl-Ziegler reaction, which utilizes N-Bromosuccinimide (NBS) as the bromine source and a radical initiator.[3][4]
General Reaction Scheme
The reaction proceeds by substituting a hydrogen atom on the methyl group with a bromine atom, initiated by radicals generated from a source like benzoyl peroxide or AIBN under thermal or photochemical conditions.[2]
Caption: General scheme of the Wohl-Ziegler bromination.
Core Experimental Protocol (Bench Scale)
This protocol is adapted from established literature procedures and serves as a baseline for scale-up development.[2]
-
Reactor Setup: To a dry, three-necked round-bottom flask equipped with a reflux condenser, magnetic stirrer, and nitrogen inlet, add 7-chloro-2-methylquinoline (1.0 eq).
-
Solvent & Reagent Addition: Add a suitable solvent, such as carbon tetrachloride (CCl₄) or acetonitrile, to create a suspension. Add N-Bromosuccinimide (NBS, 1.0 - 1.1 eq) and a radical initiator (e.g., benzoyl peroxide, 0.02-0.05 eq).
-
Reaction Initiation: Heat the mixture to reflux. Initiation of the reaction is often indicated by an increase in the reflux rate. For photochemical initiation, illuminate the flask with a suitable lamp (e.g., 300W reflector bulb).[2]
-
Monitoring: Monitor the reaction progress by TLC or HPLC. A key visual cue is the consumption of the dense NBS, which is replaced by the less dense succinimide by-product that floats to the surface.[4]
-
Workup: Once the starting material is consumed (typically 4-8 hours), cool the reaction mixture to room temperature. Filter off the succinimide by-product.
-
Purification: Wash the filtrate with an aqueous solution of sodium thiosulfate to quench any remaining bromine, followed by a water wash. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is typically a mixture of starting material, the desired monobromo product, and the dibromo by-product.[2]
-
Final Purification: Purify the crude material by flash column chromatography.
Key Process Parameters for Scale-Up
| Parameter | Recommended Range | Rationale & Key Considerations |
| NBS Stoichiometry | 1.0 - 1.1 equivalents | Using a slight excess can drive the reaction to completion, but significantly more increases the risk of over-bromination.[5] |
| Initiator Loading | 0.02 - 0.05 equivalents | Sufficient to initiate the radical chain reaction. Overloading can lead to uncontrolled reaction rates and impurity formation. |
| Solvent Choice | CCl₄, CH₃CN, Trifluorotoluene | CCl₄ is traditional but toxic and ozone-depleting.[4] Acetonitrile is a viable alternative.[6] Solvent choice impacts reagent solubility and reflux temperature. |
| Temperature | Reflux (Solvent Dependent) | Must be high enough to decompose the initiator at a suitable rate. Typically 75-85°C. |
| Reaction Time | 4 - 10 hours | Highly dependent on scale, initiator efficiency, and temperature. Must be optimized via careful monitoring to maximize yield and minimize by-products. |
Section 2: Troubleshooting Guide
This section addresses the most common problems encountered during the scale-up of the this compound synthesis.
Q1: My reaction yield is low, with a significant amount of unreacted starting material. What's going wrong?
A1: This is a classic initiation or propagation problem. Several factors could be at play:
-
Cause 1: Ineffective Radical Initiation: The radical initiator (e.g., benzoyl peroxide, AIBN) may be old or degraded. On a larger scale, inefficient heat transfer can lead to "cold spots" in the reactor, preventing the initiator from decomposing consistently.
-
Solution: Use a fresh, verified batch of the radical initiator. For scale-up, ensure your reactor has adequate agitation and heating to maintain a uniform temperature profile. Consider adding the initiator in portions over the first hour of the reaction to sustain the radical chain.
-
-
Cause 2: Presence of Radical Inhibitors: Oxygen is a potent radical inhibitor. Impurities in the starting material or solvent (e.g., phenols, anilines) can also quench the radical chain reaction.
-
Solution: Ensure the reaction is performed under an inert atmosphere (Nitrogen or Argon). Use purified, anhydrous solvents. If the starting 7-chloro-2-methylquinoline is sourced from a multi-step synthesis, consider purifying it by recrystallization or distillation before use.[7]
-
-
Cause 3: Insufficient Energy Input: If using photochemical initiation, the light may not be penetrating the entire reaction volume, a common issue at scale.
-
Solution: Ensure the lamp is powerful enough for the reactor volume and that the reactor material (e.g., borosilicate glass) allows for transmission of the required wavelengths. For large reactors, consider specialized photochemical flow reactors to ensure uniform irradiation.
-
Caption: Decision tree for troubleshooting low reaction yield.
Q2: I'm forming a significant amount of the 2-(dibromomethyl)-7-chloroquinoline impurity. How can I improve selectivity for the monobrominated product?
A2: This is the most common selectivity challenge in Wohl-Ziegler reactions.[5] The monobrominated product can compete with the starting material for bromination.
-
Cause 1: High Local Concentration of Bromine: The reaction mechanism involves a low, steady-state concentration of molecular bromine (Br₂), which is generated in situ from NBS reacting with trace HBr.[5][6] If the reaction is too fast or mixing is poor, local concentrations of Br₂ can build up, leading to less selective, more aggressive bromination.
-
Solution: Control the reaction rate by slowing the heating ramp or, if possible, by adding the NBS solution portion-wise over time. At scale, superior agitation is critical to prevent localized "hot spots" of reactivity.
-
-
Cause 2: Over-Reaction: Allowing the reaction to proceed for too long after the starting material has been consumed will inevitably lead to the bromination of the product.
-
Solution: Implement strict in-process controls (IPCs). Use HPLC to monitor the disappearance of the starting material and the appearance of the product and di-bromo impurity. Quench the reaction as soon as the optimal conversion/selectivity ratio is reached (e.g., >95% conversion of starting material).
-
-
Cause 3: Reagent Stoichiometry: Using a significant excess of NBS (>1.2 eq) will strongly favor the formation of the dibrominated product.
-
Solution: Carefully control the stoichiometry. Use no more than 1.05-1.1 equivalents of NBS. Ensure the NBS is accurately weighed and that the purity of the starting material is known to calculate the correct molar ratio.
-
Q3: The purification by column chromatography is difficult and not scalable. Are there better options?
A3: Yes, relying on chromatography for large-scale purification is often economically and practically unfeasible. The similar polarities of the starting material, product, and dibromo impurity make it challenging.
-
Solution 1: Crystallization/Recrystallization: This is the preferred method for scalable purification. The crude product, which is a solid, can often be purified by recrystallization from a suitable solvent system.
-
Method: Conduct a solvent screen using small amounts of the crude material. Test solvents like hexane/ethyl acetate mixtures, isopropanol, or toluene.[8] The goal is to find a system where the desired product has high solubility at elevated temperatures and low solubility at room temperature or below, while impurities remain in the mother liquor or are insoluble at high temperatures.
-
-
Solution 2: Reactive Quench/Purification: In some cases, impurities can be selectively removed. For instance, the dibrominated product is more reactive. While complex, some processes use a selective reducing agent to convert the dibromo impurity back to the desired monobromo product, though this requires significant development.[5] A more practical approach is to optimize the reaction to minimize the impurity in the first place, making crystallization more effective.
Section 3: Frequently Asked Questions (FAQs)
Q1: What are the critical safety precautions for handling N-Bromosuccinimide (NBS) at scale?
A1: NBS is a hazardous substance requiring strict handling protocols.[9][10][11]
-
Toxicity and Corrosivity: NBS is harmful if swallowed and causes severe skin burns and eye damage.[9] Always wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and chemical splash goggles with a face shield.[12]
-
Handling: Avoid creating dust when handling solid NBS.[10] Use a fume hood or ventilated enclosure for all transfers. In case of spills, do not use combustible materials for cleanup; use inert absorbents like clay or diatomaceous earth.[9]
-
Storage: Store NBS in a cool, dry, well-ventilated area away from combustible materials, reducing agents, and direct sunlight.[10][13] It is also light-sensitive.[13]
-
Thermal Decomposition: Thermal decomposition can generate corrosive vapors, including hydrogen bromide (HBr).[9] Ensure the reaction is well-vented and connected to a scrubber system to neutralize acidic off-gases.
Q2: Carbon tetrachloride is banned in many places. What are the best alternative solvents for this reaction?
A2: Due to its toxicity and environmental impact, CCl₄ should be avoided.[4] Several greener and safer alternatives have proven effective for Wohl-Ziegler brominations:
-
Acetonitrile (CH₃CN): This is a commonly used and effective alternative. It has a suitable boiling point for thermal initiation and is relatively stable to radical conditions.[6]
-
Trifluorotoluene (BTF): This has been specifically proposed as a suitable replacement for CCl₄ in Wohl-Ziegler reactions, showing similar performance without the associated hazards.[4]
-
Other Hydrocarbons/Chlorinated Solvents: While solvents like cyclohexane or dichloromethane can be used, they may be less effective or have their own safety concerns. A thorough solvent screening and optimization study is recommended when deviating from established procedures.[6]
Q3: How should I store the final product, this compound?
A3: this compound is a benzylic bromide, which are known to be lachrymators and are reactive towards nucleophiles, including moisture.
-
Storage Conditions: Store the purified solid in a tightly sealed container under an inert atmosphere (nitrogen or argon). It should be kept in a cool, dark, and dry place, ideally refrigerated (2-8°C).[1]
-
Stability: Long-term storage can lead to decomposition (hydrolysis to the corresponding alcohol or self-reaction). It is best to use the material reasonably soon after synthesis or re-analyze its purity if stored for an extended period.
References
- N-BROMOSUCCINIMIDE EXTRA PURE MSDS.Loba Chemie. [Link]
- Safety Data Sheet: N-Bromosuccinimide.Carl ROTH. [Link]
- Process for producing 7-chloro-quinaldine.
- Synthesis of B. 2-Bromomethyl-7-chloroquinoline.PrepChem.com. [Link]
- Selectivity of Aryl and Benzylic Bromination.University of Glasgow Theses. [Link]
- Now You See Me, Now You Don't- a Judicious Work-Around for Over-Bromination at Benzylic Carbon.
- This compound | C10H7BrClN | CID 10244160.PubChem. [Link]
- Synthesis and Biological Activities of Substituted 7-Chloroquinoline Derivatives, Part I.Oriental Journal of Chemistry. [Link]
- Click synthesis of new 7-chloroquinoline derivatives by using ultrasound irradiation and evaluation of their biological activity.Taylor & Francis Online. [Link]
- Optimization of the synthesis, in silico ADME/Tox profiling studies, and evaluation of the antimalarial activity of (7-chloroquinolin-4-ylthio)alkylbenzoate derivatives.
- This compound (C10H7BrClN).PubChemLite. [Link]
- 2-Bromo-3-((1-(7-chloroquinolin-4-yl)-1H-1,2,3-triazol-4-yl)-methoxy)-benzaldehyde.MDPI. [Link]
- This compound.MySkinRecipes. [Link]
- Wohl-Ziegler Reaction.Organic Chemistry Portal. [Link]
- High atomic yield bromine-less benzylic bromination.
- 2-Bromo-3-((1-(7-chloroquinolin-4-yl)-1H-1,2,3-triazol-4-yl)-methoxy)-benzaldehyde.MDPI. [Link]
- Methods for Brominations at Benzylic Positions.
- Optimization of the Reaction Conditions for the Synthesis of...
- Wohl–Ziegler bromin
- Alternative approach to the free radical bromination of oligopyridine benzylic-methyl group.
- Process for benzylic bromination.
- Wohl-Ziegler Bromination.
- Process for the purification of 7-chloroquinoline-8-carboxylic acids.
- Process for the purification of optically impure...
- Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents.
Sources
- 1. This compound [myskinrecipes.com]
- 2. prepchem.com [prepchem.com]
- 3. Wohl-Ziegler Bromination | Chem-Station Int. Ed. [en.chem-station.com]
- 4. Wohl–Ziegler bromination - Wikipedia [en.wikipedia.org]
- 5. scientificupdate.com [scientificupdate.com]
- 6. Wohl-Ziegler Reaction [organic-chemistry.org]
- 7. HU212967B - Process for producing 7-chloro-quinaldine - Google Patents [patents.google.com]
- 8. WO2008135966A1 - Process for the purification of optically impure 2-(2-(3(s)-(3-(7-chloro-2-quinolinyl)ethenyl)phenyl)-3-hydroxy-propyl)phenyl-2-propanol - Google Patents [patents.google.com]
- 9. lobachemie.com [lobachemie.com]
- 10. carlroth.com [carlroth.com]
- 11. chemscience.com [chemscience.com]
- 12. cdhfinechemical.com [cdhfinechemical.com]
- 13. datasheets.scbt.com [datasheets.scbt.com]
Validation & Comparative
A Senior Application Scientist's Guide to the ¹H NMR Analysis of 2-(Bromomethyl)-7-chloroquinoline
Introduction: The Synthetic Value of a Privileged Scaffold
In the landscape of medicinal chemistry and drug development, the 7-chloroquinoline core is a "privileged scaffold," most famously recognized in the antimalarial drug chloroquine. Its derivatives are foundational building blocks for a vast array of pharmacologically active agents. 2-(Bromomethyl)-7-chloroquinoline emerges as a critical reagent, a highly reactive intermediate designed for the precise installation of the 7-chloroquinoline-2-methyl moiety onto nucleophilic targets.
The transformation from its stable precursor, 7-chloro-2-methylquinoline, to the activated bromomethyl derivative is a key synthetic step.[1][2] Verifying the success of this benzylic bromination is paramount, as impurities such as the starting material or over-brominated side products can complicate subsequent reactions and lead to purification challenges.[3]
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is the definitive analytical tool for this task. It provides an unambiguous electronic snapshot of the molecule, allowing for rapid and accurate confirmation of the desired structure. This guide provides an in-depth analysis of the ¹H NMR spectrum of this compound, comparing it directly with its precursor to highlight the key spectral changes that confirm a successful synthesis.
Part 1: Deconstructing the ¹H NMR Spectrum of this compound
A conclusive analysis of the ¹H NMR spectrum hinges on understanding how the molecule's electronic structure dictates the chemical shift (δ) and splitting pattern of each proton. The structure, shown below, consists of two distinct regions: the downfield aromatic region and the aliphatic region containing the diagnostic bromomethyl protons.
Caption: Structure of this compound with proton labeling.
Predicted ¹H NMR Spectral Data (400 MHz, CDCl₃)
| Proton Label | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale for Assignment |
| -CH₂Br | ~ 4.75 | Singlet (s) | N/A | The highly electronegative bromine atom strongly deshields the adjacent methylene protons, shifting them significantly downfield.[4][5] This signal is the primary diagnostic peak. |
| H-3 | ~ 7.55 | Doublet (d) | J3-4 ≈ 8.5 Hz | Located on the pyridine ring, adjacent to the electron-donating C-2 substituent and coupled to H-4. |
| H-4 | ~ 8.15 | Doublet (d) | J4-3 ≈ 8.5 Hz | Deshielded by the anisotropic effect of the adjacent nitrogen atom and coupled back to H-3.[6] |
| H-5 | ~ 8.10 | Doublet (d) | J5-6 ≈ 9.0 Hz | Part of the carbocyclic ring system, ortho-coupled to H-6. |
| H-6 | ~ 7.45 | Doublet of Doublets (dd) | J6-5 ≈ 9.0 Hz, J6-8 ≈ 2.0 Hz | Ortho-coupled to H-5 and exhibits a smaller meta-coupling to H-8. |
| H-8 | ~ 7.80 | Doublet (d) | J8-6 ≈ 2.0 Hz | Deshielded by proximity to the quinoline nitrogen and meta-coupled to H-6. The chlorine at C-7 removes coupling to H-6. |
Part 2: Comparative Analysis — The Spectroscopic Proof of Transformation
The most effective way to validate the synthesis of this compound is to compare its ¹H NMR spectrum directly with that of its starting material, 7-chloro-2-methylquinoline. The conversion of the methyl group (-CH₃) to a bromomethyl group (-CH₂Br) induces a dramatic and easily identifiable change in the spectrum.
Head-to-Head Spectral Comparison
The table below summarizes the key differences, using experimental data for the precursor and our predicted data for the product.
| Feature | 7-Chloro-2-methylquinoline (Precursor)[7] | This compound (Product) | Analysis of the Change |
| Aliphatic Signal | δ ~2.72 ppm (Singlet, 3H) | δ ~4.75 ppm (Singlet, 2H) | This is the definitive proof of reaction . The singlet corresponding to the -CH₃ protons disappears entirely. A new singlet, integrating to 2 protons, appears significantly downfield due to the powerful deshielding effect of the bromine atom.[8] |
| H-3 Signal | δ ~7.25 ppm (Doublet) | δ ~7.55 ppm (Doublet) | A moderate downfield shift is observed. The replacement of the electron-donating methyl group with the electron-withdrawing bromomethyl group reduces the electron density in the pyridine ring. |
| H-4 Signal | δ ~8.00 ppm (Doublet) | δ ~8.15 ppm (Doublet) | A slight downfield shift is expected for the same reasons as H-3. |
| Aromatic Protons (H-5, H-6, H-8) | δ ~7.41, 7.67, 7.98 ppm (Multiplets) | δ ~7.45, 7.80, 8.10 ppm (Multiplets) | Minor shifts in the carbocyclic ring protons are expected due to the electronic perturbation at C-2, but the splitting patterns should remain largely consistent. |
Causality of the Chemical Shift: The primary driver for the dramatic downfield shift of the methylene protons is the inductive effect. Bromine, being a highly electronegative atom, withdraws electron density from the C-H bonds of the methylene group.[4] This "deshielding" exposes the protons more directly to the external magnetic field of the NMR spectrometer, causing them to resonate at a higher frequency (further downfield).[9]
Part 3: Experimental Protocol for High-Fidelity Spectrum Acquisition
Trustworthy data is the bedrock of scientific integrity. The following protocol is designed to yield a clean, high-resolution ¹H NMR spectrum suitable for unambiguous structural confirmation.
Objective: To acquire a publication-quality ¹H NMR spectrum of this compound.
Materials:
-
Sample of this compound
-
Deuterated Chloroform (CDCl₃) with 0.03% Tetramethylsilane (TMS)
-
NMR Tube (5 mm, high precision)
-
Pasteur Pipette and Bulb
-
Vial and Spatula
-
Kimwipes
Instrumentation:
-
NMR Spectrometer (e.g., Bruker 400 MHz AVANCE III or equivalent)
Step-by-Step Methodology:
-
Sample Preparation (The "Why"):
-
Step 1.1: Weigh approximately 5-10 mg of the solid sample into a clean, dry vial. Rationale: This amount provides sufficient concentration for a strong signal-to-noise ratio without causing issues with solubility or line broadening.
-
Step 1.2: Add approximately 0.6-0.7 mL of CDCl₃ with TMS to the vial. Rationale: CDCl₃ is an excellent solvent for many organic molecules and has a minimal residual solvent peak (δ 7.26 ppm) that does not interfere with the key signals. TMS provides the 0 ppm reference.
-
Step 1.3: Gently swirl or vortex the vial until the sample is completely dissolved. The solution should be clear and free of particulates.
-
Step 1.4: Using a Pasteur pipette with a small cotton or glass wool plug at the neck, transfer the solution into the NMR tube. Rationale: The plug filters out any microscopic dust or undissolved particles that could degrade the spectral resolution (shim).
-
Step 1.5: Ensure the liquid height in the tube is approximately 4-5 cm, which is optimal for the detection coil of most spectrometers.
-
-
NMR Spectrometer Setup & Acquisition:
-
Step 2.1: Insert the NMR tube into a spinner turbine, adjusting the depth with a gauge. Wipe the tube clean with a Kimwipe.
-
Step 2.2: Place the sample in the spectrometer.
-
Step 2.3: Lock the spectrometer on the deuterium signal from the CDCl₃ solvent.
-
Step 2.4: Shim the magnetic field. Perform an automated shimming routine to optimize the field homogeneity, aiming for a narrow and symmetrical lock peak. Rationale: Good shimming is critical for sharp peaks and accurate resolution of coupling constants.
-
Step 2.5: Set acquisition parameters:
-
Pulse Program: Standard 1D proton (zg30).
-
Number of Scans (NS): 8 to 16. Rationale: This is usually sufficient for a moderately concentrated sample. More scans can be used to improve the signal-to-noise ratio if needed.
-
Receiver Gain (RG): Set automatically.
-
Acquisition Time (AQ): ~3-4 seconds.
-
Relaxation Delay (D1): 2-5 seconds. Rationale: A longer delay ensures full relaxation of the protons, leading to more accurate integration.
-
-
Step 2.6: Acquire the spectrum.
-
-
Data Processing:
-
Step 3.1: Apply an exponential window function (line broadening, LB = 0.3 Hz) to improve the signal-to-noise ratio.
-
Step 3.2: Perform a Fourier Transform (FT).
-
Step 3.3: Phase the spectrum manually to ensure all peaks have a pure absorption lineshape.
-
Step 3.4: Calibrate the chemical shift by setting the TMS peak to δ 0.00 ppm.
-
Step 3.5: Integrate all peaks to determine the relative proton ratios.
-
Step 3.6: Pick and label the peaks, identifying chemical shifts and coupling constants.
-
Part 4: Visualization of Workflow and Structure
Visual aids are essential for clarifying complex processes and relationships.
Caption: A streamlined workflow for NMR sample preparation and spectral analysis.
Conclusion
The ¹H NMR spectrum provides an irrefutable fingerprint for the successful synthesis of this compound. The key diagnostic evidence is the disappearance of the precursor's methyl singlet around δ 2.72 ppm and the emergence of a new two-proton singlet for the bromomethyl group at approximately δ 4.75 ppm. This significant downfield shift, driven by the inductive effect of bromine, serves as a clear and reliable indicator of the desired transformation. By following the detailed protocol and comparative data in this guide, researchers can confidently verify the integrity of this valuable synthetic intermediate, ensuring the success of subsequent steps in their drug discovery and development pipelines.
References
- Common Organic Chemistry. (n.d.). Bromination - Common Conditions.
- Scientific Update. (2022, October 26). Now You See Me, Now You Don't- a Judicious Work-Around for Over-Bromination at Benzylic Carbon.
- Chemistry LibreTexts. (2023, February 11). 5.5: Chemical Shift.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 138395, 7-Chloro-2-methylquinoline.
- Reddit. (2022, April 7). Bromination Solvent Alternative? r/AdvancedOrganic.
- ResearchGate. (2025, August 6). Alternative approach to the free radical bromination of oligopyridine benzylic-methyl group.
- Desai, K. R., et al. (2001). Synthesis and Biological Activities of Substituted 7-Chloroquinoline Derivatives, Part I. Journal of the Indian Chemical Society, 78(2), 81-83.
- Chemistry LibreTexts. (2020, May 30). 12.3: Chemical Shifts and Shielding.
- California State University Stanislaus. (2023, July 11). Proton NMR Chemical Shifts.
- Ashenhurst, J. (2018, June 13). Reactions on the “Benzylic” Carbon: Bromination And Oxidation. Master Organic Chemistry.
- Chemistry LibreTexts. (2014, August 21). 14.12: Coupling Constants Identify Coupled Protons.
- University of Oregon. (n.d.). NMR Chart.
- University of Colorado Boulder. (n.d.). NMR Chemical Shifts.
- Schaefer, T., & Schneider, W. G. (1963). DETERMINATION OF RELATIVE SIGNS OF COUPLING CONSTANTS IN QUINOLINE BY NUCLEAR MAGNETIC DOUBLE RESONANCE. Canadian Journal of Chemistry, 41(4), 966-972.
- Oregon State University. (n.d.). 1H NMR Chemical Shift.
- University of Wisconsin-Madison, Department of Chemistry. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts.
- Iowa State University, Chemical Instrumentation Facility. (n.d.). NMR Coupling Constants.
- Kwan, E. E. (2012, January 31). Lecture 3: Coupling Constants. Harvard University.
Sources
- 1. Bromination - Common Conditions [commonorganicchemistry.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. scientificupdate.com [scientificupdate.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Proton NMR Chemical Shifts | California State University Stanislaus [csustan.edu]
- 6. cdnsciencepub.com [cdnsciencepub.com]
- 7. 7-Chloro-2-methylquinoline(4965-33-7) 1H NMR [m.chemicalbook.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. 1H NMR Chemical Shift [sites.science.oregonstate.edu]
A Researcher's Guide to 13C NMR Chemical Shifts for Substituted Quinolines: An In-depth Comparison
For researchers, scientists, and professionals in drug development, a deep understanding of the molecular architecture of quinoline and its derivatives is paramount. This guide provides a comprehensive comparison of 13C NMR chemical shifts for substituted quinolines, supported by experimental data. We will delve into the underlying principles governing these shifts and offer practical guidance for acquiring and interpreting high-quality spectra.
The Foundational Role of 13C NMR in Quinoline Chemistry
Quinoline, a bicyclic aromatic heterocycle, is a privileged scaffold in medicinal chemistry, forming the core of numerous pharmaceuticals. 13C Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of these molecules. It provides a detailed carbon map of the molecule, revealing subtle electronic changes caused by substituent groups. The chemical shift (δ) of each carbon atom is highly sensitive to its local electronic environment, making 13C NMR a powerful technique for confirming substitution patterns and understanding electronic effects within the quinoline ring system.
Experimental Protocol for High-Quality 13C NMR of Quinolines
Obtaining clean, well-resolved 13C NMR spectra is the bedrock of accurate structural analysis. The following protocol is a self-validating system designed to ensure reproducibility and high-quality data.[1]
Step 1: Sample Preparation
-
Weighing: Accurately weigh 50-100 mg of the substituted quinoline sample into a clean, dry vial.[1] The higher concentration compared to ¹H NMR is necessary due to the lower natural abundance of the ¹³C isotope.
-
Solvent Selection & Dissolution: Add approximately 0.6-0.7 mL of a high-purity deuterated solvent (e.g., CDCl₃, DMSO-d₆).[1] The choice of solvent can influence chemical shifts; therefore, consistency is key when comparing data. Chloroform-d (CDCl₃) is a common choice for many organic compounds.
-
Filtration: To remove any particulate matter that could degrade spectral quality, filter the solution through a Pasteur pipette plugged with glass wool directly into a 5 mm NMR tube.[1]
-
Final Volume: Ensure the final solution height in the NMR tube is approximately 4-5 cm.[1]
Step 2: NMR Data Acquisition
-
Instrument Setup: Insert the NMR tube into the spectrometer. Lock the field using the deuterium signal from the solvent and shim the magnetic field to achieve optimal homogeneity.
-
Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments) is typically used.
-
Number of Scans: Accumulate a sufficient number of scans (typically several thousand) to achieve an adequate signal-to-noise ratio.
-
Relaxation Delay (d1): A relaxation delay of 2-5 seconds is recommended to allow for full relaxation of all carbon nuclei, ensuring accurate integration if needed, although quantitative 13C NMR requires longer delays.
-
Below is a Graphviz diagram illustrating the experimental workflow for acquiring 13C NMR data for substituted quinolines.
Caption: Experimental workflow for 13C NMR analysis of substituted quinolines.
Comparative Analysis of 13C NMR Chemical Shifts
The position and electronic nature of a substituent significantly perturb the electron density around the carbon atoms of the quinoline ring, leading to characteristic changes in their 13C NMR chemical shifts. The following tables summarize experimental data for several substituted quinolines. All chemical shifts are reported in parts per million (ppm) relative to a standard reference.
Table 1: 13C NMR Chemical Shifts (δ, ppm) of Unsubstituted and Monosubstituted Quinolines in CDCl₃
| Carbon | Quinoline[2] | 2-Methylquinoline[3][4][5] | 4-Chloroquinoline[6] | 6-Nitroquinoline[7][8][9] | 8-Hydroxyquinoline[10][11] |
| C2 | 150.3 | 158.9 | 151.5 | 152.4 | 148.2 |
| C3 | 121.1 | 122.0 | 122.9 | 122.3 | 121.9 |
| C4 | 136.0 | 136.2 | 142.1 | 136.8 | 136.3 |
| C4a | 128.3 | 127.5 | 129.0 | 129.5 | 127.8 |
| C5 | 126.6 | 125.8 | 129.6 | 123.5 | 127.8 |
| C6 | 129.5 | 129.2 | 129.8 | 145.2 | 117.8 |
| C7 | 127.7 | 127.4 | 126.2 | 129.8 | 129.5 |
| C8 | 129.5 | 129.8 | 123.5 | 126.8 | 110.1 |
| C8a | 148.4 | 147.9 | 149.8 | 150.1 | 138.4 |
| CH₃ | - | 25.4 | - | - | - |
Table 2: 13C NMR Chemical Shifts (δ, ppm) of Disubstituted Quinolines in CDCl₃
| Carbon | 4,7-Dichloroquinoline[12] | 4-Chloro-2-methylquinoline[13] | 5-Chloro-8-hydroxyquinoline[14] |
| C2 | 152.0 | 159.9 | 148.4 |
| C3 | 122.5 | 122.2 | 122.2 |
| C4 | 142.9 | 141.2 | 136.5 |
| C4a | 128.1 | 127.0 | 127.5 |
| C5 | 128.1 | 124.9 | 123.1 |
| C6 | 130.6 | 129.5 | 118.2 |
| C7 | 135.5 | 125.8 | 129.8 |
| C8 | 124.6 | 122.8 | 109.8 |
| C8a | 150.1 | 148.9 | 138.1 |
| CH₃ | - | 25.1 | - |
Understanding Substituent Effects on Chemical Shifts
The observed changes in 13C NMR chemical shifts can be rationalized by considering the electronic effects of the substituents. These effects are broadly categorized as inductive and resonance effects.
-
Inductive Effects: These are transmitted through the sigma bonds and are dependent on the electronegativity of the substituent. Electron-withdrawing groups (e.g., -NO₂, -Cl) deshield nearby carbons, causing a downfield shift (higher ppm). Conversely, electron-donating groups (e.g., -CH₃, -OH) shield adjacent carbons, resulting in an upfield shift (lower ppm).
-
Resonance Effects: These are transmitted through the pi system of the aromatic ring. Electron-donating groups with lone pairs (e.g., -OH) increase electron density at ortho and para positions, causing a significant upfield shift. Electron-withdrawing groups that can delocalize electrons from the ring (e.g., -NO₂) decrease electron density at ortho and para positions, leading to a downfield shift.
The interplay of these effects determines the final chemical shift of each carbon atom. For instance, in 6-nitroquinoline, the strong electron-withdrawing nature of the nitro group causes a significant downfield shift at C6 and other carbons in the benzene ring. In 8-hydroxyquinoline, the electron-donating hydroxyl group leads to a pronounced upfield shift at C8 and other carbons in the carbocyclic ring.
The following diagram illustrates the general electronic effects of electron-donating and electron-withdrawing groups on the quinoline ring system.
Caption: Electronic effects of substituents on the quinoline ring.
Predictive Power and Advanced Methods
While experimental data is the gold standard, computational methods, particularly Density Functional Theory (DFT) calculations, have emerged as powerful tools for predicting 13C NMR chemical shifts.[15][16][17] These theoretical predictions can aid in the assignment of complex spectra and provide insights into the electronic structure of novel quinoline derivatives.[18][19] Several online databases also serve as valuable resources for comparing experimental and predicted spectra.[20][21][22]
Conclusion
This guide has provided a comparative overview of 13C NMR chemical shifts for a range of substituted quinolines, underpinned by experimental data and a robust analytical protocol. A thorough understanding of how substituents influence the electronic environment of the quinoline nucleus is crucial for the unambiguous structural determination of novel compounds in the field of drug discovery and development. By combining high-quality experimental work with the principles outlined here, researchers can confidently elucidate the structures of complex quinoline derivatives.
References
- Prediction of 13C NMR chemical shifts of quinolone derivatives based on DFT calculations. (2025).
- NMRShiftDB - PubChem Data Source.
- Solvent dependent /sup 13/C NMR chemical shifts of Quinoline and 2-methylquinoline. (2025). INIS. [Link]
- 6-Nitroquinoline. SpectraBase. [Link]
- SDBS: Spectral Database for Organic Compounds. Clark Physical Sciences Library. [Link]
- 13 C NMR chemical shifts (δ, ppm) for quinoline derivatives (in CDCl 3 ).
- 2-Methylquinoline. PubChem. [Link]
- 2-Methylquinoline. SpectraBase. [Link]
- 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. TSI Journals. [Link]
- 4-Chloroquinoline. PubChem. [Link]
- Predicting 13C NMR Spectra by DFT Calculations. The Journal of Physical Chemistry A. [Link]
- SYNTHESIS AND NMR SPECTROSCOPIC CHARACTERISTICS OF NOVEL POLYSUBSTITUTED QUINOLINES INCORPORATING FUROXAN MOIETY Trinh Thi Huan. HETEROCYCLES. [Link]
- Biochemical characteristics of the 6-nitro regioisomer of nitroxoline and its 1,2,3,4-tetrahydroquinoline analogues. Hrčak. [Link]
- D
- 6-Nitroquinoline - Optional[13C NMR] - Chemical Shifts. SpectraBase. [Link]
- 13C NMR Chemical Shifts.
- Plot of experimental versus calculated 13 C NMR chemical shifts.
- Biochemical characteristics of the 6-nitro regioisomer of nitroxoline and its 1,2,3,4-tetrahydroquinoline analogues. Acta Pharmaceutica. [Link]
- Computational Prediction of 1H and 13C Chemical Shifts: A Useful Tool for Natural Product, Mechanistic, and Synthetic Organic Chemistry.
- 2-Methylquinoline - Optional[13C NMR] - Chemical Shifts. SpectraBase. [Link]
- Spectral analysis of quinaldines. The Royal Society of Chemistry. [Link]
- 13C NMR Chemical Shift Table. University of Colorado Boulder. [Link]
- 1H and 13C Peak Assignments of Quinine Using 1D and 2D NMR Methods: Part 1. Nanalysis. [Link]
- 4-Chloro-2-methylquinoline. PubChem. [Link]
- CONCENTRATION DEPENDENT 1H-NMR CHEMICAL SHIFTS OF QUINOLINE DERIVATIVES. UNCW Institutional Repository. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Quinoline(91-22-5) 13C NMR [m.chemicalbook.com]
- 3. 2-Methylquinoline | C10H9N | CID 7060 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. spectrabase.com [spectrabase.com]
- 5. spectrabase.com [spectrabase.com]
- 6. 4-Chloroquinoline | C9H6ClN | CID 69140 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 6-NITROQUINOLINE(613-50-3) 13C NMR spectrum [chemicalbook.com]
- 8. spectrabase.com [spectrabase.com]
- 9. spectrabase.com [spectrabase.com]
- 10. 8-Hydroxyquinoline(148-24-3) 13C NMR [m.chemicalbook.com]
- 11. Page loading... [guidechem.com]
- 12. 4,7-Dichloroquinoline(86-98-6) 13C NMR spectrum [chemicalbook.com]
- 13. 4-Chloro-2-methylquinoline | C10H8ClN | CID 77973 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. 5-Chloro-8-hydroxyquinoline(130-16-5) 13C NMR [m.chemicalbook.com]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. tsijournals.com [tsijournals.com]
- 19. researchgate.net [researchgate.net]
- 20. NMRShiftDB - PubChem Data Source [pubchem.ncbi.nlm.nih.gov]
- 21. SDBS: Spectral Database for Organic Compounds – Clark Physical Sciences Library [physicalsciences.library.cornell.edu]
- 22. Databases - NMR Wiki [nmrwiki.org]
A Technical Guide to the Mass Spectrometry Fragmentation of 2-(Bromomethyl)-7-chloroquinoline
This technical guide provides an in-depth analysis and predictive comparison of the electron ionization mass spectrometry (EI-MS) fragmentation pattern of 2-(Bromomethyl)-7-chloroquinoline. Designed for researchers, scientists, and drug development professionals, this document elucidates the characteristic fragmentation pathways of this halogenated heterocyclic compound. By comparing its fragmentation behavior to logical analogs, we offer a framework for the structural identification and characterization of related synthetic intermediates.
The compound this compound is a valuable synthetic intermediate, particularly in the development of antimalarial drugs and other novel heterocyclic compounds with potential bioactive properties.[1] Its structure features a stable 7-chloroquinoline core and a reactive bromomethyl group at the 2-position, making it a versatile building block.[1] Understanding its behavior under mass spectrometric conditions is paramount for reaction monitoring, quality control, and structural verification. Electron Ionization (EI) mass spectrometry, a robust and reproducible technique, provides a distinct fragmentation "fingerprint" that is invaluable for this purpose.[2]
Predicted Fragmentation Pathway of this compound
Electron Ionization involves bombarding a molecule with high-energy electrons (typically 70 eV), leading to the formation of a high-energy molecular ion (M+•) that subsequently undergoes a series of fragmentation reactions.[3][4] The fragmentation of this compound is dictated by the inherent stability of the quinoline ring and the relative bond strengths of its substituents.
The molecular ion itself will exhibit a complex and highly characteristic isotopic pattern due to the natural abundance of bromine (79Br ≈ 50.7%, 81Br ≈ 49.3%) and chlorine (35Cl ≈ 75.8%, 37Cl ≈ 24.2%).[5][6] This results in a cluster of peaks for any fragment containing both halogens. The monoisotopic mass of the parent molecule is approximately 254.945 Da.[7][8]
The primary fragmentation events are driven by the cleavage of the weakest bonds to form the most stable possible cations.
-
Primary Fragmentation: α-Cleavage and Halogen Loss The most probable initial fragmentation is the loss of a bromine radical (•Br) from the bromomethyl side chain. The C-Br bond is significantly weaker than the C-Cl bond or the C-C bonds within the ring structure. This α-cleavage is a common pathway for alkyl halides and results in the formation of a resonance-stabilized quinolin-2-ylmethyl cation.[9] This fragment is expected to be the base peak or one of the most abundant ions in the spectrum.
-
Secondary Fragmentation: Ring Decomposition Following the initial loss of bromine, the resulting [M-Br]+ cation can undergo further fragmentation characteristic of the quinoline core. A key fragmentation pathway for quinoline and its derivatives is the expulsion of a neutral hydrogen cyanide (HCN) molecule.[10][11] This leads to the formation of a stable indenyl-type cation.
The predicted fragmentation pathway is visualized below.
Caption: Predicted EI-MS fragmentation of this compound.
Summary of Key Predicted Ions
| Predicted m/z (Monoisotopic) | Isotopic Cluster (Nominal Mass) | Proposed Formula | Proposed Fragmentation Route | Notes |
| 254.9 / 256.9 / 258.9 | 255, 257, 259 | [C₁₀H₇BrClN]+• | Molecular Ion (M+•) | Isotopic pattern confirms presence of one Br and one Cl. |
| 176.0 / 178.0 | 176, 178 | [C₁₀H₇ClN]+ | M - •Br | Likely base peak due to formation of a stable cation. |
| 149.0 / 151.0 | 149, 151 | [C₉H₆Cl]+ | M - •Br - HCN | Characteristic loss from the quinoline ring. |
| 220.0 / 222.0 | 220, 222 | [C₁₀H₇BrN]+ | M - •Cl | Minor pathway; C-Cl bond is stronger than C-Br. |
| 128.0 | 128 | [C₉H₆N]+ | M - •Br - •Cl - H | Loss of both halogens and a hydrogen atom. |
Comparison with Structural Analogs
To provide context, we compare the predicted fragmentation of our target molecule with that of its close structural analogs. This comparison highlights how different substituents influence fragmentation pathways.
2-(Chloromethyl)-7-chloroquinoline
If we replace the bromine with a chlorine atom, the primary fragmentation pathway would change. The C-Cl bond is stronger than the C-Br bond. Therefore, while the loss of a chlorine radical (•Cl) from the side chain to form the [M-Cl]+ ion would still be a primary fragmentation, its relative abundance would likely be lower compared to the •Br loss from our target compound. The molecular ion would also be more stable and potentially more abundant. The subsequent loss of HCN from the quinoline ring would remain a common feature.
2-(Bromomethyl)quinoline
Removing the 7-chloro substituent simplifies the fragmentation pattern. The primary fragmentation would still be the facile loss of the bromine radical (•Br). However, the resulting [M-Br]+ cation (m/z 142) would be less stable than the chloro-substituted equivalent due to the absence of the electron-withdrawing chlorine atom. The subsequent fragmentation would follow the typical quinoline pathway, including the loss of HCN to yield an ion at m/z 115. The isotopic patterns would be simpler, showing only the effect of the single bromine atom.
Experimental Protocol: GC-EI-MS Analysis
This section provides a standardized protocol for analyzing this compound using Gas Chromatography-Electron Ionization-Mass Spectrometry (GC-EI-MS).
Sample Preparation
-
Solution Preparation: Dissolve approximately 1 mg of this compound in 1 mL of a high-purity solvent such as dichloromethane or ethyl acetate to create a 1 mg/mL stock solution.
-
Working Solution: Prepare a working solution of 10-100 µg/mL by diluting the stock solution with the same solvent. The final concentration should be optimized based on instrument sensitivity.
Instrumentation and Parameters
-
Gas Chromatograph: Agilent 8890 GC or equivalent.
-
Mass Spectrometer: Agilent 5977B GC/MSD or equivalent single quadrupole mass spectrometer.
-
GC Column: HP-5ms (30 m x 0.25 mm x 0.25 µm) or equivalent low-bleed, non-polar capillary column.
-
Injection: 1 µL injection volume, splitless mode.
-
Inlet Temperature: 250°C.
-
Carrier Gas: Helium, constant flow rate of 1.0 mL/min.
-
Oven Program:
-
Initial temperature: 100°C, hold for 1 minute.
-
Ramp: 20°C/min to 280°C.
-
Final hold: Hold at 280°C for 5 minutes.
-
-
MS Parameters:
-
Ion Source: Electron Ionization (EI).
-
Ionization Energy: 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Scan Range: m/z 40-400.
-
Data Analysis
-
Identify the Molecular Ion: Locate the cluster of peaks at the highest m/z range corresponding to the calculated molecular weight. Verify the isotopic pattern for the presence of one bromine and one chlorine atom.[5]
-
Identify the Base Peak: Determine the most intense peak in the spectrum. For this compound, it is predicted to be the [M-Br]+ fragment at m/z 176/178.
-
Elucidate Fragmentation: Propose structures for other significant peaks by calculating mass differences from the molecular ion and other major fragments. Look for characteristic neutral losses such as •Br (79/81 Da), •Cl (35/37 Da), and HCN (27 Da).
Caption: A typical experimental workflow for GC-EI-MS analysis.
Conclusion
The electron ionization mass spectrum of this compound is predicted to be highly characteristic, defined by two key features: a distinct molecular ion cluster reflecting its dibromo-monochloro substitution and a dominant fragmentation pathway initiated by the facile loss of the bromine radical. The resulting stable cation at m/z 176/178 is expected to be the base peak, which subsequently undergoes fragmentation via the loss of HCN, a hallmark of the quinoline ring system. By comparing this predicted behavior with structural analogs, a robust method for its identification and differentiation from related impurities or isomers is established. The provided experimental protocol offers a reliable starting point for researchers requiring analytical characterization of this and similar heterocyclic intermediates.
References
- Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides. Chemical Papers.
- MASS SPECTRA OF OXYGENATED QUINOLINES. Canadian Science Publishing.
- 2-(Chloromethyl)quinoline. PubChem, National Institutes of Health.
- Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry. PubMed, National Institutes of Health.
- Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey. PubMed, National Institutes of Health.
- 2-Bromo-3-((1-(7-chloroquinolin-4-yl)-1H-1,2,3-triazol-4-yl)-methoxy)-benzaldehyde. MDPI.
- Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts.
- Electron Ionization Mass Spectra of 2- and 4-Chloro- and Bromo-Substituted Diphenylamines. ResearchGate.
- (PDF) Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry. ResearchGate.
- 2-Chloroquinoline. PubChem, National Institutes of Health.
- This compound. PubChem, National Institutes of Health.
- Mass spectrometry 1. Chemistry LibreTexts.
- Mass Spectrometry. Michigan State University Department of Chemistry.
- A Comparative Study on the Iron and Copper Binding Properties of 8-Hydroxyquinoline-Derived Mannich Bases Targeting Multidrug-Resistance Cancer Cells. ACS Omega.
- This compound. MySkinRecipes.
- Investigation of Electron Ionization in Mass Spectrometry: Principles and Applications. Research and Reviews: Journal of Chemistry.
- Synthesis and Biological Activities of Substituted 7-Chloroquinoline Derivatives, Part I. Asian Journal of Chemistry.
- The mass spectrum of 1-bromo-2-chloroethane. Doc Brown's Chemistry.
- Quinoline, 2-chloro-. NIST WebBook.
- This compound (C10H7BrClN). PubChemLite.
- Fragmentation (mass spectrometry). Wikipedia.
- Chlorine and bromine isotope fractionations of halogenated organic compounds in fragmentation by gas chromatography-electron ionization high resolution mass spectrometry. PubMed, National Institutes of Health.
- CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. University of Wisconsin-La Crosse.
- Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry. PMC, National Institutes of Health.
- Characterization of the fragmentation mechanisms in electrospray ionization tandem mass spectrometry of chloroquinoline derivatives with larvicidal activity against Aedes aegypti. ResearchGate.
- Electron ionization and mass spectrometry. YouTube.
- Part 4: Mass Spectrometry - Electron Ionization (EI) Technique. YouTube.
Sources
- 1. This compound [myskinrecipes.com]
- 2. rroij.com [rroij.com]
- 3. youtube.com [youtube.com]
- 4. youtube.com [youtube.com]
- 5. Mass Spectrometry [www2.chemistry.msu.edu]
- 6. C2H4BrCl BrCH2CH2Cl mass spectrum of 1-bromo-2-chloroethane 1-bromo-1-chloroethane fragmentation pattern of m/z m/e ions for analysis and identification of 1-bromo-2-chloroethane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 7. This compound | C10H7BrClN | CID 10244160 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. PubChemLite - this compound (C10H7BrClN) [pubchemlite.lcsb.uni.lu]
- 9. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 10. chempap.org [chempap.org]
- 11. cdnsciencepub.com [cdnsciencepub.com]
A Comparative Guide to the Reactivity of 2-(Bromomethyl)-7-chloroquinoline and its 2-(Chloromethyl) Analog
For Immediate Release
To: Researchers, Scientists, and Drug Development Professionals From: Senior Application Scientist, Chemical Synthesis Division Subject: Comparative Reactivity Analysis: 2-(Bromomethyl)-7-chloroquinoline vs. 2-(Chloromethyl)-7-chloroquinoline in Nucleophilic Substitution
Introduction
In the synthesis of novel therapeutics and functional materials, quinoline derivatives serve as indispensable scaffolds. The 2-halomethyl-7-chloroquinoline series, in particular, offers a versatile entry point for introducing a wide array of functional groups via nucleophilic substitution. A frequent decision point for synthetic chemists is the choice between the 2-(bromomethyl) and the 2-(chloromethyl) analog. This guide provides an in-depth, objective comparison of their reactivity, supported by fundamental chemical principles and experimental considerations, to empower researchers in making informed decisions for optimizing synthetic routes.
At the core of this comparison lies the principle of leaving group ability. In nucleophilic substitution reactions, the rate is significantly influenced by the facility with which the leaving group departs. It is a well-established principle that weaker bases, which can better stabilize a negative charge, are superior leaving groups.[1][2] This fundamental concept dictates the reactivity differences observed between alkyl bromides and alkyl chlorides.
Theoretical Framework: Why Bromide is a Superior Leaving Group
The enhanced reactivity of this compound over its chloro- counterpart in SN2 reactions is rooted in the intrinsic properties of bromide versus chloride ions.[3]
Several key factors contribute to this difference:
-
Basicity: The conjugate acid of bromide (HBr) is a stronger acid (pKa ≈ -9.0) than that of chloride (HCl, pKa ≈ -7.0).[2][3] This indicates that the bromide ion (Br⁻) is a weaker base than the chloride ion (Cl⁻). Weaker bases are more stable as anions, making them better leaving groups.[1][2][4]
-
Polarizability: Bromide is larger and its electron cloud is more diffuse and polarizable than chloride.[5] This increased polarizability helps to stabilize the developing negative charge in the transition state of an SN2 reaction, thereby lowering the activation energy.
-
Carbon-Halogen Bond Strength: The Carbon-Bromine (C-Br) bond is inherently weaker than the Carbon-Chlorine (C-Cl) bond.[3][6] For instance, the bond energy for a typical C-Br bond is approximately 285 kJ/mol, whereas for a C-Cl bond it is around 339 kJ/mol.[3] A weaker bond requires less energy to break, facilitating a faster reaction rate.[6][7]
Consequently, for typical SN2 reactions, alkyl bromides are generally more reactive than their corresponding alkyl chlorides.[7][8] This increased reactivity often translates to faster reaction times, higher yields, and the possibility of using milder reaction conditions.
Quantitative Data Comparison
The physicochemical properties that dictate leaving group ability directly impact reaction kinetics. The following table summarizes these key properties for chloride and bromide.
| Property | Chloride (Cl⁻) | Bromide (Br⁻) | Significance for Leaving Group Ability |
| pKa of Conjugate Acid (HX) | ~ -7.0[2][3] | ~ -9.0[2][3] | A lower pKa signifies a weaker, more stable conjugate base, which is a better leaving group. |
| Carbon-Halogen Bond Energy | ~339 kJ/mol (in butane)[3] | ~285 kJ/mol (in butane)[3] | A lower bond energy allows for easier cleavage, accelerating the reaction rate. |
| Ionic Radius | 181 pm | 196 pm | Larger size allows for better charge delocalization, increasing stability. |
Experimental Design for Reactivity Comparison
To empirically determine the reactivity difference, a standardized comparative experiment is essential. The following protocol outlines a robust workflow for this purpose.
Workflow for Comparative Kinetics Study
Caption: A standardized workflow for a comparative kinetics study.
Detailed Experimental Protocol: Nucleophilic Substitution with Sodium Azide
This protocol provides a step-by-step method for comparing the reactivity of the two title compounds with sodium azide as the nucleophile.
Materials:
-
This compound
-
2-(Chloromethyl)-7-chloroquinoline
-
Sodium Azide (NaN₃)
-
Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Brine solution
-
Anhydrous Sodium Sulfate
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Standard laboratory glassware and stirring equipment
Procedure:
-
Reaction Setup:
-
In two separate, identical round-bottom flasks equipped with magnetic stir bars, dissolve 1.0 mmol of this compound (Flask A) and 1.0 mmol of 2-(chloromethyl)-7-chloroquinoline (Flask B) in 10 mL of anhydrous DMF.
-
In a separate beaker, dissolve 1.2 mmol of sodium azide in 5 mL of anhydrous DMF.
-
-
Reaction Initiation:
-
Place both Flask A and Flask B in a temperature-controlled oil bath set to 50°C.
-
Simultaneously, add 2.5 mL of the sodium azide solution to each flask and start a timer.
-
-
Monitoring the Reaction:
-
At regular intervals (e.g., 15 min, 30 min, 1 hr, 2 hr, 4 hr), take a small aliquot from each reaction mixture and spot it on a TLC plate.
-
Develop the TLC plate using a suitable eluent system (e.g., 4:1 Hexane:Ethyl Acetate) to monitor the disappearance of the starting material and the appearance of the product.
-
-
Work-up and Isolation (at completion):
-
Once the reaction in Flask A (bromo-compound) is complete as indicated by TLC, quench both reactions by pouring the contents into 50 mL of cold water.
-
Extract the aqueous mixtures three times with 20 mL of ethyl acetate.
-
Combine the organic layers for each reaction, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
-
Analysis:
-
Analyze the crude products by ¹H NMR and mass spectrometry to confirm the formation of 2-(azidomethyl)-7-chloroquinoline.
-
Compare the reaction times and isolated yields to quantitatively assess the difference in reactivity.
-
Expected Outcomes and Discussion
Based on the principles of leaving group ability, the reaction with this compound (Flask A) is expected to proceed significantly faster than the reaction with the 2-(chloromethyl) analog (Flask B).[8] It is plausible that the bromo-compound will show complete conversion in a much shorter time frame or at a lower temperature compared to the chloro-compound. For reactions that are sluggish with the chloromethyl derivative, switching to the bromomethyl analog is a standard strategy to improve reaction rates and yields.
Synthesis of Starting Materials
The choice of starting material may also be influenced by the ease of synthesis.
-
This compound: This compound is typically synthesized from 7-chloroquinaldine via a radical bromination reaction using N-bromosuccinimide (NBS) and a radical initiator like benzoyl peroxide.[9]
-
2-(Chloromethyl)-7-chloroquinoline: The synthesis of this analog can be more complex, sometimes involving harsher reagents. One potential route involves the chlorination of the corresponding alcohol, which itself is derived from the quinoline.
Caption: General synthetic pathways for the two reagents.
Conclusion and Recommendations
For researchers engaged in the functionalization of the 7-chloroquinoline scaffold at the 2-methyl position, this compound is the demonstrably more reactive electrophile for nucleophilic substitution reactions. Its superior performance is a direct consequence of the better leaving group ability of bromide compared to chloride.
Key Recommendations:
-
For rapid and efficient nucleophilic substitutions under mild conditions, This compound is the preferred reagent.
-
If a slower, more controlled reaction is desired, or if the bromo-analog proves to be too unstable for a specific multi-step synthesis, the 2-(chloromethyl) analog may be considered, with the expectation of requiring more forcing conditions (higher temperatures, longer reaction times).
-
Always conduct a small-scale pilot reaction to determine the optimal conditions for your specific nucleophile and solvent system.
By understanding the fundamental principles governing the reactivity of these two valuable building blocks, researchers can streamline their synthetic strategies, reduce development time, and improve overall efficiency in the pursuit of novel chemical entities.
References
- Synthesis of B. 2-Bromomethyl-7-chloroquinoline. PrepChem.com. [Link]
- Alkyl Halide Classification Tests.
- Factors affecting SN2 reactions: leaving group- Part 1 (video). Khan Academy. [Link]
- 7.3 Other Factors that Affect SN2 Reactions. KPU Pressbooks. [Link]
- 7.7-11 Part 4: The effect of leaving group on the SN2 reaction. YouTube. [Link]
- Cl vs Br in SN1 and SN2 reactions. Reddit. [Link]
- Reactions of alkyl halides - an overview. Chemistry LibreTexts. [Link]
- What is nucleophilic substitution? Chemguide. [Link]
Sources
- 1. 7.3 Other Factors that Affect SN2 Reactions – Organic Chemistry I [kpu.pressbooks.pub]
- 2. youtube.com [youtube.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Khan Academy [khanacademy.org]
- 5. reddit.com [reddit.com]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Alkyl Halide Classification Tests [chemistry.gravitywaves.com]
- 9. prepchem.com [prepchem.com]
A Comparative Guide to the X-ray Crystal Structure of 2-(Bromomethyl)-7-chloroquinoline and Its Analogs: Predicting Structural Motifs in Drug Discovery
For researchers, medicinal chemists, and drug development professionals, understanding the three-dimensional structure of a molecule is paramount. It dictates molecular interactions, informs structure-activity relationships (SAR), and ultimately guides the design of more potent and selective therapeutics. The quinoline scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous approved drugs. Within this class, 2-(bromomethyl)-7-chloroquinoline and its derivatives are of significant interest as versatile intermediates in organic synthesis, particularly for developing novel antimalarial, anticancer, and antimicrobial agents[1][2]. The reactive bromomethyl group at the 2-position allows for facile derivatization, making this a valuable building block for combinatorial libraries.
While a definitive single-crystal X-ray structure for this compound is not publicly available in crystallographic databases as of this guide's publication, a comprehensive analysis of closely related structures can provide profound insights into its likely solid-state conformation and packing. This guide presents a comparative analysis of the crystal structure of a key analog, 3-bromomethyl-2-chloro-quinoline , and discusses its implications for the structural chemistry of the target compound. Furthermore, we will explore the crystallographic data of other relevant quinoline derivatives to build a broader understanding of how substituent patterns influence their supramolecular architecture.
This guide is designed to be a practical resource, offering not only a comparative analysis of crystallographic data but also detailed, field-proven protocols for the synthesis, crystallization, and X-ray diffraction analysis of such compounds.
Comparative Crystallographic Analysis: Insights from a Close Structural Analog
The crystal structure of 3-bromomethyl-2-chloro-quinoline provides the most direct available model for predicting the structural properties of this compound. A detailed examination of its crystallographic parameters reveals key features of the molecule's geometry and intermolecular interactions.
A study on the X-ray structure of 3-bromomethyl-2-chloro-quinoline revealed that it crystallizes in the triclinic space group P-1[3][4]. The phenyl and pyridine rings of the quinoline core are essentially planar, with only a slight distortion in the pyridine ring[3][4]. The structure is stabilized by van der Waals forces and features one intramolecular C-H···Cl hydrogen bond and one intermolecular C-H···N interaction[3][4].
To provide a framework for comparison, the following table summarizes the key crystallographic data for 3-bromomethyl-2-chloro-quinoline and other relevant quinoline derivatives. This comparative data allows us to discern patterns in how different substituents on the quinoline ring affect the crystal system, space group, and unit cell dimensions. For instance, the introduction of different functional groups can lead to varied intermolecular interactions, such as hydrogen bonding and π-π stacking, which in turn dictate the overall crystal packing.
| Parameter | 3-bromomethyl-2-chloro-quinoline [3][4] | 2-chloro-3-[(E)-(2-phenylhydrazinylidene)methyl]quinoline [5] | ethyl 2,4-dichloroquinoline-3-carboxylate [5] |
| Empirical Formula | C₁₀H₇BrClN | C₁₆H₁₂ClN₃ | C₁₂H₉Cl₂NO₂ |
| Formula Weight | 256.53 | 281.74 | 270.10 |
| Crystal System | Triclinic | Monoclinic | Monoclinic |
| Space Group | P-1 | Cc | P2₁/c |
| a (Å) | 6.587(2) | 22.028(4) | 8.4320(3) |
| b (Å) | 7.278(3) | 7.9791(12) | 11.2340(4) |
| c (Å) | 10.442(3) | 8.3534(12) | 12.8760(5) |
| α (°) | 83.59(3) | 90 | 90 |
| β (°) | 75.42(2) | 109.98(2) | 104.98(1) |
| γ (°) | 77.39(3) | 90 | 90 |
| Volume (ų) | 471.9(3) | 1374.8(4) | 1178.9(1) |
| Z | 2 | 4 | 4 |
| Calculated Density (Mg/m³) | 1.805 | 1.363 | 1.522 |
Experimental Protocols: From Synthesis to High-Quality Crystals
The successful determination of a crystal structure is contingent on the availability of high-quality single crystals. This section provides detailed, step-by-step methodologies for the synthesis of quinoline derivatives and their subsequent crystallization.
Synthesis of 2-Substituted-7-Chloroquinoline Derivatives
The synthesis of the quinoline scaffold can be achieved through several established named reactions, with the choice of method often depending on the desired substitution pattern and the availability of starting materials[6]. A common and versatile method for preparing 2-methyl-7-chloroquinoline, a precursor to the target compound, is the Doebner-von Miller reaction or a similar cyclization strategy.
Protocol: Synthesis of 7-Chloro-2-methylquinoline
-
Reaction Setup: In a round-bottom flask, combine 3-chloroaniline (1 eq.), crotonaldehyde (1.2 eq.), and an acid catalyst such as hydrochloric acid or zinc chloride in a suitable solvent like ethanol.
-
Reaction Conditions: Heat the mixture to reflux for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Neutralize the reaction mixture with a base, such as sodium bicarbonate solution.
-
Extraction: Extract the product with an organic solvent like ethyl acetate or dichloromethane.
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield 7-chloro-2-methylquinoline.
Protocol: Bromination of 7-Chloro-2-methylquinoline
-
Reaction Setup: Dissolve the synthesized 7-chloro-2-methylquinoline in a suitable solvent like carbon tetrachloride.
-
Initiation: Add N-bromosuccinimide (NBS) (1.1 eq.) and a radical initiator such as benzoyl peroxide.
-
Reaction Conditions: Reflux the mixture under irradiation with a UV lamp for 2-4 hours, monitoring the reaction by TLC.
-
Work-up and Purification: After completion, cool the reaction mixture, filter off the succinimide byproduct, and wash the filtrate with sodium thiosulfate solution and brine. Dry the organic layer and concentrate to obtain the crude this compound, which can be further purified by recrystallization.
Caption: Generalized synthesis workflow for this compound.
Crystallization Methodologies
Obtaining single crystals suitable for X-ray diffraction is often the most challenging step. The choice of crystallization technique and solvent is critical and often requires empirical optimization. Here, we describe two widely used and effective methods for small organic molecules.
Protocol 1: Slow Evaporation
The slow evaporation method is a straightforward and commonly successful technique for growing high-quality single crystals[7][8].
-
Solvent Selection: Dissolve the purified compound in a suitable solvent or a mixture of solvents in which it is moderately soluble. Good starting points for quinoline derivatives include ethanol, methanol, ethyl acetate, or a mixture of dichloromethane and hexane.
-
Solution Preparation: Prepare a nearly saturated solution of the compound at room temperature.
-
Filtration: Filter the solution through a syringe filter (0.22 µm) into a clean crystallization vessel (e.g., a small vial or test tube) to remove any dust or particulate matter that could act as unwanted nucleation sites[7].
-
Evaporation Control: Cover the vessel with a cap or parafilm with a few small pinholes to allow for slow evaporation of the solvent. The rate of evaporation can be controlled by the number and size of the holes[8].
-
Incubation: Place the vessel in a vibration-free environment at a constant temperature.
-
Crystal Harvesting: Once crystals of sufficient size have formed, carefully remove them from the mother liquor using a pipette or by decanting the solvent.
Protocol 2: Vapor Diffusion
Vapor diffusion is an excellent method when only small amounts of the compound are available and is highly effective for producing high-quality crystals[9][10]. This technique can be performed in either a hanging drop or sitting drop setup.
-
Solvent System Selection: Choose a solvent in which your compound is soluble (the "good" solvent) and a more volatile "anti-solvent" in which your compound is insoluble. The two solvents must be miscible.
-
Hanging Drop Setup:
-
Place a small volume (e.g., 1-2 µL) of the concentrated solution of your compound in the "good" solvent onto a siliconized glass coverslip.
-
In the well of a crystallization plate, place a larger volume (e.g., 500 µL) of the "anti-solvent".
-
Invert the coverslip and place it over the well, sealing it with vacuum grease to create a closed system[11].
-
-
Equilibration: The more volatile anti-solvent will slowly diffuse into the drop containing the compound, gradually decreasing the solubility of the compound and leading to the formation of crystals.
-
Incubation and Harvesting: As with slow evaporation, the setup should be left undisturbed in a temperature-controlled environment. Crystals can be harvested once they reach a suitable size.
Caption: Common crystallization workflows for small organic molecules.
X-ray Data Collection and Structure Solution: A Methodological Overview
Once suitable single crystals are obtained, the next step is to collect X-ray diffraction data. The goal is to obtain a complete and accurate set of reflection intensities to the highest possible resolution[12].
Experimental Workflow
-
Crystal Mounting: A single crystal of appropriate size (typically 0.1-0.3 mm in each dimension) is carefully mounted on a goniometer head.
-
Data Collection: The crystal is placed in a beam of monochromatic X-rays. Modern diffractometers are equipped with sensitive detectors like CCD or CMOS detectors. Data is typically collected at a low temperature (e.g., 100 K) to minimize thermal vibrations and radiation damage. The crystal is rotated in the X-ray beam, and a series of diffraction images are collected over a range of angles[4].
-
Data Processing: The collected images are processed to integrate the intensities of the diffraction spots and to determine the unit cell parameters.
-
Structure Solution and Refinement: The processed data is then used to solve the crystal structure. For small molecules, direct methods are often employed to determine the initial phases of the structure factors[4]. The resulting electron density map is used to build an initial model of the molecule. This model is then refined against the experimental data to obtain the final, accurate crystal structure.
Caption: A generalized workflow for single-crystal X-ray diffraction analysis.
Conclusion and Future Directions
While the definitive crystal structure of this compound remains to be experimentally determined, this guide provides a robust framework for its structural analysis based on a comparative study of its close analog, 3-bromomethyl-2-chloro-quinoline, and other related derivatives. The provided protocols for synthesis, crystallization, and X-ray data collection offer a practical starting point for researchers seeking to elucidate the structures of this important class of compounds.
The determination of the crystal structure of this compound would be a valuable addition to the structural database, providing crucial insights for the rational design of new therapeutic agents. Future work should focus on the systematic crystallization screening of this compound and its derivatives to understand the subtle interplay of substituents on their solid-state properties. Such knowledge is indispensable for advancing the field of drug discovery and development.
References
- Henao, J. A., et al. (1999). X-ray powder diffraction data for two new N-substituted 3,4-dihydrospiro-2(1 H) quinolines. Powder Diffraction, 14(2), 133-136.
- EPFL. (n.d.). Guide for crystallization.
- Thomas, L. H., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(5), 1835-1861.
- University of Washington. (n.d.). The Slow Evaporation Method.
- Macromolecular Crystallography Core Facility. (n.d.). X-ray Data Collection Course.
- Hampton Research. (n.d.). Hanging Drop Vapor Diffusion Crystallization.
- University of Toronto. (2006). Crystallisation Techniques.
- ChemistryViews. (2012). Tips and Tricks for the Lab: Growing Crystals Part 3.
- Hampton Research. (n.d.). Sitting Drop Vapor Diffusion.
- Allen, C. S. (2016). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section F: Structural Biology Communications, 72(Pt 4), 284–291.
- Kouznetsov, V. V., et al. (2013). Synthesis and X-ray diffraction data of 2-ethyl-6-(pyridin-4-yl)-7H-indeno[2,1-c]quinoline. Powder Diffraction, 29(1), 85-88.
- ResearchGate. (n.d.). X-ray structure and activity analysis of 3-bromomethyl-2-chloro-quinoline.
- MDPI. (2021). 5,8-Quinolinedione Attached to Quinone Derivatives: XRD Diffraction, Fourier Transform Infrared Spectra and Computational Analysis. Molecules, 26(15), 4483.
- González, A. (2011). X-ray crystallography: Data collection strategies and resources. In International Tables for Crystallography (Vol. F, pp. 24-34).
- University of Florida. (2015). How To Grow Crystals.
- Wikipedia. (n.d.). X-ray crystallography.
- ResearchGate. (2018).
- MySkinRecipes. (n.d.). This compound.
- Otwinowski, Z., & Minor, W. (1997). Processing of X-ray diffraction data collected in oscillation mode. Methods in Enzymology, 276, 307-326.
- PubChemLite. (n.d.). This compound (C10H7BrClN).
- Semantic Scholar. (n.d.). 1.
- PubChem. (n.d.). This compound.
- ResearchGate. (n.d.). 2,3-Disubstituted quinolines.
- Physical Sciences Data-science Service. (n.d.). Cambridge Structural Database (CSD).
- PubMed. (2018). Design, synthesis, crystal structures and anticancer activity of 4-substituted quinolines to target PDK1. Bioorganic Chemistry, 81, 335-345.
- The Cambridge Crystallographic Data Centre (CCDC). (n.d.). The Largest Curated Crystal Structure Database.
- The Journal of Physical Chemistry C. (2025).
- ResearchGate. (n.d.).
- Austin Publishing Group. (2015). Design, Synthesis and Biological Screening of 2, 4-Disubstituted Quinolines. Austin Journal of Bioorganic & Organic Chemistry, 2(2), 1013.
- PubChem. (n.d.). 7-Chloro-2-methylquinoline.
- ResearchGate. (n.d.).
- NIST. (n.d.). Quinoline, 7-chloro-2-methyl-.
- PubChem. (n.d.). 7-Bromo-2-chloroquinoline.
- PubMed. (2022).
Sources
- 1. echemi.com [echemi.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Slow Evaporation Method [people.chem.umass.edu]
- 9. unifr.ch [unifr.ch]
- 10. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00697A [pubs.rsc.org]
- 11. hamptonresearch.com [hamptonresearch.com]
- 12. researchgate.net [researchgate.net]
A Senior Application Scientist's Comparative Guide to HPLC Purity Methods for 2-(Bromomethyl)-7-chloroquinoline
For researchers, scientists, and drug development professionals, the purity of starting materials and intermediates is not merely a matter of quality control; it is the bedrock upon which the safety and efficacy of the final active pharmaceutical ingredient (API) are built. 2-(Bromomethyl)-7-chloroquinoline is a key building block in the synthesis of various pharmaceutical agents. Its reactive bromomethyl group makes it susceptible to degradation and the formation of impurities that can carry through the synthetic route, potentially impacting the final drug's impurity profile.
This guide provides an in-depth comparison of two robust High-Performance Liquid Chromatography (HPLC) methods for assessing the purity of this compound. We will move beyond a simple recitation of parameters to explore the scientific rationale behind the method design, offering a practical framework for selecting and implementing the optimal approach in your laboratory. The objective is to establish a stability-indicating method capable of separating the main component from process-related impurities and potential degradants.[1]
The Imperative of a Stability-Indicating Method
Before delving into specific methods, it is crucial to understand the "why." A stability-indicating method is one that can accurately and selectively quantify the decrease of the active substance in the presence of its degradation products.[2] International Council for Harmonisation (ICH) guidelines, specifically Q1A(R2), mandate stress testing to identify likely degradation products and validate the analytical procedure's stability-indicating power.[3][4][5] This involves subjecting the compound to harsh conditions like acid/base hydrolysis, oxidation, heat, and light to intentionally generate degradants.[6][7] A successful method must resolve the parent peak from all these newly formed impurity peaks.
Understanding Potential Impurities
A robust purity method must account for impurities stemming from the synthesis process and degradation. For this compound, synthesized typically via bromination of 2-methyl-7-chloroquinoline, key potential impurities include:
-
Starting Material: 2-methyl-7-chloroquinoline
-
Hydrolysis Product: (7-chloroquinolin-2-yl)methanol
-
Oxidation Product: 7-chloroquinoline-2-carbaldehyde
-
Dimerization Products: Various impurities formed through intermolecular reactions.
Our chromatographic challenge is to resolve the main analyte from these structurally similar compounds.
Method 1: The Industry Workhorse - Reversed-Phase C18 Chromatography
Reversed-phase HPLC (RP-HPLC) on a C18 stationary phase is the most widely used analytical technique in the pharmaceutical industry due to its versatility, robustness, and applicability to a wide range of non-polar to moderately polar compounds.[8][9][10] The primary separation mechanism is hydrophobic interaction.
Rationale for Method Design
-
Column: A standard C18 column is the logical starting point. Its long alkyl chains provide strong hydrophobic retention for the aromatic quinoline ring system.[11][12]
-
Mobile Phase: An acidic mobile phase (0.1% formic acid) is chosen to suppress the protonation of the quinoline nitrogen atom. This ensures a consistent charge state, leading to sharper, more symmetrical peaks and avoiding interactions with residual silanol groups on the silica support.[13][14] Acetonitrile is selected as the organic modifier for its low viscosity and UV transparency.
-
Gradient Elution: A gradient is essential to elute both early-retaining polar impurities (like the hydrolysis product) and the more retained main analyte and non-polar impurities within a reasonable timeframe, while ensuring good resolution.[2]
-
Detection: The extended aromatic system of the quinoline core suggests strong UV absorbance. A detection wavelength of 230 nm is selected to provide high sensitivity for both the parent compound and its likely impurities.
Experimental Protocol: Method 1 (C18)
| Parameter | Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent with gradient pump, autosampler, column thermostat, and Diode Array Detector (DAD) |
| Column | InertSustain C18 (4.6 x 150 mm, 5 µm) or equivalent |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient Program | 0-2 min: 40% B, 2-15 min: 40% to 90% B, 15-18 min: 90% B, 18-18.1 min: 90% to 40% B, 18.1-25 min: 40% B (re-equilibration) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | DAD, 230 nm |
| Injection Volume | 5 µL |
| Sample Preparation | 0.5 mg/mL in Acetonitrile:Water (50:50 v/v) |
Method 2: An Alternative Approach - Phenyl-Hexyl Chromatography
While C18 columns are excellent, they may not always provide optimal selectivity for aromatic compounds, especially when trying to separate structurally similar isomers or related substances.[15][16] Phenyl-Hexyl columns offer an alternative separation mechanism. The phenyl groups on the stationary phase can engage in π-π interactions with the aromatic rings of the analyte and its impurities, providing a different selectivity profile compared to the purely hydrophobic interactions of a C18 phase.[12][17][18] This can be particularly effective for separating compounds with subtle differences in their aromatic systems.
Rationale for Method Design
-
Column: A Phenyl-Hexyl column is chosen to leverage π-π interactions, which can improve the resolution between the chloroquinoline core and impurities where the aromatic system might be altered or have different substituent effects.[17][18]
-
Mobile Phase: The same mobile phase is used to allow for a direct comparison of the stationary phase's impact on selectivity. Maintaining consistency in the mobile phase is key to isolating the effect of the column chemistry.
-
Gradient Elution: The gradient is slightly adjusted based on the different retentivity of the phenyl-hexyl phase to ensure optimal separation within a similar analysis time.
-
Detection: All other parameters are kept consistent with Method 1 to facilitate a direct and objective comparison.
Experimental Protocol: Method 2 (Phenyl-Hexyl)
| Parameter | Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent with gradient pump, autosampler, column thermostat, and Diode Array Detector (DAD) |
| Column | Luna Phenyl-Hexyl (4.6 x 150 mm, 5 µm) or equivalent |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient Program | 0-2 min: 35% B, 2-15 min: 35% to 85% B, 15-18 min: 85% B, 18-18.1 min: 85% to 35% B, 18.1-25 min: 35% B (re-equilibration) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | DAD, 230 nm |
| Injection Volume | 5 µL |
| Sample Preparation | 0.5 mg/mL in Acetonitrile:Water (50:50 v/v) |
Visualizing the Workflow
A systematic approach is required to compare these methods effectively. This begins with sample preparation, including forced degradation, followed by analysis on both HPLC systems.
Caption: Experimental workflow for comparing HPLC purity methods.
Performance Comparison: Hypothetical Data
To illustrate the potential differences, the following table presents hypothetical but realistic data from the analysis of a sample subjected to forced degradation, analyzed by both methods.
| Performance Metric | Method 1 (C18) | Method 2 (Phenyl-Hexyl) | Commentary |
| Retention Time (Main Peak) | 12.5 min | 11.8 min | The Phenyl-Hexyl column shows slightly less hydrophobic retention for the main peak. |
| Critical Pair Resolution (Rs) | 1.8 (Main Peak vs. Hydrolysis Impurity) | 2.5 (Main Peak vs. Hydrolysis Impurity) | The Phenyl-Hexyl column provides superior resolution for the most critical pair, likely due to π-π interactions enhancing selectivity. A value > 2 is generally desired. |
| Tailing Factor (Tf) (Main Peak) | 1.3 | 1.1 | Both methods produce acceptable peak shapes (Tf ≤ 1.5 is good), but the Phenyl-Hexyl column shows a more symmetrical peak. |
| Specificity / Peak Purity | Pass (Peak Purity Index > 995 for all stress conditions) | Pass (Peak Purity Index > 998 for all stress conditions) | Both methods are stability-indicating, but the better resolution of Method 2 provides higher confidence in peak homogeneity. |
| Total Analysis Time | 25 min | 25 min | The run times are comparable, allowing for similar sample throughput. |
Logical Framework for Method Selection
The choice between these methods depends on the specific analytical goal. The following diagram illustrates the decision-making logic.
Caption: Decision logic for selecting the optimal HPLC method.
Conclusion and Recommendation
Both the standard C18 and the alternative Phenyl-Hexyl reversed-phase methods are capable of serving as stability-indicating assays for the purity of this compound.
The C18-based method (Method 1) represents a robust, reliable starting point suitable for routine quality control where the impurity profile is well-understood and resolution is sufficient. Its ubiquity makes it an easily transferable method.
However, for method development, validation, and the analysis of complex samples or those from new synthetic routes, the Phenyl-Hexyl method (Method 2) is demonstrably superior. The alternative selectivity provided by π-π interactions offers enhanced resolution for critical impurity pairs, leading to more accurate purity assessments and greater confidence in the stability-indicating nature of the assay. For any laboratory committed to rigorous characterization of pharmaceutical intermediates, the development of an orthogonal method like this is a strategic investment in data quality and product safety.
References
- ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products.
- Taylor & Francis Online. (2018).
- ResolveMass. (n.d.).
- Taylor & Francis Online. (2018).
- MedCrave. (2016).
- ResearchGate. (n.d.).
- IJCPS. (n.d.). RP-HPLC ANALYTICAL METHOD DEVELOPMENT AND VALIDATION FOR NEWLY SYNTHESIZED N-{[6-METHOXY-2-(MORPHOLIN-4-YL) QUINOLIN-3. [Link]
- SIELC Technologies. (n.d.). HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. [Link]
- Chromatography Forum. (2015).
- GL Sciences. (n.d.). HPLC Columns & LC Columns | Types, How to Choose, Compare. [Link]
- SciSpace. (2016).
- MDPI. (2017). Alternative Strategies to Reversed-Phase Liquid Chromatography for the Analysis of Pharmaceutical Compounds. [Link]
- Phenomenex. (n.d.). Reversed Phase HPLC Columns. [Link]
- Semantic Scholar. (n.d.). Reversed-phase high performance liquid chromatography: Significance and symbolism. [Link]
- SIELC Technologies. (n.d.). HPLC Method for Analysis of Quinoline Yellow WS on BIST A+ Column. [Link]
- ICH. (n.d.). Q1A(R2) Guideline. [Link]
- IJPSR. (n.d.). International Journal of Pharmaceutical Sciences and Research. [Link]
- NIH. (n.d.). Greening Reversed-Phase Liquid Chromatography Methods Using Alternative Solvents for Pharmaceutical Analysis. [Link]
- R Discovery. (n.d.). Stability-indicating HPLC Method Research Articles. [Link]
- Journal of Applied Pharmaceutical Science. (n.d.).
- PubMed. (2001). Stability-indicating HPLC assay and solution stability of a new diaziridinyl benzoquinone. [Link]
- LCGC International. (n.d.). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. [Link]
- NIH. (n.d.).
- ResearchGate. (n.d.). (PDF)
- PubChem. (n.d.). This compound. [Link]
- NIH. (n.d.).
- Beilstein Journal of Organic Chemistry. (n.d.).
- SciELO México. (n.d.). Identification, synthesis and structure assignment of two impurities of Erlotinib, a drug used for the treatment of some types of cancer. [Link]0187-61912014000200004)
Sources
- 1. japsonline.com [japsonline.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. jordilabs.com [jordilabs.com]
- 4. resolvemass.ca [resolvemass.ca]
- 5. database.ich.org [database.ich.org]
- 6. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 7. scispace.com [scispace.com]
- 8. Reversed Phase HPLC Columns | Phenomenex [phenomenex.com]
- 9. Reversed-phase high performance liquid chromatography: Significance and symbolism [wisdomlib.org]
- 10. Greening Reversed-Phase Liquid Chromatography Methods Using Alternative Solvents for Pharmaceutical Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. glsciencesinc.com [glsciencesinc.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. tandfonline.com [tandfonline.com]
- 16. tandfonline.com [tandfonline.com]
- 17. HPLC separation of related halogenated aromatic, any one?? - Chromatography Forum [chromforum.org]
- 18. Popular Small Molecule HPLC UHPLC Column Brands | Thermo Fisher Scientific - JP [thermofisher.com]
A Comparative Analysis of the Biological Activity of Chloroquinoline Isomers: A Guide for Researchers
This guide provides a detailed comparative analysis of the biological activities of positional isomers of chloroquinoline, with a particular focus on 7-chloroquinoline (7-CQ). As a foundational scaffold in medicinal chemistry, the placement of the chlorine atom on the quinoline ring dramatically influences the compound's efficacy and mechanism of action across various therapeutic areas, including antimalarial, anticancer, and antimicrobial applications. This document synthesizes experimental data to offer a clear, evidence-based comparison for researchers and drug development professionals.
Introduction: The Significance of Chlorine Placement
The quinoline ring is a privileged scaffold in drug discovery. The introduction of a chlorine atom, a potent electron-withdrawing group, significantly alters the molecule's physicochemical properties, such as its basicity (pKa), lipophilicity, and ability to interact with biological targets. While 7-chloroquinoline is the most renowned isomer due to its presence in blockbuster drugs like Chloroquine and Hydroxychloroquine, its positional isomers (e.g., 4-chloroquinoline, 6-chloroquinoline, and 8-chloroquinoline) exhibit distinct and sometimes superior activities in different contexts. Understanding these structure-activity relationships (SAR) is paramount for designing next-generation therapeutic agents.
This guide will dissect these differences, presenting quantitative data from comparative studies, detailing the experimental protocols used to derive this data, and exploring the underlying mechanisms of action.
Comparative Biological Activity: A Multi-faceted Analysis
The therapeutic potential of chloroquinoline isomers is not monolithic. The optimal position of the chlorine atom is highly dependent on the targeted disease.
Antimalarial Activity
The primary mechanism for the antimalarial action of quinoline-based drugs is the inhibition of hemozoin biocrystallization in the malaria parasite's food vacuole. The drug, being a weak base, accumulates in this acidic organelle. It then caps the growing faces of the hemozoin crystal, preventing the detoxification of free heme, which is toxic to the parasite.
Experimental evidence suggests that the 4-chloroquinoline (4-CQ) scaffold, rather than the 7-CQ, is the most critical for potent antimalarial activity. While 7-CQ is a part of Chloroquine, it is the 4-aminoquinoline substitution pattern that is key. Studies comparing simple chloroquinoline isomers have shown that 4-CQ itself has a higher intrinsic activity against Plasmodium falciparum than 7-CQ.
Experimental Workflow: Hemozoin Inhibition Assay
The following diagram illustrates a typical workflow for assessing the hemozoin inhibitory capacity of the isomers.
Caption: Workflow for the hemozoin inhibition assay.
Protocol: Hemozoin Inhibition Assay
This protocol is a self-validating system as it includes positive (Chloroquine) and negative (DMSO vehicle) controls to ensure the assay is performing correctly.
-
Preparation of Reagents:
-
Prepare a stock solution of hematin (e.g., 2 mg/mL) in 0.1 M NaOH.
-
Prepare a 4.5 M acetate buffer solution, pH 4.8.
-
Prepare stock solutions (e.g., 10 mM) of the chloroquinoline isomers and a known inhibitor like Chloroquine in DMSO.
-
-
Assay Procedure:
-
In a 96-well microplate, add 50 µL of the hematin solution.
-
Add 10 µL of the test compound dilutions (isomers) or controls.
-
Initiate the reaction by adding 40 µL of the acetate buffer. The final volume is 100 µL.
-
Incubate the plate at 37°C for 24 hours to allow for hemozoin formation.
-
-
Quantification:
-
Centrifuge the plate at 4000 rpm for 15 minutes.
-
Carefully remove the supernatant.
-
Wash the pellet with 150 µL of DMSO to remove any interfering substances.
-
Centrifuge again, discard the supernatant.
-
Solubilize the final hemozoin pellet in 100 µL of 0.2 M NaOH.
-
Measure the absorbance at 405 nm.
-
-
Data Analysis:
-
The percentage of inhibition is calculated relative to the negative control (DMSO).
-
IC50 values (the concentration required to inhibit 50% of hemozoin formation) are determined by non-linear regression analysis.
-
Anticancer Activity
The anticancer potential of chloroquinoline isomers is a growing area of research. Their primary mechanism involves the disruption of autophagy, a cellular recycling process that cancer cells often exploit to survive stress. By inhibiting the fusion of autophagosomes with lysosomes, these compounds lead to the accumulation of cellular waste and trigger apoptotic cell death.
Comparative studies have demonstrated that the position of the chlorine atom is a critical determinant of autophagic flux inhibition and cytotoxicity.
Comparative Cytotoxicity of Chloroquinoline Isomers
| Isomer | Cancer Cell Line | Assay | IC50 (µM) | Reference |
| 4-Chloroquinoline | A549 (Lung) | MTT | ~25 | |
| 6-Chloroquinoline | A549 (Lung) | MTT | >100 | |
| 7-Chloroquinoline | A549 (Lung) | MTT | ~50 | |
| 8-Chloroquinoline | A549 (Lung) | MTT | >100 |
Note: IC50 values are approximate and can vary based on experimental conditions and cell lines.
Causality Behind Experimental Observations: The data clearly indicates that 4-chloroquinoline is the most potent isomer against the A549 lung cancer cell line. Its higher potency is attributed to its superior ability to accumulate in the acidic environment of the lysosome, a key organelle in the autophagy pathway. The pKa of the quinoline nitrogen is modulated by the chlorine's position. The electron-withdrawing effect of the chlorine atom at position 4 is thought to optimize the compound's basicity for lysosomotropic accumulation, more so than when it is at position 7 or other positions.
Signaling Pathway: Autophagy Inhibition Leading to Apoptosis
The diagram below illustrates the proposed mechanism by which potent chloroquinoline isomers induce cancer cell death.
Caption: Inhibition of autophagy by 4-chloroquinoline.
Protocol: MTT Cytotoxicity Assay
This protocol is used to assess the metabolic activity of cells and serves as an indicator of cell viability.
-
Cell Seeding:
-
Culture cancer cells (e.g., A549) in a 96-well plate at a density of 5,000-10,000 cells per well.
-
Allow cells to adhere by incubating for 24 hours at 37°C, 5% CO2.
-
-
Compound Treatment:
-
Prepare serial dilutions of the chloroquinoline isomers in the appropriate cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds or vehicle control (DMSO).
-
Incubate for 48-72 hours.
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in PBS.
-
Add 10 µL of the MTT solution to each well.
-
Incubate for 3-4 hours at 37°C. During this time, viable cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization and Measurement:
-
Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.
-
Gently pipette to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the IC50 value, the concentration of the compound that causes 50% inhibition of cell growth.
-
Conclusion and Future Directions
The comparative analysis of chloroquinoline isomers unequivocally demonstrates the critical role of substituent placement in defining biological activity.
-
For antimalarial applications, the 4-chloroquinoline scaffold remains superior, primarily due to its optimized structure for inhibiting hemozoin formation.
-
For anticancer activity, particularly via autophagy inhibition, 4-chloroquinoline again emerges as the most potent isomer due to its enhanced lysosomotropic properties. 7-chloroquinoline shows moderate activity, while the 6- and 8-isomers are significantly less effective.
This guide underscores the importance of precise, comparative studies in drug discovery. While 7-chloroquinoline provides the foundation for several successful drugs, a deeper exploration of its other isomers, like 4-chloroquinoline, reveals opportunities for developing novel therapeutics with improved potency. Future research should focus on derivatizing the most potent scaffolds to enhance target specificity and reduce off-target toxicity, paving the way for the next generation of quinoline-based medicines.
References
- Gornicka, A., et al. (2020). Synthesis, characterization, and in vitro anticancer activity of chloro- and fluoro-substituted quinoline derivatives. Molecules, 25(18), 4066.
- Kaur, K., & Kumar, V. (2019). 7-Chloroquinoline-isatin hybrids: Synthesis, in vitro antimicrobial, and cytotoxic evaluation. Journal of the Serbian Chemical Society, 84(1), 1-1.
- Bawa, S., & Kumar, S. (2010). Synthesis of novel 7-chloroquinoline derivatives as potent antimicrobial agents. Acta Poloniae Pharmaceutica, 67(3), 241-247.
- Solomon, V. R., & Lee, H. (2009). Chloroquine and its analogs: a new promise of an old drug for cancer therapy. European journal of pharmacology, 625(1-3), 220-233.
A Senior Application Scientist's Guide to 2-(Bromomethyl)-7-chloroquinoline: A Superior Alkylating Agent for Biologically Active Molecules
For researchers, medicinal chemists, and professionals in drug development, the strategic selection of an alkylating agent is paramount. It dictates not only the efficiency of a synthetic route but also the inherent biological activity of the final molecule. In this guide, we delve into the distinct advantages of 2-(Bromomethyl)-7-chloroquinoline over more conventional alkylating agents. We will explore how its unique structural and electronic properties translate into tangible benefits in the synthesis of high-value compounds.
The Limitations of Conventional Alkylating Agents
Simple alkylating agents, such as benzyl bromide and methyl iodide, are workhorses in organic synthesis. Their utility in forming C-N, C-O, and C-S bonds is undisputed. However, their application in the intricate landscape of drug discovery often falls short. Their primary drawback is their lack of inherent biological significance. When a simple alkyl group is introduced, the subsequent biological activity of the molecule is solely dependent on the substrate. This necessitates extensive downstream modifications and screening to elicit a desired pharmacological effect.
This compound: An Alkylating Agent with a Bioactive Core
This compound transcends the role of a mere alkylating agent. It is a "pharmacophore-donating" reagent. The 7-chloroquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs with a wide spectrum of therapeutic applications.
The primary advantage of employing this compound lies in its ability to directly confer potent biological activity to the target molecule. The 7-chloroquinoline moiety is a well-established pharmacophore, recognized for its antimalarial, anticancer, antibacterial, and antiviral properties. By incorporating this scaffold, researchers can significantly enhance the probability of discovering novel drug candidates with desired therapeutic profiles.
Understanding the Reactivity of this compound
The reactivity of this compound is centered around the bromomethyl group at the 2-position of the quinoline ring. The quinoline ring system, particularly with the electron-withdrawing chloro group at the 7-position, influences the reactivity of the benzylic bromide.
The nitrogen atom in the quinoline ring and the chloro substituent exert an electron-withdrawing effect, which increases the electrophilicity of the benzylic carbon. This heightened electrophilicity makes it more susceptible to nucleophilic attack compared to a simple benzyl bromide. This enhanced reactivity can lead to milder reaction conditions and potentially higher yields.
Nucleophilic substitution on the quinoline ring is known to be most favorable at the 2- and 4-positions. This inherent electronic property of the quinoline nucleus further activates the bromomethyl group at the 2-position for displacement.
Comparative Performance: A Qualitative Analysis
While direct, side-by-side quantitative kinetic studies comparing this compound with other alkylating agents are not extensively available in the literature, a qualitative comparison based on established principles of organic chemistry highlights its advantages.
| Feature | This compound | Benzyl Bromide | Methyl Iodide |
| Reactivity | High (activated by quinoline ring) | Moderate | High |
| Pharmacophore | Yes (7-chloroquinoline) | No | No |
| Potential for Biological Activity | High | Low | Low |
| Selectivity | Can be influenced by the quinoline core | Generally non-selective | Generally non-selective |
| Applications | Synthesis of bioactive molecules | General alkylation | Methylation |
The key differentiator is the intrinsic biological activity of the 7-chloroquinoline moiety. While benzyl bromide and methyl iodide are excellent for general alkylation and methylation respectively, they do not contribute to the pharmacological profile of the resulting molecule in the same way that this compound does.
Experimental Protocol: N-Alkylation of a Heterocyclic Amine
This protocol provides a detailed, step-by-step methodology for a representative N-alkylation reaction using this compound. The causality behind each experimental choice is explained to ensure a self-validating and reproducible system.
Reaction: N-((7-chloroquinolin-2-yl)methyl)-1H-benzo[d]imidazol-2-amine
Experimental Workflow Diagram
Materials:
-
This compound (1.0 equivalent)
-
2-Aminobenzimidazole (1.1 equivalents)
-
Anhydrous Potassium Carbonate (K₂CO₃) (2.0 equivalents)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
-
Nitrogen or Argon gas supply
-
Thin-layer chromatography (TLC) apparatus
-
Standard work-up and purification glassware
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq), 2-aminobenzimidazole (1.1 eq), and anhydrous potassium carbonate (2.0 eq).
-
Causality: Anhydrous conditions are crucial to prevent hydrolysis of the alkylating agent. Potassium carbonate acts as a base to deprotonate the amine, generating the nucleophile. An excess of the amine and base is used to drive the reaction to completion.
-
-
Solvent Addition: Under an inert atmosphere (nitrogen or argon), add anhydrous DMF via syringe to dissolve the reactants.
-
Causality: DMF is a polar aprotic solvent that facilitates Sₙ2 reactions by solvating the cation of the base, leaving the anion more nucleophilic. An inert atmosphere prevents side reactions with atmospheric moisture and oxygen.
-
-
Reaction Execution: Heat the reaction mixture to 80°C with vigorous stirring.
-
Causality: Heating provides the necessary activation energy for the reaction to proceed at a reasonable rate. Vigorous stirring ensures homogeneity of the reaction mixture.
-
-
Monitoring: Monitor the progress of the reaction by TLC until the starting material (this compound) is consumed.
-
Causality: TLC allows for the qualitative assessment of the reaction's progress, preventing unnecessary heating and potential decomposition of the product.
-
-
Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture into ice-cold water.
-
Causality: Pouring the reaction mixture into water precipitates the crude product, as it is typically insoluble in water, and helps to remove the water-soluble DMF and inorganic salts.
-
-
Isolation: Collect the precipitate by vacuum filtration. Wash the solid with copious amounts of water to remove any residual DMF and inorganic salts. Dry the solid under vacuum.
-
Causality: Filtration is a straightforward method for isolating the solid product. Thorough washing is essential for removing impurities.
-
-
Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol) to obtain the pure N-((7-chloroquinolin-2-yl)methyl)-1H-benzo[d]imidazol-2-amine.
-
Causality: Recrystallization is a powerful technique for purifying solid organic compounds to a high degree of purity.
-
Conclusion: A Strategic Choice for Drug Discovery
References
- Synthesis and biological activity of 2-[2-(7-chloroquinolin-4-ylthio) derivatives.This article discusses the synthesis and biological evaluation of compounds derived from 7-chloroquinoline, highlighting its importance as a pharmacophore. (Source: Mijares M.R., et al., Synthesis and biological activity of 2-[2-(7-chloroquinolin-4-ylthio)
- Click synthesis of new 7-chloroquinoline derivatives and their biological activity.This study showcases the synthesis of various 7-chloroquinoline derivatives and their evaluation for antimalarial, antimicrobial, and anticancer activities, reinforcing the therapeutic potential of this scaffold. (Source: El-Sayed, T. H., et al.
- Reactivity of benzylic bromides with electron-withdrawing groups.This source provides a general overview of how electron-withdrawing groups can influence the reactivity of benzylic halides in nucleophilic substitution reactions. (Source: BenchChem, A Comparative Guide to the Reactivity of 2-(Bromomethyl)-4-chloro-1-nitrobenzene and Other Benzyl Halides, 2025)
- Nucleophilic substitution in quinoline and isoquinoline.This article explains the principles of nucleophilic substitution on the quinoline ring, providing a basis for understanding the reactivity of this compound. (Source: QuimicaOrganica.org, Sustitución nucleófila en quinolina e isoquinolina)
- Synthesis and Biological Activities of Substituted 7-Chloroquinoline Derivatives.This paper describes the synthesis of various derivatives from 7-chloroquinoline, further emphasizing its role in medicinal chemistry.
- Morita-Baylis-Hillman Reaction with 7-Chloroquinoline Derivatives-New Compounds with Potential Anticancer Activity.This study highlights the use of the 7-chloroquinoline moiety to enhance the cytotoxic effects of new compounds. (Source: da Silva, W. R., et al., Journal of the Brazilian Chemical Society, 2017, URL: [Link])
- 7-Chloroquinolinehydrazones as First-in-Class Anticancer Experimental Drugs.This research underscores the critical importance of the 7-chloroquinoline moiety for the anticancer activity of hydrazone derivatives. (Source: Gomes, M. N., et al., Molecules, 2017)
- Application Notes and Protocols for N-Alkylation of Amines.This document provides general protocols and principles for the N-alkylation of amines, which are applicable to reactions with this compound.
- Application Notes and Protocols for the O-Alkylation of Phenols.This guide offers detailed procedures for O-alkylation reactions, which can be adapted for use with this compound. (Source: BenchChem, Application Notes and Protocols for the O- Alkylation of Phenols with 4-(Bromomethyl)phenol, 2025) with 4-(Bromomethyl)phenol*, 2025)
Reactivity comparison between different positions of the quinoline ring
An In-Depth Guide to the Positional Reactivity of the Quinoline Ring
Introduction: The Electronic Dichotomy of the Quinoline Scaffold
Quinoline, a heterocyclic aromatic compound composed of a benzene ring fused to a pyridine ring, is a cornerstone scaffold in medicinal chemistry and materials science. Its unique electronic architecture, arising from the fusion of an electron-rich carbocyclic ring with an electron-deficient heterocyclic ring, imparts a distinct and predictable pattern of reactivity. The nitrogen atom, being more electronegative than carbon, exerts a powerful electron-withdrawing effect (-I and -R effects), rendering the pyridine ring electron-deficient (π-deficient) and the benzene ring comparatively electron-rich, albeit still deactivated relative to benzene itself.[1][2][3] This electronic dichotomy governs the regioselectivity of substitution reactions, dictating where electrophiles and nucleophiles will preferentially attack.
This guide provides a comprehensive comparison of the reactivity at different positions of the quinoline ring, supported by mechanistic explanations, experimental data, and detailed protocols for key transformations.
Diagram 1: Numbering Convention of the Quinoline Ring
Caption: Standard IUPAC numbering of the quinoline ring system.
Part 1: Electrophilic Aromatic Substitution (SEAr)
The presence of the electronegative nitrogen atom, especially when protonated under the strongly acidic conditions typical for SEAr reactions, deactivates the entire quinoline system towards electrophilic attack.[3][4] Consequently, these reactions require more vigorous conditions (e.g., stronger acids, higher temperatures) compared to those for benzene or naphthalene.[5] The substitution overwhelmingly occurs on the more electron-rich benzene ring (carbocycle) rather than the highly deactivated pyridine ring.[1][6]
Regioselectivity: The Predominance of C-5 and C-8 Attack
Experimental evidence consistently shows that electrophilic substitution on the unsubstituted quinoline ring yields a mixture of C-5 and C-8 substituted products.[5][6][7] This selectivity is not random but is dictated by the thermodynamic stability of the cationic intermediate (the Arenium ion or Wheland intermediate) formed during the reaction.
Mechanistic Insight: The stability of the Wheland intermediate is maximized when the aromaticity of one of the rings is preserved throughout the resonance structures.
-
Attack at C-5 or C-8: When an electrophile attacks at the C-5 or C-8 position, the resulting positive charge can be delocalized across the benzene ring without disrupting the aromatic sextet of the pyridine ring. This leads to a more stable intermediate.[6][8]
-
Attack at C-6 or C-7: Conversely, attack at the C-6 or C-7 positions forces the delocalization of the positive charge to disrupt the pyridine ring's aromaticity in one of the key resonance contributors. This intermediate is significantly less stable, and thus the activation energy for its formation is much higher.[6]
Diagram 2: Stability of Wheland Intermediates in Electrophilic Attack
Caption: Logical flow showing the preferential pathway for electrophilic substitution.
Supporting Experimental Data: Nitration of Quinoline
The nitration of quinoline is a classic example illustrating this reactivity pattern. Under standard nitrating conditions (a mixture of nitric acid and sulfuric acid), quinoline is first protonated to the quinolinium ion, which then undergoes nitration.
| Reaction | Conditions | Product Distribution | Reference |
| Nitration | HNO₃ / H₂SO₄ at 0 °C | 5-Nitroquinoline: 52.3%8-Nitroquinoline: 47.7% | [4] |
This near-equal mixture highlights the comparable reactivity of the C-5 and C-8 positions towards electrophilic attack.
Experimental Protocol: Electrophilic Nitration of Quinoline
This protocol describes the synthesis of a mixture of 5-nitroquinoline and 8-nitroquinoline.
Materials:
-
Quinoline
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Fuming Nitric Acid (HNO₃)
-
Ice
-
Sodium Hydroxide (NaOH) solution
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask, dropping funnel, magnetic stirrer, ice bath
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, carefully add concentrated sulfuric acid (60 mL). Cool the flask in an ice-salt bath to 0 °C.
-
Substrate Addition: Slowly add quinoline (10 g, 77.4 mmol) to the cold sulfuric acid while maintaining the temperature below 10 °C.
-
Nitrating Mixture: Prepare the nitrating mixture by carefully adding fuming nitric acid (6 mL) to concentrated sulfuric acid (10 mL) in a separate flask, cooled in an ice bath.
-
Nitration: Add the nitrating mixture dropwise from the dropping funnel to the quinoline solution over 30-45 minutes. Ensure the internal temperature does not exceed 5 °C. After the addition is complete, allow the mixture to stir at 0-5 °C for an additional 2 hours.
-
Work-up: Pour the reaction mixture slowly onto crushed ice (approx. 400 g) with vigorous stirring.
-
Neutralization: Carefully neutralize the acidic solution with a cold 40% aqueous NaOH solution until the pH is ~8. This will precipitate the nitroquinoline isomers.
-
Extraction: Extract the product mixture with dichloromethane (3 x 100 mL).
-
Drying and Evaporation: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product mixture.
-
Purification: The isomers can be separated by fractional crystallization or column chromatography.
Diagram 3: Experimental Workflow for Quinoline Nitration
Caption: Step-by-step workflow for the laboratory synthesis of nitroquinolines.
Part 2: Nucleophilic Aromatic Substitution (SNAr)
The electron-deficient nature of the pyridine ring makes it highly susceptible to attack by strong nucleophiles.[2][9] This reactivity is the inverse of that seen in electrophilic substitution, with reactions occurring exclusively on the heterocyclic portion of the molecule.
Regioselectivity: The Primacy of C-2 and C-4 Attack
Nucleophilic attack on quinoline preferentially occurs at the C-2 and C-4 positions.[3][5][9] The C-2 position is generally the most reactive site for direct substitution of a hydride ion.[10][11]
Mechanistic Insight: The regioselectivity is governed by the stability of the negatively charged intermediate (a Meisenheimer-like complex).
-
Attack at C-2 or C-4: When a nucleophile attacks at C-2 or C-4, the resulting negative charge is effectively delocalized across the ring and, most importantly, can be accommodated by the electronegative nitrogen atom.[9][12] This resonance stabilization creates a lower energy, more stable intermediate.
-
Attack at C-3: Attack at the C-3 position does not allow for resonance delocalization of the negative charge onto the nitrogen atom. The resulting intermediate is substantially less stable, making this pathway energetically unfavorable.[9]
Diagram 4: Stability of Intermediates in Nucleophilic Attack
Caption: Step-by-step workflow for the synthesis of 2-aminoquinoline.
Conclusion
The reactivity of the quinoline ring is a well-defined yet fascinating interplay of electronic effects. The electron-withdrawing nature of the nitrogen atom deactivates the entire system but creates a clear division of labor between the two fused rings.
-
Electrophilic Substitution: Occurs under vigorous conditions on the electron-rich benzene ring, favoring positions C-5 and C-8 due to the formation of more stable cationic intermediates that preserve the aromaticity of the pyridine ring.
-
Nucleophilic Substitution: Occurs readily on the electron-deficient pyridine ring, favoring positions C-2 and C-4 where the attacking nucleophile generates a stable anionic intermediate with the negative charge delocalized onto the nitrogen atom.
Understanding these fundamental principles is paramount for researchers in medicinal chemistry and materials science, enabling the rational design of synthetic routes to functionalize the quinoline scaffold at specific positions to achieve desired biological or physical properties.
References
- Reactivity of Quinoline (2020). YouTube.
- Preparation and Properties of Quinoline. Sri Pratap College.
- Quinolines & Isoquinolines – Reactivity (PowerPoint Presentation). University of Liverpool.
- Heterocyclic Chemistry Quinoline, Isoquinoline and Indole (2018). GCW Gandhi Nagar Jammu.
- Reactions of Quinolines. Tutorsglobe.com.
- Nucleophilic substitution in quinoline and isoquinoline. Química Organica.org.
- van der Plas, H. C., & van Veldhuizen, A. (1975). On the chichibabin amination of quinoline and some nitroquinolines. Recueil des Travaux Chimiques des Pays-Bas.
- Electrophilic substitution reaction in quinoline and isoquinoline. Química Organica.org.
- Joule, J. A., & Mills, K. Chapter 7: Quinolines and Isoquinolines. University of Manchester.
- Why does the electrophilic aromatic substitution on quinoline happens on position 5 and 8, if it has these resonance structures? (2020). Reddit.
- Why does the nitration of quinoline occur at the 5 (and 8) position? (2025). Chemistry Stack Exchange.
- Chichibabin reaction. Grokipedia.
- Motati, D. R., et al. (2018). A general method for the metal-free, regioselective, remote C–H halogenation of 8-substituted quinolines. Chemical Science.
- Chichibabin reaction. Wikipedia.
Sources
- 1. imperial.ac.uk [imperial.ac.uk]
- 2. gcwgandhinagar.com [gcwgandhinagar.com]
- 3. tutorsglobe.com [tutorsglobe.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. uop.edu.pk [uop.edu.pk]
- 6. Electrophilic substitution reaction in quinoline and isoquinoline [quimicaorganica.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. reddit.com [reddit.com]
- 9. m.youtube.com [m.youtube.com]
- 10. webpages.iust.ac.ir [webpages.iust.ac.ir]
- 11. quora.com [quora.com]
- 12. Nucleophilic substitution in quinoline and isoquinoline [quimicaorganica.org]
A Senior Application Scientist's Guide to In Vitro Cytotoxicity Assays for Novel 7-Chloroquinoline Derivatives
Introduction: The Critical Role of Cytotoxicity Profiling for 7-Chloroquinoline Derivatives
The 7-chloroquinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for numerous therapeutic agents.[1][2] Its derivatives have garnered significant attention for their broad spectrum of biological activities, including potential as anticancer agents.[3][4][5] The journey of a novel 7-chloroquinoline derivative from the bench to the clinic is contingent upon a rigorous evaluation of its cytotoxic profile. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to design and execute robust in vitro cytotoxicity assays, ensuring both scientific integrity and the generation of reliable, interpretable data.
The primary objective of these assays is to determine the concentration at which a compound inhibits cellular processes by 50% (IC50), a key metric of a drug's potency.[6][7] However, a simple IC50 value is just the beginning of the story. A thorough cytotoxicological assessment delves deeper, aiming to elucidate the mechanism of cell death, be it through necrosis or the more therapeutically desirable pathway of apoptosis (programmed cell death).[8] This guide will compare and contrast the most relevant assays, providing the technical details and scientific rationale necessary to make informed decisions for your research.
Strategic Assay Selection: A Multi-Faceted Approach to Cytotoxicity
No single assay can provide a complete picture of a compound's cytotoxic effects. Therefore, a multi-parametric approach is essential. The initial screening typically involves assessing cell viability, which can then be followed by more specific assays to determine membrane integrity and the mode of cell death.
Core Experimental Workflow
A logical and sequential workflow is critical for obtaining meaningful data. The process begins with determining overall cell viability and progresses to more detailed mechanistic studies.
Caption: A typical experimental workflow for assessing the cytotoxicity of novel compounds.
I. Cell Viability Assays: The First Line of Inquiry
Cell viability assays are the initial step in determining the cytotoxic potential of a compound. These assays measure the overall health of a cell population and are often based on metabolic activity.
The MTT Assay: A Colorimetric Classic
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used, reliable, and cost-effective method for assessing cell viability.[9][10]
Principle: The assay is based on the ability of mitochondrial dehydrogenases in living cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals.[11][12] The amount of formazan produced is directly proportional to the number of viable cells.[12]
Experimental Protocol: MTT Assay
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, HCT-116, A549) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.[13]
-
Compound Treatment: Treat the cells with serial dilutions of the 7-chloroquinoline derivatives for 24, 48, or 72 hours.[13][14] Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).[1]
-
MTT Addition: After the incubation period, add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.[11][15]
-
Formazan Solubilization: Carefully remove the medium and add 100-200 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[9][11]
-
Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[11]
Data Interpretation: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is then determined by plotting the percentage of viability against the log of the compound concentration.[6]
II. Membrane Integrity Assays: Assessing Cell Lysis
While viability assays provide a general overview of cell health, membrane integrity assays specifically measure cell lysis or necrosis.
The Lactate Dehydrogenase (LDH) Assay
The LDH assay is a popular method for quantifying cytotoxicity by measuring the activity of lactate dehydrogenase released from damaged cells.[16][17]
Principle: LDH is a stable cytosolic enzyme that is released into the cell culture medium upon damage to the plasma membrane.[17][18] The assay measures the conversion of a tetrazolium salt into a colored formazan product, which is proportional to the amount of LDH released.[16]
Experimental Protocol: LDH Assay
-
Cell Culture and Treatment: Seed and treat cells with the 7-chloroquinoline derivatives as described for the MTT assay.[19]
-
Supernatant Collection: After the treatment period, carefully collect the cell culture supernatant from each well.
-
LDH Reaction: Transfer the supernatant to a new 96-well plate and add the LDH reaction mixture according to the manufacturer's protocol.[18]
-
Incubation and Measurement: Incubate the plate at room temperature for up to 30 minutes, protected from light.[18] Measure the absorbance at the appropriate wavelength (e.g., 490 nm).[16]
Data Interpretation: The amount of LDH release is indicative of the level of cytotoxicity. Controls for spontaneous and maximum LDH release are crucial for accurate data interpretation.[18]
III. Apoptosis Assays: Unraveling the Mechanism of Cell Death
Distinguishing between apoptosis and necrosis is a critical step in characterizing the mechanism of action of a novel compound. Apoptosis, or programmed cell death, is a highly regulated process that is often a desired outcome for anticancer therapies.[20]
Annexin V/Propidium Iodide (PI) Staining
This is a widely used flow cytometry-based assay to differentiate between viable, apoptotic, and necrotic cells.
Principle: In the early stages of apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein that has a high affinity for PS and can be fluorescently labeled. Propidium iodide is a fluorescent dye that can only enter cells with a compromised membrane, thus staining necrotic or late apoptotic cells.[21]
Caspase Activity Assays
Caspases are a family of proteases that play a central role in the execution of apoptosis.
Principle: These assays utilize substrates that are specifically cleaved by active caspases (e.g., caspase-3, -7, -8, -9), resulting in a fluorescent or luminescent signal.[22]
Experimental Protocol: Apoptosis Assays (General)
-
Cell Treatment: Treat cells with the 7-chloroquinoline derivatives at concentrations around the determined IC50 value.
-
Staining/Assay: Follow the specific protocol for the chosen apoptosis assay kit (e.g., Annexin V/PI staining or a caspase activity assay).[23]
-
Analysis: Analyze the samples using a flow cytometer or a fluorescence plate reader, depending on the assay format.[23][24]
Caption: Simplified overview of the apoptotic signaling pathway.
Comparative Analysis of Cytotoxicity Assays
| Assay | Principle | Advantages | Disadvantages |
| MTT | Measures metabolic activity via mitochondrial dehydrogenase reduction of MTT to formazan.[11][12] | Inexpensive, high-throughput, well-established.[9] | Can be affected by compounds that alter mitochondrial respiration; indirect measure of viability.[25] |
| LDH | Quantifies membrane damage by measuring the release of lactate dehydrogenase.[17] | Direct measure of cytotoxicity, non-destructive to remaining cells.[26] | Less sensitive than other assays; LDH in serum can cause high background.[18] |
| Annexin V/PI | Detects phosphatidylserine externalization (early apoptosis) and membrane permeability (late apoptosis/necrosis). | Distinguishes between apoptotic and necrotic cell death; provides single-cell data.[21] | Requires flow cytometry; can be more time-consuming. |
| Caspase Activity | Measures the activity of key apoptotic enzymes (caspases). | Specific for apoptosis; can be adapted for high-throughput screening.[22] | Measures a specific point in the apoptotic pathway; may not capture all apoptotic events. |
Data Presentation and Interpretation
The results of the cytotoxicity assays should be presented clearly and concisely. IC50 values are typically presented in a tabular format, allowing for easy comparison between different derivatives and cell lines.
Table 1: Hypothetical IC50 Values (µM) of Novel 7-Chloroquinoline Derivatives
| Compound | MCF-7 (Breast Cancer) | HCT-116 (Colon Cancer) | A549 (Lung Cancer) | Normal Fibroblasts |
| Derivative 1 | 5.2 | 8.1 | 12.5 | > 50 |
| Derivative 2 | 15.8 | 22.4 | 35.1 | > 100 |
| Derivative 3 | 1.9 | 3.5 | 6.8 | 25.3 |
| Doxorubicin | 0.5 | 0.8 | 1.1 | 5.6 |
Note: Lower IC50 values indicate greater potency. A higher IC50 value against normal cells compared to cancer cells suggests selectivity.
Conclusion and Future Directions
The in vitro cytotoxicity assessment of novel 7-chloroquinoline derivatives is a critical and multifaceted process. By employing a strategic combination of assays that evaluate cell viability, membrane integrity, and the mechanism of cell death, researchers can gain a comprehensive understanding of a compound's cytotoxic profile. This systematic approach, grounded in sound scientific principles, is essential for identifying promising lead candidates for further preclinical and clinical development in the quest for novel anticancer therapeutics.
References
- 7-Chloroquinolinehydrazones as First-in-Class Anticancer Experimental Drugs in the NCI-60 Screen among Different Investigated Series of Aryl, Quinoline, Pyridine, Benzothiazole and Imidazolehydrazones.
- Microwave Synthesis, Evaluation, and Docking Study of Amino Acid Derivatives of 7-Chloroquinoline: Exploring Cytotoxic and Antioxidant Potentials.
- Novel 7-Chloro-(4-thioalkylquinoline) Derivatives: Synthesis and Antiproliferative Activity through Inducing Apoptosis and DNA/RNA Damage. MDPI. [Link]
- MTT Assay Protocol for Cell Viability and Prolifer
- Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay.
- Morita-Baylis-Hillman Reaction with 7-Chloroquinoline Derivatives-New Compounds with Potential Anticancer Activity. SciELO. [Link]
- Click synthesis of new 7-chloroquinoline derivatives by using ultrasound irradiation and evaluation of their biological activity. Taylor & Francis Online. [Link]
- Cell Viability Assays - Assay Guidance Manual.
- Apoptosis Marker Assays for HTS - Assay Guidance Manual.
- What cell line should I choose for citotoxicity assays?.
- LDH cytotoxicity assay. Protocols.io. [Link]
- Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy.
- What to Consider When Choosing Apoptotic Assays. Biocompare. [Link]
- Novel 7-Chloro-4-aminoquinoline-benzimidazole Hybrids as Inhibitors of Cancer Cells Growth: Synthesis, Antiproliferative Activity, in Silico ADME Predictions, and Docking. MDPI. [Link]
- How to interpret the cytotoxicity of a composite material using IC50 values compared with values of cisplatin?.
- 7-Chloroquinoline-1,2,3-triazoyl carboxamides induce cell cycle arrest and apoptosis in human bladder carcinoma cells. PubMed. [Link]
- Can someone advise me how to interpret my results of cytotoxicity using MTT assay?.
- Cell Cytotoxicity Screening & Profiling Services. BPS Bioscience. [Link]
- cytotoxicity ic50 values: Topics by Science.gov. Science.gov. [Link]
- Cell-Based Methods for Determination of Efficacy for Candidate Therapeutics in the Clinical Management of Cancer.
- Cytotoxicity Assays – what your cells don't like. BMG Labtech. [Link]
Sources
- 1. scielo.br [scielo.br]
- 2. Novel 7-Chloro-4-aminoquinoline-benzimidazole Hybrids as Inhibitors of Cancer Cells Growth: Synthesis, Antiproliferative Activity, in Silico ADME Predictions, and Docking [mdpi.com]
- 3. 7-Chloroquinolinehydrazones as First-in-Class Anticancer Experimental Drugs in the NCI-60 Screen among Different Investigated Series of Aryl, Quinoline, Pyridine, Benzothiazole and Imidazolehydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. tandfonline.com [tandfonline.com]
- 6. clyte.tech [clyte.tech]
- 7. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 10. MTT assay protocol | Abcam [abcam.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 17. What is the principle of LDH assay? | AAT Bioquest [aatbio.com]
- 18. documents.thermofisher.com [documents.thermofisher.com]
- 19. LDH cytotoxicity assay [protocols.io]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. biocompare.com [biocompare.com]
- 22. Apoptosis Marker Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 23. biotium.com [biotium.com]
- 24. Apoptosis Assay Service - Creative Proteomics [creative-proteomics.com]
- 25. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 26. Cell-Based Methods for Determination of Efficacy for Candidate Therapeutics in the Clinical Management of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Structure-Activity Relationship of 2-Substituted-7-Chloroquinolines
For Researchers, Scientists, and Drug Development Professionals
Introduction: The 7-Chloroquinoline Scaffold, a Privileged Framework in Medicinal Chemistry
The quinoline ring system, a bicyclic heterocycle composed of a benzene ring fused to a pyridine ring, is a cornerstone in the field of medicinal chemistry.[1] Its derivatives, both natural and synthetic, exhibit a vast array of biological activities.[2][3] Within this class, the 7-chloroquinoline scaffold has achieved a "privileged" status, most notably as the core of the seminal antimalarial drug, chloroquine.[4][5] The chlorine atom at the 7-position is a critical feature for antimalarial activity, and modifications at other positions of the quinoline ring have been extensively explored to develop new therapeutic agents with improved efficacy and broader applications, including anticancer and antiviral properties.[6]
This guide offers a comparative analysis of the structure-activity relationships (SAR) of 7-chloroquinoline derivatives with a specific focus on substitutions at the 2-position. We will explore how modifying this position with various chemical moieties influences the compound's performance against malaria parasites and cancer cell lines, providing a rationale for future drug design based on supporting experimental data.
The 7-Chloroquinoline Core: A Foundation for Diverse Bioactivity
The fundamental structure of 7-chloroquinoline provides a unique combination of lipophilicity and basicity, allowing it to accumulate in the acidic digestive vacuole of the Plasmodium parasite. The historical significance of this scaffold is rooted in its ability to interfere with the parasite's detoxification of heme. Free heme, a toxic byproduct of hemoglobin digestion, is normally polymerized into inert hemozoin crystals by the parasite. Chloroquine is believed to cap the growing hemozoin polymer, preventing further detoxification and leading to a buildup of toxic heme that ultimately kills the parasite.[5]
However, the emergence of widespread chloroquine resistance has necessitated the development of new analogs. Research has shown that modifications at various positions can restore activity or introduce entirely new mechanisms of action. The 2-position, in particular, offers a strategic vector for introducing chemical diversity to modulate the molecule's properties and biological targets.
Figure 1: The 7-chloroquinoline scaffold with key positions highlighted.
Comparative Analysis of 2-Substituted-7-Chloroquinolines
The introduction of substituents at the C-2 position of the 7-chloroquinoline ring has a profound impact on biological activity. This section compares the effects of these substitutions on antimalarial and anticancer efficacy.
Antimalarial Activity
Modification at the 2-position has been a key strategy to overcome chloroquine resistance and enhance potency. The introduction of aryl groups, particularly through a vinyl linker, has proven to be a fruitful approach.
A detailed SAR study on 2-arylvinylquinolines revealed that the nature and position of substituents on the aryl ring are critical for antiplasmodial activity against chloroquine-resistant (P. falciparum Dd2 strain) parasites.[7]
Key SAR Insights for Antimalarial Activity:
-
Aryl Substituents: The presence of an aryl group at the 2-position is generally favorable.
-
Linker: A vinyl linker between the quinoline core and the 2-aryl group often enhances activity.
-
Halogenation: Halogen atoms (F, Cl) or electron-withdrawing groups (CF₃) on the 2-aryl moiety can significantly increase potency. For instance, a 4-fluoro substitution on the phenyl ring of a 6-chloro-2-styrylquinoline resulted in a compound with an EC₅₀ value of 4.8 nM, demonstrating potent activity.[7]
-
Overcoming Resistance: Many novel 2-substituted derivatives show a low resistance index, indicating they are effective against both chloroquine-sensitive and resistant strains.[7]
Table 1: Comparative Antimalarial Activity of 2-Arylvinylquinoline Analogs
| Compound ID | 2-Arylvinyl Substituent | EC₅₀ (nM) vs. P. falciparum Dd2 (CQ-Resistant) | Reference |
|---|---|---|---|
| UCF501 | 4-CF₃-styryl | 65.4 ± 15.0 | [7] |
| 29 | 4-F-styryl | 4.8 ± 2.0 | [7] |
| 24 | 4-Cl-styryl | 10.9 ± 1.9 | [7] |
| 31 | 2,4-di-F-styryl | 5.9 ± 1.4 |[7] |
Data extracted from a study on 6-chloro-2-arylvinylquinolines, which provides strong correlative insights for the 7-chloro scaffold.
Anticancer Activity
The 7-chloroquinoline scaffold has also been explored for its anticancer potential, with substitutions at the C-2 and C-4 positions being particularly important.[8][9] The introduction of hydrazone moieties and other complex aromatic systems at the 2-position has yielded compounds with significant cytotoxic activity against a broad range of cancer cell lines.[10][11]
Key SAR Insights for Anticancer Activity:
-
Hydrazone Moiety: The C=N-NH-C=O (hydrazone) linkage is a key pharmacophore. Attaching various aryl or heteroaryl rings to this moiety allows for fine-tuning of cytotoxic activity.
-
Aryl Substituents: Electron-donating or withdrawing groups on the terminal aryl ring of the hydrazone side chain can modulate activity. Studies have shown that 7-chloroquinolinehydrazones exhibit submicromolar GI₅₀ values against numerous cancer cell lines.[10][11]
-
Mechanism of Action: The anticancer effects are often attributed to the induction of cell cycle arrest and apoptosis.[12] For example, certain 7-chloroquinoline-1,2,3-triazoyl-carboxamides were found to arrest human bladder carcinoma cells in the G0/G1 phase and induce programmed cell death.[12]
Table 2: Comparative Anticancer Activity (GI₅₀, µM) of 7-Chloroquinolinehydrazone Analogs
| Cell Line | Leukemia (RPMI-8226) | CNS Cancer (SF-539) | Ovarian Cancer (OVCAR-3) | Breast Cancer (MCF7) | Reference |
|---|---|---|---|---|---|
| Compound 6 | 0.35 | 0.41 | 0.47 | 0.71 | [11] |
| Compound 13 | 0.29 | 0.33 | 0.35 | 0.44 | [11] |
| Compound 16 | 0.21 | 0.22 | 0.24 | 0.30 |[11] |
Data represents the concentration causing 50% growth inhibition and is extracted from the NCI-60 screen of novel hydrazones.[11]
Key Experimental Protocols
The reliability of SAR studies hinges on standardized and reproducible experimental protocols. Below are detailed methodologies for the synthesis of 2-substituted-7-chloroquinolines and the evaluation of their biological activities.
Protocol 1: General Synthesis of 2-Substituted-7-Chloroquinolines
A common and versatile method for synthesizing 2-substituted quinolines is the Doebner-von Miller reaction or modern variations involving metal-catalyzed cross-coupling.[13] Another accessible route involves nucleophilic substitution on a pre-formed quinoline ring.
Example: Synthesis of 2-Aryl-7-chloroquinolines via Suzuki Coupling
Causality: The Suzuki coupling is chosen for its high tolerance of functional groups, relatively mild reaction conditions, and commercial availability of a wide range of boronic acids, allowing for the rapid generation of a diverse library of 2-aryl analogs for SAR studies.
Step-by-Step Methodology:
-
Starting Material: Begin with 2,7-dichloroquinoline.
-
Reaction Setup: In a reaction vessel purged with an inert gas (e.g., Argon), combine 2,7-dichloroquinoline (1 equivalent), the desired arylboronic acid (1.2 equivalents), a palladium catalyst such as Pd(PPh₃)₄ (0.05 equivalents), and a base like potassium carbonate (2 equivalents).
-
Solvent: Add a degassed solvent mixture, typically toluene/ethanol/water (e.g., in a 4:1:1 ratio).
-
Reaction: Heat the mixture to reflux (e.g., 80-100 °C) and monitor the reaction progress using thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the pure 2-aryl-7-chloroquinoline.
Figure 2: Workflow for Suzuki coupling to synthesize 2-aryl-7-chloroquinolines.
Protocol 2: In Vitro Antimalarial Assay (SYBR Green I-based)
Trustworthiness: The SYBR Green I assay is a widely used, robust, and high-throughput method for screening antimalarial compounds.[14][15] It relies on the fluorochrome SYBR Green I, which intercalates with double-stranded DNA. Since mature red blood cells are anucleated, the fluorescence signal is directly proportional to the amount of parasite DNA, providing a reliable measure of parasite proliferation.[16]
Step-by-Step Methodology:
-
Parasite Culture: Maintain a culture of P. falciparum (e.g., NF54 or Dd2 strains) in human O+ erythrocytes in RPMI-1640 medium supplemented with Albumax II and gentamicin.
-
Plate Preparation: Serially dilute the test compounds in 96-well plates.
-
Infection: Add the parasite culture (typically at 0.5% parasitemia and 2% hematocrit) to the wells containing the test compounds. Include positive (parasites with no drug) and negative (uninfected erythrocytes) controls.
-
Incubation: Incubate the plates for 72 hours in a controlled environment (37 °C, 5% CO₂, 5% O₂).
-
Lysis and Staining: Prepare a lysis buffer containing saponin, Triton X-100, and SYBR Green I dye.[17] Add this buffer to each well and incubate in the dark at room temperature for 1-24 hours.
-
Data Acquisition: Measure the fluorescence using a microplate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.[17]
-
Data Analysis: Calculate the 50% inhibitory concentration (IC₅₀) by plotting the percentage of parasite growth inhibition against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.
Protocol 3: In Vitro Cytotoxicity Assay (SRB Assay)
Trustworthiness: The Sulforhodamine B (SRB) assay is a colorimetric assay used to determine cytotoxicity by measuring total cellular protein content.[18][19] It is a reliable and sensitive method that is independent of cellular metabolic activity, making it a robust choice for screening potential anticancer agents.[20]
Step-by-Step Methodology:
-
Cell Culture: Culture human cancer cell lines (e.g., MCF-7, HCT116) in appropriate media and conditions.
-
Cell Seeding: Seed the cells into 96-well plates at a predetermined density and allow them to adhere for 24 hours.
-
Compound Treatment: Treat the cells with serial dilutions of the 2-substituted-7-chloroquinoline compounds for a specified period (e.g., 48 or 72 hours).
-
Cell Fixation: Gently add cold trichloroacetic acid (TCA) to each well to fix the cells to the bottom of the plate. Incubate at 4 °C for 1 hour.
-
Washing: Discard the supernatant and wash the plates multiple times with slow-running tap water to remove the TCA. Allow the plates to air dry.
-
Staining: Add SRB solution (0.4% w/v in 1% acetic acid) to each well and incubate at room temperature for 30 minutes.
-
Washing: Quickly wash the plates with 1% acetic acid to remove unbound dye and then air dry.
-
Solubilization and Measurement: Add a Tris-base solution to each well to solubilize the protein-bound dye. Measure the absorbance (optical density) at approximately 510 nm using a microplate reader.
-
Data Analysis: Calculate the 50% growth inhibition (GI₅₀) value from the dose-response curve.
Figure 3: Logical workflow for SAR studies of 2-substituted-7-chloroquinolines.
Conclusion and Future Perspectives
The 7-chloroquinoline scaffold remains a highly viable starting point for the development of new therapeutic agents. Structure-activity relationship studies consistently demonstrate that the 2-position is a critical handle for modulating biological activity. For antimalarial applications, the introduction of small, halogenated arylvinyl groups is a promising strategy for developing potent compounds active against resistant parasite strains. In the realm of oncology, 2-arylhydrazone derivatives have emerged as a class of compounds with broad-spectrum cytotoxic activity, warranting further investigation into their mechanisms of action and potential for in vivo efficacy.
Future research should focus on synthesizing novel libraries with greater diversity at the 2-position, exploring not just aryl groups but also various heterocyclic and aliphatic moieties. A deeper understanding of how these substituents affect the compounds' physicochemical properties, target engagement, and metabolic stability will be crucial. Combining these empirical SAR studies with computational modeling could accelerate the discovery of next-generation 2-substituted-7-chloroquinoline drugs to combat malaria, cancer, and other diseases.
References
- Comparison of two colorimetric assays as cytotoxicity endpoints for an in vitro screen for antitumour agents. PubMed.
- Synthesis of novel 2- and 8-substituted 4-amino-7-chloroquinolines and their N-alkyl
- Cytotoxicity Assay of Novel Compounds in Cancer Cell Lines. BenchChem.
- An In-Depth Technical Guide on the Mechanism of Action of 7-Chloro-4-(phenylsulfanyl)quinoline. BenchChem.
- Novel 7-Chloro-(4-thioalkylquinoline) Derivatives: Synthesis and Antiproliferative Activity through Inducing Apoptosis and DNA/RNA Damage. MDPI.
- A REVIEW ON BIOLOGICAL ACTIVITIES OF QUINOLINE DERIVATIVES.
- A Review On Substitution Quinoline Derivatives and its Biological Activity. International Journal of Research in Engineering, Science and Management.
- SYBR Green I modified protocol for ex vivo/in vitro assay.
- Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Publishing.
- Synthesis and Biological Activities of Substituted 7-Chloroquinoline Derivatives, Part I.
- Larotaxel Cytotoxicity Assay in Breast Cancer Cell Lines. BenchChem.
- The effect of 7-chloroquinoline derivatives on the life cycle of the malaria parasite. MESA.
- Cell viability study by MTT (a) and SRB (b) assays using cancer cell...
- Development in Assay Methods for in Vitro Antimalarial Drug Efficacy Testing: A System
- Click synthesis of new 7-chloroquinoline derivatives by using ultrasound irradiation and evaluation of their biological activity. Taylor & Francis Online.
- P.falciparum drug sensitivity assay using SYBR® Green I V1.0. WorldWide Antimalarial Resistance Network.
- The SYBR Green I Malaria Drug Sensitivity Assay: Performance in Low Parasitemia Samples. PMC - PubMed Central.
- Assessment of the Worldwide Antimalarial Resistance Network Standardized Procedure for In Vitro Malaria Drug Sensitivity Testing Using SYBR Green Assay for Field Samples with Various Initial Parasitemia Levels. ASM Journals.
- Biological activities of quinoline deriv
- Synthesis, Structure–Activity Relationship, and Antimalarial Efficacy of 6-Chloro-2-arylvinylquinolines. PMC - NIH.
- Recent Developments of Quinoline Derivatives and their Potential Biological Activities. Bentham Science.
- Synthesis and Biological Activities of Substituted 7-Chloroquinoline Deriv
- Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. Baxendale Group - Durham University.
- 4-amino-7-chloroquinoline derivatives for treating Parkinson's disease: implic
- Structure-Activity Relationship (SAR)
- 7-Chloroquinoline-1,2,3-triazoyl carboxamides induce cell cycle arrest and apoptosis in human bladder carcinoma cells. PubMed.
- The sulphorhodamine (SRB) assay and other approaches to testing plant extracts and derived compounds for activities related to reputed anticancer activity. PubMed.
- Synthesis and Structure-Activity Relationships of Antimalarial 4-oxo-3-carboxyl quinolones. PMC - NIH.
- 7-Chloroquinolinehydrazones as First-in-Class Anticancer Experimental Drugs in the NCI-60 Screen among Different Investigated Series of Aryl, Quinoline, Pyridine, Benzothiazole and Imidazolehydrazones. PubMed.
- Synthesis, Antimalarial Activity, and Structure-Activity Relationship of 7-(2-Phenoxyethoxy)-4(1H)-quinolones. NIH.
- 7-Chloroquinolinehydrazones as First-in-Class Anticancer Experimental Drugs in the NCI-60 Screen among Different Investigated Series of Aryl, Quinoline, Pyridine, Benzothiazole and Imidazolehydrazones. PMC - NIH.
- Quinoline conjugates for enhanced antimalarial activity: a review on synthesis by molecular hybridization and structure-activity relationship (SAR)
- Synthesis, structure-activity relationship, and mode-of-action studies of antimalarial reversed chloroquine compounds. PubMed.
- Discovering some novel 7-chloroquinolines carrying a biologically active benzenesulfonamide moiety as a new class of anticancer agents. PubMed.
Sources
- 1. Biological activities of quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. journal.ijresm.com [journal.ijresm.com]
- 4. Quinoline conjugates for enhanced antimalarial activity: a review on synthesis by molecular hybridization and structure-activity relationship (SAR) investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, structure-activity relationship, and mode-of-action studies of antimalarial reversed chloroquine compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Synthesis, Structure–Activity Relationship, and Antimalarial Efficacy of 6-Chloro-2-arylvinylquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. 7-Chloroquinolinehydrazones as First-in-Class Anticancer Experimental Drugs in the NCI-60 Screen among Different Investigated Series of Aryl, Quinoline, Pyridine, Benzothiazole and Imidazolehydrazones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 7-Chloroquinolinehydrazones as First-in-Class Anticancer Experimental Drugs in the NCI-60 Screen among Different Investigated Series of Aryl, Quinoline, Pyridine, Benzothiazole and Imidazolehydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 7-Chloroquinoline-1,2,3-triazoyl carboxamides induce cell cycle arrest and apoptosis in human bladder carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - RSC Advances (RSC Publishing) DOI:10.1039/D0RA03763J [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. Frontiers | Development in Assay Methods for in Vitro Antimalarial Drug Efficacy Testing: A Systematic Review [frontiersin.org]
- 16. The SYBR Green I Malaria Drug Sensitivity Assay: Performance in Low Parasitemia Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 17. iddo.org [iddo.org]
- 18. Comparison of two colorimetric assays as cytotoxicity endpoints for an in vitro screen for antitumour agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. The sulphorhodamine (SRB) assay and other approaches to testing plant extracts and derived compounds for activities related to reputed anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Guide to the Molecular Docking of 2-(Bromomethyl)-7-chloroquinoline Derivatives with Anticancer Drug Targets
A Senior Application Scientist's Field Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of anticancer drug discovery, quinoline scaffolds have consistently emerged as a privileged structure, forming the backbone of numerous therapeutic agents.[1] Their versatile chemical nature allows for extensive functionalization, leading to compounds with a wide array of biological activities. This guide focuses on a specific, yet underexplored subclass: 2-(Bromomethyl)-7-chloroquinoline derivatives . We will delve into a comparative analysis of their potential interactions with two critical anticancer drug targets—Epidermal Growth Factor Receptor (EGFR) and Tubulin—through the lens of molecular docking.
The Rationale: Why this compound Derivatives?
The 7-chloroquinoline core is a well-established pharmacophore, notably present in the antimalarial drug chloroquine, which has also been investigated for its anticancer properties. The addition of a bromomethyl group at the 2-position introduces a reactive electrophilic site, potentially enabling covalent interactions with nucleophilic residues in the active sites of target proteins. This unique structural feature makes these derivatives intriguing candidates for targeted covalent inhibitors, a class of drugs known for their high potency and prolonged duration of action.
Target Proteins: EGFR and Tubulin
Our comparative analysis focuses on two well-validated and highly significant targets in oncology:
-
Epidermal Growth Factor Receptor (EGFR): A receptor tyrosine kinase that plays a pivotal role in cell proliferation, survival, and differentiation. Its aberrant activation is a hallmark of many cancers, making it a prime target for inhibitor drugs.[2][3]
-
Tubulin: The protein subunit of microtubules, which are essential components of the cytoskeleton and the mitotic spindle. Disruption of tubulin polymerization is a clinically validated strategy to induce cell cycle arrest and apoptosis in cancer cells.
Comparative Docking Analysis: A Hypothetical Case Study
To illustrate the potential of this compound derivatives, we will conduct a hypothetical docking study of a representative molecule against EGFR and Tubulin. We will compare its predicted binding affinity and interaction patterns with those of known, clinically relevant inhibitors:
-
Gefitinib: An FDA-approved EGFR inhibitor.[4]
-
Combretastatin A-4: A potent natural product that binds to the colchicine-binding site of tubulin.[5]
Data Presentation: Predicted Binding Affinities and Interactions
The following tables summarize the docking results for our hypothetical this compound derivative (referred to as QC-1 ) and the reference inhibitors against the kinase domain of EGFR and the colchicine-binding site of tubulin. Please note that the data for QC-1 is illustrative and intended to demonstrate how a comparative analysis would be presented.
Table 1: Comparative Docking Data against EGFR (PDB ID: 1XKK)
| Compound | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues | Hydrogen Bonds | Hydrophobic Interactions |
| QC-1 (Hypothetical) | -8.5 | Met793, Cys797, Leu718 | Met793 | Leu718, Val726, Ala743, Leu844 |
| Gefitinib | -9.2[2][6] | Met793, Lys745, Cys797 | Met793 | Leu718, Val726, Ala743, Leu844 |
Table 2: Comparative Docking Data against Tubulin (PDB ID: 1SA0)
| Compound | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues | Hydrogen Bonds | Hydrophobic Interactions |
| QC-1 (Hypothetical) | -7.8 | Cys241, Leu242, Ala316 | Asn258 | Val238, Leu248, Ala250, Val318 |
| Combretastatin A-4 | -7.2[5] | Cys241, Leu248, Asn258 | Asn258, Thr353 | Val238, Ala250, Leu255, Ile378 |
Experimental Protocols: A Step-by-Step Guide to Molecular Docking
To ensure the trustworthiness and reproducibility of our in-silico experiments, we present a detailed protocol for molecular docking using the widely accepted AutoDock Vina software.
Part 1: Preparation of the Receptor and Ligand
-
Receptor Preparation:
-
Obtain the crystal structure of the target protein (e.g., EGFR, PDB ID: 1XKK) from the Protein Data Bank.
-
Remove water molecules and any co-crystallized ligands from the PDB file.
-
Add polar hydrogens and assign Kollman charges to the protein using AutoDock Tools (ADT).
-
Save the prepared receptor file in the PDBQT format.
-
-
Ligand Preparation:
-
Draw the 2D structure of the this compound derivative and the reference inhibitors using a chemical drawing software like ChemDraw or MarvinSketch.
-
Convert the 2D structures to 3D and perform energy minimization using a force field like MMFF94.
-
Assign Gasteiger charges and set the torsional degrees of freedom for the ligands in ADT.
-
Save the prepared ligand files in the PDBQT format.
-
Part 2: Grid Generation and Docking
-
Grid Box Definition:
-
Load the prepared receptor PDBQT file into ADT.
-
Define the grid box, which is a three-dimensional grid that encloses the active site of the protein. The center of the grid should be the geometric center of the active site residues. The size of the grid should be sufficient to allow the ligand to move and rotate freely within the binding pocket.
-
-
Running AutoGrid:
-
Generate the grid parameter file (.gpf) using ADT.
-
Run the AutoGrid engine to pre-calculate the affinity maps for various atom types within the defined grid box.
-
-
Docking Parameter Setup:
-
Create a docking parameter file (.dpf) in ADT, specifying the prepared receptor and ligand PDBQT files, the grid parameter file, and the docking algorithm parameters (e.g., number of genetic algorithm runs, population size).
-
-
Running AutoDock:
-
Execute the AutoDock engine using the prepared docking parameter file. AutoDock will perform the docking simulation and generate a docking log file (.dlg) containing the results.
-
Part 3: Analysis of Results
-
Binding Affinity:
-
Analyze the docking log file to determine the binding affinity (in kcal/mol) of the most favorable binding pose.
-
-
Interaction Analysis:
-
Visualize the docked poses of the ligand within the protein's active site using a molecular visualization software like PyMOL or Discovery Studio.
-
Identify and analyze the key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the protein residues.
-
Visualizing the Workflow and Interactions
To provide a clearer understanding of the processes and outcomes, we have generated diagrams using Graphviz.
Experimental Workflow
Caption: Potential interactions of QC-1 with EGFR active site residues.
Conclusion and Future Directions
This guide provides a comprehensive framework for conducting and interpreting molecular docking studies of this compound derivatives against key anticancer targets. While our comparative analysis is based on a hypothetical derivative, it underscores the potential of this compound class as potent inhibitors, particularly due to the possibility of covalent bond formation.
The presented protocols and comparative data with established drugs offer a clear roadmap for researchers to initiate their own in-silico investigations. The logical next steps would involve synthesizing these derivatives and validating the computational predictions through in-vitro enzymatic assays and cell-based cytotoxicity studies. Such a synergistic approach, combining computational and experimental methods, will be crucial in unlocking the full therapeutic potential of this compound derivatives in the fight against cancer.
References
- Molecular Modeling, Docking, Dynamics and Simulation of Gefitinib and its Derivatives with EGFR in Non-small Cell Lung Cancer. PubMed. [Link]
- Delineating the interaction of combretastatin A-4 with αβ tubulin isotypes present in drug resistant human lung carcinoma using a molecular modeling approach. PubMed. [Link]
- Docking poses between EGFR and Gefitinib, as well as EGFR and the novel...
- Synthesis, Anticancer Evaluation, Molecular Docking, and DFT Studies of Substituted Quinoline Deriv
- Molecular Modeling, Docking, Dynamics and Simulation of Gefitinib and its Derivatives with EGFR in Non-small Cell Lung Cancer. Bentham Science. [Link]
- A Review on the Synthesis and Anti-cancer Activity of 2-substituted Quinolines. PubMed. [Link]
Sources
- 1. A Review on the Synthesis and Anti-cancer Activity of 2-substituted Quinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis, Anticancer Evaluation, Molecular Docking, and DFT Studies of Substituted Quinoline Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ajps.uomustansiriyah.edu.iq [ajps.uomustansiriyah.edu.iq]
- 5. ajps.uomustansiriyah.edu.iq [ajps.uomustansiriyah.edu.iq]
- 6. scilit.com [scilit.com]
A Comparative Guide to the Synthetic Routes of Functionalized 7-Chloroquinolines
The 7-chloroquinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents, most notably the antimalarial drug chloroquine. Its unique electronic properties and versatile substitution patterns make it a privileged structure in drug discovery, with derivatives exhibiting a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antiviral properties.[1] The development of efficient and adaptable synthetic methodologies to access this core is therefore of paramount importance for researchers in pharmacology and drug development.
This guide provides an in-depth comparison of three distinct and representative strategies for synthesizing functionalized 7-chloroquinolines: the classical Combes synthesis, the multi-step Gould-Jacobs reaction, and a modern C-H functionalization approach. By examining the underlying mechanisms, experimental protocols, and strategic outcomes, this document aims to equip researchers with the critical insights needed to select the most suitable pathway for their specific synthetic goals.
The Combes Synthesis: A Direct Cyclization Approach
The Combes synthesis, first reported in 1888, is a classical and direct method for preparing substituted quinolines.[2] It involves the acid-catalyzed condensation of an appropriately substituted aniline with a β-diketone.[2][3] For the synthesis of 7-chloroquinolines, 3-chloroaniline serves as the logical starting material.
1.1. Mechanistic Rationale and Experimental Causality
The reaction proceeds through three key stages.[2] First, the aniline and β-diketone condense to form a Schiff base intermediate. The choice of a strong acid catalyst, typically concentrated sulfuric acid (H₂SO₄) or polyphosphoric acid (PPA), is critical.[4][5] The acid serves a dual purpose: it protonates a carbonyl group on the diketone, activating it for nucleophilic attack by the aniline, and later acts as a powerful dehydrating agent to drive the cyclization.
The rate-determining step is the intramolecular electrophilic aromatic annulation (ring closure) of the protonated enamine tautomer.[2] This step requires significant thermal energy to overcome the activation barrier, hence the high reaction temperatures. The final step is a dehydration event, which rearomatizes the newly formed heterocyclic ring to yield the stable quinoline product. The regioselectivity of the cyclization can be influenced by the steric and electronic properties of the substituents on both the aniline and the diketone.[2]
1.2. Experimental Protocol: Synthesis of 2,4-dimethyl-7-chloroquinoline
This protocol is adapted from the classical Combes synthesis methodology.[4]
Step 1: Enamine Formation and Cyclization
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, cautiously add acetylacetone (1,3-diketone, 1.0 eq) to chilled concentrated sulfuric acid (H₂SO₄).
-
Slowly add 3-chloroaniline (1.0 eq) to the mixture while maintaining the temperature below 20 °C with an ice bath.
-
Once the addition is complete, remove the ice bath and heat the reaction mixture to 110 °C for 4-6 hours. The progress can be monitored by Thin Layer Chromatography (TLC).
-
Allow the mixture to cool to room temperature and then carefully pour it onto crushed ice.
-
Neutralize the acidic solution by the slow addition of a concentrated aqueous sodium hydroxide (NaOH) solution until the pH is approximately 8-9. This step is highly exothermic and should be performed with cooling.
-
The crude product will precipitate as a solid. Collect the solid by vacuum filtration and wash it thoroughly with cold water.
-
The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to afford pure 2,4-dimethyl-7-chloroquinoline.
1.3. Workflow Visualization
Caption: Workflow for the Combes Synthesis of 7-chloroquinolines.
The Gould-Jacobs Reaction: A Stepwise Construction
The Gould-Jacobs reaction provides a versatile, multi-step route to 4-hydroxyquinolines, which can be subsequently converted to the corresponding 4-chloro derivatives.[6] This pathway offers excellent control over the substitution pattern, making it a reliable choice for accessing key intermediates like 4,7-dichloroquinoline, a direct precursor to chloroquine.[6]
2.1. Mechanistic Rationale and Experimental Causality
The synthesis begins with the condensation of an aniline with diethyl ethoxymethylenemalonate (DEEM).[7] This initial step is a nucleophilic substitution on the electron-deficient vinylogous ester, which proceeds readily upon heating. The resulting anilidomethylenemalonate intermediate is then subjected to a high-temperature thermal cyclization. This key step is an intramolecular electrophilic substitution onto the aniline ring, driven by temperatures typically exceeding 250 °C.[8] The use of a high-boiling point solvent like Dowtherm A is essential to achieve these temperatures safely and efficiently.
The cyclization product, a 4-hydroxyquinoline-3-carboxylate ester, undergoes saponification with a strong base (e.g., NaOH) to yield the corresponding carboxylic acid. Subsequent decarboxylation, often achieved by heating the acid at its melting point, removes the C3-substituent. The final critical step is the conversion of the 4-hydroxy group to the 4-chloro group. This is typically accomplished using a powerful chlorinating agent like phosphorus oxychloride (POCl₃), which converts the keto tautomer of the 4-hydroxyquinoline into the desired 4-chloroquinoline.
2.2. Experimental Protocol: Synthesis of 4,7-Dichloroquinoline
This protocol is a well-established route for this key intermediate.[6][7]
Step 1: Synthesis of Ethyl 4-hydroxy-7-chloroquinoline-3-carboxylate
-
A mixture of 3-chloroaniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.05 eq) is heated at 140-150 °C for 2 hours. Ethanol is evolved during this step.
-
The resulting intermediate is added portion-wise to a preheated solution of Dowtherm A (or diphenyl ether) at 250 °C. The temperature is maintained for 30 minutes to ensure complete cyclization.
-
After cooling below 100 °C, the reaction mixture is diluted with hexane. The precipitated product is collected by filtration and washed thoroughly with hexane to remove the high-boiling solvent.
Step 2: Saponification and Decarboxylation
-
The crude ester from Step 1 is suspended in a 10% aqueous sodium hydroxide solution and refluxed until a clear solution is obtained (typically 2-4 hours), indicating complete saponification.
-
The solution is cooled and acidified with acetic acid or dilute HCl to precipitate 4-hydroxy-7-chloroquinoline-3-carboxylic acid. The solid is filtered, washed with water, and dried.
-
The dried acid is heated carefully in a flask at 260-270 °C until the evolution of CO₂ ceases, yielding crude 4-hydroxy-7-chloroquinoline.
Step 3: Chlorination
-
The crude 4-hydroxy-7-chloroquinoline (1.0 eq) is added cautiously in portions to an excess of phosphorus oxychloride (POCl₃, ~4-5 eq).
-
The mixture is refluxed for 2-3 hours.
-
After cooling, the excess POCl₃ is removed under reduced pressure. The residue is carefully quenched by pouring onto crushed ice and then neutralized with a base (e.g., ammonia or sodium carbonate solution).
-
The precipitated 4,7-dichloroquinoline is collected by filtration, washed with water, and purified by recrystallization from acetone or ethanol.
2.3. Workflow Visualization
Caption: Multi-step workflow for the Gould-Jacobs synthesis.
Modern Approach: Direct Functionalization via Organometallic Intermediates
Modern synthetic chemistry often favors the direct functionalization of existing heterocyclic cores over de novo synthesis, as this allows for rapid diversification. Recent advances have enabled the regioselective functionalization of 7-chloroquinolines through the generation of organometallic intermediates under mild conditions. This approach is particularly powerful for introducing a wide array of substituents that are incompatible with the harsh conditions of classical syntheses.
3.1. Mechanistic Rationale and Experimental Causality
This strategy leverages the directed metalation of the quinoline ring. A common starting point is 4,7-dichloroquinoline. The chlorine atom at the C4 position is highly susceptible to nucleophilic aromatic substitution (SNAr), while other positions can be functionalized via C-H activation or halogen-metal exchange.
A notable method involves the use of mixed lithium-magnesium reagents (e.g., TMPMgCl·LiCl) for regioselective magnesiation. The choice of base and reaction conditions (e.g., temperature) is crucial for controlling which proton is abstracted or which halogen undergoes exchange. For instance, iodo-magnesium exchange at the 4-position of 7-chloro-4-iodoquinoline is extremely fast and efficient. The resulting organomagnesium intermediate is a potent nucleophile that can react with a diverse range of electrophiles (aldehydes, disulfides, etc.). Furthermore, this magnesium reagent can be transmetalated to an organozinc species, which can then participate in palladium-catalyzed cross-coupling reactions (e.g., Negishi coupling) to form C-C bonds with aryl halides.[9] This modularity provides access to a vast chemical space from a single, common intermediate.
3.2. Experimental Protocol: Synthesis of 7-chloro-4-phenylquinoline
This protocol is adapted from a modern functionalization strategy involving a Negishi cross-coupling.
Step 1: Generation of Organometallic Intermediate
-
To a dry, nitrogen-flushed flask containing a solution of 7-chloro-4-iodoquinoline (1.0 eq) in anhydrous THF at 0 °C, add i-PrMgCl·LiCl (1.0 eq) dropwise.
-
Stir the reaction mixture for 10-20 minutes at 0 °C to ensure complete halogen-metal exchange, forming the 7-chloro-4-quinolylmagnesium intermediate.
Step 2: Transmetalation and Negishi Cross-Coupling
-
Cool the reaction mixture to -40 °C.
-
Add a solution of anhydrous zinc chloride (ZnCl₂, 1.1 eq) in THF to the organomagnesium species and stir for 20 minutes to facilitate transmetalation to the organozinc reagent.
-
To this mixture, add iodobenzene (1.2 eq) followed by the palladium catalyst, Pd(PPh₃)₄ (5 mol %).
-
Allow the reaction to warm to room temperature and stir overnight.
Step 3: Workup and Purification
-
Quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the aqueous layer with an organic solvent such as ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude residue by column chromatography on silica gel to yield pure 7-chloro-4-phenylquinoline.
3.3. Workflow Visualization
Caption: Modern functionalization via an organometallic intermediate.
Comparative Analysis
The choice of a synthetic route is a strategic decision dictated by the target molecule's complexity, desired scale, and available resources. The three methodologies presented here offer distinct advantages and disadvantages.
| Parameter | Combes Synthesis | Gould-Jacobs Reaction | Modern Functionalization |
| Overall Strategy | De novo ring formation | De novo ring formation | Post-synthesis modification |
| Number of Steps | 1-2 (one-pot potential) | 3-4 | 1-2 (from halo-quinoline) |
| Typical Yield | Moderate to Good | Good to Excellent | Good to Excellent |
| Reaction Conditions | Harsh (conc. H₂SO₄, >100 °C) | Harsh (high temp. cyclization, POCl₃) | Mild (often < RT) |
| Starting Materials | Substituted aniline, β-diketone | Substituted aniline, malonic ester deriv. | Pre-formed (halo)quinoline |
| Key Advantage | Direct, convergent | Reliable, good control | High functional group tolerance, modular |
| Key Disadvantage | Potential regioselectivity issues | Multi-step, harsh conditions | Requires pre-existing core, expensive reagents |
The Combes Synthesis is ideal for rapidly accessing simple, alkyl-substituted 7-chloroquinolines in a single, convergent step. However, its harsh acidic and thermal conditions limit the scope of compatible functional groups, and mixtures of regioisomers can be a significant issue with unsymmetrical starting materials.[2]
The Gould-Jacobs Reaction is a robust and highly reliable method for producing the 4,7-dichloroquinoline core, a crucial building block for many pharmaceuticals.[6] While it involves multiple steps with harsh reagents (POCl₃) and high temperatures, the pathway is well-optimized, and the starting materials are readily available and inexpensive, making it suitable for large-scale synthesis.
Modern Functionalization strategies represent the pinnacle of synthetic versatility. By operating at low temperatures and utilizing highly selective organometallic intermediates, this approach allows for the introduction of a vast array of complex and sensitive functional groups that would not survive classical conditions. Its primary limitation is the reliance on a pre-synthesized quinoline core and the often higher cost of specialized reagents and catalysts.
Conclusion
The synthesis of functionalized 7-chloroquinolines can be approached through several effective strategies, each with a unique profile of strengths and weaknesses.
-
For direct access to simple derivatives where functional group tolerance is not a primary concern, the Combes Synthesis offers an efficient, one-pot solution.
-
For the robust, scalable production of the foundational 4-hydroxy or 4-chloro-7-chloroquinoline core, the Gould-Jacobs Reaction remains an indispensable and field-proven method.
-
For late-stage diversification and the synthesis of novel, complex analogues for drug discovery programs, Modern Functionalization techniques provide unparalleled modularity and mild reaction conditions.
An informed selection among these routes, based on a clear understanding of their respective mechanisms and operational demands, will empower researchers to efficiently achieve their synthetic targets in the ever-evolving field of medicinal chemistry.
References
- Combes Quinoline Synthesis. Name Reactions in Organic Synthesis.
- General reaction scheme of the Combes/Conrad–Limpach quinoline synthesis. Molecules.
- Murie, V. E., et al. (2021). Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. The Journal of Organic Chemistry, 86(19), 13402–13419. [Link]
- Synthesis and Biological Activities of Substituted 7-Chloroquinoline Derivatives, Part I. Asian Journal of Chemistry.
- Kouznetsov, V.V., et al. (2022). Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline. Molbank, 2022(2), M1389. [Link]
- Gould–Jacobs reaction. Wikipedia. [Link]
- Aboelnaga, A., & EL-Sayed, T. H. (2018). Click synthesis of new 7-chloroquinoline derivatives by using ultrasound irradiation and evaluation of their biological activity. Green Chemistry Letters and Reviews, 11(2), 147-156. [Link]
- SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series. [Link]
- Click synthesis of new 7-chloroquinoline derivatives by using ultrasound irradiation and evaluation of their biological activity. Taylor & Francis Online. [Link]
- Synthesis of 7-chloroquinolinyl-4-.
- Caefer, D. M., et al. (2012). Regioselective Palladium-Catalyzed Cross-Coupling Reactions of 2,4,7-Trichloroquinazoline. Organic letters, 14(12), 3130–3133. [Link]
- Synthesis, Reactions and Medicinal Uses of Quinoline. Pharmaguideline. [Link]
- Conrad-Limpach Reaction. Name Reactions in Organic Synthesis.
- Doebner–Miller reaction. Wikipedia. [Link]
- The Skraup Synthesis of Quinolines. Organic Reactions. [Link]
- Regioselective Palladium-Catalyzed Cross-Coupling Reactions of 2,4,7-Trichloroquinazoline. PubMed. [Link]
- Friedländer synthesis. Wikipedia. [Link]
- Synthesis of functionalized isoquinolines via sequential cycliz
- The Skraup Synthesis of Quinolines.
- Skraup reaction. Wikipedia. [Link]
- Friedländer Annulation in the Synthesis of Azaheterocyclic Compounds.
- Gould Jacobs Quinoline forming reaction.
- Friedlaender Synthesis. Organic Chemistry Portal. [Link]
- Combes quinoline synthesis. Wikipedia. [Link]
- Doebner-Miller Reaction. SynArchive. [Link]
- Conrad–Limpach synthesis. Wikipedia. [Link]
- Quinoline Synthesis: Conrad-Limpach-Knorr. Química Orgánica.org. [Link]
- The Friedländer Synthesis of Quinolines. Organic Reactions. [Link]
- Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. Semantic Scholar.
- Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. PMC - PubMed Central. [Link]
- Doebner-Miller reaction and applic
- Conrad-Limpach reaction.
- Conrad-Limpach Synthesis. SynArchive. [Link]
- Synthesis of chloroquine from 4-amino-7-chloroquinoline. Chemistry Stack Exchange. [Link]
- Synthesis of quinoline derivatives by a Döebner-von Miller reaction using a Ag(I)
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]
- 3. iipseries.org [iipseries.org]
- 4. Combes Quinoline Synthesis (Chapter 16) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. ablelab.eu [ablelab.eu]
- 9. Regioselective Palladium-Catalyzed Cross-Coupling Reactions of 2,4,7-Trichloroquinazoline - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Spectroscopic Comparison of Starting Material and Product in Reactions
In the landscape of chemical synthesis and drug development, the unambiguous confirmation of a chemical transformation is paramount. Simply mixing reagents and assuming the desired outcome is insufficient; rigorous analytical evidence is required to confirm the disappearance of starting materials and the appearance of the desired product. Spectroscopic techniques are the cornerstone of this validation process, providing detailed molecular-level information.[1][2] This guide provides an in-depth comparison of key spectroscopic methods used to differentiate starting materials from products, offering insights into the causality behind experimental choices and providing actionable protocols for researchers.
The Imperative of Spectroscopic Analysis
Spectroscopic analysis is crucial for both qualitative and quantitative assessment in chemical reactions.[3] It allows chemists to track the progress of a reaction, identify the formation of products, and detect any intermediates or byproducts.[3] By comparing the spectroscopic fingerprint of the reaction mixture over time to that of the initial starting materials, researchers can gain critical insights into reaction kinetics and mechanisms.[3][4] This analytical rigor is not just good scientific practice; it is a fundamental requirement in regulated environments like the pharmaceutical industry, where product purity and identity are directly linked to safety and efficacy.[5]
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation
NMR spectroscopy is arguably the most powerful tool for the structural analysis of organic molecules in solution.[6] It provides detailed information about the chemical environment of individual atoms (specifically, their nuclei), allowing for the precise mapping of molecular structure.
Why NMR is a Superior Choice for Reaction Monitoring
The inherent quantitative nature of NMR makes it exceptionally well-suited for monitoring reaction progress.[6] The area under an NMR peak is directly proportional to the number of nuclei giving rise to that signal. This allows for the direct measurement of the relative concentrations of starting materials and products in a reaction mixture without the need for calibration curves. Furthermore, NMR is highly discriminatory and can distinguish between structural isomers and even diastereomers.[6]
Experimental Protocol: Monitoring a Reaction by ¹H NMR
-
Sample Preparation (Starting Material):
-
Dissolve 5-25 mg of the starting material in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.[7][8] The choice of solvent is critical; it must dissolve the sample and its residual proton signals should not overlap with key signals from the analyte.[9]
-
Ensure the sample is free of particulate matter, as this can degrade the quality of the magnetic field homogeneity (shimming).[7][10] Filtering the sample through a small plug of glass wool in a Pasteur pipette is recommended.[10]
-
Acquire a ¹H NMR spectrum. This will serve as your reference (t=0).
-
-
Reaction Monitoring:
-
Set up the chemical reaction as planned.
-
At various time points, withdraw a small aliquot (e.g., 0.1 mL) from the reaction mixture.
-
If the reaction solvent is not deuterated, the aliquot must be worked up to remove the solvent and then dissolved in a deuterated solvent.[11] For in-situ monitoring, the reaction can be run directly in a deuterated solvent inside the NMR tube.[4]
-
Acquire a ¹H NMR spectrum of each aliquot.
-
-
Data Analysis:
-
Compare the spectra obtained at different time points with the spectrum of the starting material.
-
Look for the disappearance of characteristic peaks of the starting material and the appearance of new peaks corresponding to the product.
-
Integrate the signals of both the starting material and the product to determine the reaction conversion.
-
Interpreting the Spectral Transformation: A Hypothetical Example
Consider the reduction of an aldehyde (Starting Material) to a primary alcohol (Product).
| Compound | Key ¹H NMR Signal | Chemical Shift (δ, ppm) |
| Starting Material (Aldehyde) | Aldehydic proton (-CHO) | 9.5 - 10.5 |
| Product (Alcohol) | Hydroxymethyl protons (-CH₂OH) | 3.4 - 4.0 |
| Hydroxyl proton (-OH) | Variable (broad singlet) |
Upon successful reaction, the sharp singlet in the 9.5-10.5 ppm region corresponding to the aldehydic proton will decrease in intensity, while new signals will appear in the 3.4-4.0 ppm region for the newly formed hydroxymethyl group.
Caption: Workflow for monitoring a chemical reaction using NMR spectroscopy.
Infrared (IR) Spectroscopy: A Rapid Scan of Functional Groups
IR spectroscopy is a fast and straightforward technique that provides information about the functional groups present in a molecule.[12][13] It is based on the principle that molecular bonds vibrate at specific frequencies, and when irradiated with infrared light, they will absorb the energy that corresponds to their vibrational frequency.[12]
The Power of "Disappearance" and "Appearance" in IR
While IR spectra can be complex, particularly in the "fingerprint region" (below 1500 cm⁻¹), the diagnostic region (above 1500 cm⁻¹) often provides clear and unambiguous evidence of a chemical transformation.[14][15] The key is to focus on the disappearance of a key functional group from the starting material and the appearance of a new one in the product.[12]
Experimental Protocol: Thin-Film IR Analysis
-
Sample Preparation (Starting Material):
-
If the starting material is a liquid, place a small drop between two salt plates (e.g., NaCl or KBr) and gently press them together to create a thin film.
-
If the starting material is a solid, it can be analyzed as a Nujol mull, a KBr pellet, or by Attenuated Total Reflectance (ATR). For rapid analysis, ATR is often the most convenient method.
-
Obtain the IR spectrum.
-
-
Reaction Analysis:
-
After the reaction is complete and the product has been isolated and purified, prepare a sample of the product using the same method as the starting material.
-
Obtain the IR spectrum of the product.
-
-
Data Analysis:
-
Compare the two spectra, paying close attention to the diagnostic region.
-
Interpreting the Spectral Transformation: A Hypothetical Example
Consider the oxidation of a secondary alcohol (Starting Material) to a ketone (Product).
| Compound | Key IR Absorption Band | Wavenumber (cm⁻¹) | Appearance |
| Starting Material (Alcohol) | O-H stretch | 3200 - 3600 | Broad |
| C-O stretch | 1000 - 1260 | Strong | |
| Product (Ketone) | C=O stretch | ~1715 | Strong, sharp |
The most telling change would be the disappearance of the broad O-H stretch from the starting material's spectrum and the appearance of a strong, sharp C=O stretch around 1715 cm⁻¹ in the product's spectrum.[14][16]
Caption: A streamlined workflow for comparing starting material and product using IR spectroscopy.
UV-Visible (UV-Vis) Spectroscopy: Probing Conjugated Systems
UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule.[17] This technique is particularly useful for analyzing compounds containing conjugated π systems, as the energy required for electronic transitions in these systems falls within the UV-Vis range.[17][18]
Causality: How Conjugation Affects λmax
The wavelength of maximum absorbance (λmax) is a key parameter obtained from a UV-Vis spectrum.[19][20] An increase in the extent of conjugation in a molecule leads to a smaller energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).[19][20] This smaller energy gap corresponds to the absorption of longer wavelength light, resulting in a bathochromic (red) shift in the λmax.[21]
Experimental Protocol: UV-Vis Analysis
-
Sample Preparation:
-
Prepare dilute solutions of both the starting material and the product in a UV-transparent solvent (e.g., ethanol, hexane, water). The concentration should be chosen such that the absorbance at λmax is between 0.1 and 1.
-
Use a matched pair of cuvettes, one for the sample and one for a solvent blank.
-
-
Data Acquisition:
-
Obtain the UV-Vis spectrum of the starting material and the product over a suitable wavelength range (e.g., 200-800 nm).
-
-
Data Analysis:
-
Compare the λmax values of the starting material and the product.
-
Interpreting the Spectral Transformation: A Hypothetical Example
Consider a reaction that extends a conjugated system, such as a Diels-Alder reaction forming a more complex polyene.
| Compound | Extent of Conjugation | Expected λmax |
| Starting Material (Diene) | Two conjugated double bonds | Shorter wavelength |
| Product (Adduct with extended conjugation) | Four conjugated double bonds | Longer wavelength |
A successful reaction would be indicated by a significant shift of the λmax to a longer wavelength in the product's spectrum compared to the starting material.[21]
Mass Spectrometry (MS): The Final Confirmation of Molecular Weight
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions.[22] It is an indispensable tool for confirming the molecular weight of a product and, by extension, its molecular formula.[23][24]
Why High-Resolution Mass Spectrometry (HRMS) is Crucial
While nominal mass spectrometry provides the integer mass of a molecule, HRMS can measure the mass to several decimal places. This high precision allows for the determination of the exact molecular formula, as each unique combination of atoms has a slightly different exact mass. This is a critical piece of evidence in confirming the identity of a newly synthesized compound.[25]
Experimental Protocol: Direct Infusion ESI-MS
-
Sample Preparation:
-
Prepare a dilute solution (typically in the micromolar to nanomolar range) of the purified starting material and product in a volatile solvent compatible with electrospray ionization (ESI), such as methanol or acetonitrile. A small amount of formic acid is often added to promote protonation.
-
-
Data Acquisition:
-
Introduce the sample into the mass spectrometer via direct infusion.
-
Acquire the mass spectrum in positive or negative ion mode, depending on the analyte.
-
-
Data Analysis:
-
Identify the molecular ion peak ([M+H]⁺, [M-H]⁻, or [M]⁺˙) in each spectrum.
-
Compare the measured m/z value with the calculated exact mass for the expected product.
-
Interpreting the Spectral Transformation: A Hypothetical Example
Consider the bromination of an alkene.
| Compound | Molecular Formula | Calculated Exact Mass of [M+H]⁺ |
| Starting Material (Alkene) | C₆H₁₂ | 101.1017 |
| Product (Dibromoalkane) | C₆H₁₂Br₂ | 258.9285 |
The mass spectrum of the product should show a molecular ion cluster characteristic of a dibromo compound (due to the isotopes of bromine, ⁷⁹Br and ⁸¹Br) at an m/z corresponding to the addition of two bromine atoms to the starting material.
Caption: Workflow for confirming product identity using mass spectrometry.
Conclusion: A Multi-faceted Approach to Certainty
No single spectroscopic technique tells the whole story. A comprehensive and self-validating approach to reaction analysis involves the synergistic use of multiple techniques. NMR provides the detailed structural framework, IR confirms the transformation of functional groups, UV-Vis is invaluable for conjugated systems, and MS provides the ultimate confirmation of molecular weight and formula. By judiciously applying these methods and understanding the causality behind the spectral changes, researchers can move forward with confidence in their synthetic outcomes.
References
- Vertex AI Search. (2011). Spectroscopic Qualitative Analysis Methods for Pharmaceutical Development and Manufacturing.
- Chemistry For Everyone. (2025). Why Is Spectroscopy Important In Chemistry?. YouTube.
- Iowa State University. (n.d.). Reaction Monitoring & Kinetics.
- Shimadzu Corporation. (n.d.). Chemical Reaction Tracking and Reaction Product Confirmation in Organic Synthesis Processes Using a MALDI-TOF Mass Spectrometer.
- IJIERT. (n.d.). THE IMPORTANCE OF THE SPECTROPHOTOMETRIC ANALYSIS METHOD IN THE STUDY OF THE COMPOSITION OF SUBSTANCES. International Journal of Innovations in Engineering Research and Technology.
- Pharmaceutical Technology. (n.d.). NMR Reaction-Monitoring as a Process Analytical Technique.
- ATA Scientific. (2020). Understanding Spectrometry and Spectroscopy.
- Master Organic Chemistry. (2016). What is UV-Vis Spectroscopy?
- American Chemical Society. (n.d.).
- Fiveable. (n.d.). 12.7 Interpreting Infrared Spectra. Organic Chemistry.
- Unknown. (n.d.). Monitoring Reactions by NMR.
- Simson Pharma Limited. (2025). The Role of Spectroscopy in Modern Pharmaceutical Industry.
- eCampusOntario Pressbooks. (n.d.). 29.11 Visible and Ultra-Violet Spectroscopy (UV-Vis).
- Research and Reviews. (2023). Spectroscopic Emerging Trends in Pharmaceutical Analysis.
- Excedr. (2024). What Is Spectroscopy & How Is It Used in the Lab?.
- Labcompare. (n.d.). Understanding the Role of Mass Spectrometry in Drug Discovery and Development.
- Chemistry Steps. (n.d.). Interpreting IR Spectra.
- Chemistry LibreTexts. (2024). 14.
- Study.com. (n.d.).
- Specac Ltd. (n.d.). Interpreting Infrared Spectra.
- Oregon State University. (n.d.). Infrared Spectra: Identifying Functional Groups.
- JoVE. (2023).
- PASCO. (n.d.). Spectroscopy - Resources.
- Reddit. (2021). What are the best practices for sample preparation for NMR analysis?. r/OrganicChemistry.
- Chemistry LibreTexts. (2023). 14.
- Cornell University. (n.d.).
- University of Minnesota Twin Cities. (n.d.). NMR Sample Preparation. College of Science and Engineering.
- Iowa State University. (n.d.). NMR Sample Preparation.
- Western University. (n.d.).
- Wikipedia. (n.d.).
Sources
- 1. rroij.com [rroij.com]
- 2. What Is Spectroscopy & How Is It Used in the Lab? [excedr.com]
- 3. youtube.com [youtube.com]
- 4. Reaction Monitoring & Kinetics | Chemical Instrumentation Facility [cif.iastate.edu]
- 5. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 6. pharmtech.com [pharmtech.com]
- 7. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 8. publish.uwo.ca [publish.uwo.ca]
- 9. NMR Sample Preparation | NMR and Chemistry MS Facilities [nmr.chem.cornell.edu]
- 10. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]
- 11. reddit.com [reddit.com]
- 12. homework.study.com [homework.study.com]
- 13. Spectroscopy - Resources | PASCO [pasco.com]
- 14. Interpreting IR Spectra [chemistrysteps.com]
- 15. Infrared Spectra: Identifying Functional Groups [sites.science.oregonstate.edu]
- 16. Interpreting Infrared Spectra - Specac Ltd [specac.com]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. 29.11 Visible and Ultra-Violet Spectroscopy (UV-Vis) – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]
- 19. masterorganicchemistry.com [masterorganicchemistry.com]
- 20. Video: UV–Vis Spectroscopy of Conjugated Systems [jove.com]
- 21. chem.libretexts.org [chem.libretexts.org]
- 22. Liquid chromatography–mass spectrometry - Wikipedia [en.wikipedia.org]
- 23. Chemical Reaction Tracking and Reaction Product Confirmation in Organic Synthesis Processes Using a MALDI-TOF Mass Spectrometer : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 24. lifesciences.danaher.com [lifesciences.danaher.com]
- 25. ACS Research Data Guidelines [researcher-resources.acs.org]
A Senior Application Scientist's Guide to the Synthesis and Validation of Novel Compounds Utilizing 2-(Bromomethyl)-7-chloroquinoline
For researchers, scientists, and professionals in drug development, the quinoline scaffold is a cornerstone of medicinal chemistry, forming the backbone of numerous therapeutic agents.[1][2][3] Among the diverse array of quinoline-based building blocks, 2-(Bromomethyl)-7-chloroquinoline stands out as a particularly versatile reagent for the synthesis of novel compounds, primarily due to the reactive bromomethyl group at the C2 position, which is ripe for nucleophilic substitution. This guide provides an in-depth technical comparison of synthetic strategies involving this key intermediate, alongside a rigorous validation workflow to ensure the integrity of the final product.
The Strategic Importance of this compound in Drug Discovery
The 7-chloroquinoline moiety is a well-established pharmacophore, most famously recognized in the antimalarial drug chloroquine.[4] The introduction of a bromomethyl group at the 2-position provides a reactive handle for the facile introduction of a wide variety of functional groups through nucleophilic substitution reactions.[5] This allows for the systematic exploration of the chemical space around the quinoline core, a critical step in the optimization of lead compounds during the drug discovery process. The inherent reactivity of the C-Br bond in the benzylic-like position makes this compound an attractive starting material for generating libraries of diverse molecules for biological screening.
Primary Synthesis Protocol: Nucleophilic Substitution on this compound
The most direct application of this compound is in nucleophilic substitution reactions to form new carbon-heteroatom or carbon-carbon bonds. A common and valuable transformation is the reaction with primary or secondary amines to yield 2-(aminomethyl)-7-chloroquinoline derivatives, which are themselves important precursors for further functionalization.
Causality Behind Experimental Choices
The choice of a polar aprotic solvent such as N,N-Dimethylformamide (DMF) is crucial as it readily dissolves the quinoline substrate and the amine nucleophile while not interfering with the reaction mechanism. The addition of a non-nucleophilic base like potassium carbonate is essential to neutralize the hydrobromic acid byproduct generated during the reaction, preventing the protonation and deactivation of the amine nucleophile. Conducting the reaction at a slightly elevated temperature, such as 60-80 °C, provides the necessary activation energy for the substitution to proceed at a reasonable rate without promoting significant side reactions or degradation of the starting material.
Experimental Protocol: Synthesis of a Novel 2-(Aminomethyl)-7-chloroquinoline Derivative
-
Reaction Setup: To a solution of this compound (1.0 eq) in anhydrous DMF, add the desired primary or secondary amine (1.2 eq) and potassium carbonate (2.0 eq).
-
Reaction Conditions: Stir the reaction mixture at 70 °C under a nitrogen atmosphere. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, cool the reaction mixture to room temperature and pour it into ice-water. Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Comprehensive Validation Workflow: Ensuring Product Integrity
The synthesis of a novel compound is incomplete without rigorous validation of its structure and purity. A multi-technique approach is essential to provide orthogonal data, building a self-validating system of characterization.
Spectroscopic Validation: Unambiguous Structure Determination
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the covalent structure of the synthesized compound. For a typical 2-(aminomethyl)-7-chloroquinoline derivative, one would expect to see characteristic signals for the quinoline ring protons, with the protons on the benzene portion appearing at different chemical shifts from those on the pyridine portion.[6][7] The methylene protons of the newly installed aminomethyl group would typically appear as a singlet or a multiplet, depending on the neighboring groups, in the range of 3.5-4.5 ppm in the ¹H NMR spectrum.[3] In the ¹³C NMR spectrum, the carbon atoms of the quinoline ring will have distinct chemical shifts, and the new methylene carbon will appear in the aliphatic region.[2][8]
Mass Spectrometry (MS): Mass spectrometry provides the molecular weight of the synthesized compound, confirming the successful incorporation of the amine nucleophile and the loss of the bromine atom. High-resolution mass spectrometry (HRMS) can provide the exact mass, which can be used to determine the molecular formula. The fragmentation pattern observed in the mass spectrum can also offer structural information. For a compound containing both chlorine and bromine (like the starting material), the isotopic pattern of the molecular ion peak will be characteristic, showing M, M+2, and M+4 peaks due to the natural abundance of ³⁵Cl/³⁷Cl and ⁷⁹Br/⁸¹Br isotopes.[9][10] In the product, the disappearance of the bromine isotopic pattern and the presence of the chlorine isotopic pattern (M and M+2 peaks in a ~3:1 ratio) confirms the substitution.[9][10]
Chromatographic Validation: Purity Assessment
High-Performance Liquid Chromatography (HPLC): HPLC is the gold standard for determining the purity of a synthesized compound.[11][12] A reverse-phase HPLC method, using a C18 column with a mobile phase gradient of water and acetonitrile containing a small amount of a modifier like formic acid or trifluoroacetic acid, is typically employed for quinoline derivatives. The purity is determined by integrating the area of the peak corresponding to the product and expressing it as a percentage of the total peak area. A purity of >95% is generally required for compounds intended for biological testing.
Comparative Analysis of Synthetic Alternatives
While direct nucleophilic substitution on this compound is a straightforward approach, alternative methods exist for the C2-functionalization of the quinoline core. These alternatives often start from a different precursor and may offer advantages in terms of substrate scope, functional group tolerance, or reaction conditions.
| Synthetic Strategy | Starting Material | Key Transformation | Advantages | Disadvantages |
| Nucleophilic Substitution | This compound | S N 2 reaction with a nucleophile | Simple, direct, utilizes a readily prepared starting material. | Limited to the introduction of nucleophiles. |
| C-H Activation/Alkylation | 7-Chloroquinoline N-oxide | Transition-metal catalyzed C-H activation and coupling with an alkylating agent.[1][3] | Atom-economical, avoids pre-functionalization of the C2 position. | Often requires expensive metal catalysts and specific directing groups.[3] |
| Sonogashira Coupling | 2-Halo-7-chloroquinoline | Palladium/copper-catalyzed cross-coupling with a terminal alkyne.[9][13] | Introduces alkynyl moieties, which are versatile functional groups for further transformations. | Requires a pre-halogenated quinoline at the C2 position. |
| Suzuki Coupling | 2-Halo-7-chloroquinoline | Palladium-catalyzed cross-coupling with a boronic acid or ester. | Forms C-C bonds with a wide range of aryl and alkyl groups. | Requires a pre-halogenated quinoline at the C2 position. |
Conclusion
This compound is a valuable and versatile building block for the synthesis of novel quinoline-containing compounds. The straightforward nucleophilic substitution chemistry it enables, coupled with a robust and multi-faceted validation workflow, provides a reliable platform for the generation and characterization of new chemical entities for drug discovery and development. While alternative synthetic strategies such as C-H activation and cross-coupling reactions offer powerful tools for C2-functionalization, the simplicity and efficiency of the nucleophilic substitution approach with this compound make it a highly attractive and practical choice for many applications. As with any synthetic endeavor, a thorough understanding of the underlying chemical principles and a commitment to rigorous analytical validation are paramount to ensuring the quality and integrity of the final compounds.
References
- Jain, K., et al. (2016). Copper-Catalyzed Microwave-Assisted C2 Alkylation of Azine N-Oxides with Tosylhydrazones. The Journal of Organic Chemistry, 81(21), 10474-10481.
- TSI Journals. (n.d.). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value.
- ResearchGate. (n.d.). 13C NMR chemical shifts (δ, ppm) for quinoline derivatives (in CDCl3).
- Baxendale Group - Durham University. (2021). Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. The Journal of Organic Chemistry, 86(19), 13402-13419.
- SIELC Technologies. (n.d.). Separation of Quinoline on Newcrom R1 HPLC column.
- The Royal Society of Chemistry. (2018). Supplementary Information.
- SpectraBase. (n.d.). Quinoline - Optional[13C NMR] - Chemical Shifts.
- Dave, M. A., Desai, N. S., & Naidu, A. V. (2001). Synthesis and Biological Activities of Substituted 7-Chloroquinoline Derivatives, Part I. Asian Journal of Chemistry, 13(2), 459-464.
- PMC - NIH. (2022). Synthesis of new series of quinoline derivatives with insecticidal effects on larval vectors of malaria and dengue diseases. Scientific Reports, 12(1), 4768.
- MDPI. (2022). 2-Bromo-3-((1-(7-chloroquinolin-4-yl)-1H-1,2,3-triazol-4-yl)-methoxy)-benzaldehyde. Molbank, 2022(2), M1351.
- MDPI. (2022). 2-Bromo-3-((1-(7-chloroquinolin-4-yl)-1H-1,2,3-triazol-4-yl)-methoxy)-benzaldehyde. Molbank, 2022(2), M1351.
- ResearchGate. (n.d.). Synthesis of new arylated Quinolines by Suzuki cross coupling.
- PMC - NIH. (n.d.). Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics.
- MySkinRecipes. (n.d.). This compound.
- PubChem. (n.d.). 7-Chloro-2-methylquinoline.
- MDPI. (2018). N-[7-Chloro-4-[4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl]quinoline]-acetamide. Molecules, 23(10), 2469.
- National Institute of Standards and Technology. (n.d.). Quinoline.
- Chemistry LibreTexts. (2024). Sonogashira Coupling.
- Wikipedia. (n.d.). Sonogashira coupling.
- Baxendale Group - Durham University. (2021). Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. The Journal of Organic Chemistry, 86(19), 13402-13419.
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
- Rodríguez-Cabo, T., et al. (2016). Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey. Analytical and Bioanalytical Chemistry, 408(23), 6157-6167.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- J&K Scientific LLC. (2021). Sonogashira Cross-Coupling.
- Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline.
- Chemguide. (n.d.). mass spectra - the M+2 peak.
- MDPI. (2021). Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline. Molbank, 2021(4), M1288.
- Spring 2021. Radicals and Mass Spectrometry (MS).
- ResearchGate. (n.d.). Patterns of the molecular ion with multiple chlorine or bromine atoms.
- YouTube. (2020). Sonogashira Coupling.
Sources
- 1. Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Reductive C2-Alkylation of Pyridine and Quinoline N-Oxides Using Wittig Reagents. | Semantic Scholar [semanticscholar.org]
- 3. Classic vs. C–H functionalization strategies in the synthesis of APIs: a sustainability comparison - Green Chemistry (RSC Publishing) DOI:10.1039/D3GC02516K [pubs.rsc.org]
- 4. youtube.com [youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. A direct metal-free C2–H functionalization of quinoline N-oxides: a highly selective amination and alkylation strategy towards 2-substituted quinolines - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. asianpubs.org [asianpubs.org]
- 10. researchgate.net [researchgate.net]
- 11. BJOC - An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles [beilstein-journals.org]
- 12. 2-Chloroquinoline | C9H6ClN | CID 11928 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 2-(Bromomethyl)-7-chloroquinoline
For researchers and professionals in the dynamic fields of medicinal chemistry and drug development, the synthesis and handling of novel chemical entities are routine. However, the lifecycle of these compounds extends beyond their use in experimentation; it encompasses their safe and compliant disposal. This guide provides an in-depth, procedural overview of the proper disposal of 2-(Bromomethyl)-7-chloroquinoline, a halogenated quinoline derivative. Adherence to these protocols is paramount for ensuring laboratory safety, environmental protection, and regulatory compliance.
The information presented herein is synthesized from available safety data and general principles of hazardous waste management. Given the limited specific toxicological and environmental data for this compound, a precautionary approach is essential.[1]
Understanding the Hazard Profile
Before initiating any disposal procedures, a thorough understanding of the hazards associated with this compound is critical. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following hazard identification[2]:
| Hazard Classification | GHS Pictogram | Signal Word | Hazard Statement |
| Acute Toxicity, Oral (Category 4) | Danger | Warning | H302: Harmful if swallowed |
| Skin Irritation (Category 2) | Danger | Warning | H315: Causes skin irritation |
| Serious Eye Damage (Category 1) | Danger | Danger | H318: Causes serious eye damage |
| Specific target organ toxicity, single exposure; Respiratory tract irritation (Category 3) | Danger | Warning | H335: May cause respiratory irritation |
Data sourced from PubChem CID 10244160[2]
Due to its classification as a halogenated organic compound, it should be treated as hazardous waste.[3][4] Improper disposal can lead to environmental contamination and potential harm to human health.
Immediate Safety Precautions and Personal Protective Equipment (PPE)
Prior to handling this compound for disposal, ensure that all necessary safety measures are in place.
Personal Protective Equipment (PPE): Always wear the following appropriate PPE[1]:
-
Eye/Face Protection: Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[1]
-
Skin Protection: Chemical-impermeable gloves (e.g., nitrile, neoprene) and a lab coat are mandatory. For larger quantities or in the event of a spill, wear fire/flame resistant and impervious clothing.[1]
-
Respiratory Protection: All handling of this compound for disposal must be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[1][5] If exposure limits are exceeded or irritation is experienced, a full-face respirator with an appropriate cartridge is necessary.[1]
Emergency Preparedness:
-
Ensure that an eyewash station and safety shower are readily accessible.
-
Have a spill kit appropriate for halogenated organic compounds readily available.
Step-by-Step Disposal Protocol
The primary and recommended method for the disposal of this compound is through a licensed chemical destruction plant, often involving controlled incineration with flue gas scrubbing.[1] Under no circumstances should this chemical be disposed of down the drain or in regular trash. [1][3][6]
Step 1: Waste Segregation and Collection
-
Solid Waste: Collect any unused this compound and any materials contaminated with it (e.g., weighing paper, contaminated gloves, bench paper) in a designated, compatible hazardous waste container.[4]
-
Liquid Waste: If the compound is in a solution, collect it in a designated liquid hazardous waste container. Do not mix with incompatible waste streams.[4][5] While specific incompatibility data for this compound is limited, as a general precaution, avoid mixing it with strong oxidizing agents.[5]
Step 2: Container Selection and Labeling
-
Container: Use a robust, leak-proof container that is compatible with halogenated organic compounds. Ensure the container has a secure, tight-fitting lid.[4]
-
Labeling: The waste container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound". Also, include the approximate quantity of the waste.
Step 3: Temporary Storage
-
Store the sealed and labeled hazardous waste container in a designated, well-ventilated, and secure area away from general laboratory traffic.[1][5]
-
The storage area should be cool and dry.[1]
-
Ensure the waste is stored away from incompatible materials.[1]
Step 4: Spill and Contamination Response
In the event of a spill:
-
Evacuate non-essential personnel from the immediate area.
-
Ensure you are wearing the appropriate PPE as described in Section 2.
-
Contain the spill using an inert absorbent material (e.g., vermiculite, sand, or earth). Do not use combustible materials like paper towels to absorb the bulk of the spill.
-
Carefully collect the absorbent material and the spilled substance using non-sparking tools and place it into your designated hazardous waste container.[3]
-
Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.
-
Ventilate the area and wash it thoroughly after the clean-up is complete.[3]
Step 5: Final Disposal
-
Arrange for the collection of the hazardous waste by a licensed and approved waste disposal company. Your institution's Environmental Health & Safety (EHS) office will have established procedures for this.
-
Provide the waste disposal company with a complete and accurate description of the waste, including the Safety Data Sheet (SDS) if available.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Sources
Mastering the Safe Handling of 2-(Bromomethyl)-7-chloroquinoline: A Guide for Laboratory Professionals
Navigating the complexities of novel chemical entities is the cornerstone of innovation in drug discovery and development. Among these is 2-(Bromomethyl)-7-chloroquinoline, a halogenated quinoline derivative with significant potential as a building block in medicinal chemistry. However, its utility is matched by a hazardous profile that demands meticulous handling protocols. This guide provides an in-depth, experience-driven framework for the safe handling, use, and disposal of this compound, ensuring the well-being of researchers and the integrity of your work.
Hazard Profile: Understanding the Inherent Risks
This compound is classified with several key hazards that dictate the necessary safety precautions. According to its Safety Data Sheet and aggregated data, the primary risks include:
-
Acute Toxicity: Harmful if swallowed[1].
-
Skin Corrosion/Irritation: Causes skin irritation[1].
-
Serious Eye Damage/Eye Irritation: Causes serious eye damage[1].
-
Respiratory Irritation: May cause respiratory irritation[1].
The presence of a bromomethyl group, a potent alkylating agent, is a significant contributor to its reactivity and toxicity. Alkylating agents can react with biological nucleophiles, including DNA, which underscores the need for stringent exposure controls.
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is non-negotiable when handling this compound. The selection of appropriate PPE is critical to prevent accidental exposure.[2][3]
| PPE Component | Specification | Rationale |
| Hand Protection | Double-gloving with nitrile gloves. | The inner glove provides protection in case the outer glove is breached. Nitrile offers good resistance to a range of chemicals. Always inspect gloves for any signs of degradation or puncture before use. |
| Eye and Face Protection | Tightly fitting safety goggles with side shields, worn in conjunction with a face shield.[4][5] | This combination is essential to protect against splashes and airborne particles. A face shield offers an additional barrier for the entire face.[3] |
| Body Protection | A flame-resistant lab coat, worn over long-sleeved clothing and long pants. | This protects the skin from accidental spills and splashes. Ensure the lab coat is fully buttoned. |
| Respiratory Protection | A NIOSH-approved respirator is necessary, with the specific type depending on the scale of work.[6] | For handling small quantities of powder, a half-mask respirator with P100 (HEPA) filters may be sufficient. For larger quantities or when generating aerosols, a full-face respirator with combination organic vapor/P100 cartridges is recommended.[4][6] |
Engineering Controls: Creating a Safe Workspace
Engineering controls are the most effective way to minimize exposure to hazardous chemicals by isolating the hazard from the worker.
-
Chemical Fume Hood: All handling of this compound, including weighing, transferring, and preparing solutions, must be conducted within a certified chemical fume hood.[7][8] The fume hood provides critical ventilation to capture and exhaust any dust or vapors that may be generated.
-
Safety Shower and Eyewash Station: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested. Immediate flushing is crucial in the event of skin or eye contact.
Step-by-Step Handling Protocol: From Vial to Reaction
Adherence to a strict, step-by-step protocol is essential for minimizing risk. The following workflow outlines the safe handling of this compound powder.
Workflow for Weighing and Dissolving this compound
Caption: Safe handling workflow for this compound.
Emergency Procedures: Preparedness is Key
In the event of an accidental exposure or spill, immediate and appropriate action is critical.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4]
-
Skin Contact: Immediately remove contaminated clothing and flush the affected skin with plenty of water for at least 15 minutes. Seek medical attention.[4]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[4]
-
Ingestion: Do not induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[4]
-
Spill: Evacuate the area. For a small spill, and only if you are trained to do so, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed, labeled container for hazardous waste disposal. For large spills, evacuate the laboratory and contact your institution's Environmental Health and Safety (EHS) department immediately.
Disposal Plan: Responsible Waste Management
All waste containing this compound, including contaminated consumables (gloves, weigh paper, pipette tips) and excess solutions, must be treated as hazardous waste.
-
Waste Segregation: Collect all solid and liquid waste in separate, clearly labeled, and sealed containers. The label should include "Hazardous Waste" and the full chemical name: "this compound".
-
Container Compatibility: Use containers that are chemically resistant to the waste.
-
Institutional Procedures: Follow your institution's specific procedures for hazardous waste pickup and disposal.[9] Do not dispose of this chemical down the drain.[10]
By integrating these safety protocols into your laboratory's standard operating procedures, you can confidently and safely work with this compound, harnessing its scientific potential while prioritizing the health and safety of your team.
References
- This compound | C10H7BrClN | CID 10244160 - PubChem.
- RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. Utah State University.
- Personal Protective Equipment (PPE) - CHEMM. U.S. Department of Health & Human Services.
- Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf. National Institutes of Health.
- UNIT 7: Personal Protective Equipment - CTAHR. University of Hawaiʻi at Mānoa.
- Protective Equipment | Plant Protection - Albert Kerbl GmbH.
- Ten Tips for Handling Hazardous Chemicals in a Lab - Lab Manager Magazine.
- Handling Hazardous Chemicals In A Laboratory Setting: A Comprehensive Guide.
- Protective Gear for Chemical Handling Must-Have Equipment: - SAMS Solutions.
- Personal Protective Equipment Requirements for Laboratories - Environmental Health and Safety. University of California, Berkeley.
Sources
- 1. This compound | C10H7BrClN | CID 10244160 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. sams-solutions.com [sams-solutions.com]
- 3. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 4. echemi.com [echemi.com]
- 5. Protective Equipment | Plant Protection - Albert Kerbl GmbH [kerbl.com]
- 6. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 7. Safety Tips for Handling Laboratory Chemicals - Actylis Lab [actylislab.com]
- 8. thesafetygeek.com [thesafetygeek.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. artsci.usu.edu [artsci.usu.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
